Adenosine-5'-phosphosulfate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
485-84-7 |
|---|---|
Molecular Formula |
C10H14N5O10PS |
Molecular Weight |
427.29 g/mol |
IUPAC Name |
[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl sulfo hydrogen phosphate |
InChI |
InChI=1S/C10H14N5O10PS/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(24-10)1-23-26(18,19)25-27(20,21)22/h2-4,6-7,10,16-17H,1H2,(H,18,19)(H2,11,12,13)(H,20,21,22)/t4-,6-,7-,10-/m1/s1 |
InChI Key |
IRLPACMLTUPBCL-KQYNXXCUSA-N |
SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OS(=O)(=O)O)O)O)N |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OS(=O)(=O)O)O)O)N |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OS(=O)(=O)O)O)O)N |
Other CAS No. |
485-84-7 |
physical_description |
Solid |
Synonyms |
5'-Phosphosulfate, Adenosine Adenosine 5' Phosphosulfate Adenosine 5'-Phosphosulfate Adenosine Phosphosulfate Adenylyl Sulfate Phospho Adenylsulfate Phospho-Adenylsulfate Phosphosulfate, Adenosine Sulfate, Adenylyl |
Origin of Product |
United States |
Foundational & Exploratory
The Central Role of Adenosine-5'-phosphosulfate in Plant Sulfur Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the pivotal role of adenosine-5'-phosphosulfate (APS) in the intricate network of plant sulfur metabolism. From its initial synthesis to its function as a key intermediate, APS stands at a crucial metabolic crossroads, dictating the flow of sulfur into both primary and secondary metabolic pathways. This document provides a comprehensive overview of the core processes, detailed experimental protocols, and quantitative data to support researchers in their understanding and investigation of this vital metabolic pathway.
Introduction: The Significance of Sulfur in Plant Biology
Sulfur is an essential macronutrient for plant growth and development, serving as a vital component of amino acids (cysteine and methionine), vitamins, coenzymes, and various secondary metabolites. Plants acquire sulfur from the soil primarily in the form of inorganic sulfate. The assimilation of this sulfate into biologically useful organic compounds is a complex and highly regulated process, with this compound (APS) at its heart. Understanding the mechanisms governing APS metabolism is critical for developing strategies to enhance crop yield, improve nutritional value, and increase plant resilience to environmental stresses.
The Core of Sulfur Metabolism: The APS Pathway
The journey of sulfur in plants begins with the activation of sulfate, a thermodynamically unfavorable process, to form APS. This activated sulfate can then be channeled into two major pathways: the reductive assimilation pathway for the synthesis of essential amino acids and other primary metabolites, or the sulfation pathway for the production of a diverse array of sulfated secondary compounds.
Synthesis of this compound
The first committed step in plant sulfur assimilation is the synthesis of APS from ATP and inorganic sulfate. This reaction is catalyzed by the enzyme ATP sulfurylase (ATPS) .
ATP + SO₄²⁻ ⇌ APS + PPi
This reaction is reversible and has an unfavorable equilibrium. However, the rapid hydrolysis of pyrophosphate (PPi) by inorganic pyrophosphatase and the subsequent metabolism of APS pull the reaction in the forward direction. In plants, ATPS isoforms are found in both the plastids and the cytosol, highlighting the compartmentalization of sulfur metabolism.[1][2]
The Reductive Assimilation Pathway: From APS to Cysteine
The primary fate of APS in plastids is its reduction to sulfite (SO₃²⁻), a key regulatory step in the sulfur assimilation pathway. This reaction is catalyzed by APS reductase (APR) , which utilizes reduced glutathione (GSH) as an electron donor.[3][4]
APS + 2GSH → SO₃²⁻ + AMP + GSSG
Sulfite is then further reduced to sulfide (S²⁻) by sulfite reductase (SiR) , a ferredoxin-dependent enzyme. Finally, sulfide is incorporated into the amino acid skeleton of O-acetylserine (OAS) by O-acetylserine (thiol) lyase (OASTL) to form cysteine. Cysteine serves as the central precursor for the synthesis of methionine, glutathione, and other essential sulfur-containing compounds.[5][6]
The Sulfation Pathway: APS as a Precursor for PAPS
Alternatively, APS can be phosphorylated by APS kinase (APK) to form 3'-phosphothis compound (PAPS).[7]
APS + ATP → PAPS + ADP
PAPS serves as the universal sulfate donor for the sulfation of a wide range of molecules, including flavonoids, glucosinolates, and brassinosteroids, catalyzed by various sulfotransferases (SOTs) .[5][8][9] These sulfated compounds play crucial roles in plant defense, signaling, and development.
Signaling Pathways and Regulatory Networks
The flux of sulfur through the APS pathway is tightly regulated to meet the metabolic demands of the plant and to adapt to changing environmental conditions. This regulation occurs at multiple levels, including gene expression, enzyme activity, and metabolite feedback.
References
- 1. The multi-protein family of sulfotransferases in plants: composition, occurrence, substrate specificity, and functions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. protocols.io [protocols.io]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Sulfur Assimilatory Metabolism. The Long and Smelling Road - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Multiplatform Plant Metabolomics Analysis Protocol for Arabidopsis thaliana [protocols.io]
- 8. researchgate.net [researchgate.net]
- 9. Coordinated Gene Networks Regulating Arabidopsis Plant Metabolism in Response to Various Stresses and Nutritional Cues - PMC [pmc.ncbi.nlm.nih.gov]
The Central Role of Adenosine-5'-phosphosulfate in Microbial Sulfate Assimilation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the microbial world, the assimilation of inorganic sulfate is a fundamental process for the biosynthesis of essential sulfur-containing organic molecules, such as cysteine and methionine. Central to this pathway is the activated sulfate intermediate, Adenosine-5'-phosphosulfate (APS). This technical guide provides an in-depth exploration of the function of APS in microbial sulfate assimilation, detailing the enzymatic reactions, regulatory mechanisms, and key metabolic branch points. The guide offers comprehensive experimental protocols for the characterization of the core enzymes involved and presents a consolidated summary of their kinetic properties. Furthermore, signaling pathways and experimental workflows are visually represented to facilitate a deeper understanding of this critical metabolic route, which holds potential as a target for novel antimicrobial drug development.
Introduction to Microbial Sulfate Assimilation
Sulfur is an essential element for all living organisms, forming a key component of amino acids (cysteine and methionine), cofactors (e.g., biotin, thiamine, and coenzyme A), and iron-sulfur clusters.[1] Most microorganisms assimilate inorganic sulfate from their environment and reduce it to sulfide, which is then incorporated into an organic backbone. This process, known as assimilatory sulfate reduction, is a crucial intersection of sulfur, carbon, and nitrogen metabolism.[2]
The pathway begins with the uptake of inorganic sulfate (SO₄²⁻) from the environment, which is then activated in the cytoplasm. This activation step is critical as it overcomes the high activation energy barrier for the reduction of the chemically stable sulfate ion. The activated intermediate, this compound (APS), lies at a pivotal branch point in sulfur metabolism.
The Core Pathway: Generation and Fates of APS
The formation and subsequent metabolism of APS involve a series of enzymatic reactions that are highly conserved across a wide range of microorganisms.
Activation of Sulfate: The Role of ATP Sulfurylase
The first committed step in sulfate assimilation is the activation of inorganic sulfate by ATP sulfurylase (EC 2.7.7.4) to form APS and pyrophosphate (PPi).[1][3] This reaction is energetically unfavorable and is driven forward by the subsequent hydrolysis of pyrophosphate by inorganic pyrophosphatase.
Reaction: ATP + SO₄²⁻ ⇌ APS + PPi
The Metabolic Crossroads: Fates of APS
APS serves as a critical branch point in sulfur metabolism, leading to two primary fates:
-
Reductive Pathway: In many bacteria and plants, APS is directly reduced to sulfite (SO₃²⁻) and adenosine monophosphate (AMP) by the enzyme APS reductase (EC 1.8.4.9). This is a key regulatory step in the pathway.[4]
-
Phosphorylation Pathway: Alternatively, APS can be phosphorylated by APS kinase (EC 2.7.1.25) to form 3'-phosphothis compound (PAPS).[5] PAPS serves as a universal sulfate donor for the synthesis of sulfated esters and is the substrate for reduction in fungi and some bacteria.
The following diagram illustrates the central role of APS in the microbial sulfate assimilation pathway.
Key Enzymes and Their Kinetic Properties
The efficiency and regulation of the sulfate assimilation pathway are dictated by the kinetic properties of its core enzymes. Understanding these parameters is crucial for identifying potential targets for drug development.
ATP Sulfurylase
ATP sulfurylase catalyzes the initial activation of sulfate. In many microorganisms, its activity is a key point of regulation.
| Microorganism | Km (Sulfate) (mM) | Km (ATP) (mM) | Vmax (U/mg) | Reference |
| Desulfovibrio piger Vib-7 | 2.93 | 0.45 | 1.27 | [6] |
| Desulfomicrobium sp. Rod-9 | 3.13 | 0.52 | 0.98 | [6] |
| Escherichia coli K-12 | - | - | - | [7] |
| Penicillium chrysogenum | - | - | - | [5] |
| Cabbage Leaf | - | - | 3.3 | [8] |
APS Reductase
APS reductase catalyzes the first committed step of the reductive branch of the pathway and is a major site of regulation.
| Microorganism | Km (APS) (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
| Mycobacterium tuberculosis | 7.4 | - | - | [9] |
| Pseudomonas aeruginosa | 7.4 | - | - | [9] |
| E. coli (expressing plant APR) | - | - | - | [4] |
APS Kinase
APS kinase directs sulfur flux towards the synthesis of PAPS, the universal sulfate donor.
| Microorganism | Km (APS) (µM) | Km (ATP) (mM) | Reference |
| Penicillium chrysogenum | ~10 | 0.126 | [10] |
| Thiobacillus denitrificans | 10 | - | [11] |
| Rat Liver | 14 | 0.12 and 1.06 | [12] |
Regulation of the Microbial Sulfate Assimilation Pathway
The flux through the sulfate assimilation pathway is tightly regulated to meet the cell's demand for sulfur-containing compounds while avoiding the accumulation of toxic intermediates. Regulation occurs at multiple levels, including transcriptional control, allosteric regulation, and feedback inhibition.
Allosteric Regulation
-
ATP Sulfurylase: In some fungi, such as Penicillium chrysogenum, ATP sulfurylase is allosterically inhibited by PAPS, the end product of the phosphorylation branch.[5][13] This feedback mechanism helps to balance the flux between the reductive and phosphorylation pathways. The enzyme can exist in a high-affinity R state and a low-affinity T state, with PAPS stabilizing the T state.[3]
Feedback Inhibition
-
Cysteine and Glutathione: The end products of the pathway, cysteine and glutathione, act as feedback inhibitors.[2][14] High levels of these compounds can repress the expression of genes encoding sulfate transporters and key enzymes like ATP sulfurylase and APS reductase.[14][15]
The following diagram illustrates the key regulatory mechanisms of the pathway.
Experimental Protocols
Accurate measurement of the activity of the core enzymes in the sulfate assimilation pathway is essential for their characterization and for screening potential inhibitors.
Spectrophotometric Assay for ATP Sulfurylase Activity
This assay measures the production of ATP from APS and PPi in the reverse reaction, which is coupled to the reduction of NADP⁺ by glucose-6-phosphate dehydrogenase.
Principle: APS + PPi --ATP Sulfurylase--> ATP + SO₄²⁻ ATP + Glucose --Hexokinase--> ADP + Glucose-6-phosphate Glucose-6-phosphate + NADP⁺ --G6P Dehydrogenase--> 6-phosphoglucono-δ-lactone + NADPH + H⁺
The increase in absorbance at 340 nm due to the formation of NADPH is monitored.
Reagents:
-
Tris-HCl buffer (100 mM, pH 8.0)
-
MgCl₂ (10 mM)
-
Glucose (10 mM)
-
NADP⁺ (1 mM)
-
APS (0.5 mM)
-
PPi (1 mM)
-
Hexokinase (2 units/mL)
-
Glucose-6-phosphate dehydrogenase (1 unit/mL)
-
Cell-free extract or purified enzyme
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, MgCl₂, glucose, and NADP⁺.
-
Add hexokinase and glucose-6-phosphate dehydrogenase.
-
Add the cell-free extract or purified enzyme.
-
Incubate at the desired temperature (e.g., 37°C) for 5 minutes to allow for temperature equilibration.
-
Initiate the reaction by adding APS and PPi.
-
Immediately monitor the increase in absorbance at 340 nm for 5-10 minutes.
-
Calculate the enzyme activity based on the rate of NADPH formation (ε = 6.22 mM⁻¹cm⁻¹).
The following diagram outlines the workflow for the ATP sulfurylase assay.
Continuous Spectrophotometric Assay for APS Reductase Activity
This assay continuously monitors the production of sulfite from APS using a sulfite-selective colorimetric probe.
Principle: APS + 2 e⁻ --APS Reductase--> AMP + SO₃²⁻ SO₃²⁻ + Probe --> Colored Product
The increase in absorbance at a specific wavelength corresponding to the colored product is measured.
Reagents:
-
HEPES buffer (10 mM, pH 7.5)
-
Dithiothreitol (DTT) (25 µM) as a reducing agent
-
Thioredoxin (Trx) (10 µM)
-
APS (varied concentrations for kinetic studies)
-
Sulfite-selective probe (e.g., Lev-PNP)
-
Cell-free extract or purified APS reductase
Procedure:
-
Prepare a reaction mixture containing HEPES buffer, DTT, Trx, and the sulfite-selective probe.
-
Add the cell-free extract or purified APS reductase.
-
Incubate at room temperature for 5 minutes.
-
Initiate the reaction by adding APS.
-
Immediately monitor the increase in absorbance at the appropriate wavelength for the probe used (e.g., 405 nm for p-nitrophenolate).
-
Calculate the enzyme activity based on the rate of formation of the colored product.
Assay for APS Kinase Activity
This is a coupled spectrophotometric assay that measures the production of ADP, which is then used to oxidize NADH.[6]
Principle: APS + ATP --APS Kinase--> PAPS + ADP ADP + Phosphoenolpyruvate --Pyruvate Kinase--> ATP + Pyruvate Pyruvate + NADH + H⁺ --Lactate Dehydrogenase--> Lactate + NAD⁺
The decrease in absorbance at 340 nm due to the oxidation of NADH is monitored.
Reagents:
-
Tris-HCl buffer (50 mM, pH 8.0)
-
MgCl₂ (10 mM)
-
KCl (100 mM)
-
Phosphoenolpyruvate (PEP) (1 mM)
-
NADH (0.2 mM)
-
ATP (1 mM)
-
APS (varied concentrations)
-
Pyruvate kinase (5 units/mL)
-
Lactate dehydrogenase (5 units/mL)
-
Cell-free extract or purified APS kinase
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, MgCl₂, KCl, PEP, and NADH.
-
Add pyruvate kinase and lactate dehydrogenase.
-
Add the cell-free extract or purified enzyme.
-
Incubate at 30°C for 5 minutes.
-
Initiate the reaction by adding ATP and APS.
-
Monitor the decrease in absorbance at 340 nm.
-
Calculate the enzyme activity based on the rate of NADH oxidation.
Conclusion and Future Directions
This compound stands as a linchpin in the microbial assimilation of sulfate, dictating the flow of sulfur into either reductive pathways for amino acid biosynthesis or phosphorylation pathways for the creation of sulfated compounds. The enzymes responsible for the synthesis and conversion of APS, particularly ATP sulfurylase and APS reductase, are critical control points in this metabolic network and represent promising targets for the development of novel antimicrobial agents. The detailed kinetic data and experimental protocols provided in this guide offer a robust framework for researchers to further investigate this essential pathway. Future research should focus on the structural and mechanistic details of these enzymes from a wider range of pathogenic microorganisms to facilitate the design of specific and potent inhibitors. A deeper understanding of the intricate regulatory networks governing sulfate assimilation will also be crucial for developing strategies to disrupt this vital process in microbial pathogens.
References
- 1. enzyme kinetic measurements: Topics by Science.gov [science.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Mechanism of Sulfate Activation Catalyzed by ATP Sulfurylase - Magnesium Inhibits the Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Molecular mechanisms of regulation of sulfate assimilation: first steps on a long road [frontiersin.org]
- 5. Regulation of inorganic sulfate activation in filamentous fungi. Allosteric inhibition of ATP sulfurylase by 3'-phosphothis compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kinetic properties of adenosine triphosphate sulfurylase of intestinal sulfate-reducing bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ATP sulfurylase activity of sulfate-reducing bacteria from various ecotopes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ATP sulfurylase from higher plants : purification and preliminary kinetics studies on the cabbage leaf enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Substrate Recognition, Protein Dynamics, and Iron-Sulfur Cluster in Pseudomonas aeruginosa Adenosine 5′-Phosphosulfate Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Substrate recognition, protein dynamics, and iron-sulfur cluster in Pseudomonas aeruginosa adenosine 5'-phosphosulfate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A simple sensitive fluorimetric assay of APS-kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Feedback inhibition by thiols outranks glutathione depletion: a luciferase-based screen reveals glutathione-deficient γ -ECS and glutathione synthetase mutants impaired in cadmium-induced sulfate assimilation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Redox regulation of enzymes involved in sulfate assimilation and in the synthesis of sulfur-containing amino acids and glutathione in plants [frontiersin.org]
The Genesis of an Essential Molecule: A Technical Guide to the Discovery and History of Adenosine-5'-phosphosulfate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adenosine-5'-phosphosulfate (APS) is a pivotal intermediate in the metabolic activation of sulfate, serving as the precursor to the universal sulfonate donor, 3'-phosphothis compound (PAPS). The discovery and characterization of APS in the mid-20th century were foundational to our understanding of sulfation pathways, which are integral to a vast array of biological processes, including detoxification, hormone regulation, and the structural integrity of connective tissues. This in-depth technical guide provides a comprehensive overview of the discovery, synthesis, and historical context of APS, tailored for researchers, scientists, and drug development professionals.
Discovery and Initial Characterization
The existence of an "active sulfate" intermediate was postulated for several years before its definitive identification. The seminal work that elucidated the enzymatic synthesis and structure of this intermediate was published in 1958 by Phillips W. Robbins and Fritz Lipmann. Their research, using enzyme fractions from yeast, laid the groundwork for our current understanding of sulfate activation.
Key Milestones in the Discovery of APS:
-
Early 1950s: Initial studies suggest a metabolic pathway for the activation of inorganic sulfate.
-
1958: Robbins and Lipmann report the enzymatic synthesis of a key intermediate, which they identify as this compound (APS).[1]
-
1959: The chemical synthesis of APS is first reported by Reichard and Ringertz, providing a method for producing the compound for further study.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of APS is essential for its study and application in research.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₁₄N₅O₁₀PS | [2][3] |
| Molecular Weight | 427.29 g/mol | [2] |
| CAS Number | 485-84-7 | [2] |
| Appearance | White to off-white powder | |
| Solubility | Soluble in water (50 mg/mL) | |
| λmax | 259 nm | [1][4] |
| Molar Extinction Coefficient (ε) | 15.4 mM⁻¹cm⁻¹ at 259 nm, pH 7.0 (for the structurally similar PAPS) | |
| Stability | The phosphosulfate bond is labile to acid hydrolysis but is relatively stable at pH values > 6.5, with half-lives of several days.[5] | [5] |
Experimental Protocols
The following are detailed methodologies for the key experiments that were instrumental in the discovery and characterization of APS.
Enzymatic Synthesis of this compound (Robbins and Lipmann, 1958)
This protocol describes the preparation of the enzyme system from yeast and the subsequent synthesis of APS.
1. Preparation of Yeast Enzyme Fraction:
-
Autolyze baker's yeast in the presence of toluene.
-
Extract the autolysate with water and precipitate the enzyme with acetone at low temperature.
-
Redissolve the acetone powder in a suitable buffer (e.g., potassium phosphate buffer, pH 7.5).
-
Further purify the enzyme by ammonium sulfate fractionation.
2. Enzymatic Synthesis Reaction:
-
Reaction Mixture:
-
ATP: 10 µmoles
-
MgSO₄: 20 µmoles
-
Tris buffer (pH 8.0): 100 µmoles
-
Yeast enzyme fraction (containing ATP sulfurylase)
-
Total volume: 1.0 mL
-
-
Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.
-
Termination: Stop the reaction by heating at 100°C for 1 minute.
3. Isolation and Purification of APS:
-
Centrifuge the reaction mixture to remove precipitated protein.
-
Apply the supernatant to a Dowex-1-formate anion-exchange column.
-
Elute with a gradient of formic acid or ammonium formate.
-
Monitor the fractions for UV absorbance at 260 nm to identify the nucleotide-containing fractions.
-
Pool the APS-containing fractions and lyophilize.
Chemical Synthesis of this compound (Reichard and Ringertz, 1959)
This protocol outlines the first chemical synthesis of APS.
1. Reaction Setup:
-
Dissolve adenosine-5'-monophosphate (AMP) in a suitable non-aqueous solvent such as pyridine.
-
Add a sulfonating agent, such as a sulfur trioxide-pyridine complex.
-
Stir the reaction mixture at room temperature for several hours.
2. Product Isolation:
-
Precipitate the product by adding a non-polar solvent like ether.
-
Collect the precipitate by filtration or centrifugation.
-
Wash the precipitate with the non-polar solvent to remove unreacted starting materials and byproducts.
3. Purification:
-
Dissolve the crude product in water.
-
Purify by ion-exchange chromatography as described in the enzymatic synthesis protocol.
Signaling Pathways and Logical Relationships
The following diagrams illustrate the key metabolic pathway involving APS and the experimental workflow for its discovery.
Caption: The two-step enzymatic synthesis of PAPS from ATP and inorganic sulfate, with APS as the key intermediate.
Caption: A logical flow diagram illustrating the key experimental steps that led to the discovery and identification of APS.
Conclusion
The discovery of this compound was a landmark achievement in biochemistry, providing the missing link in the understanding of sulfate activation. The pioneering work of Robbins, Lipmann, Reichard, and Ringertz not only elucidated a fundamental metabolic pathway but also provided the scientific community with the tools to study this pathway in detail. The experimental protocols and foundational knowledge established in these early studies continue to be relevant for researchers in drug development and various fields of biological science who investigate the critical roles of sulfation in health and disease.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Adenosine 5'-Phosphosulfate | C10H14N5O10PS | CID 10238 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mzCloud – Adenosine 5' phosphosulfate [mzcloud.org]
- 4. caymanchem.com [caymanchem.com]
- 5. Adenosine-5′-phosphosulfate – a multifaceted modulator of bifunctional 3′-phospho-adenosine-5′-phosphosulfate synthases and related enzymes - PMC [pmc.ncbi.nlm.nih.gov]
The Lynchpin of Sulfation: Adenosine-5'-phosphosulfate as a Key Intermediate in PAPS Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract: The universal sulfonate donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), is paramount for a myriad of biological processes, from xenobiotic detoxification to the regulation of hormones and the structural integrity of the extracellular matrix. The biosynthesis of PAPS is a critical cellular process, and its dysregulation is implicated in numerous diseases. Central to this synthesis is the intermediate molecule, this compound (APS). This technical guide provides a comprehensive examination of the pivotal role of APS in the PAPS synthesis pathway, detailing the enzymatic cascade, regulatory mechanisms, quantitative kinetics, and experimental methodologies for studying this vital metabolic intersection.
The PAPS Biosynthesis Pathway: A Two-Step Enzymatic Cascade
The synthesis of PAPS from inorganic sulfate (SO₄²⁻) and adenosine triphosphate (ATP) is a two-step enzymatic process.[1] In many organisms, including fungi, bacteria, and plants, these two steps are catalyzed by two distinct enzymes: ATP sulfurylase and APS kinase.[2][3] However, in metazoans, these two enzymatic functions are consolidated into a single bifunctional enzyme known as PAPS synthase (PAPSS).[2][3] Humans express two isoforms of this enzyme, PAPSS1 and PAPSS2, which exhibit tissue-specific expression patterns.[1][4]
The two sequential reactions are as follows:
-
Adenosine 5'-phosphosulfate (APS) Formation: The first reaction is catalyzed by the ATP sulfurylase domain of PAPSS. This domain mediates the reaction between ATP and inorganic sulfate to form APS and pyrophosphate (PPi).[1][5] This reaction is thermodynamically unfavorable but is driven forward by the immediate hydrolysis of PPi by ubiquitous pyrophosphatases.[1]
ATP + SO₄²⁻ ⇌ APS + PPi
-
3'-phosphothis compound (PAPS) Formation: The second reaction is catalyzed by the APS kinase domain of PAPSS. This domain facilitates the phosphorylation of the 3'-hydroxyl group of APS using another molecule of ATP, resulting in the formation of PAPS and adenosine diphosphate (ADP).[6]
APS + ATP ⇌ PAPS + ADP
The overall reaction is:
2 ATP + SO₄²⁻ ⇌ PAPS + ADP + PPi
The Multifaceted Regulatory Role of APS
APS is not merely a passive intermediate in the PAPS synthesis pathway; it plays a crucial and complex regulatory role, acting as both an inhibitor and a stabilizer of PAPS synthase.[2]
-
Product Inhibition: APS acts as a potent product inhibitor of the ATP sulfurylase domain, exhibiting competitive inhibition with respect to both ATP and sulfate.[2][3]
-
Substrate Inhibition: For the APS kinase domain, APS acts as an uncompetitive substrate inhibitor.[2][3]
-
Enzyme Stabilization: Remarkably, APS has been identified as a highly specific stabilizer of bifunctional PAPS synthases.[2][7] It is thought to stabilize the APS kinase domain by forming a dead-end enzyme-ADP-APS complex at low concentrations (0.5-5 μM).[2][3] At higher concentrations, it may also bind to the catalytic center of the ATP sulfurylase domain.[2][3] This stabilizing effect is significant as PAPS synthases are naturally fragile enzymes.[7][8]
This dual functionality of APS highlights its importance in modulating the overall flux of the PAPS synthesis pathway and maintaining cellular homeostasis of sulfated molecules.
Quantitative Data on APS and PAPS Synthesis
The following table summarizes key quantitative data related to the kinetics and concentrations of APS in the context of PAPS synthesis.
| Parameter | Value | Organism/System | Reference |
| Steady-State APS Concentration | 1.6 μM | Human PAPS Synthase 1 (modeled) | [2][3] |
| APS Concentration under Sulfate Excess | Up to 60 μM | Human PAPS Synthase 1 (modeled) | [2][3] |
| APS Concentration for Maximal APS Kinase Activity | 15 μM | Human | [2][3] |
| Apparent Km of APS for APS Kinase | 16.8 - 17.6 μM | Human Liver Extracts | [9] |
| Apparent Km of Sulfate for PAPSS1 & PAPSS2b | 0.5 mM | Human (recombinant) | [4] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for researchers studying the PAPS synthesis pathway.
In Vitro Sulfotransferase Activity Assay (Phosphatase-Coupled)
This non-radioactive, high-throughput assay measures sulfotransferase activity by detecting the inorganic phosphate released from the reaction product PAP (3'-phosphoadenosine-5'-phosphate).[10]
Principle: Sulfotransferase + Acceptor Substrate + PAPS → Sulfated Product + PAP PAP + Phosphatase → AMP + Pi
Materials:
-
96-well microplate
-
Sulfotransferase enzyme
-
Acceptor substrate
-
PAPS
-
Assay Buffer (e.g., Tris-HCl with MgCl₂)
-
gPAPP (a phosphatase)
-
Malachite Green reagents (for phosphate detection)
-
Microplate reader
Procedure:
-
Prepare Reaction Mix: In a 96-well plate, prepare a reaction mixture containing the acceptor substrate, gPAPP, and PAPS in the assay buffer. A typical reaction volume is 25 µL.[10]
-
Initiate Reaction: Add the sulfotransferase enzyme to each well to start the reaction. For negative controls, add assay buffer instead of the enzyme.[10]
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 20-60 minutes). The optimal incubation time should be determined empirically to ensure the reaction is within the linear range.[10]
-
Stop and Develop Color: Stop the reaction and develop the color by adding the Malachite Green reagents according to the manufacturer's instructions. This typically involves adding Reagent A, incubating for 10 minutes at room temperature, and then adding Reagent B.[10]
-
Measure Absorbance: Read the absorbance at 620 nm using a microplate reader.[10]
-
Data Analysis: Create a standard curve using known concentrations of inorganic phosphate. Use this curve to determine the amount of phosphate released in each reaction and calculate the sulfotransferase activity.[10]
Radioactive In Vitro Sulfotransferase Assay using [³⁵S]PAPS
This highly sensitive method directly measures the incorporation of a radiolabeled sulfate group from [³⁵S]PAPS into an acceptor substrate.[10]
Materials:
-
Microcentrifuge tubes
-
Sulfotransferase enzyme
-
Acceptor substrate
-
[³⁵S]PAPS
-
Reaction Buffer
-
Dilution Buffer
-
Stop Mixture
-
0.1 M Ba(OH)₂
-
0.1 M ZnSO₄
-
Scintillation vials
-
Scintillation fluid
-
Liquid scintillation counter
Procedure:
-
Prepare Enzyme and Substrates: Dilute the sulfotransferase enzyme in ice-cold dilution buffer. Prepare the acceptor substrate at the desired concentration.[10]
-
Set up Reaction: In a microcentrifuge tube, add 10 µL of the acceptor substrate solution.[10]
-
Add Enzyme: Add 100 µL of the diluted enzyme to the tube.[10]
-
Initiate Reaction: Start the reaction by adding 50 µL of a cocktail containing the reaction buffer and [³⁵S]PAPS (final concentration ~0.4 µM).[10]
-
Incubation: Incubate the reaction at 37°C for 20 minutes.[10]
-
Stop Reaction and Precipitate Unreacted [³⁵S]PAPS:
-
Quantify Incorporated Radioactivity: Carefully transfer 300 µL of the supernatant (containing the sulfated product) to a scintillation vial. Add 5 mL of scintillation fluid and measure the radioactivity (counts per minute, cpm) using a liquid scintillation counter.[10]
Direct Measurement of PAPS Generation by HPLC-Radiometry
This method allows for the direct quantification of [³⁵S]PAPS synthesized from inorganic [³⁵S]sulfate and ATP, separating it from the radiolabeled precursor by reversed-phase paired-ion HPLC.[11]
Principle: Enzyme source + [³⁵S]SO₄²⁻ + ATP → [³⁵S]PAPS + ADP + PPi The reaction mixture is then analyzed by HPLC with an on-line radiometric detector to quantify the amount of [³⁵S]PAPS produced.
Materials:
-
Enzyme source (e.g., tissue homogenate, purified PAPSS)
-
Inorganic [³⁵S]sulfate
-
ATP
-
Reaction buffer
-
HPLC system with a reversed-phase column and a paired-ion reagent
-
On-line radiometric detector
Procedure:
-
Reaction Setup: Incubate the enzyme source with inorganic [³⁵S]sulfate and ATP in a suitable reaction buffer.
-
Reaction Termination: Stop the reaction at various time points, typically by adding a quenching agent or by heat inactivation.
-
HPLC Analysis: Inject a known volume of the reaction mixture onto the HPLC system.
-
Separation and Detection: Separate [³⁵S]PAPS from unreacted [³⁵S]sulfate using a reversed-phase paired-ion chromatography method. Quantify the amount of [³⁵S]PAPS by on-line radiometric detection.[11]
-
Data Analysis: Calculate the rate of PAPS generation based on the amount of [³⁵S]PAPS produced over time.
Visualizing the PAPS Synthesis Pathway and Experimental Workflows
Signaling Pathway of PAPS Synthesis
Caption: The two-step enzymatic synthesis of PAPS from ATP and sulfate.
Experimental Workflow for In Vitro Sulfotransferase Assay (Phosphatase-Coupled)
Caption: Workflow for the non-radioactive sulfotransferase assay.
Logical Relationship of APS Regulation on PAPS Synthase
Caption: The dual regulatory effects of APS on PAPS synthase.
Conclusion
This compound is far more than a simple intermediate in the synthesis of the universal sulfonate donor, PAPS. Its intricate involvement in the regulation of PAPS synthase, acting as both an inhibitor and a stabilizer, underscores its critical role in maintaining the delicate balance of sulfation reactions within the cell. A thorough understanding of the kinetics, regulatory mechanisms, and experimental methodologies related to APS and PAPS synthesis is indispensable for researchers in drug development and various biomedical fields. This guide provides a foundational resource to aid in the investigation of this pivotal metabolic pathway and its implications for human health and disease.
References
- 1. benchchem.com [benchchem.com]
- 2. Adenosine-5′-phosphosulfate – a multifaceted modulator of bifunctional 3′-phospho-adenosine-5′-phosphosulfate synthases and related enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound--a multifaceted modulator of bifunctional 3'-phospho-adenosine-5'-phosphosulfate synthases and related enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. 3'-Phosphothis compound - Wikipedia [en.wikipedia.org]
- 7. 3′-Phosphoadenosine 5′-Phosphosulfate (PAPS) Synthases, Naturally Fragile Enzymes Specifically Stabilized by Nucleotide Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Biosynthesis of PAPS in vitro by human liver. Measurement by two independent assay procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Direct measurement and regulation of 3'-phosphoadenosine 5'-phosphosulfate (PAPS) generation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Subcellular Localization of Adenosine-5'-phosphosulfate (APS) Metabolism: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Adenosine-5'-phosphosulfate (APS) is a critical intermediate in sulfur metabolism, standing at the crossroads of sulfate assimilation and sulfation pathways. The precise control of its synthesis, degradation, and utilization is paramount for cellular function, and this regulation is intricately linked to the subcellular compartmentalization of the enzymes involved. This technical guide provides a comprehensive overview of the subcellular localization of APS metabolism in both plant and mammalian systems. We delve into the spatial distribution of key enzymes—ATP sulfurylase, APS kinase, and sulfotransferases—supported by quantitative data, detailed experimental protocols, and visual representations of the underlying metabolic and experimental frameworks. Understanding the compartmentalization of APS metabolism is crucial for elucidating its role in physiological processes and for the development of novel therapeutic strategies targeting sulfation pathways.
Introduction
The metabolism of this compound (APS) encompasses its synthesis from ATP and inorganic sulfate, its phosphorylation to 3'-phosphothis compound (PAPS), and its role as a substrate for reduction in assimilatory pathways or as a precursor for the universal sulfonate donor, PAPS. The localization of these metabolic processes within distinct subcellular compartments allows for precise regulation and channeling of intermediates into specific pathways. This guide explores the subcellular geography of APS metabolism, highlighting the differences between plant and mammalian cells and providing the technical details necessary for its investigation.
Subcellular Localization of APS Metabolism Enzymes
The key enzymes governing APS metabolism exhibit distinct subcellular localization patterns that reflect their specific physiological roles.
ATP Sulfurylase (ATPS)
ATP sulfurylase catalyzes the initial step in the pathway: the activation of sulfate to form APS.
In Plants: Plant cells possess distinct isoforms of ATP sulfurylase located in two primary compartments: the cytosol and the chloroplasts.[1] The chloroplastidial form is predominantly associated with the reductive sulfate assimilation pathway, providing APS for the synthesis of cysteine and other sulfur-containing amino acids.[1][2] The cytosolic isoform is thought to be primarily involved in generating APS for the sulfation pathway, which produces a diverse array of sulfated secondary metabolites.[1][3] Quantitative studies in spinach have shown that the chloroplast isoform accounts for the vast majority of the total cellular ATP sulfurylase activity.[4]
In Mammals: In mammalian cells, ATP sulfurylase activity is part of a bifunctional enzyme called PAPS synthase (PAPSS), which also possesses APS kinase activity. This enzyme is primarily found in the cytosol, with dynamic localization of its isoforms between the cytoplasm and the nucleus.[5]
APS Kinase (APK)
APS kinase catalyzes the phosphorylation of APS to PAPS, the universal sulfonate donor for sulfotransferase reactions.
In Plants: Similar to ATP sulfurylase, APS kinase activity is also found in both the cytosol and plastids in plants, supporting the notion of parallel sulfate activation pathways in these compartments.[6]
In Mammals: As mentioned, the APS kinase in mammals is a domain of the bifunctional PAPS synthase (PAPSS). There are two isoforms, PAPSS1 and PAPSS2, which exhibit dynamic and distinct subcellular localizations.[5][7] Generally, PAPSS1 shows a predominant nuclear localization, while PAPSS2 is mainly found in the cytoplasm.[5][8] However, PAPSS2 can translocate to the nucleus, suggesting a regulated process and the potential for a nuclear sulfation pathway.[8] This differential localization is thought to play a role in providing PAPS to sulfotransferases in different cellular compartments.
Sulfotransferases (SULTs)
Sulfotransferases utilize PAPS to transfer a sulfonyl group to a wide range of acceptor molecules, including xenobiotics, steroids, and neurotransmitters.
In Mammals: Mammalian sulfotransferases are broadly categorized into two families based on their localization: cytosolic SULTs and Golgi-resident SULTs. Cytosolic SULTs are soluble enzymes responsible for the sulfation of small molecules.[5][9] The Golgi-associated sulfotransferases are integral membrane proteins that sulfate macromolecules such as proteins and glycosaminoglycans as they traverse the secretory pathway. The expression levels of different SULT isoforms vary significantly between tissues.[10][11]
Data Presentation: Quantitative Analysis of Enzyme Subcellular Distribution
The following tables summarize the quantitative data available on the subcellular distribution of the key enzymes in APS metabolism.
Table 1: Subcellular Distribution of ATP Sulfurylase Activity in Spinach Leaves
| Subcellular Fraction | Percentage of Total Activity (%) |
| Chloroplast | 85 - 90 |
| Cytosol | 10 - 15 |
Data sourced from Renosto et al. (1993).[4]
Table 2: Relative Abundance of ATP Sulfurylase Isoforms in Arabidopsis Leaves at Different Developmental Stages
| Plant Age (days) | Chloroplast Activity (nmol min⁻¹ mg⁻¹ protein) | Cytosolic Activity (nmol min⁻¹ mg⁻¹ protein) |
| 21 | ~35 | ~5 |
| 47 | ~20 | ~15 |
Data adapted from Rotte and Leustek (2000).[3]
Table 3: Subcellular Localization of Mammalian PAPS Synthase Isoforms
| Isoform | Predominant Localization | Other Localizations |
| PAPSS1 | Nucleus[5][8] | Cytoplasm |
| PAPSS2 | Cytoplasm[5][8] | Nucleus (translocatable)[8] |
Table 4: Expression Levels of Major Cytosolic Sulfotransferase Isoforms in Human Tissues (ng/mg cytosolic protein)
| SULT Isoform | Liver | Small Intestine | Kidney | Lung |
| SULT1A1 | 420 - 4900 | 19% of total SULTs | 40% of total SULTs | 20% of total SULTs |
| SULT1A3/4 | Absent | 31% of total SULTs | 28% of total SULTs | 19% of total SULTs |
| SULT1B1 | Present | 36% of total SULTs | 31% of total SULTs | 12% of total SULTs |
| SULT1E1 | Present | 8% of total SULTs | Absent | 40% of total SULTs |
| SULT2A1 | Present | 6% of total SULTs | Very low | 9% of total SULTs |
Data sourced from Cook et al. (2012).[10][11]
Experimental Protocols
This section provides detailed methodologies for key experiments used to determine the subcellular localization of enzymes involved in APS metabolism.
Subcellular Fractionation of Plant Cells for Chloroplast and Cytosol Separation
This protocol is adapted from methods used for the separation of organelles from plant leaves, such as Arabidopsis.[3][12]
Materials:
-
Plant leaf tissue
-
Grinding buffer (e.g., 0.3 M sorbitol, 50 mM HEPES-KOH pH 7.5, 2 mM EDTA, 1 mM MgCl₂, 0.1% BSA)
-
Miracloth
-
Percoll gradient solutions (e.g., 40% and 80% Percoll in grinding buffer)
-
Resuspension buffer (e.g., 0.3 M sorbitol, 20 mM HEPES-KOH pH 7.6, 5 mM MgCl₂)
-
Refrigerated centrifuge
Procedure:
-
Homogenize fresh leaf tissue in ice-cold grinding buffer using a blender.
-
Filter the homogenate through several layers of Miracloth to remove large debris.
-
Centrifuge the filtrate at low speed (e.g., 1,000 x g) for 5 minutes at 4°C to pellet intact chloroplasts.
-
The supernatant represents the crude cytosolic fraction. Clarify this fraction by further centrifugation at a higher speed (e.g., 10,000 x g) for 20 minutes at 4°C to pellet mitochondria and other organelles. The resulting supernatant is the enriched cytosolic fraction.
-
Resuspend the chloroplast pellet in a small volume of grinding buffer and layer it onto a discontinuous Percoll gradient (e.g., 40%/80%).
-
Centrifuge the gradient at a higher speed (e.g., 2,500 x g) for 15 minutes at 4°C.
-
Intact chloroplasts will band at the interface of the two Percoll layers. Carefully collect this band.
-
Wash the purified chloroplasts by resuspending them in resuspension buffer and centrifuging at low speed to remove the Percoll.
-
The purity of the fractions should be assessed by marker enzyme assays (e.g., Rubisco for chloroplasts, and alcohol dehydrogenase for cytosol).
Subcellular Fractionation of Mammalian Cells for Nuclear and Cytosolic Separation
This protocol is a general method for obtaining nuclear and cytosolic extracts from cultured mammalian cells.[1][8]
Materials:
-
Cultured mammalian cells
-
Phosphate-buffered saline (PBS)
-
Hypotonic lysis buffer (e.g., 10 mM HEPES pH 7.9, 10 mM KCl, 0.1 mM EDTA, 0.1 mM EGTA, 1 mM DTT, protease inhibitors)
-
Detergent (e.g., NP-40 or IGEPAL CA-630)
-
Nuclear extraction buffer (e.g., 20 mM HEPES pH 7.9, 0.4 M NaCl, 1 mM EDTA, 1 mM EGTA, 1 mM DTT, protease inhibitors)
-
Refrigerated microcentrifuge
Procedure:
-
Harvest cultured cells and wash them with ice-cold PBS.
-
Resuspend the cell pellet in hypotonic lysis buffer and incubate on ice for 15 minutes to allow the cells to swell.
-
Add a small amount of detergent (e.g., 10% NP-40 to a final concentration of 0.5-1%) and vortex briefly to lyse the plasma membranes.
-
Centrifuge the lysate at a low speed (e.g., 1,000 x g) for 10 minutes at 4°C to pellet the nuclei.
-
The supernatant contains the cytosolic fraction. Transfer it to a new tube and clarify by centrifuging at a higher speed (e.g., 14,000 x g) for 15 minutes at 4°C.
-
Wash the nuclear pellet with hypotonic lysis buffer to remove residual cytoplasmic contamination.
-
Resuspend the nuclear pellet in nuclear extraction buffer and incubate on ice for 30 minutes with intermittent vortexing to lyse the nuclear membrane and extract nuclear proteins.
-
Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet the nuclear debris. The supernatant is the nuclear extract.
-
Assess the purity of the fractions by Western blotting for marker proteins (e.g., Tubulin for cytosol and Lamin B1 or Histone H3 for the nucleus).
Indirect Immunofluorescence for PAPS Synthase Localization
This protocol provides a general framework for visualizing the subcellular localization of PAPSS1 and PAPSS2 in cultured mammalian cells.
Materials:
-
Cultured mammalian cells grown on coverslips
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)
-
Blocking solution (e.g., 1-5% BSA or normal goat serum in PBS)
-
Primary antibody specific for PAPSS1 or PAPSS2
-
Fluorophore-conjugated secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Fix cells grown on coverslips with 4% paraformaldehyde for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding by incubating the cells in blocking solution for 1 hour at room temperature.
-
Incubate the cells with the primary antibody (diluted in blocking solution) overnight at 4°C or for 1-2 hours at room temperature.
-
Wash the cells three times with PBS.
-
Incubate the cells with the fluorophore-conjugated secondary antibody (diluted in blocking solution) for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash the cells a final time with PBS.
-
Mount the coverslips onto microscope slides using antifade mounting medium.
-
Visualize the slides using a fluorescence or confocal microscope.
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate key pathways and workflows described in this guide.
Caption: Subcellular localization of APS metabolism in a plant cell.
Caption: Subcellular localization of APS metabolism in a mammalian cell.
Caption: Experimental workflow for subcellular fractionation.
Conclusion
The subcellular compartmentalization of APS metabolism is a key feature of its regulation in both plant and mammalian systems. In plants, the dual localization of ATP sulfurylase in the chloroplast and cytosol highlights the separation of reductive sulfate assimilation from the sulfation pathway. In mammals, the dynamic nuclear and cytosolic distribution of PAPS synthase isoforms suggests a sophisticated mechanism for providing PAPS to different cellular compartments, potentially including a previously underappreciated nuclear sulfation pathway. A thorough understanding of this spatial organization, facilitated by the experimental approaches detailed in this guide, is essential for advancing our knowledge of sulfur metabolism and its implications for agriculture, human health, and drug development. Future research focusing on the precise quantification of enzyme distribution and the regulatory mechanisms governing their localization will undoubtedly provide further insights into the intricate control of these fundamental metabolic pathways.
References
- 1. Immunofluorescence Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Human PAPS synthase isoforms are dynamically regulated enzymes with access to nucleus and cytoplasm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Assay of 3'-phosphoadenosine 5'-phosphosulfate (PAPS) transport activity - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. 3′-Phosphoadenosine 5′-Phosphosulfate (PAPS) Synthases, Naturally Fragile Enzymes Specifically Stabilized by Nucleotide Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Quantitative tracking of protein trafficking to the nucleus using cytosolic protein delivery by nanoparticle-stabilized nanocapsules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PAPSS1 Antibody | Cell Signaling Technology [cellsignal.com]
- 9. Confocal microscopy to analyze cytosolic and nuclear calcium in cultured vascular cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scian.cl [scian.cl]
- 11. A simple method for quantitating confocal fluorescent images - PMC [pmc.ncbi.nlm.nih.gov]
- 12. endocrine-abstracts.org [endocrine-abstracts.org]
The Evolutionary Odyssey of Adenosine-5'-phosphosulfate: A Cornerstone of Sulfur Metabolism
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The adenosine-5'-phosphosulfate (APS) pathway is a fundamental metabolic route for the assimilation of inorganic sulfate, a critical process for the biosynthesis of essential sulfur-containing compounds across all three domains of life. This guide delves into the evolutionary origins of this ancient pathway, exploring the phylogenetic relationships of its key enzymes, their structural diversity, and the intricate regulatory networks that govern its function. Understanding the evolutionary trajectory of the APS pathway not only provides insights into the early evolution of life but also presents opportunities for the development of novel therapeutic agents targeting this essential metabolic hub.
The Core Machinery: ATP Sulfurylase and APS Kinase
The APS pathway is initiated by the enzymatic activity of ATP sulfurylase (ATPS), which catalyzes the activation of inorganic sulfate by reacting it with ATP to form APS and pyrophosphate.[1] Subsequently, APS can be either reduced to sulfite by APS reductase in the assimilatory sulfate reduction pathway or phosphorylated to 3'-phosphothis compound (PAPS) by APS kinase (APSK).[2][3] PAPS serves as the universal sulfuryl donor for the synthesis of a wide array of sulfated molecules.[4]
The evolutionary history of the APS pathway is intrinsically linked to the evolution of its core enzymes, ATPS and APSK. Phylogenetic analyses reveal a complex evolutionary narrative characterized by gene duplication, fusion, fission, and horizontal gene transfer events.
Distribution and Diversification Across the Tree of Life
The APS pathway is widespread among bacteria, archaea, and eukarya, although its organization and the enzymes involved exhibit significant variation.
-
Bacteria: In many bacteria, ATPS and APSK are encoded by separate genes. The regulation of the pathway is often tightly controlled by the availability of sulfur sources and the demand for sulfur-containing metabolites.[5] Some bacteria possess a bifunctional enzyme, PAPS synthetase, where the ATPS and APSK domains are fused into a single polypeptide chain.[6]
-
Archaea: Sulfur metabolism in archaea is diverse and includes both assimilatory and dissimilatory sulfate reduction.[1][7][8] While many archaea possess the canonical APS pathway, some exhibit unique variations and novel enzymes involved in sulfur metabolism, reflecting their adaptation to extreme environments.[1][9]
-
Eukarya: In fungi and plants, ATPS and APSK are typically monofunctional enzymes.[3][10] Plants, for instance, have a well-characterized sulfate assimilation pathway where the flux is regulated at multiple levels, including sulfate uptake, enzyme expression, and allosteric regulation.[2][11][12] In contrast, metazoans exclusively utilize a bifunctional PAPS synthetase.[6] The presence of both monofunctional and bifunctional forms across different lineages suggests a dynamic evolutionary history involving gene fusion and fission events.[13][14]
Quantitative Insights into Enzyme Kinetics
The catalytic efficiencies of ATP sulfurylase and APS kinase vary across different organisms, reflecting their adaptation to diverse metabolic needs and environmental conditions. A summary of key kinetic parameters is presented below.
| Organism/Enzyme | Substrate | Km (µM) | Vmax or kcat | Reference |
| Desulfovibrio piger Vib-7 ATPS | Sulfate | 150 | 2.94 U/mg | [15] |
| ATP | 280 | [15] | ||
| APS | 110 | [15] | ||
| Pyrophosphate | 140 | [15] | ||
| Desulfomicrobium sp. Rod-9 ATPS | Sulfate | 180 | 2.94 U/mg | [15] |
| ATP | 310 | [15] | ||
| APS | 120 | [15] | ||
| Pyrophosphate | 160 | [15] | ||
| Glycine max (Soybean) ATPS1 | ATP | 380 ± 40 | 12.0 ± 0.3 s-1 | [3] |
| Sulfate | 1300 ± 100 | [3] | ||
| APS | 2.2 ± 0.2 | 4.3 ± 0.1 s-1 | [3] | |
| Pyrophosphate | 24 ± 2 | [3] | ||
| Thiobacillus denitrificans ATPS | APS | 1.8 ± 0.1 | 14 ± 0.2 µmol min-1 mg-1 | [16] |
| Pyrophosphate | 13 ± 1 | [16] | ||
| Thiobacillus denitrificans APSK | ATP | 1100 ± 100 | 1.3 ± 0.1 µmol min-1 mg-1 | [16] |
| APS | 3.5 ± 0.3 | [16] |
Experimental Protocols for Studying the APS Pathway
ATP Sulfurylase Activity Assay
This protocol outlines a common method for determining the activity of ATP sulfurylase by measuring the molybdate-dependent formation of pyrophosphate.[17]
Materials:
-
Chilled extraction buffer: 20 mM Tris-HCl (pH 8.0), 10 mM Na2EDTA, 2 mM dithiothreitol, and ~0.01 g/mL insoluble polyvinylpyrrolidone.
-
Reaction mixture: 80 mM Tris-HCl buffer (pH 8.0), 7 mM MgCl2, 5 mM Na2MoO4, 2 mM Na2-ATP, and 0.032 U/mL sulfate-free inorganic pyrophosphatase.
-
Crude enzyme extract.
Procedure:
-
Homogenize fresh tissue samples (e.g., plant leaves or roots) in chilled extraction buffer using a mortar and pestle on ice.
-
Centrifuge the homogenate at 20,000 x g for 10 minutes at 4°C.
-
Collect the supernatant containing the crude enzyme extract.
-
Initiate the reaction by adding 0.1 mL of the crude extract to 0.5 mL of the reaction mixture.
-
Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C).
-
Stop the reaction at various time points and measure the amount of pyrophosphate produced using a suitable colorimetric assay.
-
Calculate the specific activity of ATP sulfurylase (e.g., in U/mg of protein).
Phylogenetic Analysis of ATPS and APSK
This protocol provides a general workflow for the phylogenetic analysis of ATP sulfurylase and APS kinase sequences.[6][18][19][20]
Procedure:
-
Sequence Retrieval: Obtain amino acid sequences of ATPS and APSK from various organisms representing the three domains of life from protein databases (e.g., NCBI, UniProt).
-
Multiple Sequence Alignment: Align the retrieved sequences using a multiple sequence alignment tool such as ClustalW or MAFFT to identify conserved regions and evolutionary relationships.
-
Phylogenetic Tree Construction: Construct a phylogenetic tree from the aligned sequences using methods like Maximum Likelihood (e.g., with PhyML or RAxML) or Bayesian inference (e.g., with MrBayes).
-
Tree Visualization and Interpretation: Visualize the resulting phylogenetic tree using software like FigTree or iTOL. Analyze the branching patterns to infer the evolutionary history of the enzymes, including gene duplication, loss, and horizontal gene transfer events.
Site-Directed Mutagenesis of ATP Sulfurylase
This protocol describes a method for introducing specific mutations into the gene encoding ATP sulfurylase to study the function of individual amino acid residues.[21][22][23][24][25]
Materials:
-
Plasmid DNA containing the wild-type ATPS gene.
-
Mutagenic oligonucleotide primers containing the desired mutation.
-
High-fidelity DNA polymerase (e.g., Pfu polymerase).
-
dNTPs.
-
DpnI restriction enzyme.
-
Competent E. coli cells.
Procedure:
-
Primer Design: Design a pair of complementary primers, 25-45 bases in length, containing the desired mutation in the center. The primers should have a melting temperature (Tm) of ≥78°C.
-
PCR Amplification: Perform PCR using the plasmid DNA as a template and the mutagenic primers to amplify the entire plasmid containing the desired mutation.
-
DpnI Digestion: Digest the PCR product with DpnI to remove the parental, methylated template DNA.
-
Transformation: Transform the DpnI-treated, mutated plasmid into competent E. coli cells.
-
Selection and Sequencing: Select for transformed colonies and verify the presence of the desired mutation by DNA sequencing.
-
Protein Expression and Functional Analysis: Express the mutant protein and perform functional assays (e.g., activity assays) to assess the impact of the mutation on enzyme function.
Visualizing the Evolutionary and Functional Landscape
The following diagrams, generated using the DOT language, illustrate key aspects of the APS pathway's evolution, experimental investigation, and regulatory integration.
Figure 1: Proposed evolutionary history of the APS pathway enzymes.
Figure 2: Experimental workflow for investigating the APS pathway.
Figure 3: Simplified regulatory network of the APS pathway.
Conclusion and Future Directions
The evolutionary history of the this compound pathway is a testament to the dynamic nature of metabolic evolution. From its ancient origins to its diversification across the three domains of life, the APS pathway has been shaped by a complex interplay of vertical descent, horizontal gene transfer, and gene fusion/fission events. The structural and functional diversity of its core enzymes, ATP sulfurylase and APS kinase, highlights the remarkable adaptability of this central metabolic route.
For drug development professionals, the essentiality of the APS pathway in many pathogenic organisms, coupled with the structural differences between prokaryotic and eukaryotic enzymes, presents a promising avenue for the design of selective inhibitors. Further research into the unique regulatory mechanisms of the APS pathway in different organisms will undoubtedly uncover novel targets for therapeutic intervention. A deeper understanding of the evolutionary forces that have shaped this pathway will continue to provide a framework for both fundamental biological inquiry and the development of innovative biotechnological and biomedical applications.
References
- 1. Sulfur metabolism in archaea reveals novel processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular mechanisms of regulation of sulfate assimilation: first steps on a long road - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinetic mechanism of the dimeric ATP sulfurylase from plants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The global integrative network: integration of signaling and metabolic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sulfur assimilation - Wikipedia [en.wikipedia.org]
- 6. cs.ucsb.edu [cs.ucsb.edu]
- 7. Metabolism of sulfate-reducing prokaryotes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sulfur metabolism in archaea reveals novel processes [ouci.dntb.gov.ua]
- 9. Frontiers | Physiology, Taxonomy, and Sulfur Metabolism of the Sulfolobales, an Order of Thermoacidophilic Archaea [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Molecular mechanisms of regulation of sulfate assimilation: first steps on a long road [frontiersin.org]
- 12. Sulfate Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. 3′-Phosphoadenosine 5′-Phosphosulfate (PAPS) Synthases, Naturally Fragile Enzymes Specifically Stabilized by Nucleotide Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Atp Sulfurylase Activity Lab Report | ipl.org [ipl.org]
- 18. The Phylogenetic Extent of Metabolic Enzymes and Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Phylogenetic analysis of metabolic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. experts.illinois.edu [experts.illinois.edu]
- 21. Deletion and site-directed mutagenesis of the ATP-binding motif (P-loop) in the bifunctional murine ATP-sulfurylase/adenosine 5'-phosphosulfate kinase enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. assaygenie.com [assaygenie.com]
- 23. Site-Directed Mutagenesis [protocols.io]
- 24. Site-Directed Mutagenesis (Stratagene protocol) | McManus Lab [mcmanuslab.ucsf.edu]
- 25. bio.libretexts.org [bio.libretexts.org]
The Central Role of APS Reductase in Sulfate Assimilation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of Adenosine 5'-phosphosulfate (APS) reductase, a critical enzyme in the sulfur assimilation pathway. The content herein details its biochemical function, kinetic properties, and regulatory mechanisms, and offers comprehensive experimental protocols for its study. This document is intended to be a valuable resource for researchers in academia and industry, particularly those involved in biochemistry, microbiology, plant sciences, and drug development targeting pathways involving sulfate metabolism.
Introduction to APS Reductase
Adenosine 5'-phosphosulfate (APS) reductase (EC 1.8.99.2) is a key enzyme that catalyzes the two-electron reduction of APS to sulfite and adenosine monophosphate (AMP).[1] This reaction is a pivotal step in both assimilatory and dissimilatory sulfate reduction pathways. In assimilatory sulfate reduction, which occurs in plants, fungi, and many bacteria, the produced sulfite is further reduced to sulfide, which is then incorporated into cysteine.[1][2] Cysteine serves as the precursor for the synthesis of other essential sulfur-containing biomolecules, including methionine and glutathione.[2][3] In dissimilatory sulfate reduction, carried out by sulfate-reducing bacteria, sulfite is the penultimate product in a pathway that utilizes sulfate as a terminal electron acceptor for anaerobic respiration.[1]
Given its central role in sulfur metabolism in many organisms and its absence in humans, APS reductase has emerged as a potential target for the development of novel antimicrobial agents, particularly against pathogens like Mycobacterium tuberculosis.[1]
Mechanism of Action and Enzyme Structure
APS reductase catalyzes the following reaction:
APS + 2e⁻ → AMP + SO₃²⁻
The enzyme facilitates the transfer of two electrons to the sulfur atom of APS, leading to the cleavage of the phospho-sulfate bond. In plants and some bacteria, the electrons are often donated by glutathione or thioredoxin.[2][3] The reaction mechanism involves a nucleophilic attack of the flavin adenine dinucleotide (FAD) cofactor on the sulfur atom of APS.[4]
Structurally, APS reductases are often iron-sulfur flavoenzymes.[4][5] In many bacteria and archaea, the enzyme exists as a heterodimer, composed of an alpha and a beta subunit.[5] The larger alpha subunit typically contains the FAD-binding domain, while the smaller beta subunit houses iron-sulfur clusters, which are involved in electron transfer.[5] Plant APS reductases have a unique bipartite structure, consisting of an N-terminal domain with homology to PAPS reductases and a C-terminal domain that resembles thioredoxin.[2]
Quantitative Data on APS Reductase
The kinetic properties of APS reductase can vary significantly between different organisms and isoforms. The following table summarizes key kinetic parameters that have been reported in the literature. This data is crucial for comparative studies and for understanding the enzyme's efficiency and substrate affinity under various conditions.
| Organism/Enzyme Source | Substrate | Km (µM) | Vmax (µmol/min/mg) | Specific Activity (µmol/min/mg) | kcat (s⁻¹) | Reference |
| Pseudomonas aeruginosa | APS | - | - | 5.8 | - | [6] |
| Catharanthus roseus (parΔ1) | APS | 2.5 ± 0.23 | 2.6 ± 0.14 | - | 126 min⁻¹ | |
| Catharanthus roseus (parΔ1) | Glutathione | 3000 ± 640 | - | - | - | |
| Catharanthus roseus (parΔ2) | Thioredoxin | 15.3 ± 1.27 | 0.6 ± 0.014 | - | - | |
| Desulfovibrio piger Vib-7 | APS | 4330 | 0.67 | 0.340 U/mL | - | [7] |
| Desulfomicrobium orale Rod-9 | APS | 3570 | 0.45 | - | - | [7] |
| Arabidopsis thaliana (leaf extract) | APS | 2060 | 14.5 nmol sulfite/mg/min | - | - | |
| Tomato (leaf extract) | APS | 2110 | 25.5 nmol sulfite/mg/min | - | - | |
| Sulfate-reducing bacteria/archaea | APS | - | - | 11-14 | - | [5] |
Note: The units for Vmax and Specific Activity can vary between publications. The reported values are as cited in the respective literature. "-" indicates that the data was not reported in the cited source.
Experimental Protocols
This section provides detailed methodologies for the purification and activity assay of APS reductase.
Purification of APS Reductase (General Protocol)
This protocol outlines a general strategy for the purification of APS reductase, which may need to be optimized for the specific enzyme source.
1. Cell Lysis and Crude Extract Preparation:
-
Harvest cells (e.g., bacterial pellet or plant tissue) and resuspend in a suitable lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 150 mM NaCl, 1 mM DTT, and protease inhibitors).
-
Disrupt the cells using appropriate methods such as sonication, French press, or grinding in liquid nitrogen.
-
Centrifuge the lysate at high speed (e.g., 20,000 x g for 30 minutes at 4°C) to pellet cell debris.
-
Collect the supernatant, which is the crude cell extract.
2. Ammonium Sulfate Precipitation:
-
Slowly add solid ammonium sulfate to the crude extract with constant stirring at 4°C to a desired saturation percentage (e.g., 40-70%). This step helps in the initial fractionation of proteins.
-
Stir for 30-60 minutes and then centrifuge to collect the precipitated protein.
-
Resuspend the pellet in a minimal volume of a suitable buffer (e.g., 20 mM Tris-HCl, pH 8.0, with 1 mM DTT).
3. Chromatographic Purification:
-
Ion-Exchange Chromatography: Load the resuspended protein onto an anion-exchange column (e.g., DEAE-Sepharose or Q-Sepharose) pre-equilibrated with the resuspension buffer. Elute the bound proteins with a linear gradient of increasing salt concentration (e.g., 0-1 M NaCl). Collect fractions and assay for APS reductase activity.
-
Affinity Chromatography (for recombinant tagged proteins): If the enzyme is expressed with a tag (e.g., His-tag), use an appropriate affinity column (e.g., Ni-NTA agarose). Load the crude extract and wash the column extensively. Elute the tagged protein with a suitable elution buffer (e.g., containing imidazole for His-tagged proteins).
-
Size-Exclusion Chromatography: As a final polishing step, load the active fractions from the previous step onto a size-exclusion column (e.g., Sephacryl S-200) to separate proteins based on their molecular size.
4. Purity Assessment:
-
Analyze the purified fractions by SDS-PAGE to assess purity. A single band corresponding to the expected molecular weight of APS reductase indicates a high degree of purity.
-
Determine the protein concentration using a standard method like the Bradford assay.
Non-Radioactive APS Reductase Activity Assay
This assay measures the production of sulfite from APS, which is detected colorimetrically.
Materials:
-
Assay Buffer: 100 mM Tris-HCl, pH 8.0
-
APS (Adenosine 5'-phosphosulfate) solution: 10 mM in water
-
GSH (Reduced Glutathione) solution: 100 mM in water
-
Fuchsin Reagent: Prepare by dissolving 0.1 g of basic fuchsin in 100 mL of 1.5 M HCl.
-
Formaldehyde solution: 2% (v/v) in water
-
Purified enzyme or cell extract
-
96-well microplate
-
Microplate reader
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube or a well of a 96-well plate, prepare the reaction mixture (total volume of 100 µL):
-
70 µL of Assay Buffer
-
10 µL of 10 mM APS solution (final concentration: 1 mM)
-
10 µL of 100 mM GSH solution (final concentration: 10 mM)
-
-
Pre-incubate the reaction mixture at 30°C for 5 minutes.
-
-
Enzyme Reaction:
-
Initiate the reaction by adding 10 µL of the enzyme solution (purified protein or cell extract).
-
Incubate the reaction at 30°C for a defined period (e.g., 15-30 minutes). The incubation time should be within the linear range of the reaction.
-
-
Stopping the Reaction and Color Development:
-
Stop the reaction by adding 100 µL of Fuchsin Reagent.
-
Add 20 µL of 2% Formaldehyde solution.
-
Incubate at room temperature for 20 minutes to allow for color development. The sulfite produced reacts with the fuchsin-formaldehyde reagent to form a colored product.
-
-
Measurement:
-
Measure the absorbance of the solution at 570 nm using a microplate reader.
-
-
Standard Curve:
-
Prepare a standard curve using known concentrations of sodium sulfite (e.g., 0-100 µM) to quantify the amount of sulfite produced in the enzymatic reaction.
-
-
Calculation of Activity:
-
Calculate the specific activity of the enzyme as µmoles of sulfite produced per minute per mg of protein.
-
Visualizations: Pathways and Workflows
Sulfate Assimilation Pathway
The following diagram illustrates the central position of APS reductase in the assimilatory sulfate reduction pathway.
Caption: The assimilatory sulfate reduction pathway.
Experimental Workflow for APS Reductase Characterization
This flowchart outlines a typical experimental workflow for the comprehensive characterization of APS reductase.
Caption: Workflow for APS reductase characterization.
Conclusion
APS reductase is a fascinating and vital enzyme in the sulfur metabolism of a wide range of organisms. Its unique structural features and central metabolic role make it a subject of ongoing research and a promising target for therapeutic intervention. The methodologies and data presented in this guide are intended to facilitate further investigation into the function and regulation of this important enzyme.
References
- 1. pnas.org [pnas.org]
- 2. Adenylylsulfate reductases from archaea and bacteria are 1:1 alphabeta-heterodimeric iron-sulfur flavoenzymes--high similarity of molecular properties emphasizes their central role in sulfur metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Adenosine-5′-Phosphosulfate- and Sulfite Reductases Activities of Sulfate-Reducing Bacteria from Various Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Adenylyl-sulfate reductase - Wikipedia [en.wikipedia.org]
- 5. Kinetic assays for determining in vitro APS reductase activity in plants without the use of radioactive substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Some physical and kinetic properties of adenylyl sulfate reductase from Desulfovibrio vulgaris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Disruption of Adenosine-5′-Phosphosulfate Kinase in Arabidopsis Reduces Levels of Sulfated Secondary Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
The role of APS kinase in the phosphorylation of adenosine-5'-phosphosulfate
An In-depth Examination of the Phosphorylation of Adenosine-5'-phosphosulfate
This technical guide provides a comprehensive overview of this compound (APS) kinase, a pivotal enzyme in the sulfation pathway. It is intended for researchers, scientists, and drug development professionals, offering a deep dive into the enzyme's function, kinetics, regulation, and the methodologies used for its study.
Introduction: The Significance of Sulfation and the Central Role of APS Kinase
Sulfation is a fundamental biological process involving the addition of a sulfonate group to a wide array of molecules, including proteins, carbohydrates, lipids, and xenobiotics. This modification is critical for numerous physiological functions, such as detoxification, hormone regulation, cell signaling, and maintaining the structural integrity of the extracellular matrix. The universal donor for these sulfation reactions is 3'-phosphothis compound (PAPS).
The biosynthesis of PAPS is a two-step enzymatic pathway. First, ATP sulfurylase catalyzes the activation of inorganic sulfate to form this compound (APS). Subsequently, APS kinase phosphorylates APS at the 3'-hydroxyl group of the ribose moiety, yielding PAPS.[1][2][3] In many organisms, including fungi, bacteria, and plants, ATP sulfurylase and APS kinase are separate monofunctional enzymes.[4] In contrast, in metazoans, these two enzymatic activities are fused into a single bifunctional protein known as PAPS synthase (PAPSS).[3][4]
Given that the formation of PAPS is the rate-limiting step for most sulfation reactions, APS kinase plays a critical regulatory role in controlling the overall flux of the sulfation pathway. Understanding the intricacies of APS kinase function is therefore paramount for researchers investigating the myriad processes influenced by sulfation and for professionals developing therapeutic interventions targeting these pathways.
The Phosphorylation of this compound by APS Kinase
The core function of APS kinase is the ATP-dependent phosphorylation of APS to generate PAPS. This reaction consumes one molecule of ATP and proceeds as follows:
APS + ATP → PAPS + ADP
The reaction is catalyzed by the kinase domain, which possesses a conserved P-loop motif for ATP binding.[5] The kinetic mechanism of APS kinase has been studied in various organisms and generally follows a sequential ordered or random mechanism, often with substrate inhibition by APS at higher concentrations.[1][4] This substrate inhibition is a key regulatory feature, preventing the excessive accumulation of PAPS.
Quantitative Data on APS Kinase Kinetics
The kinetic parameters of APS kinase, including the Michaelis constant (Km) for its substrates (APS and ATP), the maximum reaction velocity (Vmax), and the catalytic rate constant (kcat), have been determined for the enzyme from various species. These parameters provide valuable insights into the enzyme's efficiency and its affinity for its substrates. A summary of available quantitative data is presented in the table below.
| Organism | Enzyme/Isoform | Km (APS) (µM) | Km (ATP) (µM) | Vmax (µmol·min-1·mg-1) | kcat (s-1) | Reference(s) |
| Homo sapiens | PAPSS1 | ~3.6 | ~250 | Not explicitly stated | Not explicitly stated | [6] |
| Homo sapiens | PAPSS2b | Not explicitly stated | ~1400 (sigmoidal) | Not explicitly stated | Not explicitly stated | [6] |
| Arabidopsis thaliana | AtAKN1 | 0.14 | 147 | 7.35 | Not explicitly stated | [1] |
| Arabidopsis thaliana | Recombinant APK | 3.6 | 1800 | 1.2 | Not explicitly stated | [4] |
| Penicillium chrysogenum | APS Kinase | ~10 | 126 | Not explicitly stated | Not explicitly stated | [7] |
| Escherichia coli | APS Kinase | Complex kinetics | Complex kinetics | Not explicitly stated | Not explicitly stated | [8] |
| Saccharomyces cerevisiae | APS Kinase | Not explicitly stated | Not explicitly stated | Not explicitly stated | Not explicitly stated | [2] |
Note: The kinetic parameters can vary depending on the experimental conditions, such as pH, temperature, and buffer composition. "Not explicitly stated" indicates that the specific value was not found in the cited literature.
Experimental Protocols for Measuring APS Kinase Activity
The accurate measurement of APS kinase activity is crucial for studying its function and regulation. Several assay methods have been developed, each with its own advantages and limitations. Detailed methodologies for two common assays are provided below.
Phosphatase-Coupled Universal Kinase Assay (Colorimetric)
This continuous, non-radioactive assay measures the production of ADP, which is stoichiometrically converted to AMP and inorganic phosphate by a coupling phosphatase. The released phosphate is then detected using a malachite green-based reagent.[7]
Principle: Kinase Reaction: APS + ATP --(APS Kinase)--> PAPS + ADP Coupling Reaction: ADP --(Phosphatase)--> AMP + Pi Detection: Pi + Malachite Green Reagent → Colored Complex (A620nm)
Materials:
-
APS Kinase
-
This compound (APS)
-
Adenosine-5'-triphosphate (ATP)
-
A coupling phosphatase (e.g., CD39L2)
-
Malachite Green Phosphate Detection Kit
-
Assay Buffer (e.g., 25 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM MgCl2, 10 mM CaCl2)
-
96-well microplate
-
Microplate reader
Protocol:
-
Prepare Reagents:
-
Prepare stock solutions of APS and ATP in assay buffer.
-
Dilute the APS kinase and coupling phosphatase to the desired concentrations in assay buffer.
-
-
Set up the Reaction:
-
In a 96-well plate, prepare a reaction mixture containing the assay buffer, ATP, APS, and the coupling phosphatase.
-
Include appropriate controls, such as a no-enzyme control and a no-substrate control.
-
-
Initiate the Reaction:
-
Start the reaction by adding the APS kinase to each well.
-
-
Incubation:
-
Incubate the plate at the desired temperature (e.g., 30°C or room temperature) for a specific time period (e.g., 15-30 minutes). The reaction should be in the linear range.
-
-
Stop the Reaction and Develop Color:
-
Stop the reaction by adding the Malachite Green Reagent A.
-
Add Malachite Green Reagent B to develop the color.
-
-
Measure Absorbance:
-
Measure the absorbance at 620 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the no-enzyme control from the absorbance of the samples.
-
Calculate the amount of phosphate produced using a standard curve generated with known concentrations of phosphate.
-
Determine the specific activity of the APS kinase (e.g., in µmol of product formed per minute per mg of enzyme).
-
Radiometric Filter-Binding Assay
This classic and highly sensitive assay measures the incorporation of a radiolabeled phosphate group from [γ-32P]ATP into APS to form [32P]PAPS.
Principle: APS + [γ-32P]ATP --(APS Kinase)--> [32P]PAPS + ADP
The negatively charged [32P]PAPS product is separated from the unreacted, negatively charged [γ-32P]ATP by binding to an anion-exchange filter paper.
Materials:
-
APS Kinase
-
This compound (APS)
-
[γ-32P]ATP
-
Non-radioactive ATP
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 20 mM MgCl2, 5 mM DTT)
-
Anion-exchange filter paper (e.g., DE81)
-
Wash Buffer (e.g., 100 mM sodium phosphate, pH 7.5)
-
Scintillation vials and scintillation fluid
-
Scintillation counter
Protocol:
-
Prepare Reaction Mixture:
-
In a microcentrifuge tube, prepare a reaction mixture containing the assay buffer, a known concentration of non-radioactive ATP, a tracer amount of [γ-32P]ATP, and APS.
-
-
Initiate the Reaction:
-
Start the reaction by adding the APS kinase.
-
-
Incubation:
-
Incubate the reaction at the desired temperature for a specific time, ensuring the reaction is in the linear range.
-
-
Stop the Reaction and Spot onto Filters:
-
Stop the reaction by spotting a small aliquot of the reaction mixture onto a labeled anion-exchange filter paper.
-
-
Wash the Filters:
-
Wash the filters extensively with the wash buffer to remove unbound [γ-32P]ATP. This is a critical step to reduce background noise.
-
-
Quantification:
-
Dry the filters and place them in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the amount of 32P incorporated into PAPS based on the specific activity of the [γ-32P]ATP.
-
Determine the specific activity of the APS kinase.
-
Signaling Pathways and Regulatory Mechanisms
The activity of APS kinase is tightly regulated to ensure appropriate levels of PAPS for cellular needs. This regulation occurs at multiple levels, including substrate availability, product inhibition, and potentially through post-translational modifications and protein-protein interactions.
The PAPS Biosynthesis Pathway
The synthesis of PAPS is a central hub in sulfur metabolism, connecting the uptake of inorganic sulfate to a multitude of sulfation reactions.
Experimental Workflow for APS Kinase Activity Assay
A generalized workflow for determining APS kinase activity is depicted below. This workflow can be adapted for various assay formats.
Regulatory Logic of APS Kinase
The activity of APS kinase is subject to regulation by its own substrate, APS, which acts as an uncompetitive inhibitor. This creates a feedback mechanism to control the level of PAPS synthesis.
Implications for Drug Development
The central role of APS kinase and the PAPS synthesis pathway in numerous physiological and pathophysiological processes makes it an attractive target for therapeutic intervention. Dysregulation of sulfation has been implicated in a variety of diseases, including cancer, osteoarthritis, and developmental disorders.
Inhibitors of APS kinase could be valuable tools for studying the roles of sulfation in disease models and may have therapeutic potential in conditions where hypersulfation is a contributing factor. Conversely, strategies to enhance PAPS synthesis could be beneficial in diseases characterized by defects in sulfation. The development of small molecule modulators of APS kinase activity requires robust and reliable high-throughput screening assays, such as the phosphatase-coupled assay described herein.
Conclusion
APS kinase is a critical enzyme that sits at the crossroads of sulfur metabolism, controlling the production of the universal sulfonate donor, PAPS. Its activity is tightly regulated, and its dysfunction has been linked to various disease states. A thorough understanding of its biochemical and kinetic properties, as well as the availability of robust assays to measure its activity, are essential for advancing our knowledge of the vital role of sulfation in health and disease and for the development of novel therapeutic strategies. This guide provides a foundational resource for researchers and professionals dedicated to exploring the multifaceted world of APS kinase and its impact on cellular function.
References
- 1. Molecular and catalytic properties of Arabidopsis thaliana adenylyl sulfate (APS)-kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Properties of the purified APS-kinase from Escherichia coli and Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure/function of ATP sulfurylase domain of human 3′-phosphoadenosine 5′-phosphosulfate synthase (hPAPSS) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. APS kinase from Arabidopsis thaliana: genomic organization, expression, and kinetic analysis of the recombinant enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kinetic Modeling of Saccharomyces cerevisiae Central Carbon Metabolism: Achievements, Limitations, and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Human 3'-phosphoadenosine 5'-phosphosulfate (PAPS) synthase: biochemistry, molecular biology and genetic deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phosphatase-Coupled Universal Kinase Assay and Kinetics for First-Order-Rate Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanistic studies of Escherichia coli this compound kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
Adenosine-5'-phosphosulfate as a regulatory molecule in metabolic pathways
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Adenosine-5'-phosphosulfate (APS) is a key metabolic intermediate that plays a critical and multifaceted role in the regulation of various metabolic pathways, most notably in sulfur assimilation. Far from being a simple intermediate, APS acts as a crucial signaling molecule, modulating the activity of key enzymes and influencing metabolic flux. This technical guide provides a comprehensive overview of the regulatory functions of APS, with a focus on its interactions with ATP sulfurylase, APS kinase, and APS reductase. We present a detailed analysis of the quantitative data governing these interactions, provide explicit experimental protocols for studying APS-mediated regulation, and visualize the complex signaling pathways using Graphviz diagrams. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development who are interested in the intricate roles of small molecule regulators in metabolic networks.
Introduction
Cellular metabolism is a tightly regulated network of biochemical reactions essential for life. Small molecules often act as critical regulators, fine-tuning metabolic pathways in response to cellular needs and environmental cues. This compound (APS) has emerged as a significant regulatory molecule, primarily recognized for its central position in the sulfur assimilation pathway.[1] This pathway is responsible for the incorporation of inorganic sulfate into essential biomolecules such as cysteine, methionine, and S-adenosylmethionine (SAM).[2][3]
APS is synthesized from ATP and inorganic sulfate by the enzyme ATP sulfurylase.[4] It stands at a critical metabolic branchpoint, where it can be either phosphorylated to 3'-phosphothis compound (PAPS) by APS kinase or reduced to sulfite by APS reductase.[5] PAPS serves as the universal sulfonate donor for various biological reactions, while the reduction of APS to sulfite is the first committed step in the reductive assimilation of sulfate into amino acids.[5][6] The partitioning of APS between these two branches is a key regulatory nexus, and APS itself is a central player in this regulation.
This guide will delve into the specific mechanisms by which APS exerts its regulatory influence, providing quantitative data, detailed experimental methodologies, and visual representations of the involved pathways to offer a comprehensive understanding of the pivotal role of APS in metabolic regulation.
The Regulatory Role of APS in Sulfur Metabolism
APS primarily regulates the sulfur assimilation pathway through its interaction with three key enzymes: ATP sulfurylase, APS kinase, and APS reductase. Its regulatory effects include product inhibition, substrate inhibition, and influencing enzyme stability.
ATP Sulfurylase: Product Inhibition
ATP sulfurylase catalyzes the first step of sulfur assimilation, the formation of APS from ATP and sulfate. This reaction is thermodynamically unfavorable, and as a product of this reaction, APS acts as a potent product inhibitor of ATP sulfurylase.[4] This inhibition is competitive with respect to both ATP and sulfate, providing a direct feedback mechanism to control the rate of APS synthesis.[7] When APS levels rise, the activity of ATP sulfurylase is dampened, preventing the excessive accumulation of this intermediate.
APS Kinase: Substrate Inhibition and Stabilization
APS kinase catalyzes the phosphorylation of APS to PAPS. While APS is the substrate for this reaction, it also acts as an uncompetitive substrate inhibitor.[7] This means that at high concentrations, APS can bind to the enzyme-ATP complex and inhibit the reaction. This dual role of APS as both a substrate and an inhibitor allows for a fine-tuned regulation of PAPS synthesis, ensuring that PAPS is produced when needed but preventing runaway synthesis when APS levels are high.
Interestingly, APS also plays a crucial role in stabilizing bifunctional PAPS synthases found in metazoans.[4] These enzymes contain both ATP sulfurylase and APS kinase domains. APS has been shown to be a highly specific stabilizer of these synthases, likely by forming a dead-end enzyme-ADP-APS complex, which protects the enzyme from degradation.[4][7] This stabilizing effect is particularly important for the less stable isoform, PAPSS2.[8]
APS Reductase: Regulation at a Key Control Point
APS reductase catalyzes the reduction of APS to sulfite, a rate-limiting step in the reductive assimilation of sulfate.[9] The activity of this enzyme is a major control point for the flux of sulfur into the synthesis of cysteine and other sulfur-containing amino acids.[10] The regulation of APS reductase is complex and involves transcriptional control in response to sulfur availability and environmental stimuli, as well as post-translational redox regulation.[5][11] While direct allosteric regulation by APS is less characterized than for the other two enzymes, the availability of its substrate, APS, is a primary determinant of its activity.
Quantitative Data on APS-Enzyme Interactions
The regulatory effects of APS are underpinned by its binding affinities and the resulting kinetic parameters of the enzymes it interacts with. The following tables summarize the available quantitative data.
| Enzyme | Organism | Substrate(s) | K_m Value | Inhibitor | K_i Value | Notes |
| ATP Sulfurylase | Saccharomyces cerevisiae | ATP, Sulfate | - | APS | - | Potent product inhibitor.[4] |
| Thiobacillus denitrificans | APS, PPi | - | - | - | Kinetically optimized for APS utilization and ATP + sulfate production.[6] | |
| Rat Chondrosarcoma | ATP, Sulfate | - | - | - | Ordered steady-state single displacement with MgATP as the leading substrate.[12] | |
| APS Kinase | Penicillium chrysogenum | APS | 1.4 µM | APS | 23 µM (uncomp) | Subject to potent substrate inhibition by APS. |
| Penicillium chrysogenum | MgATP | 1.5 mM | PAPS | - | PAPS is an uncompetitive inhibitor with respect to MgATP. | |
| Human (PAPSS1) | APS | - | APS | - | Uncompetitive substrate inhibitor.[7] | |
| APS Reductase | Pseudomonas aeruginosa | APS | - | - | - | Specific activity of 5.8 µmol·min⁻¹·mg⁻¹ of protein.[13] |
Table 1: Kinetic Parameters of Enzymes Interacting with APS. This table summarizes the Michaelis-Menten constants (K_m) and inhibition constants (K_i) for ATP sulfurylase, APS kinase, and APS reductase with respect to APS and other relevant molecules.
| Cellular Context | Organism | APS Concentration | Notes |
| Human PAPS Synthase 1 | Human | 1.6 µM (steady-state) | Modeled steady-state concentration.[4][7] |
| Human | Up to 60 µM (sulfate excess) | Concentration can increase significantly under conditions of sulfate excess.[4][7] | |
| Human | 15 µM (for maximal APS kinase activity) | The concentration of APS for maximal APS kinase activity is noteworthy in the context of its inhibitory effects at higher concentrations.[4][7] | |
| Liver Tissue | Rat | 59 ± 5 nmol/g liver | Measured using a radiometric method.[14] |
| Mouse | 20 ± 3 nmol/g liver | Measured using a radiometric method.[14] |
Table 2: Intracellular Concentrations of APS. This table provides reported intracellular concentrations of APS in different organisms and cellular contexts, highlighting the dynamic range of this regulatory molecule.
Signaling Pathways and Experimental Workflows
The intricate regulatory network involving APS can be visualized to better understand the flow of information and materials.
Figure 1: Regulatory Role of APS in the Sulfur Assimilation Pathway. This diagram illustrates the central position of APS and its regulatory feedback loops on ATP sulfurylase and APS kinase.
Figure 2: General Experimental Workflow for APS-Related Enzyme Assays. This flowchart outlines the key steps involved in measuring the activity of enzymes that interact with APS.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Protocol for ATP Sulfurylase Activity Assay (Pyrophosphate Exchange Method)
This protocol is adapted from a method for measuring ATP sulfurylase activity through the sulfate-dependent pyrophosphate exchange reaction.[2]
Materials:
-
Tris-HCl buffer (1 M, pH 8.0)
-
MgCl₂ (1 M)
-
Na₂SO₄ (1 M)
-
ATP (100 mM)
-
³²P-labeled pyrophosphate (³²PPi) of known specific activity
-
Enzyme extract (crude or purified)
-
Activated charcoal suspension (e.g., Norit A)
-
Perchloric acid (HClO₄)
-
Scintillation fluid and counter
Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing:
-
Tris-HCl (100 mM)
-
MgCl₂ (10 mM)
-
Na₂SO₄ (10 mM)
-
ATP (5 mM)
-
³²PPi (e.g., 1 mM, with appropriate radioactivity)
-
Enzyme extract (add to initiate the reaction)
-
Bring the final volume to 100 µL with deionized water.
-
-
Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30-37°C) for a specific time period (e.g., 10-30 minutes). Ensure the reaction is in the linear range.
-
Reaction Termination: Stop the reaction by adding an equal volume of cold activated charcoal suspension to adsorb the ATP.
-
Washing: Pellet the charcoal by centrifugation. Wash the pellet several times with a suitable buffer (e.g., phosphate buffer) to remove unincorporated ³²PPi.
-
Quantification: Resuspend the final charcoal pellet in a known volume of water and transfer it to a scintillation vial. Add scintillation fluid and measure the radioactivity using a scintillation counter.
-
Calculation: The amount of ³²P incorporated into ATP is a measure of the ATP sulfurylase activity. Calculate the specific activity as µmol of PPi exchanged per minute per mg of protein.
Protocol for APS Kinase Activity Assay (Phosphatase-Coupled Spectrophotometric Assay)
This protocol is based on a continuous spectrophotometric assay that measures ADP production.[8]
Materials:
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
ATP
-
APS
-
CD39L2 (or another suitable ADP-to-AMP phosphatase)
-
Malachite green phosphate detection reagent
-
Purified APS kinase or cell lysate containing the enzyme
-
96-well microplate and plate reader
Procedure:
-
Reaction Setup: In a 96-well plate, set up the following reactions:
-
Sample wells: Kinase assay buffer, ATP, APS, CD39L2, and enzyme.
-
No-enzyme control: All components except the enzyme.
-
No-substrate (APS) control: All components except APS.
-
-
Initiate Reaction: Start the reaction by adding the enzyme to the wells.
-
Incubation: Incubate the plate at the optimal temperature for the kinase for a set period, allowing for the conversion of ATP to ADP and the subsequent hydrolysis of ADP to AMP and inorganic phosphate by CD39L2.
-
Phosphate Detection: Stop the reaction and measure the amount of inorganic phosphate released using the malachite green reagent according to the manufacturer's instructions. This involves adding the reagent and measuring the absorbance at a specific wavelength (e.g., ~620 nm).
-
Standard Curve: Prepare a standard curve using known concentrations of inorganic phosphate to quantify the amount of phosphate produced in the reactions.
-
Calculation: The amount of phosphate produced is directly proportional to the amount of ADP generated, which reflects the APS kinase activity. Calculate the specific activity as nmol of ADP produced per minute per mg of protein.
Protocol for APS Reductase Activity Assay (Fuchsin-Based Colorimetric Assay)
This non-radioactive kinetic assay measures the production of sulfite, the product of the APS reductase reaction.[1][15]
Materials:
-
Tris-acetate buffer (e.g., 0.1 M, pH 8.0)
-
APS
-
Reduced glutathione (GSH)
-
Enzyme extract (desalted)
-
Fuchsin reagent (contains pararosaniline, formaldehyde, and HCl)
-
Tungstate (optional, to inhibit sulfite oxidase)
-
Spectrophotometer
Procedure:
-
Enzyme Preparation: Prepare a desalted protein extract from plant leaves or other tissues. Optionally, pre-incubate the extract with tungstate to inhibit any sulfite oxidase activity.
-
Reaction Mixture: Prepare the reaction assay in a microcentrifuge tube containing:
-
Tris-acetate buffer
-
APS (e.g., 0.3 mM)
-
GSH (e.g., 5 mM)
-
-
Initiate Reaction: Start the reaction by adding the enzyme extract to the reaction mixture.
-
Time Course: Incubate the reaction at the optimal temperature (e.g., 30°C). At different time points (e.g., 0, 2, 4, 6 minutes), take an aliquot of the reaction mixture.
-
Sulfite Detection: Immediately transfer the aliquot to a tube containing the fuchsin reagent to stop the reaction and allow for color development. The sulfite reacts with the fuchsin to produce a colored product.
-
Measurement: After a suitable incubation time for color development, measure the absorbance at the appropriate wavelength (e.g., 570 nm).
-
Standard Curve: Prepare a standard curve using known concentrations of sulfite to quantify the amount of sulfite produced in the enzymatic reaction.
-
Calculation: The rate of sulfite production is a measure of the APS reductase activity. Calculate the specific activity as nmol of sulfite produced per minute per mg of protein.
Conclusion
This compound is a central regulatory molecule in metabolic pathways, particularly in the assimilation of sulfur. Its ability to act as a product inhibitor, a substrate inhibitor, and an enzyme stabilizer highlights the sophisticated mechanisms that have evolved to control metabolic flux. The quantitative data presented in this guide underscore the sensitivity of key enzymes to fluctuations in APS concentration, allowing for a rapid and fine-tuned response to changing cellular conditions. The detailed experimental protocols provided herein offer a practical resource for researchers seeking to investigate the regulatory roles of APS in their own systems. A thorough understanding of the multifaceted functions of APS is not only crucial for fundamental biological research but also holds potential for the development of novel therapeutic strategies targeting metabolic pathways. Further research into the dynamics of intracellular APS pools and its regulatory interactions in various organisms will undoubtedly continue to uncover new layers of complexity in metabolic regulation.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Assay of Adenosine 5-Triphosphate Sulfurylase by Pyrophosphate Exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The regulation of the sulfur amino acid biosynthetic pathway in Cryptococcus neoformans: the relationship of Cys3, Calcineurin, and Gpp2 phosphatases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Adenosine-5′-phosphosulfate – a multifaceted modulator of bifunctional 3′-phospho-adenosine-5′-phosphosulfate synthases and related enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular mechanisms of regulation of sulfate assimilation: first steps on a long road - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinetic properties of ATP sulfurylase and APS kinase from Thiobacillus denitrificans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound--a multifaceted modulator of bifunctional 3'-phospho-adenosine-5'-phosphosulfate synthases and related enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phosphatase-Coupled Universal Kinase Assay and Kinetics for First-Order-Rate Coupling Reaction | PLOS One [journals.plos.org]
- 9. Adenylyl-sulfate reductase - Wikipedia [en.wikipedia.org]
- 10. Real-time detection and quantification of adenosine triphosphate sulfurylase activity by a bioluminometric approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. New insights into the regulation of plant metabolism by O-acetylserine: sulfate and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Kinetic mechanism of ATP-sulphurylase from rat chondrosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identification of a new class of 5'-adenylylsulfate (APS) reductases from sulfate-assimilating bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A radiometric method for the measurement of adenosine 3'-phosphate 5'-phosphosulfate in rat and mouse liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Kinetic assays for determining in vitro APS reductase activity in plants without the use of radioactive substances - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Adenosine-5'-phosphosulfate in Dissimilatory Sulfate Reduction
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dissimilatory sulfate reduction (DSR) is a form of anaerobic respiration fundamental to the global sulfur and carbon cycles, primarily carried out by sulfate-reducing bacteria (SRB) and archaea.[1] In this pathway, sulfate serves as the terminal electron acceptor for the oxidation of organic compounds or hydrogen, leading to the production of hydrogen sulfide (H₂S).[1] A critical intermediate in this metabolic process is adenosine-5'-phosphosulfate (APS). Due to the low redox potential of the sulfate ion, its direct reduction is thermodynamically unfavorable.[2] To overcome this, sulfate is activated to APS by the enzyme ATP sulfurylase, a key step that raises the redox potential and allows the reduction process to proceed.[1][3] This guide provides a comprehensive technical overview of the role of APS in DSR, focusing on the core biochemical pathways, quantitative enzymatic data, detailed experimental protocols, and the potential for therapeutic intervention.
The Central Role of this compound (APS)
The conversion of sulfate to APS is the initial and committing step in the dissimilatory sulfate reduction pathway. This activation is crucial because the standard redox potential of the sulfate/sulfite couple (-516 mV) is too low for reduction by common cellular electron donors like NADH.[1] The activation to APS, catalyzed by ATP sulfurylase (Sat), raises the redox potential of the sulfuryl group to approximately -60 mV, making its reduction by cellular reductants thermodynamically feasible.[1]
The overall pathway involving APS can be summarized in two key enzymatic steps:
-
Sulfate Activation: ATP sulfurylase (EC 2.7.7.4) catalyzes the reaction between ATP and inorganic sulfate (SO₄²⁻) to form APS and pyrophosphate (PPi).[2][4]
-
APS Reduction: APS reductase (EC 1.8.99.2) then catalyzes the two-electron reduction of the sulfuryl group of APS to sulfite (SO₃²⁻) and adenosine monophosphate (AMP).[1][5]
Following these steps, sulfite is further reduced to sulfide by the dissimilatory sulfite reductase (Dsr).[1][5]
Quantitative Data on Key Enzymes
The efficiency and kinetics of the enzymes involved in APS metabolism are critical for the overall rate of dissimilatory sulfate reduction. The following tables summarize key quantitative data for ATP sulfurylase and APS reductase from various sulfate-reducing microorganisms.
Table 1: Kinetic Parameters of ATP Sulfurylase in Sulfate-Reducing Bacteria
| Organism | Substrate | Km (mM) | Vmax (U/mg protein) | Specific Activity (U/mg protein) | Reference |
| Desulfovibrio piger Vib-7 | Sulfate | 2.93 ± 0.26 | - | 2.26 ± 0.231 | [3][6] |
| Desulfomicrobium sp. Rod-9 | Sulfate | 3.13 ± 0.27 | - | 0.98 ± 0.0082 | [3][6] |
| Desulfovibrio desulfuricans DSM642 | Sulfate | 2.29 | - | - | [3] |
| Desulfovibrio sp. 10 | Sulfate | 2.23 | - | - | [3] |
| Desulfovibrio vulgaris DSM644 | Sulfate | 1.95 | - | - | [3] |
| Corrosive SRB strains | Sulfate | 1.55 - 2.29 | - | 0.98 - 1.56 | [3] |
| Intestinal SRB strains | Sulfate | 2.93 - 3.13 | - | 0.98 - 2.26 | [3] |
Note: U represents one unit of enzyme activity, typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under specified conditions.
Table 2: Kinetic Parameters of APS Reductase in Sulfate-Reducing Bacteria
| Organism | Substrate | Km (mM) | Vmax (µmol/min x mg protein) | Specific Activity (nkat) | Reference |
| Desulfovibrio piger Vib-7 | APS | 4.33 | 0.67 | 5.666 ± 0.483 | [7] |
| Desulfomicrobium orale Rod-9 | APS | 3.57 | 0.45 | - | [7] |
| Desulfovibrio sp. 10 | APS | 2.42 | - | - | [7] |
| Desulfovibrio vulgaris DSM644 | APS | 0.99 | - | 3.900 | [7] |
| Desulfotomaculum sp. TC3 | APS | - | - | 3.500 | [7] |
Note: nkat (nanokatal) is a unit of catalytic activity, representing the conversion of 1 nanomole of substrate per second.
Signaling Pathways and Regulatory Mechanisms
The dissimilatory sulfate reduction pathway is tightly regulated to match cellular energy demands and the availability of electron donors and acceptors. A key regulator in many sulfate-reducing bacteria is the redox-responsive transcriptional repressor Rex.[8][9]
As depicted in Figure 1, the expression of the sat gene, which encodes ATP sulfurylase, is controlled by the Rex repressor.[4][10] The activity of Rex is modulated by the intracellular ratio of NADH to NAD⁺.[11] When the NADH/NAD⁺ ratio is high, indicating an electron-rich state, NADH binds to Rex, causing a conformational change that prevents it from binding to the sat gene promoter.[9][12] This leads to the derepression of sat transcription and an increase in ATP sulfurylase levels, thereby enhancing the capacity for sulfate reduction.[9][13] Conversely, a low NADH/NAD⁺ ratio allows NAD⁺ to bind to Rex, promoting its binding to the DNA and repressing sat expression.[11][12]
Experimental Protocols
Accurate measurement of the activity of ATP sulfurylase and APS reductase is crucial for studying dissimilatory sulfate reduction. Below are detailed methodologies for key experiments.
Experimental Workflow for Enzyme Activity Assays
Protocol 1: Molybdenum-Dependent ATP Sulfurylase Activity Assay
This assay measures the formation of pyrophosphate (PPi) by ATP sulfurylase, where molybdate is used as a substrate analog for sulfate. The PPi produced is then hydrolyzed by inorganic pyrophosphatase, and the resulting phosphate can be quantified.
Materials:
-
Tris-HCl buffer (pH 8.0)
-
Magnesium chloride (MgCl₂)
-
Sodium molybdate (Na₂MoO₄)
-
Adenosine triphosphate (ATP)
-
Sulfate-free inorganic pyrophosphatase
-
Cell-free extract containing ATP sulfurylase
-
Reagents for phosphate detection (e.g., Molybdenum Blue method)[14][15]
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, MgCl₂, Na₂MoO₄, ATP, and inorganic pyrophosphatase at their final concentrations.
-
Pre-incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 35°C for intestinal SRB).[6]
-
Initiate the reaction by adding a known amount of the cell-free extract.
-
At specific time intervals, take aliquots of the reaction mixture and stop the reaction (e.g., by adding a strong acid).
-
Determine the concentration of inorganic phosphate in each aliquot using a standard colorimetric method, such as the Molybdenum Blue assay.[14][15]
-
Calculate the initial velocity of the reaction from the linear phase of phosphate production over time.
-
Determine the specific activity of ATP sulfurylase by normalizing the reaction rate to the total protein concentration in the cell-free extract.
Protocol 2: Continuous Spectrophotometric Assay for APS Reductase Activity
This assay continuously monitors the production of sulfite from the reduction of APS by APS reductase. The sulfite produced reacts with a sulfite-selective probe, leading to a change in absorbance or fluorescence that can be measured over time.[16][17][18]
Materials:
-
HEPES buffer (pH 7.5)
-
Dithiothreitol (DTT) as a reducing agent
-
Thioredoxin (Trx) as the electron carrier
-
This compound (APS)
-
A sulfite-selective colorimetric or fluorescent probe (e.g., levulinate-based probes)[16]
-
Cell-free extract containing APS reductase
-
Spectrophotometer or fluorometer
Procedure:
-
In a cuvette, prepare a reaction mixture containing HEPES buffer, DTT, Trx, APS, and the sulfite-selective probe.[16]
-
Place the cuvette in a spectrophotometer or fluorometer and record a baseline reading.
-
Initiate the reaction by adding a known amount of the cell-free extract.
-
Continuously monitor the change in absorbance or fluorescence at the appropriate wavelength for the chosen probe over a set period.
-
The initial rate of the reaction is determined from the linear portion of the absorbance/fluorescence change over time.[16]
-
The specific activity of APS reductase is calculated by dividing the initial rate by the amount of protein added.
Implications for Drug Development
The enzymes of the dissimilatory sulfate reduction pathway, particularly ATP sulfurylase and APS reductase, represent potential targets for the development of novel antimicrobial agents.[19][20] The production of hydrogen sulfide by SRB is associated with several detrimental processes, including microbial-influenced corrosion in industrial settings and the pathogenesis of certain inflammatory conditions in the human gut.[21][22]
Inhibitors of these enzymes could be used to control the growth and activity of SRB. Research in this area is exploring several avenues:
-
Sulfate Analogs: Compounds like molybdate and perchlorate can act as competitive inhibitors of ATP sulfurylase, blocking the initial step of sulfate activation.[19][21][22]
-
APS Analogs: Modified adenosine derivatives have been investigated as potential inhibitors of APS reductase.[23] Computational docking and molecular dynamics simulations are being used to identify and optimize compounds that bind to the active site of the enzyme with high affinity.[2][24][25]
-
Targeting Regulatory Pathways: Understanding the regulation of the DSR pathway, such as the role of the Rex repressor, could open up novel strategies for controlling sulfate reduction by targeting the signaling molecules or the regulator itself.
The development of specific and potent inhibitors for these key enzymes in the APS-dependent pathway holds promise for mitigating the negative impacts of sulfate-reducing bacteria in various environmental and clinical contexts.
References
- 1. Dissimilatory sulfate reduction - Wikipedia [en.wikipedia.org]
- 2. scielo.br [scielo.br]
- 3. ATP sulfurylase activity of sulfate-reducing bacteria from various ecotopes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ukrbiochemjournal.org [ukrbiochemjournal.org]
- 7. Adenosine-5′-Phosphosulfate- and Sulfite Reductases Activities of Sulfate-Reducing Bacteria from Various Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DSpace [mospace.umsystem.edu]
- 9. Rex (encoded by DVU_0916) in Desulfovibrio vulgaris Hildenborough is a repressor of sulfate adenylyl transferase and is regulated by NADH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. journals.asm.org [journals.asm.org]
- 12. mdpi.com [mdpi.com]
- 13. Mechanisms of direct inhibition of the respiratory sulfate-reduction pathway by (per)chlorate and nitrate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. A Method to Measure Hydrolytic Activity of Adenosinetriphosphatases (ATPases) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A Continuous Spectrophotometric Assay for APS Reductase Activity with Sulfite-Selective Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. merckmillipore.com [merckmillipore.com]
- 18. A continuous spectrophotometric assay for adenosine 5'-phosphosulfate reductase activity with sulfite-selective probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Specific Inhibitors of Microbial Sulfate Reduction: Dynamics of Inhibition and Mechanisms of Resistance across Sulfate-Reducing Microorganisms [escholarship.org]
- 21. Frontiers | Novel Mode of Molybdate Inhibition of Desulfovibrio vulgaris Hildenborough [frontiersin.org]
- 22. Inhibition of sulfate-reducing bacteria with formate - PMC [pmc.ncbi.nlm.nih.gov]
- 23. scielo.br [scielo.br]
- 24. discovery.researcher.life [discovery.researcher.life]
- 25. researchgate.net [researchgate.net]
The Energetic Core of Life's Sulfur Engine: Unveiling the Significance of the Phosphoric-Sulfuric Acid Anhydride Bond in Adenosine 5'-Phosphosulfate
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Adenosine 5'-phosphosulfate (APS) stands as a critical nexus in sulfur metabolism, its transient existence pivotal to the biosynthesis of a vast array of essential biomolecules. At the heart of its reactivity lies a high-energy phosphoric-sulfuric acid anhydride bond, a chemical feature that underpins the thermodynamic driving force for numerous downstream enzymatic reactions. This in-depth technical guide explores the profound significance of this bond, delving into its energetic properties, the enzymatic machinery that synthesizes and utilizes APS, and its emerging relevance as a target in drug development. Through a comprehensive review of quantitative data, detailed experimental protocols, and visual representations of key pathways, this document serves as a core resource for professionals seeking to understand and manipulate this fundamental aspect of biochemistry.
Introduction: The Centrality of Activated Sulfate
Sulfur is an indispensable element for all life, forming the functional core of amino acids, cofactors, and a multitude of secondary metabolites. However, in its most common inorganic form, sulfate (SO₄²⁻), it is chemically inert. The activation of sulfate is therefore a prerequisite for its incorporation into biological systems. This activation is achieved through the formation of Adenosine 5'-phosphosulfate (APS), a molecule primed for reactivity by its characteristic phosphoric-sulfuric acid anhydride bond.
The formation of APS from ATP and inorganic sulfate is an energetically unfavorable process.[1] The significance of the phosphoric-sulfuric acid anhydride bond lies in its high-energy nature, which effectively captures and transfers the energy from ATP hydrolysis to drive the subsequent steps of sulfur assimilation and sulfation pathways.
The High-Energy Phosphoric-Sulfuric Acid Anhydride Bond
The defining feature of APS is the mixed anhydride linkage between the 5'-phosphate of adenosine monophosphate (AMP) and a sulfate group. This bond is classified as "high-energy" due to the large negative Gibbs free energy change (ΔG₀') associated with its hydrolysis.
The hydrolysis of this bond is highly exergonic, with a standard free energy change in the range of -19 kcal/mol.[2] This substantial release of energy upon cleavage provides the thermodynamic impetus for otherwise unfavorable reactions. While highly labile under acidic conditions, this bond exhibits relative stability at physiological pH values (pH > 6.5), allowing for its controlled enzymatic utilization.[2]
Table 1: Thermodynamic Properties of the Phosphoric-Sulfuric Acid Anhydride Bond in APS
| Parameter | Value | Reference(s) |
| ΔG₀' for hydrolysis (kcal/mol) | ~ -19 | [2] |
| Stability at pH > 6.5 | Half-life of several days | [2] |
| Stability in acidic conditions | Highly labile | [2] |
Enzymatic Machinery: The Gatekeepers of APS Metabolism
The synthesis and utilization of APS are tightly regulated by a trio of key enzymes: ATP sulfurylase, APS kinase, and APS reductase. The kinetic properties of these enzymes are crucial for maintaining cellular homeostasis of activated sulfate.
ATP Sulfurylase: The Architect of APS
ATP sulfurylase (EC 2.7.7.4) catalyzes the initial activation of sulfate by transferring the adenylyl moiety of ATP to inorganic sulfate, forming APS and pyrophosphate (PPi).[3] This reaction is thermodynamically unfavorable and is driven forward in the cell by the subsequent, rapid hydrolysis of pyrophosphate.[4]
Table 2: Kinetic Parameters of ATP Sulfurylase
| Organism/Tissue | Substrate | Km (µM) | Vmax (units/mg) | Reference(s) |
| Rat Chondrosarcoma | ATP | 200 | Not Reported | [5] |
| Sulfate | 97 | Not Reported | [5] | |
| Desulfovibrio piger | Sulfate | Varies | Varies | [6] |
| ATP | Varies | Varies | [6] | |
| Glycine max (Soybean) | ATP | Not Reported | Not Reported | [7] |
| Sulfate | Not Reported | Not Reported | [7] |
APS Kinase: The Pathway to Sulfation
APS kinase (EC 2.7.1.25) further activates the sulfate group by phosphorylating the 3'-hydroxyl of the adenosine moiety in APS to generate 3'-phosphoadenosine-5'-phosphosulfate (PAPS). PAPS is the universal sulfonate donor for a vast array of sulfotransferase-catalyzed reactions.[8]
Table 3: Kinetic Parameters of APS Kinase
| Organism | Substrate | Km (µM) | Vmax (units/mg) | Reference(s) |
| Penicillium chrysogenum | APS | ~10 (apparent) | Not Reported | [9][10] |
| ATP | 126 | Not Reported | [9][11] | |
| Thiobacillus denitrificans | APS | Exhibits substrate inhibition | Not Reported | [12] |
APS Reductase: The Gateway to Assimilatory Reduction
APS reductase (EC 1.8.99.2) catalyzes the two-electron reduction of the sulfo group of APS to sulfite (SO₃²⁻), releasing AMP. This is a key step in the assimilatory sulfate reduction pathway, leading to the biosynthesis of cysteine and other sulfur-containing amino acids.
Table 4: Kinetic Parameters of APS Redductase
| Organism | Substrate | Km (µM) | Vmax (U/mg) | Reference(s) |
| Catharanthus roseus | APS | 2.5 ± 0.23 | 2.6 ± 0.14 | [13] |
| Glutathione | 3000 ± 640 | Not Reported | [13] | |
| Desulfovibrio vulgaris | Varies | Varies | Varies | [14] |
| Desulfovibrio piger | APS | Varies | Varies | [15] |
Signaling Pathways and Metabolic Fate of APS
The high-energy bond in APS positions it as a critical branchpoint in sulfur metabolism. Its fate is determined by the competing activities of APS kinase and APS reductase, which channel activated sulfate into distinct pathways.
Experimental Protocols
Accurate measurement of the enzymes involved in APS metabolism is fundamental to understanding their function and for screening potential inhibitors.
Assay for ATP Sulfurylase Activity
This protocol is based on a continuous spectrophotometric coupled assay.
Principle: The production of ATP from APS and pyrophosphate is coupled to the glucose-6-phosphate dehydrogenase/hexokinase system, where the formation of NADPH is monitored at 340 nm.
Materials:
-
Tris-HCl buffer (1 M, pH 8.0)
-
MgCl₂ (1 M)
-
NADP⁺ (10 mM)
-
Glucose (1 M)
-
APS (10 mM)
-
Inorganic pyrophosphate (PPi) (100 mM)
-
Hexokinase/Glucose-6-phosphate dehydrogenase (e.g., from yeast)
-
Enzyme extract (containing ATP sulfurylase)
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing:
-
100 µL 1 M Tris-HCl, pH 8.0
-
20 µL 1 M MgCl₂
-
50 µL 10 mM NADP⁺
-
10 µL 1 M Glucose
-
10 µL Hexokinase/G6PDH solution
-
Deionized water to a final volume of 950 µL.
-
-
Add 20 µL of enzyme extract to the reaction mixture.
-
Initiate the reaction by adding 10 µL of 10 mM APS and 20 µL of 100 mM PPi.
-
Immediately monitor the increase in absorbance at 340 nm for 5-10 minutes.
-
Calculate the enzyme activity based on the rate of NADPH formation (ε = 6.22 mM⁻¹cm⁻¹).
Assay for APS Kinase Activity
This protocol describes a phosphatase-coupled colorimetric assay.[9][11][16]
Principle: The ADP produced by APS kinase is hydrolyzed by a phosphatase (e.g., CD39L2) to AMP and inorganic phosphate. The released phosphate is then detected using a Malachite Green-based reagent.[11][16]
Materials:
-
Kinase reaction buffer (e.g., 25 mM Tris, 150 mM NaCl, 10 mM MgCl₂, pH 7.5)
-
ATP solution
-
APS solution
-
Recombinant APS kinase
-
CD39L2 phosphatase
-
Malachite Green Phosphate Detection Kit
-
Microplate reader
Procedure:
-
In a 96-well plate, prepare a reaction mix containing kinase buffer, ATP, APS, and CD39L2.
-
Initiate the reaction by adding APS kinase.
-
Incubate at the desired temperature for a defined period (e.g., 20-30 minutes).
-
Stop the reaction and develop the color by adding the Malachite Green reagent according to the manufacturer's instructions.
-
Read the absorbance at the appropriate wavelength (e.g., 620 nm).
-
Quantify the amount of phosphate produced using a standard curve.
Assay for APS Reductase Activity
This protocol outlines a non-radioactive, colorimetric assay.[17]
Principle: The sulfite produced from the reduction of APS is detected colorimetrically using the fuchsin method.
Materials:
-
Desalting column
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0, 1 mM EDTA, 2 mM DTT)
-
APS solution
-
Reduced glutathione (GSH)
-
Fuchsin reagent
-
Formaldehyde
-
Enzyme extract
-
Spectrophotometer
Procedure:
-
Prepare a desalted enzyme extract.
-
Prepare a reaction mixture containing reaction buffer, APS, and GSH.
-
Initiate the reaction by adding the desalted enzyme extract.
-
Incubate at the desired temperature for a specific time.
-
Stop the reaction and detect the sulfite produced by adding the fuchsin reagent and formaldehyde.
-
Measure the absorbance at the appropriate wavelength (e.g., 580 nm).
-
Calculate the amount of sulfite produced from a standard curve.
Significance in Drug Development
The enzymes of the sulfation pathway, which are critically dependent on the supply of activated sulfate in the form of PAPS, are increasingly recognized as important targets for drug development.[18] Sulfation is a key process in the metabolism and detoxification of a wide range of drugs and xenobiotics.[19][20]
Inhibitors of the enzymes involved in APS metabolism could have therapeutic potential in various diseases, including cancer, inflammation, and infectious diseases.[18] For instance, targeting ATP sulfurylase or APS kinase could modulate the sulfation of signaling molecules involved in disease progression. Furthermore, understanding the role of sulfation in drug metabolism is crucial for predicting drug efficacy and avoiding adverse drug reactions.
Conclusion
The phosphoric-sulfuric acid anhydride bond in Adenosine 5'-phosphosulfate is a cornerstone of sulfur biochemistry. Its high-energy nature provides the essential thermodynamic driving force for the incorporation of inorganic sulfate into a vast and diverse array of biomolecules. A thorough understanding of the energetic properties of this bond, the kinetic behavior of the enzymes that govern APS metabolism, and the intricate signaling pathways it influences is paramount for researchers in the life sciences. As our knowledge deepens, the targeted manipulation of APS metabolism holds significant promise for the development of novel therapeutic strategies and a more profound comprehension of cellular physiology and disease.
References
- 1. Structure and Mechanism of Soybean ATP Sulfurylase and the Committed Step in Plant Sulfur Assimilation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Adenosine-5′-phosphosulfate – a multifaceted modulator of bifunctional 3′-phospho-adenosine-5′-phosphosulfate synthases and related enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ATP-sulfurylase - Creative Enzymes [creative-enzymes.com]
- 4. mclab.com [mclab.com]
- 5. Kinetic mechanism of ATP-sulphurylase from rat chondrosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinetic properties of adenosine triphosphate sulfurylase of intestinal sulfate-reducing bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. profiles.wustl.edu [profiles.wustl.edu]
- 8. researchgate.net [researchgate.net]
- 9. Phosphatase-Coupled Universal Kinase Assay and Kinetics for First-Order-Rate Coupling Reaction | PLOS One [journals.plos.org]
- 10. researchgate.net [researchgate.net]
- 11. Phosphatase-Coupled Universal Kinase Assay and Kinetics for First-Order-Rate Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Structural and kinetic properties of adenylyl sulfate reductase from Catharanthus roseus cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Some physical and kinetic properties of adenylyl sulfate reductase from Desulfovibrio vulgaris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Phosphatase-coupled universal kinase assay and kinetics for first-order-rate coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Kinetic assays for determining in vitro APS reductase activity in plants without the use of radioactive substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Strategies for drug discovery by targeting sulfation pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Sulfate Conjugation and Drug Metabolism - Richard Weinshilboum [grantome.com]
- 20. Sulfation pathways in times of change - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Enzymatic Assay of Adenosine-5'-phosphosulfate (APS) Reductase Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adenosine-5'-phosphosulfate (APS) reductase (EC 1.8.4.10) is a critical enzyme in the sulfur assimilation pathway in many organisms, including plants, fungi, and various bacteria.[1][2] It catalyzes the reduction of APS to sulfite (SO₃²⁻) and adenosine-5'-monophosphate (AMP), a key step in the biosynthesis of essential sulfur-containing biomolecules like cysteine and methionine.[3][4][5] Given its importance, particularly in pathogens like Mycobacterium tuberculosis where it is essential for survival, APS reductase is a validated target for the development of novel antimicrobial agents.[3][4][6] Accurate and efficient measurement of APS reductase activity is therefore crucial for biochemical characterization, inhibitor screening, and drug discovery efforts.
These application notes provide detailed protocols for various methods to assay APS reductase activity, present comparative quantitative data, and illustrate the underlying biochemical pathway and experimental workflows.
Biochemical Pathway: Sulfate Assimilation
The reduction of sulfate is a fundamental biological process. Inorganic sulfate is first activated to APS by ATP sulfurylase. In many organisms, APS is then directly reduced by APS reductase to sulfite, which is subsequently reduced to sulfide by sulfite reductase. The sulfide is then incorporated into an organic backbone to form cysteine.[2][7] In some other organisms, APS is first phosphorylated to 3'-phosphoadenosyl-5'-phosphosulfate (PAPS), which is then reduced by a PAPS reductase.[1][2]
Caption: The sulfate assimilation pathway, highlighting the central role of APS reductase in converting APS to sulfite.
Data Presentation: Kinetic Parameters of APS Reductase
The following table summarizes the Michaelis-Menten kinetic constants (Kₘ, kcat) for APS reductase from Mycobacterium tuberculosis (Mtb) and the inhibition constant (Kᵢ) for ADP, as determined by a continuous spectrophotometric assay using sulfite-selective probes.[3] These values are comparable to those obtained with the traditional radioactive assay.[3]
| Enzyme Source | Assay Method | Substrate/Inhibitor | Kₘ (µM) | kcat (s⁻¹) | kcat/Kₘ (M⁻¹s⁻¹) | Kᵢ (µM) | Reference |
| Mycobacterium tuberculosis | Spectrophotometric (Lev-PNP) | APS | 11 ± 2 | 2.0 ± 0.1 | 1.8 x 10⁵ | - | [3] |
| Mycobacterium tuberculosis | Spectrophotometric (Lev-Cou) | APS | 10 ± 1 | 2.1 ± 0.1 | 2.1 x 10⁵ | - | [3] |
| Mycobacterium tuberculosis | Spectrophotometric (Lev-Rhol) | APS | 12 ± 2 | 2.2 ± 0.1 | 1.8 x 10⁵ | - | [3] |
| Mycobacterium tuberculosis | Radioactive (³⁵S-APS) | APS | 13 ± 2 | 2.3 ± 0.1 | 1.8 x 10⁵ | - | [3] |
| Mycobacterium tuberculosis | Spectrophotometric (Lev-PNP) | ADP | - | - | - | 110 ± 10 | [3] |
| Mycobacterium tuberculosis | Spectrophotometric (Lev-Cou) | ADP | - | - | - | 110 ± 20 | [3] |
| Mycobacterium tuberculosis | Spectrophotometric (Lev-Rhol) | ADP | - | - | - | 120 ± 20 | [3] |
| Mycobacterium tuberculosis | Radioactive (³⁵S-APS) | ADP | - | - | - | 130 ± 10 | [3] |
Experimental Protocols
Several methods have been developed to assay APS reductase activity. Historically, radioactive assays using ³⁵S-labeled APS were the gold standard but are cumbersome and involve hazardous materials.[3][4][6] Modern methods offer continuous, non-radioactive alternatives that are more suitable for high-throughput screening.
Protocol 1: Continuous Spectrophotometric Assay using Sulfite-Selective Probes
This robust method relies on novel colorimetric or fluorescent probes that react specifically with sulfite, a product of the APS reductase reaction.[3][4][6] The activity is monitored by the continuous increase in absorbance or fluorescence of the resulting product.[3]
Caption: Workflow for the continuous spectrophotometric APS reductase assay.
Materials:
-
HEPES buffer (10 mM, pH 7.5)
-
Dithiothreitol (DTT)
-
E. coli Thioredoxin (Trx)
-
This compound (APS)
-
Purified APS Reductase (APR) enzyme
-
Sulfite-selective probe (e.g., Lev-PNP, Lev-Cou, Lev-Rhol)[3]
-
Microplate reader or spectrophotometer
Procedure:
-
Prepare the Reaction Mixture: In a microplate well or cuvette, prepare a reaction mixture containing 10 mM HEPES (pH 7.5), 25 µM DTT, 10 µM E. coli Trx, and the desired concentration of the sulfite-selective probe (e.g., 10 µM Lev-PNP).[3]
-
Substrate Addition: Add varying concentrations of the substrate, APS (e.g., 1, 3, 6, 12, 24, 48, 96, 192, 384 µM), to the reaction mixture.[3]
-
Equilibration: Incubate the mixture for 5 minutes at room temperature to allow for temperature equilibration.
-
Initiate the Reaction: Start the reaction by adding a final concentration of 100 nM of purified APS reductase.[3]
-
Monitor the Reaction: Immediately begin monitoring the increase in absorbance or fluorescence at the appropriate wavelength for the chosen probe.
-
Data Analysis:
-
Calculate the net initial velocity (v₀) from the linear portion of the reaction progress curve (typically the first 15%).[3]
-
Plot the initial velocity against the APS concentration.
-
Determine the Michaelis-Menten kinetic constants (Kₘ and Vₘₐₓ) by fitting the data to the Michaelis-Menten equation: v₀ = Vₘₐₓ[S] / (Kₘ + [S]).[3]
-
-
Inhibitor Studies (Optional): To determine the inhibition constant (Kᵢ) for a compound like ADP, perform the assay at various fixed concentrations of the inhibitor while varying the APS concentration.[3]
Protocol 2: Coupled-Enzyme Spectrophotometric Assay
This method indirectly measures APS reductase activity by monitoring the consumption of NADH. The AMP produced by APS reductase is converted to ADP by adenylate kinase. The ADP is then used by pyruvate kinase to convert phosphoenolpyruvate to pyruvate, which is subsequently reduced to lactate by lactate dehydrogenase, oxidizing NADH to NAD⁺ in the process.[3]
Materials:
-
Reaction Buffer (e.g., Tris-HCl)
-
APS Reductase and its substrates (APS, Trx, DTT)
-
Adenylate Kinase
-
Pyruvate Kinase
-
Lactate Dehydrogenase
-
ATP
-
Phosphoenolpyruvate (PEP)
-
NADH
-
Spectrophotometer capable of measuring absorbance at 340 nm
Procedure:
-
Prepare the Coupling System: In a cuvette, combine the reaction buffer, ATP, PEP, NADH, adenylate kinase, pyruvate kinase, and lactate dehydrogenase.
-
Add APS Reductase System: Add the APS reductase substrates (APS, Trx, DTT) to the cuvette.
-
Equilibrate: Allow the mixture to equilibrate.
-
Initiate the Reaction: Start the reaction by adding the purified APS reductase enzyme.
-
Monitor NADH Consumption: Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.
-
Data Analysis: Calculate the rate of NADH consumption to determine the activity of APS reductase. Note that this is a "signal decrease assay" and can be prone to artifacts from off-target inhibition of the coupling enzymes.[3]
Protocol 3: Fuchsin-Based Colorimetric Assay
This endpoint assay quantifies the sulfite produced by the APS reductase reaction using the magenta dye, fuchsin.[8]
Materials:
-
Reaction Buffer
-
APS
-
Reduced glutathione (GSH) as an electron donor
-
Purified APS Reductase
-
Fuchsin reagent
-
Tungstate (optional, to inhibit sulfite oxidase)[8]
-
Spectrophotometer
Procedure:
-
Enzyme Reaction:
-
Set up the reaction with buffer, APS, and GSH.
-
(Optional) Pre-incubate the protein extract with tungstate to inhibit any sulfite oxidase activity, which could consume the product.[8]
-
Initiate the reaction by adding the APS reductase enzyme.
-
Incubate for a defined period at a specific temperature.
-
-
Color Development:
-
Stop the reaction.
-
Add the fuchsin reagent to the reaction mixture. This will react with the sulfite produced to form a colored product.
-
-
Measurement:
-
Measure the absorbance at the appropriate wavelength for the fuchsin-sulfite adduct.
-
-
Quantification:
-
Create a standard curve using known concentrations of sulfite to determine the amount of sulfite produced in the enzymatic reaction.
-
Conclusion
The choice of assay for APS reductase depends on the specific research needs. The continuous spectrophotometric assay using sulfite-selective probes offers a robust, sensitive, and high-throughput compatible method for detailed kinetic analysis and inhibitor screening.[3][4][6] The coupled-enzyme and fuchsin-based assays provide viable non-radioactive alternatives, each with its own advantages and considerations. The protocols and data provided herein serve as a comprehensive resource for researchers investigating the function and inhibition of this important metabolic enzyme.
References
- 1. academic.oup.com [academic.oup.com]
- 2. omicsonline.org [omicsonline.org]
- 3. A Continuous Spectrophotometric Assay for APS Reductase Activity with Sulfite-Selective Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A continuous spectrophotometric assay for adenosine 5'-phosphosulfate reductase activity with sulfite-selective probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Adenylyl-sulfate reductase - Wikipedia [en.wikipedia.org]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Frontiers | Central Role of Adenosine 5′-Phosphosulfate Reductase in the Control of Plant Hydrogen Sulfide Metabolism [frontiersin.org]
- 8. Kinetic assays for determining in vitro APS reductase activity in plants without the use of radioactive substances - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Non-Radioactive Kinetic Assay of APS Reductase in Plant Extracts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adenosine 5'-phosphosulfate (APS) reductase (APR) is a key enzyme in the sulfur assimilation pathway in plants, catalyzing the reduction of APS to sulfite and adenosine monophosphate (AMP).[1][2][3][4] This reaction is a critical control point in the biosynthesis of essential sulfur-containing compounds such as cysteine, methionine, and glutathione, which are vital for plant growth, development, and stress responses.[5][6] Traditionally, the activity of APS reductase has been determined using radioactive assays involving [³⁵S]-labeled APS. However, these methods pose safety risks and require specialized laboratory equipment.[1][2][3][4][7] This document provides detailed protocols for a non-radioactive kinetic assay for APS reductase in plant extracts, offering a safer and more accessible alternative for studying enzyme kinetics and screening for potential inhibitors or activators.
Principle of the Assay
The non-radioactive kinetic assay for APS reductase is based on the colorimetric detection of sulfite, one of the reaction products. The assay utilizes reduced glutathione (GSH) as the electron donor for the reduction of APS to sulfite and AMP, catalyzed by APS reductase present in the plant extract.[1][2][3][4] The sulfite produced is then quantified using a sensitive colorimetric reagent, fuchsin, which forms a stable magenta-colored complex that can be measured spectrophotometrically at 570 nm.[4] To ensure accurate measurement of sulfite, the plant extract is pre-incubated with tungstate, a potent inhibitor of sulfite oxidase, which prevents the enzymatic oxidation of the newly formed sulfite.[1][2][3][4]
The core reaction is as follows: APS + 2GSH → SO₃²⁻ + AMP + GSSG
Data Presentation
| Parameter | Value | Plant Species | Reference |
| APS Reductase Activity | |||
| Wild-type | Higher activity than apr mutants | Arabidopsis thaliana | [1][2][3] |
| Overexpressing APR2 | Much higher activity than wild-type | Arabidopsis thaliana | [1][3] |
| Wild-type | Higher activity than Arabidopsis | Tomato (leaves) | [2][3] |
| Kinetic Parameters (example from a non-plant system using a similar detection principle) | |||
| K_m (APS) | Varies with organism and conditions | Mycobacterium tuberculosis | [7][8][9][10] |
| k_cat | Varies with organism and conditions | Mycobacterium tuberculosis | [7][8][9][10] |
| k_cat/K_m | Varies with organism and conditions | Mycobacterium tuberculosis | [7][8][9][10] |
| K_i (ADP) | Varies with organism and conditions | Mycobacterium tuberculosis | [7][8][9][10] |
| Assay Conditions | |||
| pH Optimum | 8.5 | Arabidopsis thaliana | [11] |
| Electron Donor | Reduced Glutathione (GSH) or Dithiothreitol (DTT) | General | [2][11] |
| Inhibitor of Sulfite Oxidase | Tungstate | General | [1][2][3] |
Experimental Protocols
Materials and Reagents
-
Plant tissue (e.g., leaves)
-
Extraction Buffer: 50 mM potassium phosphate buffer (pH 8.0), 1 mM EDTA, 10 mM KCl, 40 mg/mL polyvinylpolypyrrolidone (PVPP)
-
Desalting columns (e.g., PD-10)
-
Assay Buffer: 0.2 M HEPES/NaOH (pH 8.0), 15 mM MgCl₂, 2.5 mM EDTA
-
Adenosine 5'-phosphosulfate (APS) lithium salt
-
Reduced glutathione (GSH)
-
Sodium tungstate dihydrate
-
Fuchsin reagent: 0.04% (w/v) basic fuchsin in 2.4 M HCl
-
Formaldehyde (37% w/v)
-
Sodium sulfite (for standard curve)
-
Spectrophotometer and cuvettes
Experimental Workflow
Experimental workflow for the non-radioactive APS reductase assay.
Detailed Methodologies
1. Plant Extract Preparation
-
Harvest fresh plant tissue and immediately place it on ice.
-
Homogenize the tissue in ice-cold extraction buffer (e.g., 1 g tissue per 5 mL buffer) using a mortar and pestle or a homogenizer.
-
Transfer the homogenate to a centrifuge tube and centrifuge at 15,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant, which contains the crude protein extract.
-
Desalt the crude extract using a desalting column (e.g., PD-10) equilibrated with the assay buffer to remove small molecules that could interfere with the assay.
2. APS Reductase Assay
-
Prepare a reaction mixture containing the following in a microcentrifuge tube:
-
Desalted plant extract (containing the enzyme)
-
Assay Buffer
-
Sodium tungstate (final concentration of 10 mM)
-
-
Pre-incubate the mixture for 10 minutes at room temperature to allow for the inhibition of sulfite oxidase.
-
Initiate the enzymatic reaction by adding APS (final concentration of 0.2 mM) and GSH (final concentration of 5 mM). The final reaction volume is typically 200-500 µL.
-
Incubate the reaction mixture at 30°C for a defined period (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding 2 volumes of fuchsin reagent.
-
Add 1 volume of formaldehyde and mix well.
-
Incubate at room temperature for 20 minutes to allow for color development.
-
Measure the absorbance of the magenta-colored complex at 570 nm using a spectrophotometer.
-
A blank reaction should be prepared by adding the fuchsin reagent before the addition of the plant extract.
3. Sulfite Standard Curve
-
Prepare a series of known concentrations of sodium sulfite in the assay buffer.
-
Treat the sulfite standards with the fuchsin reagent and formaldehyde in the same manner as the enzyme reaction samples.
-
Measure the absorbance at 570 nm.
-
Plot the absorbance values against the corresponding sulfite concentrations to generate a standard curve.
-
Use the standard curve to determine the concentration of sulfite produced in the enzymatic reactions.
Signaling Pathway and Assay Principle
The assay is based on the enzymatic activity of APS reductase within the broader context of the plant sulfur assimilation pathway.
APS reductase reaction and the principle of the colorimetric assay.
Alternative Non-Radioactive Methods
While the fuchsin-based method is robust and widely applicable, other non-radioactive assays have also been developed:
-
Coupled-Enzyme Systems: These assays continuously monitor the reaction by coupling the production of AMP or the consumption of a reductant to a change in absorbance. For instance, the AMP produced can be converted to ADP and then to ATP in a reaction that consumes NADH, which can be monitored at 340 nm.[7]
-
Sulfite-Selective Probes: Novel colorimetric or fluorescent probes that specifically react with sulfite offer a direct and continuous way to measure APS reductase activity.[7][8][9] The reaction of the probe with sulfite leads to an increase in absorbance or fluorescence.[7][8][9][10]
These alternative methods can be advantageous for high-throughput screening applications but may require additional enzymes or specialized reagents. The choice of assay will depend on the specific research question, available equipment, and desired throughput.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Kinetic assays for determining in vitro APS reductase activity in plants without the use of radioactive substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. research.universityofgalway.ie [research.universityofgalway.ie]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. Adenylyl-sulfate reductase - Wikipedia [en.wikipedia.org]
- 7. A Continuous Spectrophotometric Assay for APS Reductase Activity with Sulfite-Selective Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A continuous spectrophotometric assay for adenosine 5'-phosphosulfate reductase activity with sulfite-selective probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. merckmillipore.com [merckmillipore.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. pnas.org [pnas.org]
Application Notes: Spectrophotometric Methods for Quantifying Adenosine-5'-phosphosulfate (APS)
These application notes provide detailed protocols for two distinct spectrophotometric methods for the quantification of adenosine-5'-phosphosulfate (APS), a key intermediate in the sulfur metabolism of many organisms. The methods are designed for researchers, scientists, and drug development professionals who require accurate and sensitive measurement of APS in various biological contexts.
Introduction
This compound (APS) is a crucial molecule in the sulfation pathway, serving as the substrate for APS kinase to produce 3'-phosphothis compound (PAPS), the universal sulfonate donor. The accurate quantification of APS is essential for studying the kinetics of enzymes involved in sulfur metabolism, screening for inhibitors of these enzymes, and understanding the regulation of sulfation pathways in health and disease. Spectrophotometric assays offer a convenient, cost-effective, and high-throughput alternative to traditional radiolabel-based methods.
This document details two enzyme-coupled spectrophotometric assays for APS quantification:
-
APS Reductase-Coupled Assay: This continuous assay measures the activity of APS reductase (APR) by monitoring the production of sulfite from APS. The sulfite then reacts with a colorimetric probe, leading to a measurable change in absorbance.[1][2]
-
APS Sulfotransferase-Coupled Assay: This endpoint assay quantifies APS by measuring the amount of sulfite released by APS sulfotransferase. The sulfite is subsequently converted to cysteine, which is then quantified using a colorimetric reagent.[3][4]
Method 1: Continuous Spectrophotometric Assay using APS Reductase
This method relies on the enzymatic reduction of APS to sulfite and AMP by APS reductase (APR). The produced sulfite is then detected by a sulfite-selective colorimetric probe, such as a levulinate-based probe, which results in the formation of a product that can be monitored spectrophotometrically.[1][2] This assay is continuous, allowing for real-time monitoring of APR activity and APS consumption.
Signaling Pathway
References
- 1. A continuous spectrophotometric assay for adenosine 5'-phosphosulfate reductase activity with sulfite-selective probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Non-radioactive adenosine 5'-phosphosulfate sulfotransferase assay by coupling with sulfite reductase and O-acetylserine(thiol)lyase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
Application Notes and Protocols for Fluorimetric Measurement of APS Kinase Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for a sensitive fluorimetric assay to measure the activity of Adenosine 5'-phosphosulfate (APS) kinase (EC 2.7.1.25). This enzyme is a key player in the biosynthesis of 3'-phosphoadenosine-5'-phosphosulfate (PAPS), the universal sulfonate donor for all biological sulfation reactions.[1] Dysregulation of PAPS biosynthesis has been implicated in various diseases, making APS kinase a potential therapeutic target.
Introduction
APS kinase catalyzes the phosphorylation of APS at the 3' position, using ATP as the phosphate donor, to produce PAPS and ADP.[2] This assay provides a robust and sensitive method to determine APS kinase activity, which is crucial for studying enzyme kinetics, screening for inhibitors, and investigating its role in various physiological and pathological processes.
The described protocol is a coupled-enzyme assay. The PAPS produced by APS kinase is utilized by a coupling enzyme, phenolsulfotransferase (PST), to transfer the sulfate group to a fluorogenic substrate, 4-methylumbelliferone (4-MU). The sulfation of 4-MU results in the formation of non-fluorescent 4-methylumbelliferone-sulfate (4-MUS). The rate of decrease in the fluorescence of 4-MU is directly proportional to the APS kinase activity.[3]
Signaling Pathway: PAPS Biosynthesis
The synthesis of PAPS is a critical two-step enzymatic process. First, ATP sulfurylase catalyzes the reaction between ATP and inorganic sulfate to form APS. Subsequently, APS kinase phosphorylates APS to generate PAPS.[1][4]
Caption: The enzymatic pathway for the synthesis of PAPS.
Experimental Workflow
The fluorimetric assay for APS kinase activity involves the preparation of reagents, initiation of the enzymatic reaction, and continuous monitoring of the fluorescence signal.
Caption: Workflow for the fluorimetric APS kinase assay.
Quantitative Data Summary
The following table summarizes the kinetic parameters for APS kinase from different sources. These values can serve as a reference for experimental design and data interpretation.
| Parameter | Value | Organism/Source | Reference |
| Apparent Km for APS | 14 µM | Rat Liver | [3] |
| ~10 µM | Penicillium chrysogenum | [5][6] | |
| Apparent Km for ATP | 0.12 mM and 1.06 mM (biphasic) | Rat Liver | [3] |
| 126 µM | Penicillium chrysogenum | [5][6] | |
| Apparent Km for Mg2+ | 0.09 mM | Rat Liver | [3] |
| Substrate Inhibition | By APS at concentrations ≥ 132 µM | Rat Liver | [3] |
| By APS at concentrations > 30 µM | Penicillium chrysogenum | [5][6] | |
| Inhibitor | Pyrophosphate (PPi) | Rat Liver | [3] |
Experimental Protocols
Materials and Reagents
-
APS (Adenosine 5'-phosphosulfate)
-
ATP (Adenosine 5'-triphosphate)
-
4-Methylumbelliferone (4-MU)
-
APS Kinase (enzyme sample)
-
Phenolsulfotransferase (PST) (e.g., from rat liver extract)
-
Tris-HCl buffer
-
MgCl₂
-
EDTA
-
Sephadex G-25
-
Black 96-well microplates
-
Fluorimetric microplate reader
Preparation of Reagents
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂.
-
PST Enzyme Preparation: Prepare a rat liver extract and desalt it using a Sephadex G-25 column to remove endogenous Mg²⁺ and other small molecules. The addition of EDTA can further inhibit any contaminating APS kinase activity in the PST preparation.[3]
-
Substrate Stock Solutions:
-
Prepare a 10 mM stock solution of ATP in deionized water.
-
Prepare a 1 mM stock solution of APS in deionized water.
-
Prepare a 1 mM stock solution of 4-MU in DMSO.
-
Assay Procedure
-
Reaction Mixture Setup: In a black 96-well microplate, prepare the reaction mixture (final volume of 200 µL) by adding the following components in order:
-
Assay Buffer
-
ATP (final concentration, e.g., 1 mM)
-
4-MU (final concentration, e.g., 10 µM)
-
PST preparation
-
APS Kinase sample (various concentrations for enzyme titration or a fixed amount for inhibitor screening)
-
Deionized water to adjust the volume.
-
-
Pre-incubation: Pre-incubate the microplate at the desired reaction temperature (e.g., 37°C) for 5 minutes.
-
Reaction Initiation: Start the reaction by adding APS to each well (final concentration, e.g., 10-20 µM, which is below the concentration that causes substrate inhibition).
-
Fluorescence Measurement: Immediately start monitoring the decrease in fluorescence intensity in a microplate reader with excitation at approximately 365 nm and emission at approximately 448 nm. Record the fluorescence every minute for 15-30 minutes.
-
Controls:
-
No APS Kinase control: To measure the background rate of 4-MU sulfation by the PST preparation.
-
No APS control: To ensure the reaction is dependent on the APS kinase substrate.
-
No PST control: To confirm that the observed fluorescence change is due to the coupled enzyme activity.
-
Data Analysis
-
Plot the fluorescence intensity as a function of time.
-
Determine the initial reaction rate (V₀) from the linear portion of the curve. The rate is expressed as the change in fluorescence units per minute (ΔFU/min).
-
Subtract the rate of the "No APS Kinase" control from the rates of the experimental samples to obtain the net APS kinase-dependent rate.
-
APS kinase activity can be quantified by converting the rate of fluorescence decrease to the rate of PAPS formation using a standard curve of 4-MU.
Alternative Methods
Commercially available universal kinase assay kits offer an alternative approach.[7] These kits typically measure the production of ADP, a common product of all kinase reactions.[7][8] They often employ a coupled-enzyme system that ultimately generates a fluorescent or luminescent signal proportional to the amount of ADP produced.[7][9] These assays are generally robust, suitable for high-throughput screening, and can be used with a variety of kinase substrates.[8]
References
- 1. benchchem.com [benchchem.com]
- 2. 3'-Phosphothis compound - Wikipedia [en.wikipedia.org]
- 3. A simple sensitive fluorimetric assay of APS-kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Phosphatase-Coupled Universal Kinase Assay and Kinetics for First-Order-Rate Coupling Reaction | PLOS One [journals.plos.org]
- 6. Phosphatase-Coupled Universal Kinase Assay and Kinetics for First-Order-Rate Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. docs.aatbio.com [docs.aatbio.com]
- 8. Fluorimetric Detection of Protein Kinase Activities and Screening of Protein Kinase Inhibitors by Monitoring ADP Formation | AAT Bioquest [aatbio.com]
- 9. ADP-Glo™ Kinase Assay Protocol [promega.com]
Application Notes and Protocols for Mass Spectrometry-Based Detection of Adenosine-5'-phosphosulfate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the detection and quantification of adenosine-5'-phosphosulfate (APS) using mass spectrometry. APS is a key intermediate in the sulfation pathway, playing a crucial role in various cellular processes. Its accurate measurement is vital for understanding the regulation of these pathways and for the development of novel therapeutics targeting sulfation.
Introduction to this compound and the Sulfation Pathway
This compound (APS) is a critical sulfonucleotide synthesized from ATP and inorganic sulfate by the enzyme ATP sulfurylase.[1] It serves as the precursor for the universal sulfate donor, 3'-phosphothis compound (PAPS), through the action of APS kinase.[1] The sulfation pathway, initiated by the formation of APS, is essential for the modification of a wide range of biomolecules, including proteins, lipids, and carbohydrates, thereby influencing their biological activity.
The bifunctional enzyme PAPS synthase (PAPSS) catalyzes both steps of PAPS synthesis in mammals.[2] The regulation of APS and PAPS levels is critical for maintaining cellular homeostasis. Dysregulation of the sulfation pathway has been implicated in numerous diseases, making the enzymes and intermediates of this pathway attractive targets for drug development.
Quantitative Data for this compound
The intracellular concentration of APS is tightly regulated. While experimental data on absolute quantification of APS across various biological samples is limited, a modeled steady-state concentration in human cells has been reported.
| Biological System | Condition | APS Concentration (µM) | Reference |
| Human PAPS Synthase 1 (modeled) | Steady-state | 1.6 | [3] |
| Human PAPS Synthase 1 (modeled) | Sulfate excess | up to 60 | [3] |
Experimental Protocols
Protocol 1: Extraction of this compound from Mammalian Cells
This protocol details the extraction of intracellular APS from cultured mammalian cells for subsequent analysis by LC-MS/MS.
Materials:
-
Cultured mammalian cells
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Liquid nitrogen
-
Pre-chilled (-80°C) extraction solvent: 80% Methanol in water (v/v)
-
Cell scraper (for adherent cells)
-
Microcentrifuge tubes
-
Centrifuge capable of reaching 4°C and >12,000 x g
-
Lyophilizer or vacuum concentrator
Procedure:
-
Cell Harvesting and Quenching:
-
For adherent cells: Rapidly wash the cell monolayer twice with ice-cold PBS. Immediately add liquid nitrogen to the culture dish to flash-freeze the cells and quench metabolic activity.
-
For suspension cells: Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C). Quickly aspirate the supernatant and flash-freeze the cell pellet in liquid nitrogen.
-
-
Extraction:
-
Add 1 mL of pre-chilled 80% methanol to each frozen sample (per 1-5 million cells).
-
For adherent cells, use a cell scraper to scrape the cells in the presence of the extraction solvent and transfer the lysate to a microcentrifuge tube.
-
For suspension cells, resuspend the cell pellet in the extraction solvent by vortexing for 30 seconds.
-
-
Protein Precipitation:
-
Incubate the cell lysate at -20°C for at least 1 hour to ensure complete protein precipitation.
-
-
Clarification:
-
Centrifuge the lysate at >12,000 x g for 15 minutes at 4°C to pellet cell debris and precipitated proteins.
-
-
Sample Collection:
-
Carefully transfer the clear supernatant to a new microcentrifuge tube, avoiding the pellet.
-
-
Drying and Reconstitution:
-
Dry the supernatant using a lyophilizer or vacuum concentrator.
-
Reconstitute the dried extract in a suitable volume of LC-MS grade water or a buffer compatible with the subsequent chromatographic separation (e.g., 50-100 µL). The reconstituted sample is now ready for LC-MS/MS analysis.
-
Protocol 2: LC-MS/MS Analysis of this compound
This protocol provides a general framework for the analysis of APS using Hydrophilic Interaction Liquid Chromatography (HILIC) coupled to a tandem mass spectrometer. HILIC is well-suited for the retention and separation of polar molecules like APS.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
HILIC column (e.g., a zwitterionic or amide-based stationary phase)
-
Tandem mass spectrometer (e.g., triple quadrupole or high-resolution mass spectrometer) equipped with an electrospray ionization (ESI) source.
LC Parameters (Example):
-
Column: Zwitterionic HILIC column (e.g., 100 mm x 2.1 mm, 1.7 µm)
-
Mobile Phase A: 10 mM Ammonium acetate in water, pH 9.0
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 95% B
-
2-10 min: 95% to 50% B
-
10-12 min: 50% B
-
12.1-15 min: 95% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
MS Parameters (Example):
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Analyte: this compound (APS)
-
Precursor Ion (m/z): 426.0
-
Product Ions (m/z): 346.0 (loss of SO3), 134.1 (adenine)
-
Note: These transitions should be optimized on the specific instrument being used.
-
Visualizations
Caption: The mammalian sulfation pathway, initiating with the formation of APS.
Caption: Experimental workflow for the extraction and analysis of APS from cells.
References
- 1. Adenosine 5'-Phosphosulfate | C10H14N5O10PS | CID 10238 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Proteome-Scale Tissue Mapping Using Mass Spectrometry Based on Label-Free and Multiplexed Workflows - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Adenosine-5′-phosphosulfate – a multifaceted modulator of bifunctional 3′-phospho-adenosine-5′-phosphosulfate synthases and related enzymes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the In Vitro Synthesis of Adenosine-5'-Phosphosulfate (APS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adenosine-5'-phosphosulfate (APS) is a crucial intermediate in the metabolic activation of inorganic sulfate. It serves as the direct substrate for the synthesis of 3'-phosphothis compound (PAPS), the universal sulfonate donor in biological systems. The enzymatic transfer of a sulfonate group from PAPS, a process known as sulfation or sulfonation, is essential for a multitude of physiological processes. These include the detoxification of xenobiotics, the regulation of hormone activity, and the modification of proteins, carbohydrates, and lipids. The availability of high-quality APS is therefore critical for in vitro studies of sulfotransferase enzymes and the development of novel therapeutics targeting sulfation pathways.
This document provides detailed protocols for the in vitro enzymatic synthesis of APS, methods for its purification and analysis, and an overview of its role in cellular signaling.
Principle of Enzymatic Synthesis
The in vitro synthesis of APS is catalyzed by the enzyme ATP sulfurylase (EC 2.7.7.4). This enzyme facilitates the reaction between adenosine triphosphate (ATP) and inorganic sulfate to produce APS and inorganic pyrophosphate (PPi).[1] To drive the reaction equilibrium towards the synthesis of APS, inorganic pyrophosphatase is often included in the reaction mixture to hydrolyze the PPi byproduct into two molecules of inorganic phosphate (Pi).[1]
Reaction Pathway
The enzymatic synthesis of APS can be represented by the following reactions:
-
ATP Sulfurylase: ATP + SO₄²⁻ ⇌ APS + PPi
-
Inorganic Pyrophosphatase: PPi + H₂O → 2 Pi
Experimental Protocols
Protocol 1: Enzymatic Synthesis of this compound (APS)
This protocol describes a general method for the enzymatic synthesis of APS using ATP sulfurylase and inorganic pyrophosphatase.
Materials and Reagents:
-
ATP sulfurylase (e.g., from yeast or recombinant source)
-
Inorganic pyrophosphatase
-
Adenosine triphosphate (ATP), disodium salt
-
Sodium sulfate (Na₂SO₄)
-
Tris-HCl buffer (1 M, pH 8.0)
-
Magnesium chloride (MgCl₂), 1 M solution
-
Nuclease-free water
Reaction Mixture Composition:
| Component | Final Concentration |
| Tris-HCl (pH 8.0) | 100 mM |
| MgCl₂ | 10 mM |
| ATP | 20 mM |
| Na₂SO₄ | 40 mM |
| ATP sulfurylase | 0.1 U/mL |
| Inorganic pyrophosphatase | 1 U/mL |
Procedure:
-
Prepare the reaction mixture by adding the components in the order listed in the table to a sterile microcentrifuge tube. Adjust the final volume with nuclease-free water.
-
Incubate the reaction mixture at 37°C for 2-4 hours.
-
Monitor the progress of the reaction by taking small aliquots at different time points and analyzing them by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Once the reaction has reached completion (or the desired yield), terminate the reaction by heating the mixture at 95°C for 5 minutes to denature the enzymes.
-
Centrifuge the mixture at high speed (e.g., 14,000 x g) for 10 minutes to pellet the denatured proteins.
-
Carefully transfer the supernatant containing the synthesized APS to a new tube for purification.
Quantitative Data Summary
| Parameter | Value | Reference |
| Typical APS Yield | >90% conversion of limiting substrate | [2] |
| Purity after purification | >95% | [2] |
| Reaction Time | 2-4 hours | [2] |
Protocol 2: Purification of APS by Anion-Exchange Chromatography
This protocol describes the purification of APS from the reaction mixture using a strong anion-exchange column.
Materials and Reagents:
-
Synthesized APS solution (from Protocol 1)
-
Strong anion-exchange chromatography column (e.g., Mono Q)
-
Buffer A: 20 mM Tris-HCl, pH 7.5
-
Buffer B: 20 mM Tris-HCl, 1 M NaCl, pH 7.5
-
HPLC or FPLC system
Procedure:
-
Equilibrate the anion-exchange column with Buffer A.
-
Load the supernatant from the synthesis reaction onto the equilibrated column.
-
Wash the column with several column volumes of Buffer A to remove unbound contaminants.
-
Elute the bound APS using a linear gradient of Buffer B (e.g., 0-100% Buffer B over 30 column volumes).
-
Collect fractions and monitor the absorbance at 259 nm to identify the APS-containing peak.
-
Pool the fractions containing pure APS and desalt if necessary (e.g., by dialysis or using a desalting column).
-
Quantify the concentration of the purified APS using its molar extinction coefficient (ε₂₅₉ = 15,400 M⁻¹cm⁻¹ at pH 7.0).[3]
-
Store the purified APS solution at -20°C or -80°C.
Signaling Pathways and Experimental Workflows
APS in the Sulfation Pathway
APS is a central molecule in the sulfation pathway. It is the precursor to PAPS, which is the active sulfate donor for all sulfotransferase reactions.[4] These reactions are involved in a wide array of biological processes.
Caption: The central role of APS in the PAPS synthesis and subsequent sulfation pathway.
Experimental Workflow for In Vitro Sulfotransferase Assay
The synthesized APS can be used to generate PAPS in situ for use in sulfotransferase assays.
Caption: Workflow for using synthesized APS to generate PAPS for in vitro sulfotransferase assays.
Applications in Research and Drug Development
-
Enzyme Kinetics: Purified APS is essential for determining the kinetic parameters of APS kinase and other enzymes that utilize APS as a substrate.
-
Inhibitor Screening: The in vitro synthesis of APS allows for the generation of a key substrate for high-throughput screening of potential inhibitors of the sulfation pathway.
-
Metabolic Studies: Labeled APS (e.g., with ³⁵S) can be synthesized and used as a tracer to study sulfate metabolism in various biological systems.
-
Structural Biology: High-purity APS is required for co-crystallization studies with enzymes of the sulfation pathway to elucidate their structure and mechanism of action.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low APS Yield | Inactive enzymes | Use freshly prepared or properly stored enzymes. Verify enzyme activity with a positive control. |
| Suboptimal reaction conditions | Optimize pH, temperature, and substrate concentrations. | |
| Inhibition by pyrophosphate | Ensure sufficient activity of inorganic pyrophosphatase. | |
| Multiple Peaks during Purification | Incomplete reaction | Increase incubation time or enzyme concentration. |
| Degradation of APS | Minimize freeze-thaw cycles. Store at -80°C. Prepare fresh solutions for use. | |
| Presence of other nucleotides | Ensure high-purity ATP is used as a starting material. Optimize the chromatography gradient for better separation. |
Conclusion
The in vitro enzymatic synthesis of this compound provides a reliable and efficient method for producing this vital substrate for research and drug development. The protocols and information provided herein offer a comprehensive guide for scientists to synthesize, purify, and utilize APS in a variety of experimental applications, ultimately facilitating a deeper understanding of the critical role of sulfation in biology and disease.
References
- 1. benchchem.com [benchchem.com]
- 2. An enzymatic procedure for the preparation and purification of 3'-phosphoadenosine 5'-phospho-[35S]sulfate ([35S]PAPS): applications in syntheses of 8-azido and 8-bromo derivatives of [35S]PAPS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. 3'-Phosphothis compound - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Radiolabeling of Adenosine-5'-phosphosulfate with 35S
Introduction
Adenosine-5'-phosphosulfate (APS) is a critical intermediate in the metabolic activation of sulfate. The radiolabeled form, [35S]APS, serves as an essential tool for studying various biological processes, including the biosynthesis of 3'-phosphothis compound (PAPS), the universal sulfonate donor in all biological systems. [35S]PAPS is crucial for investigating sulfotransferase enzymes, which are involved in the sulfation of a wide range of biomolecules such as proteins, carbohydrates, and lipids. This document provides a detailed protocol for the enzymatic synthesis of [35S]APS using ATP sulfurylase, which catalyzes the reaction between adenosine-5'-triphosphate (ATP) and inorganic [35S]sulfate.
Principle of the Method
The synthesis of [35S]APS is achieved through an enzymatic reaction catalyzed by ATP sulfurylase. This enzyme facilitates the transfer of the adenylyl group from ATP to an inorganic [35S]sulfate ion, resulting in the formation of [35S]APS and pyrophosphate (PPi). The reaction is the first of a two-step process for the synthesis of PAPS.[1] To focus on the production of [35S]APS, the subsequent conversion to [35S]PAPS by APS kinase is omitted from this protocol.
Quantitative Data Summary
The following tables summarize the typical reaction components and conditions for the enzymatic synthesis of [35S]APS.
Table 1: Reaction Mixture Components for [35S]APS Synthesis
| Component | Stock Concentration | Volume per 100 µL Reaction | Final Concentration |
| Tris-HCl (pH 8.0) | 1 M | 10 µL | 100 mM |
| MgCl₂ | 1 M | 2 µL | 20 mM |
| ATP | 100 mM | 5 µL | 5 mM |
| [³⁵S]Na₂SO₄ | Carrier-free (10 mCi/mL) | 10 µL | 1 mCi |
| ATP sulfurylase | 1 U/µL | 2 µL | 2 U |
| Nuclease-free water | - | 71 µL | - |
Table 2: Incubation and Purification Parameters
| Parameter | Value |
| Incubation Temperature | 37°C |
| Incubation Time | 60 - 120 minutes |
| Purification Method | Ion-Exchange Chromatography |
| Elution Buffer | Triethylammonium bicarbonate (TEAB), pH 7.5 |
| Expected Yield | >90% conversion of [³⁵S]SO₄²⁻ to [³⁵S]APS |
| Radiochemical Purity | >95% |
Experimental Protocol
Materials and Reagents
-
ATP (Adenosine-5'-triphosphate)
-
[³⁵S]Na₂SO₄ (carrier-free)
-
ATP sulfurylase
-
Tris-HCl buffer
-
MgCl₂
-
Inorganic pyrophosphatase (optional, to drive the reaction forward)
-
Ion-exchange chromatography column (e.g., Mono Q)
-
Triethylammonium bicarbonate (TEAB) buffer
-
Scintillation counter and fluid
-
Thin-layer chromatography (TLC) system for purity assessment
Procedure
-
Reaction Setup:
-
In a microcentrifuge tube, combine the reaction components as detailed in Table 1.
-
It is recommended to add the enzyme last.
-
Gently mix the components by pipetting.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for 60 to 120 minutes. The progress of the reaction can be monitored by TLC.
-
-
Reaction Termination:
-
Terminate the reaction by heating the mixture at 100°C for 2 minutes to denature the enzyme.
-
Centrifuge the tube at high speed for 5 minutes to pellet the denatured protein.
-
Carefully transfer the supernatant containing the [35S]APS to a new tube.
-
-
Purification of [35S]APS:
-
Equilibrate an ion-exchange column (e.g., Mono Q) with the starting elution buffer (e.g., 50 mM TEAB, pH 7.5).
-
Load the supernatant from the terminated reaction onto the column.
-
Wash the column with the starting buffer to remove unreacted [³⁵S]sulfate.
-
Elute the [35S]APS using a linear or step-wise gradient of the elution buffer (e.g., 50 mM to 1 M TEAB, pH 7.5).[2]
-
Collect fractions and measure the radioactivity of each fraction using a scintillation counter.
-
-
Purity Assessment:
-
Pool the radioactive fractions corresponding to the [35S]APS peak.
-
Assess the radiochemical purity of the pooled fractions using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[3]
-
The purity should be greater than 95%.
-
-
Quantification and Storage:
-
Quantify the concentration of the purified [35S]APS based on the specific activity of the starting [³⁵S]Na₂SO₄ and the total radioactivity.
-
Store the purified [35S]APS at -20°C or -80°C.
-
Diagrams
Diagram 1: Signaling Pathway for APS and PAPS Biosynthesis
Caption: Biosynthesis of [35S]APS and [35S]PAPS.
Diagram 2: Experimental Workflow for [35S]APS Synthesis
Caption: Workflow for [35S]APS Synthesis and Purification.
References
- 1. researchgate.net [researchgate.net]
- 2. An enzymatic procedure for the preparation and purification of 3'-phosphoadenosine 5'-phospho-[35S]sulfate ([35S]PAPS): applications in syntheses of 8-azido and 8-bromo derivatives of [35S]PAPS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Direct measurement and regulation of 3'-phosphoadenosine 5'-phosphosulfate (PAPS) generation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Continuous Monitoring of Adenosine 5'-phosphosulfate (APS) Production using a Coupled Enzyme Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Adenosine 5'-phosphosulfate (APS) is a key intermediate in the sulfur metabolism of many organisms.[1] It is synthesized from ATP and inorganic sulfate by the enzyme ATP sulfurylase (ATPS).[1][2] The continuous monitoring of APS production is crucial for studying the kinetics of ATPS, screening for inhibitors, and understanding its role in various physiological and pathological processes. This application note describes a robust and sensitive coupled enzyme assay for the continuous monitoring of APS production.
The principle of the assay is based on the coupling of the ATP sulfurylase reaction with one or more subsequent enzymatic reactions that produce a readily detectable signal, such as a change in absorbance or luminescence. Several coupling systems can be employed, including those that monitor the production of the co-product pyrophosphate (PPi) or the consumption of ATP. A common and effective method involves coupling the production of APS to the activity of APS kinase, which specifically phosphorylates APS to 3'-phosphoadenosine-5'-phosphosulfate (PAPS) with the concomitant conversion of ATP to ADP. The resulting ADP can then be measured continuously using a variety of established enzyme-coupled assays.
Signaling Pathway of APS Production
The synthesis of APS is the first step in the activation of inorganic sulfate. This pathway is essential for the subsequent synthesis of sulfur-containing biomolecules.
Caption: The enzymatic synthesis of APS from ATP and sulfate catalyzed by ATP sulfurylase.
Principle of the Coupled Enzyme Assay
This protocol focuses on a continuous spectrophotometric assay where the production of APS is coupled to the oxidation of NADH. This is achieved through the sequential action of APS kinase (APSK), pyruvate kinase (PK), and lactate dehydrogenase (LDH).
-
ATP Sulfurylase (ATPS): The enzyme of interest, catalyzes the formation of APS and PPi from ATP and sulfate.
-
APS Kinase (APSK): Immediately phosphorylates the newly synthesized APS to PAPS, consuming one molecule of ATP and producing one molecule of ADP.
-
Pyruvate Kinase (PK): Transfers a phosphate group from phosphoenolpyruvate (PEP) to ADP, regenerating ATP and producing pyruvate.
-
Lactate Dehydrogenase (LDH): Reduces pyruvate to lactate, oxidizing NADH to NAD⁺ in the process.
The rate of APS production is directly proportional to the rate of NADH oxidation, which can be continuously monitored by the decrease in absorbance at 340 nm.
Logical Relationship of the Coupled Assay
Caption: Logical flow of the coupled enzyme assay for continuous monitoring of APS production.
Data Presentation
Table 1: Typical Reaction Components and Concentrations
| Component | Stock Concentration | Final Concentration | Purpose |
| HEPES Buffer (pH 8.0) | 1 M | 50 mM | Maintains pH of the reaction |
| MgCl₂ | 1 M | 10 mM | Divalent cation for enzyme activity |
| KCl | 1 M | 100 mM | Ionic strength adjustment |
| ATP | 100 mM | 1-5 mM | Substrate for ATPS and APSK |
| Sodium Sulfate (Na₂SO₄) | 1 M | 5-20 mM | Substrate for ATPS |
| Phosphoenolpyruvate (PEP) | 100 mM | 1.5 mM | Substrate for Pyruvate Kinase |
| NADH | 10 mM | 0.2-0.4 mM | Substrate for Lactate Dehydrogenase |
| ATP Sulfurylase (ATPS) | 1 mg/mL | 1-10 µg/mL | Enzyme of interest |
| APS Kinase (APSK) | 1 mg/mL | 1-5 µg/mL | Coupling enzyme |
| Pyruvate Kinase (PK) | 10 mg/mL (600 U/mL) | 6 U/mL | Coupling enzyme |
| Lactate Dehydrogenase (LDH) | 5 mg/mL (320 U/mL) | 3.2 U/mL | Coupling enzyme |
| dH₂O | - | To final volume | Solvent |
Table 2: Kinetic Parameters for ATP Sulfurylase (Example Data)
| Enzyme Source | Substrate | Km (µM) | Vmax (µmol/min/mg) | Reference |
| Saccharomyces cerevisiae | APS | 0.5 | - | [3] |
| Saccharomyces cerevisiae | PPi | 7 | - | [3] |
| Thiobacillus denitrificans | MgATP | - | - | [4] |
| Penicillium chrysogenum | APS | ~10 | - | [5] |
| Penicillium chrysogenum | ATP | 126 | - | [5] |
Note: Vmax values are highly dependent on assay conditions and purity of the enzyme.
Experimental Protocols
Materials:
-
ATP Sulfurylase (ATPS)
-
APS Kinase (APSK)
-
Pyruvate Kinase (PK) from rabbit muscle
-
Lactate Dehydrogenase (LDH) from rabbit muscle
-
HEPES buffer
-
Magnesium Chloride (MgCl₂)
-
Potassium Chloride (KCl)
-
Adenosine 5'-triphosphate (ATP)
-
Sodium Sulfate (Na₂SO₄)
-
Phosphoenolpyruvate (PEP)
-
β-Nicotinamide adenine dinucleotide, reduced form (NADH)
-
Spectrophotometer capable of reading absorbance at 340 nm with temperature control
-
96-well UV-transparent microplates or quartz cuvettes
-
Nuclease-free water
Protocol:
-
Preparation of Reagents:
-
Prepare stock solutions of all reagents in nuclease-free water and store them at -20°C or -80°C.
-
On the day of the experiment, thaw the required reagents on ice.
-
-
Preparation of the Coupling Enzyme Mix:
-
Prepare a fresh coupling enzyme mix containing PK and LDH in reaction buffer. The concentrations should be in excess to ensure that the ATPS reaction is the rate-limiting step.
-
-
Assay Setup:
-
The assay can be performed in a total volume of 100-200 µL in a 96-well plate or 1 mL in a cuvette.
-
Set the spectrophotometer to read absorbance at 340 nm and equilibrate the instrument to the desired reaction temperature (e.g., 30°C or 37°C).
-
To each well or cuvette, add the following components in order, omitting the final component that initiates the reaction (e.g., ATP sulfurylase or sulfate):
-
HEPES buffer
-
MgCl₂
-
KCl
-
ATP
-
PEP
-
NADH
-
APS Kinase
-
Pyruvate Kinase
-
Lactate Dehydrogenase
-
Sodium Sulfate
-
Nuclease-free water to bring the volume close to the final volume.
-
-
-
Reaction Initiation and Monitoring:
-
Incubate the reaction mixture at the desired temperature for 5-10 minutes to allow the temperature to equilibrate and to obtain a stable baseline reading.
-
Initiate the reaction by adding the final component (e.g., ATP Sulfurylase).
-
Immediately start monitoring the decrease in absorbance at 340 nm over time. Collect data points every 15-30 seconds for 10-30 minutes.
-
-
Data Analysis:
-
Determine the initial rate of the reaction by calculating the slope of the linear portion of the absorbance vs. time curve (ΔA₃₄₀/min).
-
Convert the rate of change in absorbance to the rate of NADH consumption using the Beer-Lambert law (A = εcl), where the molar extinction coefficient (ε) for NADH at 340 nm is 6220 M⁻¹cm⁻¹.
-
The rate of APS production is equal to the rate of NADH consumption.
-
Specific activity can be calculated by dividing the reaction rate by the amount of ATP sulfurylase used in the assay.
-
Experimental Workflow
Caption: Step-by-step workflow for the coupled enzyme assay.
Alternative Assay Formats
While the NADH-coupled spectrophotometric assay is robust and widely used, other formats can also be employed for monitoring APS production.
Bioluminescence-based Assay:
This method relies on the reverse reaction of ATP sulfurylase, where APS and PPi are converted to ATP and sulfate. The newly synthesized ATP is then detected using the firefly luciferase/luciferin system, which produces light in proportion to the ATP concentration.[3][6][7] This assay is extremely sensitive but may be more susceptible to interference from sample components that affect luciferase activity.[6]
Principle:
-
ATP Sulfurylase (Forward Reaction): ATP + Sulfate → APS + PPi
-
Inorganic Pyrophosphatase (Optional): PPi + H₂O → 2 Pi
-
ATP Sulfurylase (Reverse Reaction in separate assay): APS + PPi → ATP + Sulfate
-
Luciferase: ATP + Luciferin + O₂ → Oxyluciferin + AMP + PPi + Light
This format is typically used as an endpoint assay but can be adapted for continuous monitoring under specific conditions.
Troubleshooting
| Issue | Possible Cause | Solution |
| No or low activity | Inactive enzyme(s), incorrect buffer pH, missing cofactor (Mg²⁺), substrate degradation. | Check enzyme activity with positive controls, verify buffer pH, ensure all components are added correctly, use fresh substrate solutions. |
| High background signal | Contaminating ATPase/NADH oxidase activity, substrate instability. | Run controls without the primary enzyme (ATPS), use high-purity reagents, check for non-enzymatic NADH degradation. |
| Non-linear reaction rate | Substrate depletion, product inhibition, enzyme instability. | Use lower enzyme concentrations, ensure substrate concentrations are well above Km, check enzyme stability at the assay temperature. |
| Assay interference (for HTS) | Compound absorbance/fluorescence at 340 nm, compound inhibition of coupling enzymes. | Run compound controls without enzyme, counterscreen against the coupling enzymes to identify non-specific inhibitors. |
The coupled enzyme assay described provides a reliable and continuous method for monitoring the production of APS. By coupling the activity of ATP sulfurylase to the oxidation of NADH, real-time kinetic data can be obtained. This method is suitable for a wide range of applications, from basic enzymatic characterization to high-throughput screening for modulators of ATP sulfurylase activity. Careful optimization of assay conditions and the use of appropriate controls are essential for obtaining accurate and reproducible results.
References
- 1. Sulfurylase: Definition, Overview, & Applications [excedr.com]
- 2. ATP-sulfurylase - Creative Enzymes [creative-enzymes.com]
- 3. Real-time detection and quantification of adenosine triphosphate sulfurylase activity by a bioluminometric approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Phosphatase-Coupled Universal Kinase Assay and Kinetics for First-Order-Rate Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 7. A Multi-Enzyme Bioluminescent Time-Resolved Pyrophosphate Assay - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of Recombinant APS Reductase and APS Kinase
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and supporting data for the purification of recombinant Adenosine 5'-phosphosulfate (APS) reductase and APS kinase. The methodologies described herein are compiled from various research findings and are intended to offer a comprehensive guide for obtaining highly pure and active enzymes for downstream applications in research and drug development.
Purification of Recombinant APS Reductase
APS reductase is a key enzyme in the sulfur assimilation pathway, catalyzing the reduction of APS to sulfite. The following protocols are designed for the purification of recombinant APS reductase, often expressed with an affinity tag such as a polyhistidine (His-tag) for simplified purification.
Data Presentation: Purification of APS Reductase
The following table summarizes representative quantitative data for the purification of recombinant APS reductase from various sources.
| Source Organism | Expression System | Purification Method | Specific Activity (μmol/min/mg) | Purification Fold | Yield (%) | Reference |
| Pseudomonas aeruginosa | E. coli | His-tag Affinity Chromatography | 5.8 | - | - | [1][2] |
| Desulfovibrio vulgaris | Native | Anion-Exchange Chromatography | - | - | - | [3] |
| Bacillus subtilis | E. coli | - | 0.28 - 0.78 | - | - | [4] |
| Plant (APR2) | E. coli | Ammonium Sulfate Precipitation, Ion-Exchange Chromatography | 0.0266 | 11.6 | - | [5] |
Note: "-" indicates data not available in the cited literature.
Experimental Workflow: Purification of His-tagged APS Reductase
The following diagram illustrates a typical workflow for the purification of His-tagged recombinant APS reductase expressed in E. coli.
References
- 1. Identification of a new class of 5'-adenylylsulfate (APS) reductases from sulfate-assimilating bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of a New Class of 5′-Adenylylsulfate (APS) Reductases from Sulfate-Assimilating Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Purification, crystallization and preliminary X-ray analysis of adenylylsulfate reductase from Desulfovibrio vulgaris Miyazaki F - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization and reconstitution of a 4Fe-4S adenylyl sulfate/phosphoadenylyl sulfate reductase from Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
Illuminating Protein-Ligand Interactions: A Guide to Studying Adenosine-5'-phosphosulfate (APS) Binding
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for investigating the interactions between proteins and adenosine-5'-phosphosulfate (APS), a crucial intermediate in sulfate metabolism and a potential signaling molecule. The methodologies outlined here are essential tools for researchers in basic science and drug discovery seeking to characterize APS-binding proteins and develop modulators of their function.
Introduction to this compound (APS)
This compound (APS) is a key metabolite in the sulfur assimilation pathway, serving as the precursor for the universal sulfate donor, 3'-phosphothis compound (PAPS).[1][2][3] Beyond its role as a metabolic intermediate, emerging evidence suggests that APS may also function as a signaling molecule, regulating various cellular processes.[1] Understanding the interactions of APS with its protein partners is therefore critical for elucidating fundamental biological pathways and for the development of novel therapeutics targeting these interactions.
This guide details several robust biophysical and biochemical techniques to quantitatively and qualitatively assess protein-APS interactions.
Biophysical and Biochemical Methods for Studying Protein-APS Interactions
A variety of techniques can be employed to study the binding of APS to proteins. The choice of method depends on the specific research question, the properties of the protein of interest, and the availability of reagents and instrumentation.
Isothermal Titration Calorimetry (ITC)
Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.[4][5] By titrating APS into a solution containing the protein of interest, one can determine the binding affinity (Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding in a single experiment.[4]
Application Note:
ITC is considered the gold standard for characterizing binding affinities due to its label-free nature and direct measurement of heat change.[6] It is particularly useful for validating hits from primary screens and for detailed thermodynamic characterization of lead compounds. The technique requires relatively large amounts of purified protein and ligand.[6]
Protocol: Isothermal Titration Calorimetry (ITC) for Protein-APS Interaction
Materials:
-
Purified protein of interest (concentration accurately determined)
-
This compound (APS) solution (concentration accurately determined)
-
Dialysis buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5)
-
Isothermal titration calorimeter
Procedure:
-
Sample Preparation:
-
Thoroughly dialyze both the protein and APS against the same buffer to minimize buffer mismatch effects.
-
Degas the solutions to prevent the formation of air bubbles in the calorimeter cell and syringe.
-
Determine the precise concentrations of the protein and APS solutions.
-
-
Instrument Setup:
-
Set the experimental temperature (e.g., 25°C).
-
Set the stirring speed (e.g., 750 rpm).
-
Equilibrate the instrument with the dialysis buffer.
-
-
Loading the Calorimeter:
-
Load the protein solution into the sample cell.
-
Load the APS solution into the injection syringe. A common starting point is to have the APS concentration in the syringe at 10-20 times the protein concentration in the cell.
-
-
Titration:
-
Perform a series of small injections (e.g., 2-10 µL) of the APS solution into the protein solution.
-
Allow the system to reach equilibrium after each injection.
-
Record the heat change associated with each injection.
-
-
Data Analysis:
-
Integrate the heat pulses from each injection.
-
Correct for the heat of dilution by performing a control titration of APS into the buffer.
-
Fit the corrected data to a suitable binding model (e.g., one-site binding model) to determine Kd, n, and ΔH.
-
Surface Plasmon Resonance (SPR)
Surface Plasmon Resonance (SPR) is a label-free optical technique that monitors the binding of an analyte (in this case, APS) to a ligand (the protein) immobilized on a sensor chip.[7][8] Binding events cause a change in the refractive index at the sensor surface, which is detected in real-time.[7] This allows for the determination of association (kon) and dissociation (koff) rate constants, from which the equilibrium dissociation constant (Kd) can be calculated (Kd = koff/kon).[9]
Application Note:
SPR is a highly sensitive technique that provides kinetic information about the binding interaction.[8] It is well-suited for screening libraries of small molecules and for detailed kinetic characterization of protein-ligand interactions. Proper immobilization of the protein and addressing potential mass transport limitations are critical for obtaining high-quality data.[10]
Protocol: Surface Plasmon Resonance (SPR) for Protein-APS Interaction
Materials:
-
Purified protein of interest
-
This compound (APS)
-
SPR instrument and sensor chips (e.g., CM5 chip)
-
Immobilization buffers and reagents (e.g., EDC/NHS, ethanolamine)
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Protein Immobilization:
-
Activate the sensor chip surface using a mixture of EDC and NHS.
-
Inject the purified protein over the activated surface to allow for covalent coupling. The protein concentration and contact time should be optimized to achieve the desired immobilization level.
-
Deactivate any remaining active esters with an injection of ethanolamine.
-
-
Binding Analysis:
-
Equilibrate the system with running buffer until a stable baseline is achieved.
-
Inject a series of concentrations of APS over the sensor surface (and a reference channel without immobilized protein) at a constant flow rate.
-
Monitor the association of APS with the immobilized protein in real-time.
-
After the association phase, switch back to running buffer to monitor the dissociation of the protein-APS complex.
-
-
Surface Regeneration (if necessary):
-
If the dissociation is slow, inject a regeneration solution (e.g., a pulse of low pH buffer or high salt) to remove the bound APS and prepare the surface for the next injection. The regeneration conditions must be optimized to ensure complete removal of the analyte without denaturing the immobilized protein.
-
-
Data Analysis:
-
Subtract the reference channel signal from the active channel signal to correct for bulk refractive index changes and non-specific binding.
-
Fit the resulting sensorgrams to a suitable kinetic model (e.g., 1:1 Langmuir binding model) to determine kon, koff, and Kd.
-
Fluorescence Polarization (FP)
Fluorescence Polarization (FP) is a solution-based technique that measures the change in the rotational motion of a fluorescently labeled molecule upon binding to a larger partner.[11][12] In the context of protein-APS interactions, a fluorescently labeled APS analog (tracer) is used. When the small tracer is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to a much larger protein, its rotation is slowed, leading to an increase in fluorescence polarization.[13]
Application Note:
FP is a homogeneous assay that is well-suited for high-throughput screening (HTS) to identify compounds that compete with the fluorescent tracer for binding to the protein.[14] The development of a suitable fluorescently labeled APS analog is a prerequisite for this assay.
Protocol: Fluorescence Polarization (FP) for Protein-APS Interaction
Materials:
-
Purified protein of interest
-
Fluorescently labeled APS analog (tracer)
-
Unlabeled APS (for competition assays)
-
Assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 0.01% Tween-20, pH 7.5)
-
Microplate reader with fluorescence polarization capabilities
Procedure:
-
Tracer Characterization:
-
Determine the optimal concentration of the fluorescent tracer that gives a stable and robust fluorescence signal.
-
-
Saturation Binding Experiment:
-
In a microplate, add a fixed concentration of the fluorescent tracer to a serial dilution of the purified protein.
-
Incubate to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization.
-
Plot the change in polarization as a function of protein concentration to determine the Kd of the tracer-protein interaction.
-
-
Competition Binding Assay:
-
In a microplate, add the protein at a concentration that gives approximately 50-80% of the maximal polarization signal, along with the fluorescent tracer at its optimal concentration.
-
Add a serial dilution of unlabeled APS (or test compounds).
-
Incubate to reach equilibrium.
-
Measure the fluorescence polarization. A decrease in polarization indicates displacement of the tracer by the competitor.
-
Plot the polarization values against the concentration of the competitor to determine the IC50, from which the Ki can be calculated.
-
Radiometric Assays
Radiometric assays utilize a radiolabeled version of the ligand (e.g., [³⁵S]APS or [³H]APS) to directly measure binding to a protein.[15] These assays are highly sensitive and can be performed in various formats, including filter binding assays.
Application Note:
Radiometric assays are a classic and highly sensitive method for quantifying ligand binding.[16] They are particularly useful when high sensitivity is required or when other methods are not feasible. The handling of radioactive materials requires appropriate safety precautions and licensing.
Protocol: Radiometric Filter Binding Assay for Protein-APS Interaction
Materials:
-
Purified protein of interest
-
Radiolabeled APS (e.g., [³⁵S]APS)
-
Unlabeled APS
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.5)
-
Filter membranes (e.g., nitrocellulose) and vacuum filtration apparatus
-
Scintillation cocktail and scintillation counter
Procedure:
-
Binding Reaction:
-
In a series of tubes, set up binding reactions containing the purified protein, a fixed concentration of radiolabeled APS, and varying concentrations of unlabeled APS (for competition experiments to determine non-specific binding).
-
For saturation binding, use a fixed amount of protein and increasing concentrations of radiolabeled APS.
-
Incubate the reactions at a specific temperature for a time sufficient to reach equilibrium.
-
-
Filtration:
-
Rapidly filter the reaction mixtures through the filter membranes under vacuum. The protein and any bound radiolabeled APS will be retained on the filter, while unbound radiolabeled APS will pass through.
-
Wash the filters quickly with ice-cold binding buffer to remove any non-specifically bound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials.
-
Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Determine the amount of specifically bound radioligand by subtracting the non-specific binding (measured in the presence of a large excess of unlabeled APS) from the total binding.
-
For saturation experiments, plot the specific binding as a function of the free radioligand concentration and fit the data to determine the Kd and Bmax (maximum number of binding sites).
-
Photoaffinity Labeling
Photoaffinity labeling is a powerful technique to identify and characterize the binding site of a ligand on its target protein.[17] This method involves using a chemically modified version of APS that contains a photoreactive group. Upon binding to the protein, the sample is irradiated with UV light, which activates the photoreactive group and leads to the formation of a covalent bond between the ligand and the protein at or near the binding site.[18][19]
Application Note:
Photoaffinity labeling is particularly useful for identifying previously unknown protein targets of APS and for mapping the ligand-binding pocket.[17] The synthesis of a suitable photo-reactive APS analog is a key requirement for this technique.
Protocol: Photoaffinity Labeling of APS-Binding Proteins
Materials:
-
Purified protein of interest or cell lysate
-
Photo-reactive APS analog (e.g., containing a diazirine or benzophenone group)
-
UV irradiation source (e.g., 365 nm)
-
SDS-PAGE and autoradiography or Western blotting reagents
-
Mass spectrometry equipment for binding site identification
Procedure:
-
Binding and Crosslinking:
-
Incubate the protein sample with the photo-reactive APS analog. To control for non-specific labeling, a parallel reaction containing an excess of unlabeled APS should be included.
-
Irradiate the samples with UV light for a specific duration to induce covalent crosslinking.
-
-
Analysis of Labeled Protein:
-
Separate the proteins by SDS-PAGE.
-
If the photo-probe is radiolabeled, detect the labeled protein by autoradiography. If the probe contains a tag (e.g., biotin), detect it by Western blotting.
-
-
Identification of Binding Site:
-
Excise the labeled protein band from the gel.
-
Perform in-gel digestion with a protease (e.g., trypsin).
-
Analyze the resulting peptides by mass spectrometry to identify the peptide(s) that are covalently modified by the photo-reactive APS analog, thereby mapping the binding site.
-
Quantitative Data Summary
The following tables summarize representative quantitative data for protein-APS interactions obtained using the described methods.
Table 1: Equilibrium Dissociation Constants (Kd) for Protein-APS Interactions
| Protein | Organism | Method | Kd (µM) | Reference |
| APS Kinase | Penicillium chrysogenum | Radioligand Binding | 0.54 | Fictional Example |
| ATP Sulfurylase | Saccharomyces cerevisiae | ITC | 25 | Fictional Example |
| Fictitious Protein X | Homo sapiens | SPR | 12.3 | Fictional Example |
| Fictitious Protein Y | Escherichia coli | Fluorescence Polarization | 5.8 | Fictional Example |
Table 2: Kinetic Parameters (kon, koff) for Protein-APS Interactions
| Protein | Organism | Method | kon (M⁻¹s⁻¹) | koff (s⁻¹) | Kd (µM) | Reference |
| Fictitious Protein Z | Mus musculus | SPR | 1.5 x 10⁵ | 2.1 x 10⁻³ | 0.014 | Fictional Example |
| Fictitious Protein A | Arabidopsis thaliana | SPR | 3.2 x 10⁴ | 5.5 x 10⁻² | 1.72 | Fictional Example |
Visualizing Pathways and Workflows
Signaling and Metabolic Pathways
The sulfate assimilation pathway is a fundamental process in which inorganic sulfate is converted into organic sulfur-containing compounds. APS is a key intermediate in this pathway.
Caption: The central role of APS in the sulfate assimilation pathway.
Experimental Workflows
Visualizing the experimental workflows can aid in understanding the logical steps of each technique.
Isothermal Titration Calorimetry (ITC) Workflow
Caption: Workflow for Isothermal Titration Calorimetry (ITC).
Surface Plasmon Resonance (SPR) Workflow
Caption: Workflow for Surface Plasmon Resonance (SPR).
Fluorescence Polarization (FP) Competition Assay Workflow
Caption: Workflow for Fluorescence Polarization (FP) Competition Assay.
Conclusion
The methods described in this guide provide a comprehensive toolkit for the detailed investigation of protein interactions with this compound. A thorough understanding of these interactions is fundamental to advancing our knowledge of sulfur metabolism and its regulation, and will pave the way for the development of novel therapeutic strategies targeting APS-dependent pathways. The combination of multiple techniques will provide the most robust and comprehensive characterization of any given protein-APS interaction.
References
- 1. Sulfate assimilation pathway intermediate phosphoadenosine 59-phosphosulfate acts as a signal molecule affecting production of curli fibres in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Isothermal titration calorimetry of protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tainstruments.com [tainstruments.com]
- 6. Isothermal Titration Calorimetry: Understanding Protein-Ligand and Protein-Protein Interactions - Creative Proteomics [iaanalysis.com]
- 7. Binding Affinity and Kinetics by SPR - Aragen Bioscience [aragenbio.com]
- 8. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 9. bmglabtech.com [bmglabtech.com]
- 10. bio-rad.com [bio-rad.com]
- 11. scilit.com [scilit.com]
- 12. Fluorescence polarization assay to quantify protein-protein interactions in an HTS format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Fluorescence Polarization (FP) | Molecular Devices [moleculardevices.com]
- 14. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Radiometric Ligand-Binding Assays | Revvity [revvity.co.kr]
- 16. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Photoaffinity labeling combined with mass spectrometric approaches as a tool for structural proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols for the Detection of Adenosine-5'-phosphosulfate (APS) Using Fluorescent Probes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adenosine-5'-phosphosulfate (APS) is a key intermediate in the sulfur activation pathway, playing a crucial role in the biosynthesis of 3'-phosphothis compound (PAPS), the universal sulfonate donor in biological systems. The enzymes that produce and consume APS, such as ATP sulfurylase and APS kinase, are of significant interest as potential drug targets. Consequently, the ability to sensitively and selectively detect APS in biological samples is of paramount importance for understanding sulfur metabolism and for high-throughput screening of potential enzyme inhibitors.
Fluorescent probes offer a powerful tool for the detection of specific biomolecules due to their high sensitivity, selectivity, and potential for real-time monitoring in complex biological environments. While a wide array of fluorescent probes have been developed for related molecules like adenosine-5'-triphosphate (ATP), probes specifically designed for the direct and selective detection of APS are still an emerging area of research.
This document provides a forward-looking application note and a generalized protocol for the use of a hypothetical "turn-on" fluorescent probe for the detection of APS. This serves as a guide for researchers in the design, characterization, and application of novel fluorescent sensors for this important analyte.
Proposed Signaling Pathway for an APS-Selective Fluorescent Probe
The proposed detection mechanism involves a "turn-on" fluorescent probe. In its native state, the probe is in a non-fluorescent or weakly fluorescent form. Upon specific binding to APS, a conformational or chemical change is induced, leading to a significant increase in fluorescence intensity. This specific recognition is achieved through a carefully designed receptor that has a high affinity for the unique structural features of APS, distinguishing it from other cellular nucleotides like ATP, ADP, and AMP.
Caption: Proposed 'turn-on' mechanism for an APS fluorescent probe.
Hypothetical Quantitative Data
The performance of a novel fluorescent probe for APS would be characterized by several key parameters. The following table summarizes hypothetical data for a successful APS probe, providing a benchmark for development and comparison.
| Parameter | Hypothetical Value | Description |
| Excitation Wavelength (λex) | 488 nm | The wavelength of light used to excite the probe. |
| Emission Wavelength (λem) | 525 nm | The wavelength of light emitted by the probe upon excitation. |
| Limit of Detection (LOD) | 50 nM | The lowest concentration of APS that can be reliably detected. |
| Linear Range | 0.1 - 10 µM | The concentration range over which the fluorescence intensity is directly proportional to the APS concentration. |
| Selectivity | >100-fold vs. ATP, ADP, AMP, PAPS | The probe's preferential binding to APS over other structurally similar molecules. |
| Quantum Yield (Φ) | 0.65 (in the presence of saturating APS) | The efficiency of the fluorescence process. |
| Response Time (t90) | < 5 minutes | The time required to reach 90% of the maximum fluorescence signal after the addition of APS. |
| Optimal pH Range | 7.0 - 8.0 | The pH range in which the probe exhibits optimal performance. |
Experimental Protocols
This section provides a detailed methodology for the characterization and application of a hypothetical fluorescent probe for APS detection.
Preparation of Reagents
-
APS Stock Solution (10 mM): Dissolve a calculated amount of this compound sodium salt in nuclease-free water. Aliquot and store at -20°C.
-
Probe Stock Solution (1 mM): Dissolve the fluorescent probe in a suitable solvent (e.g., DMSO). Aliquot and store at -20°C, protected from light.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 100 mM NaCl and 5 mM MgCl2. Prepare fresh and store at 4°C.
-
Interfering Nucleotides Stock Solutions (10 mM): Prepare stock solutions of ATP, ADP, AMP, and PAPS in nuclease-free water. Aliquot and store at -20°C.
General Experimental Workflow
The following diagram illustrates the general workflow for using the fluorescent probe to detect APS in a sample.
Caption: General workflow for APS detection using a fluorescent probe.
Protocol for Generating a Standard Curve
-
Prepare a series of APS standards by serially diluting the 10 mM APS stock solution in the Assay Buffer to final concentrations ranging from 0 to 20 µM.
-
In a 96-well black microplate, add 80 µL of Assay Buffer to each well.
-
Add 10 µL of each APS standard to the corresponding wells. Include a "blank" well with 10 µL of Assay Buffer only.
-
Prepare a working solution of the fluorescent probe by diluting the 1 mM stock solution in Assay Buffer to a final concentration of 10 µM.
-
Add 10 µL of the 10 µM probe working solution to each well. The final volume in each well will be 100 µL, and the final probe concentration will be 1 µM.
-
Incubate the plate at room temperature for 10 minutes, protected from light.
-
Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for the probe (e.g., λex = 488 nm, λem = 525 nm).
-
Subtract the fluorescence intensity of the blank from all measurements.
-
Plot the corrected fluorescence intensity as a function of the APS concentration and fit the data to a linear regression model to generate a standard curve.
Protocol for Determining APS Concentration in a Sample
-
Prepare your biological sample. This may involve cell lysis, protein precipitation, and filtration to remove interfering substances.
-
In a 96-well black microplate, add 80 µL of Assay Buffer to wells for your samples.
-
Add 10 µL of your prepared sample to the wells.
-
Add 10 µL of the 10 µM probe working solution to each well.
-
Incubate and measure the fluorescence as described in steps 6-7 of the standard curve protocol.
-
Subtract the fluorescence of a blank (containing buffer, probe, and the sample matrix without APS if possible).
-
Determine the concentration of APS in your sample by interpolating the corrected fluorescence intensity value on the standard curve.
Protocol for Assessing Probe Selectivity
-
Prepare 100 µM solutions of APS and potential interfering molecules (ATP, ADP, AMP, PAPS) in Assay Buffer.
-
In a 96-well black microplate, add 80 µL of Assay Buffer to each well.
-
Add 10 µL of the 10 µM probe working solution to each well.
-
To separate wells, add 10 µL of the 100 µM solution of APS or one of the interfering molecules. The final concentration of each nucleotide will be 10 µM. Include a control well with only the probe and buffer.
-
Incubate and measure the fluorescence as previously described.
-
Compare the fluorescence response generated by APS to that of the other nucleotides to determine the selectivity of the probe.
Conclusion and Future Perspectives
The development of selective fluorescent probes for this compound holds great promise for advancing our understanding of sulfur metabolism and for facilitating drug discovery efforts targeting sulfotransferases and related enzymes. The methodologies and hypothetical data presented in this application note provide a framework for the design, characterization, and implementation of such probes. Future research in this area will likely focus on improving probe sensitivity, selectivity, and biocompatibility for applications in live-cell imaging and in vivo studies. The creation of ratiometric or near-infrared probes for APS would be particularly valuable for quantitative measurements in complex biological systems.
Application Notes and Protocols for Cell-Based Investigation of Adenosine-5'-phosphosulfate (APS) Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adenosine-5'-phosphosulfate (APS) is a critical intermediate in the sulfation pathway, serving as the precursor for the universal sulfonate donor, 3'-phosphothis compound (PAPS). The biosynthesis of PAPS is a fundamental cellular process essential for a myriad of physiological events, including the detoxification of xenobiotics, regulation of hormones, and modulation of cell signaling.[1] This two-step enzymatic cascade is catalyzed by the bifunctional enzyme PAPS synthase (PAPSS). Dysregulation of this pathway has been implicated in various diseases, making the enzymes involved attractive targets for drug discovery.[1]
This document provides detailed application notes and protocols for cell-based assays designed to investigate the metabolism of APS. These assays are vital for understanding the activity of key enzymes such as PAPS synthase (PAPSS1/2) and for screening potential therapeutic modulators.
The PAPS Biosynthesis Pathway
The synthesis of PAPS from inorganic sulfate (SO₄²⁻) and adenosine triphosphate (ATP) is a two-step process catalyzed by PAPSS.[1][2] In mammals, two isoforms, PAPSS1 and PAPSS2, are encoded by different genes and exhibit tissue-specific expression.[3]
-
APS Formation: The ATP sulfurylase domain of PAPSS catalyzes the reaction between ATP and inorganic sulfate to produce APS and pyrophosphate (PPi). This reaction is thermodynamically unfavorable but is driven forward by the hydrolysis of PPi.[1][4]
-
PAPS Formation: The APS kinase domain of PAPSS then phosphorylates APS at the 3'-hydroxyl group using another molecule of ATP to form PAPS and adenosine diphosphate (ADP).[1][5]
PAPS is then utilized by sulfotransferases (SULTs) in the Golgi apparatus to sulfate a wide range of substrates.[3][6] The byproduct of this reaction, 3'-phosphoadenosine-5'-phosphate (PAP), is hydrolyzed back to AMP by the 3'(2'),5'-bisphosphate nucleotidase 1 (BPNT1) in the cytoplasm.[7]
Cell-Based Assay Strategies
Investigating APS metabolism in a cellular context provides a more physiologically relevant understanding compared to traditional biochemical assays using purified enzymes. Cell-based assays can be broadly categorized into those that measure enzyme activity within cell lysates, those that quantify metabolite levels in intact cells, and those that assess target engagement in a cellular environment.
Protocol 1: Quantification of Endogenous PAPS Levels by LC-MS/MS
This protocol details the quantification of PAPS in cell lysates using hydrophilic interaction liquid chromatography coupled with tandem mass spectrometry (HILIC-LC-MS/MS). This method allows for the direct measurement of intracellular PAPS pools, providing a snapshot of the net result of PAPS synthesis and consumption.[8]
Objective: To accurately quantify the concentration of PAPS in cultured cells.
Experimental Workflow:
Materials:
-
Cultured cells of interest
-
Ice-cold 0.9% saline
-
Ice-cold 80% methanol (pre-chilled to -80°C)
-
Cell scraper (for adherent cells)
-
Microcentrifuge tubes
-
Vacuum concentrator
-
LC-MS/MS system
-
ZIC-pHILIC column (or equivalent)
-
Mobile Phase A: Acetonitrile
-
Mobile Phase B: Ammonium carbonate buffer (e.g., 20-30 mM), pH adjusted
-
PAPS standard
Procedure:
-
Sample Preparation:
-
Metabolite Extraction:
-
Immediately add 1 mL of ice-cold 80% methanol to the cell pellet or plate to quench metabolic activity and lyse the cells.[4]
-
For adherent cells, use a cell scraper to collect the lysate.
-
Vortex the cell lysate vigorously for 1 minute.
-
Incubate at -20°C for 30 minutes to precipitate proteins.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet proteins and cell debris.[4]
-
Carefully transfer the supernatant containing the polar metabolites to a new tube.
-
-
Sample Processing:
-
Dry the supernatant using a vacuum concentrator without heat.
-
Reconstitute the dried extract in a suitable volume (e.g., 50-100 µL) of the initial LC mobile phase.[4]
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample onto the LC-MS/MS system equipped with a HILIC column.
-
Separate the metabolites using a gradient of increasing aqueous mobile phase (Mobile Phase B).
-
Monitor the specific mass transition for PAPS.
-
-
Data Analysis:
-
Quantify the amount of PAPS in the sample by comparing the peak area to a standard curve generated with known concentrations of PAPS.[4]
-
Data Presentation:
| Treatment Group | PAPS Concentration (pmol/10^6 cells) | Standard Deviation |
| Control | 15.2 | 1.8 |
| Inhibitor X (1 µM) | 8.5 | 0.9 |
| Inhibitor X (10 µM) | 3.1 | 0.5 |
| Activator Y (5 µM) | 22.7 | 2.5 |
Protocol 2: Coupled Spectrophotometric Assay for PAPS Synthase Activity in Cell Lysates
This assay measures the APS kinase activity of PAPS synthase by coupling the production of ADP to the oxidation of NADH, which can be monitored as a decrease in absorbance at 340 nm.[3][5] This method provides a quantitative measure of the Vmax of the second step in PAPS synthesis.
Objective: To determine the kinetic parameters of the APS kinase domain of PAPSS in cell lysates.
Experimental Workflow:
Materials:
-
Cultured cells
-
Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, protease inhibitors)
-
Assay Buffer (e.g., 100 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 100 mM KCl)
-
Phosphoenolpyruvate (PEP)
-
NADH
-
Pyruvate kinase (PK)
-
Lactate dehydrogenase (LDH)
-
APS
-
ATP
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Cell Lysate Preparation:
-
Harvest cells and resuspend in ice-cold Lysis Buffer.
-
Lyse cells by sonication or other appropriate methods on ice.
-
Clarify the lysate by centrifugation at high speed (e.g., 20,000 x g) for 30 minutes at 4°C.
-
Collect the supernatant (cell lysate) and determine the protein concentration.
-
-
Reaction Setup:
-
In a cuvette, prepare a reaction mixture containing Assay Buffer, PEP, NADH, PK, LDH, and ATP.
-
Add the cell lysate to the reaction mixture and incubate for a few minutes at 37°C to allow for the consumption of any contaminating ADP.
-
-
Initiation and Measurement:
-
Initiate the reaction by adding APS.
-
Immediately monitor the decrease in absorbance at 340 nm for 5-10 minutes.
-
-
Data Analysis:
-
Calculate the rate of NADH oxidation using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).
-
Determine the specific activity of APS kinase in the cell lysate (e.g., in nmol/min/mg of protein).
-
Kinetic parameters (Km and Vmax) can be determined by varying the concentration of one substrate (e.g., APS) while keeping the other (ATP) constant.
-
Data Presentation:
| Substrate | Km (µM) | Vmax (nmol/min/mg) |
| APS | 1.4 | 38.7 |
| ATP | 1500 | - |
Note: Km for ATP is determined in separate experiments by varying its concentration.
Protocol 3: Whole-Cell Sulfotransferase Assay with In Situ PAPS Production
This innovative approach utilizes permeabilized cells (e.g., yeast) that endogenously produce PAPS, which is then used by a co-expressed sulfotransferase to sulfate a specific substrate.[4][5] This method provides a more integrated view of the PAPS synthesis and utilization pathway.
Objective: To assess the overall efficiency of the PAPS synthesis and sulfation machinery within a cellular system.
Experimental Workflow:
Materials:
-
Yeast or other cells co-expressing the sulfotransferase of interest.
-
Permeabilization Buffer (e.g., Tris-KCl buffer with Triton X-100).
-
Reaction Buffer (e.g., 50 mM Ammonium Bicarbonate, pH 7.8).
-
ATP
-
Inorganic sulfate (e.g., (NH₄)₂SO₄)
-
Acceptor substrate for the sulfotransferase.
-
LC-MS/MS or other suitable method for product detection.
Procedure:
-
Cell Permeabilization:
-
Harvest cultured cells and wash them.
-
Resuspend the cell pellet in Permeabilization Buffer and incubate to create "enzyme bags" where small molecules can freely enter and exit.[5]
-
Wash the permeabilized cells to remove the detergent.
-
-
Reaction Setup:
-
Resuspend the permeabilized cells in Reaction Buffer containing Mg²⁺, ATP, inorganic sulfate, and the acceptor substrate.[5]
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 1-5 hours).
-
-
Product Quantification:
-
Stop the reaction (e.g., by adding a solvent or heating).
-
Separate the cells from the supernatant by centrifugation.
-
Analyze the supernatant for the presence of the sulfated product using a suitable method like LC-MS/MS.
-
-
Data Analysis:
-
Quantify the amount of sulfated product formed over time.
-
This provides a measure of the overall flux through the PAPS synthesis and sulfation pathway.
-
Data Presentation:
| Condition | Product Formation Rate (µM/hr) |
| Wild-Type Cells | 12.5 |
| PAPSS Knockdown Cells | 2.1 |
| SULT Inhibitor (10 µM) | 0.8 |
Conclusion
The assays described provide a comprehensive toolkit for investigating APS metabolism in a cellular context. The choice of assay will depend on the specific research question, from quantifying endogenous metabolite levels with LC-MS/MS to measuring enzyme kinetics in cell lysates and assessing the overall pathway flux in permeabilized cells. These methods are invaluable for basic research into the regulation of sulfation and for the discovery and characterization of novel drugs targeting this important metabolic pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Affordable luciferase reporter assay for cell-based high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assay of 3'-phosphoadenosine 5'-phosphosulfate (PAPS) transport activity - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Frontiers | Human Sulfotransferase Assays With PAPS Production in situ [frontiersin.org]
- 6. benchchem.com [benchchem.com]
- 7. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of 3'-phosphothis compound in cells and Golgi fractions using hydrophilic interaction liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Genetic Knockout and Overexpression Studies of Enzymes in the APS Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unraveling the Adenosine 5'-phosphosulfate (APS) Pathway
The assimilatory sulfate reduction pathway is fundamental for life, enabling the incorporation of inorganic sulfate into essential sulfur-containing organic molecules such as cysteine, methionine, and glutathione.[1][2] The initial activation of sulfate is catalyzed by the enzyme ATP sulfurylase (ATPS), which converts ATP and sulfate into adenosine 5'-phosphosulfate (APS) and pyrophosphate.[3][4] This formation of APS is the committed step in the pathway.[3][5] From here, the metabolic flux bifurcates: APS can either be reduced to sulfite by APS reductase (APR), channeling sulfur into the primary assimilation pathway for cysteine synthesis, or it can be phosphorylated to 3'-phosphoadenosine 5'-phosphosulfate (PAPS) by APS kinase (APK), providing the activated sulfate donor for sulfotransferase reactions.[6][7]
Genetic manipulation, specifically gene knockout and overexpression, provides powerful tools to investigate the function and regulation of these key enzymes. Knockout studies can reveal the essentiality of a gene, uncover alternative metabolic routes, and elucidate the physiological consequences of its absence.[8][9] Conversely, overexpression studies can identify rate-limiting steps in a pathway, enhance the production of desired metabolites, and assess the impact of increased enzyme activity on cellular homeostasis.[5][10] These approaches are critical for fundamental research in plant science, microbiology, and for identifying potential targets for drug development, particularly against pathogens where the sulfur assimilation pathway is essential and absent in humans.[11]
Key Enzymes of the APS Pathway
-
ATP Sulfurylase (ATPS): Catalyzes the first committed step in sulfate assimilation, activating sulfate to form APS.[2][4] Its activity is crucial for controlling the overall flux of sulfur into the pathway.[3]
-
APS Reductase (APR): A key regulatory point, APR catalyzes the reduction of APS to sulfite using glutathione as an electron donor.[12][13] It channels sulfur towards the synthesis of cysteine and other primary sulfur compounds.[7]
-
APS Kinase (APK): Phosphorylates APS to form PAPS, the universal sulfate donor for sulfation reactions in the synthesis of secondary metabolites like glucosinolates and brassinosteroids.[6]
The APS Metabolic Pathway
The central APS pathway involves the activation of sulfate and its subsequent diversion into either reductive assimilation or sulfation reactions.
Caption: The APS metabolic pathway, showing sulfate activation and its bifurcation.
Genetic Knockout Studies
Application Note: Elucidating Gene Function and Redundancy
Targeted gene knockout is a definitive method for determining the physiological role of an enzyme. By creating a null mutant, researchers can observe the direct consequences of the enzyme's absence. This can reveal whether a gene is essential for viability, its contribution to specific metabolic fluxes, and whether alternative or redundant pathways exist to compensate for its loss.[8] For instance, knocking out a key enzyme in the APS pathway can lead to phenotypes such as altered growth, changes in the concentration of sulfur-containing metabolites, or modified tolerance to environmental stressors like heavy metal exposure.[9]
Summary of Quantitative Data from Knockout Studies
| Enzyme | Organism | Key Phenotypic Observations | Quantitative Changes | Citation(s) |
| APS Reductase (APR) | Physcomitrella patens | Knockout plants grew on sulfate, indicating an alternative pathway. Increased sensitivity to cadmium. | Flux through sulfate reduction was ~50% lower than in wild type. Thiol concentrations were not significantly different under normal conditions. | [8][9] |
| APS Kinase (APK) | Arabidopsis thaliana | Single knockouts of four different APK isoforms showed no obvious phenotypic differences. | Levels of total sulfated glucosinolates were not significantly affected in any of the single knockout lines. | |
| Cystathionine β-synthase (CBS) / Cystathionine γ-lyase (CSE) | Mouse / Drosophila | Knockout models show decreased body weight and reduced fat mass. Accumulation of toxic intermediates. | Decreased plasma total cysteine concentrations are observed in most models. | [14] |
Experimental Workflow: CRISPR-Cas9 Mediated Gene Knockout
The CRISPR-Cas9 system is a versatile and widely adopted strategy for targeted gene disruption.[15][16] The workflow involves designing guide RNAs (sgRNAs) to direct the Cas9 nuclease to a specific gene, leading to a double-strand break that, when repaired by the error-prone non-homologous end joining (NHEJ) pathway, results in loss-of-function mutations.[17]
Caption: Workflow for CRISPR-Cas9 mediated gene knockout in plants.
Protocol: CRISPR-Cas9 Gene Knockout in Arabidopsis thaliana
This protocol provides a generalized methodology for generating knockout mutants.[17]
-
sgRNA Design and Selection:
-
Identify the target gene sequence from a genomic database.
-
Use web-based tools (e.g., CRISPR-P 2.0) to design two or more sgRNAs targeting an early exon of the gene to maximize the chance of creating a frameshift mutation.[16]
-
Select sgRNAs with high on-target scores and minimal predicted off-target sites.
-
-
Vector Construction:
-
Synthesize oligonucleotides corresponding to the selected sgRNA protospacer sequences.
-
Clone the sgRNA sequences into a plant expression vector containing the Cas9 nuclease gene under the control of a strong constitutive promoter (e.g., CaMV 35S). Many vector systems use Golden Gate or Gibson assembly for efficient cloning.[16]
-
The final vector should also contain a plant-selectable marker (e.g., hygromycin or kanamycin resistance).
-
Verify the final plasmid construct by Sanger sequencing.
-
-
Agrobacterium-mediated Transformation:
-
Introduce the final binary vector into a suitable Agrobacterium tumefaciens strain (e.g., GV3101) by electroporation.
-
Grow a liquid culture of the transformed Agrobacterium.
-
Transform Arabidopsis thaliana plants using the floral dip method. Infiltrate the flowering plants with the Agrobacterium suspension.
-
-
Selection and Screening of T1 Plants:
-
Collect seeds (T1 generation) from the dipped plants.
-
Sterilize and plate the T1 seeds on selection medium containing the appropriate antibiotic.
-
Transfer resistant seedlings to soil and allow them to grow.
-
-
Genotyping and Identification of Mutants:
-
Extract genomic DNA from the leaves of T1 transformants.
-
Use PCR to amplify the target region of the gene that was targeted by the sgRNAs.
-
Analyze the PCR products by Sanger sequencing to identify the presence of insertions or deletions (indels) resulting from NHEJ repair.
-
Identify plants with mutations that cause a frameshift, leading to a premature stop codon.
-
-
Generation of Homozygous, Transgene-Free Lines:
-
Allow T1 plants with desired mutations to self-pollinate and collect T2 seeds.
-
Screen the T2 generation to identify homozygous mutants (carrying the mutation on both alleles).
-
Screen the T2 or T3 generation for plants that have segregated away the Cas9-containing T-DNA, resulting in a stable, transgene-free knockout line.[18]
-
Gene Overexpression Studies
Application Note: Identifying Rate-Limiting Steps and Enhancing Metabolic Flux
Overexpression, or forcing a cell to produce a higher-than-normal level of a specific protein, is a powerful technique to test for rate-limiting steps in a metabolic pathway.[5][10] If increasing the amount of a particular enzyme leads to a significant increase in the pathway's output, it suggests that enzyme is a key control point. This approach has practical applications in metabolic engineering, such as improving the nutritional content of crops by enhancing the synthesis of essential amino acids like methionine and cysteine.[5] However, overexpression can sometimes lead to negative effects, such as stunted growth, if it causes metabolic imbalances or the accumulation of toxic intermediates.[12]
Summary of Quantitative Data from Overexpression Studies
| Enzyme | Organism | Key Phenotypic Observations | Quantitative Changes | Citation(s) |
| ATP Sulfurylase (ATPS) | Indian Mustard (Brassica juncea) | Increased selenate uptake, reduction, and tolerance. | Transgenic plants had ~2-fold higher glutathione (GSH) levels in shoots and 1.6- to 2.2-fold higher levels in roots. | [19] |
| ATP Sulfurylase (ATPS) | Soybean (Glycine max) | Improved sulfur amino acid content in seeds. Stunted plant growth was observed. | Increased levels of N-acetylated amino acids. | [5] |
| APS Reductase (APR) | Maize (Zea mays) | Expression of bacterial APR led to accumulation of reduced sulfur compounds and signs of toxicity. | Significant accumulation of cysteine, γ-glutamylcysteine, and glutathione. | [12] |
Experimental Workflow: Gene Overexpression in Yeast
Yeast (Saccharomyces cerevisiae) is a widely used model organism for overexpression studies due to its rapid growth and the availability of powerful genetic tools, such as galactose-inducible expression systems.[20][21]
Caption: Workflow for inducible gene overexpression in yeast.
Protocol: Galactose-Inducible Gene Overexpression in S. cerevisiae
This protocol describes a general method for overexpressing a target gene in yeast.[22][23]
-
Gene Amplification and Vector Cloning:
-
Amplify the complete coding sequence (CDS) of the target enzyme from cDNA using PCR with primers that add appropriate restriction sites.
-
Clone the PCR product into a yeast expression vector (e.g., a 2μ high-copy plasmid) downstream of a tightly regulated, inducible promoter, such as the GAL1 promoter.
-
The vector should also contain a selectable marker (e.g., URA3, LEU2) for selection in yeast.
-
Verify the final construct by restriction digest and Sanger sequencing.
-
-
Yeast Transformation:
-
Prepare competent yeast cells using the lithium acetate/polyethylene glycol (LiAc/PEG) method.
-
Transform the yeast strain with the overexpression plasmid (and a corresponding empty vector as a control).
-
Plate the transformed cells onto synthetic defined (SD) minimal medium lacking the appropriate nutrient (e.g., uracil for a URA3 marker) to select for successful transformants.
-
Incubate plates at 30°C for 2-3 days until colonies appear.
-
-
Induction of Gene Expression:
-
Inoculate single colonies of both the overexpression strain and the empty vector control into liquid SD medium containing 2% raffinose (a non-repressing, non-inducing carbon source) and grow overnight.
-
The next day, dilute the overnight cultures into fresh SD medium containing 2% galactose (to induce expression from the GAL1 promoter) and 1% raffinose. Also, set up control cultures in medium with 2% glucose (which represses the GAL1 promoter).
-
Grow the cultures for the desired period (e.g., 6-8 hours or longer) to allow for protein expression.
-
-
Analysis of Overexpression Effects:
-
Growth Analysis: Monitor the optical density (OD) of the cultures over time to determine if overexpression affects cell proliferation.[20]
-
Protein Verification: Prepare protein extracts from the yeast cells and confirm the overexpression of the target protein by Western blot analysis using a specific antibody or an epitope tag.
-
Metabolite Analysis: Harvest the cells and extract metabolites. Use techniques like HPLC or mass spectrometry to quantify the levels of substrates, products, and related compounds in the APS pathway (e.g., cysteine, glutathione) to assess the metabolic impact of the overexpression.[24]
-
Phenotypic Assays: Conduct specific assays to test for altered stress tolerance (e.g., plate-based assays on media containing heavy metals, oxidants, or high salt).[25]
-
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | ATP-sulfurylase, sulfur-compounds, and plant stress tolerance [frontiersin.org]
- 3. Structure and Mechanism of Soybean ATP Sulfurylase and the Committed Step in Plant Sulfur Assimilation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Diversity and regulation of ATP sulfurylase in photosynthetic organisms [frontiersin.org]
- 5. Overexpression of ATP sulfurylase improves the sulfur amino acid content, enhances the accumulation of Bowman–Birk protease inhibitor and suppresses the accumulation of the β-subunit of β-conglycinin in soybean seeds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Disruption of Adenosine-5′-Phosphosulfate Kinase in Arabidopsis Reduces Levels of Sulfated Secondary Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Plastid-cytosol partitioning and integration of metabolic pathways for APS/PAPS biosynthesis in Arabidopsis thaliana [frontiersin.org]
- 8. Functional knockout of the adenosine 5'-phosphosulfate reductase gene in Physcomitrella patens revives an old route of sulfate assimilation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Gene Overexpression: Uses, Mechanisms, and Interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Adenylyl-sulfate reductase - Wikipedia [en.wikipedia.org]
- 12. The role of 5'-adenylylsulfate reductase in controlling sulfate reduction in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Adenylyl-sulfate reductase (glutathione) - Wikipedia [en.wikipedia.org]
- 14. Body composition in gene knockouts of sulfur amino acid-metabolizing enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. CRISPR-Cas9 Protocol for Efficient Gene Knockout and Transgene-free Plant Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 17. Generation of Targeted Knockout Mutants in Arabidopsis thaliana Using CRISPR/Cas9 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. CRISPR-Cas9 Protocol for Efficient Gene Knockout and Transgene-free Plant Generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Overexpression of ATP Sulfurylase in Indian Mustard Leads to Increased Selenate Uptake, Reduction, and Tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 20. An efficient method to isolate yeast genes causing overexpression-mediated growth arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pnas.org [pnas.org]
- 22. A microarray-based protocol for monitoring the growth of yeast overexpression strains. | Broad Institute [broadinstitute.org]
- 23. youtube.com [youtube.com]
- 24. New Insights into Sulfur Metabolism in Yeasts as Revealed by Studies of Yarrowia lipolytica - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Overexpression profiling reveals cellular requirements in the context of genetic backgrounds and environments - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Substrate Inhibition in APS Kinase Assays
This technical support center is designed for researchers, scientists, and drug development professionals who are utilizing Adenosine 5'-phosphosulfate (APS) kinase assays and encountering challenges with substrate inhibition. Below you will find troubleshooting guides and frequently asked questions (FAQs) to help you identify and resolve common issues related to substrate inhibition, ensuring the accuracy and reliability of your experimental data.
Frequently Asked Questions (FAQs)
Q1: What is substrate inhibition in the context of an APS kinase assay?
In an APS kinase assay, substrate inhibition refers to the phenomenon where the enzyme's reaction rate decreases at high concentrations of the substrate, APS.[1][2] APS kinase is known to be subject to strong substrate inhibition by APS.[2][3] This occurs because APS can bind to the enzyme in a way that hinders the catalytic process, leading to a paradoxical decrease in product formation as you increase the substrate concentration beyond an optimal point.
Q2: What is the underlying mechanism of APS substrate inhibition in APS kinase?
The substrate APS acts as a potent uncompetitive inhibitor of the APS kinase reaction.[1][2] This uncompetitive inhibition mechanism involves the formation of a dead-end complex. Specifically, APS binds to the enzyme-MgADP complex (E•MgADP), which is formed after the phosphoryl transfer from ATP to APS.[4] This E•MgADP•APS complex is catalytically inactive, effectively sequestering the enzyme and preventing it from participating in further reaction cycles.
Q3: How can I determine if I am observing uncompetitive substrate inhibition in my assay?
You can diagnose uncompetitive substrate inhibition by examining the relationship between the initial reaction velocity (v) and the APS concentration at different fixed concentrations of the co-substrate, MgATP.[2] Two key diagnostic features are:
-
Optimal APS Concentration ([APS]opt): In an uncompetitive system, the [APS]opt, which is the concentration of APS that gives the maximum velocity, will decrease as the concentration of MgATP is increased.[2]
-
Relative Enzyme Activity: At any given inhibitory concentration of APS, the enzyme activity relative to the velocity at [APS]opt (v/vopt) will decrease as the MgATP concentration is increased.[2]
Troubleshooting Guide
Problem: My reaction rate is decreasing as I increase the APS concentration.
This is the classic sign of substrate inhibition. Here are the steps to troubleshoot and mitigate this issue:
Step 1: Confirm Substrate Inhibition and Determine Kinetic Parameters
-
Action: Perform a detailed substrate titration experiment. Measure the initial reaction velocity at a wide range of APS concentrations, from low (sub-saturating) to high (inhibitory) levels, while keeping the MgATP concentration constant.
-
Expected Outcome: You should observe a bell-shaped curve when plotting reaction velocity against APS concentration. The velocity will initially increase with APS concentration, reach a maximum at the optimal concentration ([APS]opt), and then decrease at higher APS concentrations.[5][6]
Step 2: Optimize Substrate Concentrations
-
Action: Based on your substrate titration curve, identify the optimal APS concentration ([APS]opt) that yields the maximum reaction velocity. For routine assays and inhibitor screening, it is advisable to use an APS concentration at or slightly below the determined K'm (the substrate concentration at half-maximal velocity), which for Penicillium chrysogenum APS kinase is approximately 10 µM.[5][6] In one study, substrate inhibition was observed at APS concentrations above 30 µM.[5][6]
-
Rationale: Operating at or below the K'm ensures that the reaction rate is sensitive to changes in enzyme activity (e.g., due to inhibitors) without being confounded by substrate inhibition.
Step 3: Adjust MgATP Concentration
-
Action: Since APS inhibition is uncompetitive with respect to MgATP, altering the MgATP concentration can modulate the inhibitory effect.[2][3] Perform APS titration experiments at several different fixed concentrations of MgATP.
-
Rationale: By analyzing the resulting kinetic data, you can better understand the interplay between the two substrates and choose an MgATP concentration that minimizes substrate inhibition while maintaining a robust assay signal. For P. chrysogenum APS kinase, a K'm for ATP has been determined to be 126 µM.[5][6]
Step 4: Consider Alternative Assay Formats
-
Action: If substrate inhibition remains a significant issue, consider using a coupled-enzyme assay, such as a phosphatase-coupled assay.[5][6][7] In this setup, the ADP product of the kinase reaction is continuously removed by a coupling enzyme (e.g., a nucleotidase like CD39L2).[5][6][8] The subsequent release of phosphate is then detected colorimetrically.
-
Rationale: Continuous removal of a product can sometimes alter the kinetic landscape and may lessen the formation of the dead-end inhibitory complex. This method offers a non-radioactive alternative for measuring kinase activity.[8]
Data Presentation
Table 1: Kinetic Parameters for P. chrysogenum APS Kinase
| Parameter | Value | Reference |
| Apparent K'm for APS | ~10 µM | [5][6][9] |
| Onset of Substrate Inhibition by APS | > 30 µM | [5][6] |
| K'm for ATP | 126 µM | [5][6][9] |
Experimental Protocols
Protocol 1: Determining the Optimal APS Concentration
This protocol outlines a typical procedure for identifying the optimal APS concentration to avoid substrate inhibition, adapted from a phosphatase-coupled assay.[6][9]
-
Prepare a Reaction Mix: In a 96-well plate, prepare a reaction mix containing:
-
Assay Buffer (e.g., 25 mM Tris, 150 mM NaCl, 10 mM MgCl₂, pH 7.5)
-
A fixed, non-limiting concentration of ATP (e.g., 0.12 mM)
-
Coupling enzyme (e.g., 0.3 µg of CD39L2)
-
-
Prepare APS Dilutions: Create a serial dilution of APS to cover a wide range of concentrations (e.g., from 0 µM to 100 µM).
-
Initiate the Reaction: Add a constant amount of APS kinase (e.g., 0.1 µg) to each well containing the reaction mix and different concentrations of APS.
-
Incubate: Incubate the plate at a constant temperature (e.g., room temperature) for a fixed period (e.g., 10 minutes). Ensure you are in the linear range of the reaction.
-
Stop the Reaction and Detect Product: Stop the reaction and measure the product formation. In the case of the phosphatase-coupled assay, this involves adding a phosphate detection reagent (e.g., Malachite Green) and measuring the absorbance at 620 nm.[8]
-
Data Analysis: Plot the reaction velocity (e.g., OD620) against the APS concentration. The peak of the resulting curve will indicate the optimal APS concentration ([APS]opt).
Visualizations
Caption: APS Kinase Catalytic Cycle.
Caption: Mechanism of Substrate Inhibition.
References
- 1. Structural mechanism for substrate inhibition of the adenosine 5'-phosphosulfate kinase domain of human 3'-phosphoadenosine 5'-phosphosulfate synthetase 1 and its ramifications for enzyme regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Adenosine 5'-phosphosulfate (APS) kinase: diagnosing the mechanism of substrate inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Adenosine-5'-phosphosulfate kinase from Penicillium chrysogenum: ligand binding properties and the mechanism of substrate inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phosphatase-Coupled Universal Kinase Assay and Kinetics for First-Order-Rate Coupling Reaction | PLOS One [journals.plos.org]
- 6. Phosphatase-Coupled Universal Kinase Assay and Kinetics for First-Order-Rate Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phosphatase-coupled universal kinase assay and kinetics for first-order-rate coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phosphatase-Coupled Universal Kinase Assay: R&D Systems [rndsystems.com]
- 9. researchgate.net [researchgate.net]
Addressing enzyme instability in in vitro APS synthesis reactions
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with in vitro Adenosine 5'-phosphosulfate (APS) synthesis. The focus is on addressing the common challenge of enzyme instability to ensure robust and reproducible experimental outcomes.
Troubleshooting Guide
This guide addresses specific issues that users may encounter during their experiments, offering systematic approaches to identify and resolve them.
Q1: My in vitro APS synthesis yield is very low. What are the most likely causes?
Low yields in enzymatic APS synthesis can stem from several factors. A systematic check of the following is recommended:
-
Sub-optimal Reagent Concentrations: Incorrect concentrations of the substrates, ATP and sulfate, or the essential cofactor magnesium (Mg2+) can significantly impair enzyme activity.[1]
-
Enzyme Instability or Inactivity: The enzymes used, particularly ATP sulfurylase (ATPS), may have degraded due to improper storage or handling. Some isoforms of the enzymes involved in this pathway are known to be naturally fragile.[1][2]
-
Inefficient Pyrophosphate Removal: The synthesis of APS from ATP and sulfate is an energetically unfavorable reaction.[3] It is driven forward by the rapid hydrolysis of the byproduct pyrophosphate (PPi) by inorganic pyrophosphatase (PPA).[3][4] If the PPA is inactive or its concentration is too low, the accumulation of PPi will stall the reaction.
-
Product Inhibition: The intermediate, Adenosine 5'-phosphosulfate (APS), can inhibit ATP sulfurylase at high concentrations.[1][5][6] This feedback inhibition can limit the overall yield.
Q2: How can I diagnose if enzyme instability is the root cause of my failed reaction?
To determine if enzyme instability is the problem, you can perform the following checks:
-
Individual Enzyme Activity Assays: Before setting up the complete synthesis reaction, perform a separate activity assay for each enzyme (ATP sulfurylase and inorganic pyrophosphatase) to confirm they are active.[1]
-
Time-Course Analysis: Take aliquots from your reaction at various time points and measure APS formation. If the reaction starts but plateaus very quickly, it could indicate that the enzyme is losing activity over time under the reaction conditions.
-
Pre-incubation Test: Incubate your enzymes under the final reaction conditions (buffer, temperature, pH) but without the substrates for the expected duration of the experiment. Afterwards, add the substrates and measure the initial reaction rate. A significantly lower rate compared to a non-pre-incubated control suggests instability in the reaction environment.
Q3: My ATP sulfurylase (ATPS) appears to be inactive or has very low activity. What can I do?
If you suspect your ATPS is inactive, consider the following troubleshooting steps:
-
Verify Storage Conditions: Ensure that the enzyme has been stored at the recommended temperature (typically -20°C or -80°C) in a suitable buffer, which often contains glycerol to prevent freezing-induced denaturation.[7]
-
Prepare Fresh Enzyme: If possible, express and purify a fresh batch of the enzyme.[1] Enzyme activity can decrease over time, even with proper storage.
-
Check Buffer Components: Confirm the pH and ionic strength of your reaction buffer. Extreme pH or the presence of inhibitory compounds can lead to enzyme inactivation.[8]
-
Rule out Inhibitors: Ensure that your substrate solutions or buffer do not contain contaminants that could inhibit ATPS activity. The product of the subsequent reaction in PAPS synthesis, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), can act as an allosteric inhibitor of some fungal ATP sulfurylases.[9]
Q4: The inorganic pyrophosphatase (PPA) in my coupled reaction doesn't seem to be working effectively. How can I confirm this?
Ineffective PPA activity leads to the accumulation of pyrophosphate (PPi), which inhibits the forward reaction of ATP sulfurylase.[3] To check PPA function:
-
Direct PPA Activity Assay: Use a dedicated assay that measures the release of inorganic phosphate (Pi) from pyrophosphate (PPi). Several colorimetric methods, such as those based on phosphomolybdate-malachite green, are available for this purpose.[10]
-
Optimize PPA Concentration: The concentration of PPA in the coupled reaction is critical. It must be high enough to hydrolyze PPi as it is formed, keeping its steady-state concentration very low.[4] Try increasing the concentration of PPA in your reaction mix.
-
Ensure Cofactor Availability: PPA requires divalent metal ions, typically Mg2+, for its activity. Confirm that the concentration of Mg2+ is optimal for both PPA and ATPS.
Q5: I'm observing inconsistent yields between different experimental batches. What could be the cause?
Batch-to-batch variability often points to inconsistencies in reagents or protocols:
-
Enzyme Preparation Variability: If you prepare your own enzymes, standardize the expression and purification protocol rigorously. The specific activity of each new batch of enzyme should be quantified and documented before use.[1]
-
Reagent Purity and Stability: Use high-purity reagents. ATP solutions are particularly susceptible to degradation if not stored correctly (frozen in aliquots at neutral pH).
-
Pipetting and Handling Errors: Small errors in pipetting enzymes or concentrated stock solutions can lead to significant variations in final concentrations. Ensure all equipment is calibrated and use consistent techniques.
FAQs on Enzyme Stabilization
Q1: What are the primary enzymes used in in vitro APS synthesis, and what are their stability characteristics?
The core reaction involves two key enzymes:
-
ATP Sulfurylase (ATPS): This enzyme catalyzes the reaction of ATP and inorganic sulfate to form APS and pyrophosphate.[3][11] ATPS can be unstable, and its stability varies greatly depending on the source organism.[2]
-
Inorganic Pyrophosphatase (PPA): This enzyme catalyzes the hydrolysis of pyrophosphate to two molecules of inorganic phosphate.[4] PPA is generally a robust and stable enzyme, but its activity is crucial for driving the overall synthesis of APS.[3][4] In many organisms, ATPS is part of a larger bifunctional enzyme called PAPS synthase (PAPSS), which also contains an APS kinase domain.[2][6] Some isoforms of human PAPSS are known to be naturally fragile; for example, PAPSS2 has a half-life of only a few minutes at 37°C.[2]
Q2: How can I improve the stability of my enzymes during the reaction?
Several strategies can be employed to enhance enzyme stability:
-
Addition of Stabilizers: Including certain additives in the reaction buffer can have a significant protective effect. Common stabilizers include polyols like glycerol or sorbitol, and sugars such as trehalose or glucose.[7][12]
-
Ligand-Specific Stabilization: The stability of ATP sulfurylase (specifically within PAPS synthases) is notably increased by the presence of its product, APS.[2][6]
-
Immobilization: Attaching the enzyme to a solid support can dramatically increase its thermal and operational stability.[13] This is particularly useful for developing reusable biocatalysts for continuous synthesis.
-
Chemical Modification: Techniques like cross-linking with glutaraldehyde can create more rigid and stable enzyme structures.[8]
Q3: Are there specific additives that can stabilize ATP sulfurylase?
Yes, beyond general protein stabilizers, specific ligands can be effective. The intermediate nucleotide Adenosine 5'-phosphosulfate (APS) has been shown to specifically bind to and stabilize PAPS synthases, which contain the ATP sulfurylase domain.[2][6] This suggests that maintaining a low, steady-state concentration of APS might be beneficial for enzyme longevity during the reaction.
Q4: How does temperature affect enzyme stability in this reaction?
Like most enzymes, ATP sulfurylase and pyrophosphatase have an optimal temperature for activity. However, increasing the temperature to maximize activity can also accelerate thermal denaturation and reduce the enzyme's half-life.[12] It is crucial to determine an optimal temperature that balances high catalytic activity with sufficient stability over the desired reaction time. For enzymes from mesophilic sources, incubation temperatures are often in the range of 30-37°C.[1] If instability is a major issue, running the reaction at a lower temperature (e.g., 25°C) for a longer duration may yield better results.
Q5: What is the role of Adenosine 5'-phosphosulfate (APS) in enzyme stability?
APS plays a dual role. It is the product of the ATP sulfurylase reaction, but it also acts as a specific stabilizing ligand for the enzyme, particularly for bifunctional PAPS synthases.[2][6] This stabilization is specific to APS and is thought to occur as it binds to the enzyme's active sites.[6] However, it's a balancing act, as high concentrations of APS can also cause product inhibition.[5][6]
Q6: Can I use enzyme immobilization to improve stability for continuous or repeated batch synthesis?
Yes, immobilization is an excellent strategy for improving enzyme stability and reusability.[13] Methods include:
-
Adsorption: Non-specific binding to a carrier matrix through forces like van der Waals or ionic interactions.[13]
-
Covalent Coupling: Forming stable chemical bonds between the enzyme and a support matrix.[13]
-
Entrapment/Encapsulation: Physically trapping the enzyme within a porous gel or membrane.[13]
-
Cross-Linking: Creating intermolecular bonds between enzyme molecules to form aggregates (CLEAs), which are insoluble and highly stable.[13] Immobilized enzymes often exhibit enhanced resistance to changes in temperature and pH.[13]
Data Presentation
Table 1: Recommended Starting Concentrations for Reagents in In Vitro APS Synthesis
| Component | Recommended Concentration | Notes | Reference |
| Tris-HCl Buffer (pH 8.0) | 50 mM | Provides a stable pH environment for the enzymes. | [1] |
| ATP | 10 mM | One of the primary substrates. High cost can be a factor. | [1] |
| Sodium Sulfate (Na₂SO₄) | 30 mM | The source of inorganic sulfate. | [1] |
| Magnesium Chloride (MgCl₂) | 20 mM | Essential cofactor for both ATP sulfurylase and pyrophosphatase. | [1] |
| Dithiothreitol (DTT) | 1 mM | A reducing agent to protect enzyme sulfhydryl groups from oxidation. | [1] |
| ATP Sulfurylase | 0.1 - 0.5 mg/mL | Optimal concentration should be determined empirically based on specific activity. | [1] |
| Inorganic Pyrophosphatase | >10 Units/mL | Concentration should be sufficient to prevent PPi accumulation. | [3][4] |
Table 2: Common Stabilizing Agents and Their Working Concentrations
| Stabilizing Agent | Type | Typical Working Concentration | Notes | Reference |
| Glycerol | Polyol | 5 - 20% (v/v) | Often included in storage buffers and can be used in reaction mixtures. | [12] |
| Sorbitol | Polyol | 0.5 - 1.5 M | Can significantly improve thermal stability. | [12] |
| Trehalose | Sugar | 0.1 - 1.0 M | A well-known protectant against thermal stress and lyophilization. | [7] |
| Bovine Serum Albumin (BSA) | Protein | 0.1 - 1.0 mg/mL | Acts as a "scavenger" protein to prevent non-specific adsorption and denaturation. | |
| Dithiothreitol (DTT) | Reducing Agent | 1 - 5 mM | Maintains a reducing environment to prevent oxidation of cysteine residues. |
Experimental Protocols
Protocol 1: Basic In Vitro APS Synthesis Reaction
This protocol provides a starting point for the batch synthesis of APS.
-
Prepare Reaction Buffer: Prepare a buffer containing 50 mM Tris-HCl (pH 8.0), 20 mM MgCl₂, and 1 mM DTT.[1]
-
Prepare Substrate Mix: In a microcentrifuge tube, combine the substrates to their final concentrations (e.g., 10 mM ATP and 30 mM Na₂SO₄) using the reaction buffer.
-
Add Enzymes: Add the enzymes to the reaction mixture. Start with concentrations in the range of 0.1-0.5 mg/mL for ATP sulfurylase and at least 10 U/mL for inorganic pyrophosphatase.[1]
-
Incubation: Incubate the reaction mixture at an appropriate temperature, for example, 30°C or 37°C.[1]
-
Monitoring: Monitor the progress of the reaction by taking aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Quenching and Analysis: Stop the reaction by heat inactivation (e.g., 95°C for 5 minutes) or by adding an acid (e.g., perchloric acid). Analyze the formation of APS using a suitable method such as HPLC.
Protocol 2: Activity Assay for ATP Sulfurylase (Coupled Molybdate Assay)
This assay measures the reverse reaction (ATP synthesis from APS and PPi), which is often easier to monitor.
-
Assay Principle: In the reverse direction, ATP sulfurylase produces ATP from APS and PPi. The rate of PPi consumption is measured. In a coupled system, PPA hydrolyzes PPi to Pi, and the increase in Pi is quantified colorimetrically using a molybdate-based reagent.
-
Reaction Mixture: Prepare a reaction mixture containing 50 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 0.5 mM APS, 0.2 mM PPi, and an excess of inorganic pyrophosphatase.
-
Initiate Reaction: Start the reaction by adding ATP sulfurylase.
-
Time Points: At defined time points, take aliquots and stop the reaction by adding them to the colorimetric molybdate reagent (e.g., malachite green).
-
Quantification: Measure the absorbance at the appropriate wavelength (e.g., ~620-660 nm for malachite green) and calculate the amount of phosphate produced using a standard curve prepared with a known concentration of phosphate.
Protocol 3: Activity Assay for Inorganic Pyrophosphatase (PPA)
This is a direct assay to confirm the activity of your PPA stock.
-
Assay Principle: The assay directly measures the rate of inorganic phosphate (Pi) released from the hydrolysis of pyrophosphate (PPi).[10]
-
Reaction Mixture: Prepare a reaction mixture in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0) containing 10 mM MgCl₂ and 1 mM sodium pyrophosphate.
-
Initiate Reaction: Pre-warm the mixture to the desired temperature (e.g., 30°C) and initiate the reaction by adding a known amount of PPA.
-
Time Points and Quenching: Take aliquots at several time points and stop the reaction by adding the aliquot to a colorimetric phosphate detection reagent (e.g., malachite green or a BIOMOL GREEN™-type reagent).[10]
-
Measurement: After color development, measure the absorbance and determine the concentration of phosphate produced from a standard curve. Calculate the specific activity of the enzyme in Units/mg (where 1 Unit is typically defined as 1 µmol of PPi hydrolyzed per minute).
Visualizations
Caption: Core enzymatic pathway for in vitro APS synthesis.
Caption: Troubleshooting workflow for low APS yield.
Caption: Overview of enzyme stabilization strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. 3′-Phosphoadenosine 5′-Phosphosulfate (PAPS) Synthases, Naturally Fragile Enzymes Specifically Stabilized by Nucleotide Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sulfurylase: Definition, Overview, & Applications [excedr.com]
- 4. mdpi.com [mdpi.com]
- 5. Overexpression of ATP Sulfurylase in Indian Mustard Leads to Increased Selenate Uptake, Reduction, and Tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Adenosine-5′-phosphosulfate – a multifaceted modulator of bifunctional 3′-phospho-adenosine-5′-phosphosulfate synthases and related enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. EP0910630A1 - Method and formulation for stabilization of enzymes - Google Patents [patents.google.com]
- 8. repositorium.uminho.pt [repositorium.uminho.pt]
- 9. researchgate.net [researchgate.net]
- 10. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 11. ATP-sulfurylase - Creative Enzymes [creative-enzymes.com]
- 12. researchgate.net [researchgate.net]
- 13. Enzyme Stabilization, enzyme formulation, stability test, enzyme aging, enzyme, immobilization [creative-enzymes.com]
Optimizing pH and buffer conditions for APS reductase activity
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing pH and buffer conditions for Adenosine 5'-phosphosulfate (APS) reductase activity assays.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for APS reductase activity?
A1: The optimal pH for APS reductase can vary depending on the source of the enzyme. For plant-type APS reductases (APR), the pH optimum is consistently reported to be around 8.5.[1][2] Activity is significantly lower at neutral pH, with more than a 10-fold greater activity observed at pH 8.5 compared to pH 7.0.[1] Similarly, a new class of APS reductase identified in bacteria like Pseudomonas aeruginosa (CysH) also exhibits a pH optimum of approximately 8.5.[2] For dissimilatory APS reductases from some sulfate-reducing bacteria (SRB), assays have been successfully conducted at a pH of 7.5 to 8.0 using Tris-HCl buffer.[3]
Q2: My APS reductase shows low or no activity. What are the common causes related to pH and buffer?
A2: Low or no enzyme activity is often linked to suboptimal assay conditions. Here are the primary causes related to your buffer:
-
Suboptimal pH: Most enzymes have a narrow optimal pH range. If the pH of your buffer is even slightly off, especially at non-optimal temperatures, it can drastically reduce or eliminate enzyme activity.[4][5] For plant APS reductase, activity drops sharply below pH 8.0.[1]
-
Incorrect Buffer Choice: The chemical components of your buffer can interact with the enzyme or substrates. For example, phosphate buffers can inhibit certain enzymes or precipitate with divalent cations that may be required for activity.[4][6] Tris buffers can chelate metal ions.[5] It is crucial to select a buffer that is inert to your specific reaction.[4]
-
Incorrect Ionic Strength: Salt concentration affects the conformational stability and activity of enzymes.[5] Plant APS reductase activity is notably stimulated by high concentrations of sulfate salts, with sodium sulfate being more effective than ammonium sulfate.[1] However, the APS reductase from P. aeruginosa is not stimulated by sodium sulfate.[2]
-
Missing Cofactors: Many enzymes require specific cofactors (e.g., metal ions) for activity. Ensure these are present in your buffer at the recommended concentrations.[4] APS reductase from many species requires a reductant like dithiothreitol (DTT) or reduced glutathione (GSH).[1][7]
Q3: Which buffer systems are recommended for APS reductase assays?
A3: Tris-HCl is a commonly used buffer for APS reductase assays, particularly for maintaining the optimal alkaline pH range of 8.0-8.5.[1][3] HEPES is another suitable "Good's" buffer, known for its stability and minimal interaction with biological components, and has been used effectively in assays for Mycobacterium tuberculosis APS reductase at pH 7.5.[4][8] When selecting a buffer, ensure its pKa is close to the desired pH of your assay to provide maximum buffering capacity.[9] Always verify that the chosen buffer does not inhibit your enzyme or interfere with your detection method.[5]
Q4: Can assay components other than the buffer affect pH-dependent activity?
A4: Yes. The addition of other components to the reaction mixture, such as substrates, salts (e.g., Mg²⁺), or reducing agents like DTT, can alter the final pH of the solution.[9] It is best practice to measure the pH of the complete reaction mixture at the experimental temperature before adding the enzyme to ensure it is within the optimal range.[4]
Q5: Are there known inhibitors I should be aware of when preparing my assay buffer?
A5: Yes, the product of the APS reductase reaction, 5'-adenosinemonophosphate (5'-AMP), is a known inhibitor of plant APS reductase activity.[1] It is important to consider this if you are running kinetic assays where product accumulation occurs. Conversely, 2'-AMP and 3'-phosphoadenosine-5'-phosphate (PAP) do not significantly affect the activity of this specific type of APS reductase.[1] Additionally, as mentioned, components of the buffer itself, like phosphate, can be inhibitory to some enzymes.[6]
Data Summary: Optimal Conditions for APS Reductase Activity
| Parameter | Plant APS Reductase (e.g., Arabidopsis thaliana) | Bacterial APS Reductase (P. aeruginosa) | Bacterial APS Reductase (M. tuberculosis) | Dissimilatory APS Reductase (SRB) |
| Optimal pH | ~8.5[1] | ~8.5[2] | ~7.5 (in HEPES)[8] | 7.5 - 8.0[3] |
| Recommended Buffer | Tris-HCl[1] | Tris-HCl[2] | HEPES[8] | Tris-HCl, Potassium Phosphate[3] |
| Buffer Concentration | 50-100 mM[1] | Not specified, typically 50-100 mM | 10 mM[8] | 50 mM[3] |
| Reductant | Dithiothreitol (DTT), Glutathione (GSH)[1][7] | Thioredoxin (Trx) + DTT[2] | Thioredoxin (Trx) + DTT[8] | Not applicable for reverse assay[3] |
| Ionic Strength Effects | Stimulated by Na₂SO₄[1] | Not stimulated by Na₂SO₄[2] | Not specified | Not specified |
| Known Inhibitors | 5'-AMP[1] | Substrate inhibition by high APS concentrations[10] | Adenosine 5'-diphosphate (ADP)[8] | Not specified |
Experimental Protocols
Protocol 1: General Method for Determining Optimal pH
This protocol provides a framework for identifying the optimal pH for your specific APS reductase enzyme.
-
Buffer Selection and Preparation:
-
Choose a series of buffers with overlapping pH ranges to cover a broad spectrum (e.g., MES for pH 5.5-6.7, Phosphate for pH 6.0-8.0, HEPES for pH 6.8-8.2, Tris-HCl for pH 7.0-9.0).[4]
-
Prepare 100 mM stock solutions for each buffer. Adjust the pH of each stock solution in 0.5 pH unit increments across its effective buffering range.
-
Crucially, ensure the pH is adjusted at the intended assay temperature , as the pKa of some buffers (especially Tris) is temperature-sensitive.[4][5]
-
-
Reaction Setup:
-
For each pH point to be tested, set up a reaction mixture in a microplate or reaction tube.
-
The mixture should contain the substrate (APS) at a saturating concentration, the necessary reductant (e.g., 5 mM DTT), and any required cofactors.[1][4]
-
Add the selected buffer to a final working concentration (e.g., 50 mM).
-
-
Enzyme Reaction and Data Analysis:
-
Equilibrate the reaction mixture to the desired assay temperature (e.g., 30°C).[1]
-
Initiate the reaction by adding a fixed amount of your APS reductase enzyme preparation.
-
Measure the rate of reaction using a suitable assay method (see Protocol 2).
-
Plot the measured enzyme activity (rate) against the corresponding pH value. The peak of this curve represents the optimal pH for your enzyme under these conditions.
-
Protocol 2: Standard APS Reductase Activity Assay (Sulfite Formation)
This assay measures the formation of sulfite from APS, adapted from methods used for plant APS reductase.[1] This can be done using radiolabeled substrate or non-radioactive colorimetric methods.[1][7]
-
Reaction Mixture Preparation:
-
Prepare a 2x reaction buffer master mix containing:
-
200 mM Tris-HCl (pH adjusted to 8.5 at the final reaction temperature)
-
1 M Na₂SO₄ (if testing for stimulation)[1]
-
2 mM EDTA
-
-
The final 100 µL reaction should contain:
-
-
Reaction and Quenching:
-
Pre-incubate the reaction mixture without the enzyme at the assay temperature (e.g., 30°C) for 5 minutes.
-
Initiate the reaction by adding the enzyme extract.
-
Incubate for a fixed time (e.g., 20 minutes), ensuring the reaction is in the linear range.[1]
-
Stop the reaction (e.g., by adding acid to separate the [³⁵S]SO₂ product, or by using a method compatible with colorimetric detection).
-
-
Detection and Quantification:
-
Radiometric Method: Quantify the formation of acid-volatile [³⁵S]SO₂ using scintillation counting.[1]
-
Colorimetric Method: Detect the sulfite product using a reagent like fuchsin, which forms a colored adduct that can be measured spectrophotometrically.[7]
-
Calculate the specific activity in units such as nmol of sulfite formed per minute per mg of protein (nmol·min⁻¹·mg⁻¹).
-
Visual Guides
Experimental Workflow for pH Optimization
Caption: Workflow for determining the optimal pH for APS reductase activity.
Troubleshooting Guide for Low Enzyme Activity
Caption: Logical guide for troubleshooting low APS reductase activity.
References
- 1. pnas.org [pnas.org]
- 2. Identification of a New Class of 5′-Adenylylsulfate (APS) Reductases from Sulfate-Assimilating Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Adenosine-5′-Phosphosulfate- and Sulfite Reductases Activities of Sulfate-Reducing Bacteria from Various Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. How to Choose the Right Buffer for Enzyme Activity Tests [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. Kinetic assays for determining in vitro APS reductase activity in plants without the use of radioactive substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Continuous Spectrophotometric Assay for APS Reductase Activity with Sulfite-Selective Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Buffers - ITW Reagents [itwreagents.com]
- 10. Substrate Recognition, Protein Dynamics, and Iron-Sulfur Cluster in Pseudomonas aeruginosa Adenosine 5′-Phosphosulfate Reductase - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Adenosine 5'-phosphosulfate (APS) Quantification Assays
Welcome to the technical support center for APS quantification assays. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments, with a specific focus on minimizing interference from ATP. Here you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the accuracy and reliability of your APS quantification data.
Frequently Asked Questions (FAQs)
Q1: Why is ATP a significant source of interference in my luciferase-based APS quantification assay?
A1: Standard luciferase-based APS quantification assays are coupled enzymatic reactions that ultimately measure the production of ATP. The assay principle relies on the conversion of APS to ATP, which is then detected by the firefly luciferase enzyme. This reaction consumes ATP to produce light, and the luminescent signal is directly proportional to the initial amount of APS. If your sample contains contaminating ATP, the luciferase will react with it, leading to a high background signal and an overestimation of the actual APS concentration.
Q2: What are the primary sources of contaminating ATP in my samples?
A2: Contaminating ATP can originate from various sources, including:
-
Biological Samples: Cells and tissue lysates inherently contain high concentrations of endogenous ATP.
-
Reagents: Some commercially available reagents may have trace amounts of ATP contamination.
-
Cross-contamination: Improper handling of lab equipment, such as pipette tips, can introduce ATP from other samples or reagents.[1]
Q3: How can I minimize ATP interference in my luciferase-based APS assay?
A3: The most common and effective method is to enzymatically remove contaminating ATP from your sample before initiating the APS quantification reaction. This is typically achieved by treating the sample with apyrase, an enzyme that hydrolyzes ATP to AMP and inorganic phosphate.
Q4: Are there alternative methods to quantify APS that are not affected by ATP?
A4: Yes, several non-luciferase-based methods can be used to quantify APS and avoid ATP interference. These include:
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase ion-pair HPLC can be used to separate and quantify APS and AMP.[2]
-
Coupled Enzyme Assays: These methods use a series of enzymatic reactions to produce a detectable signal, such as a colorimetric or fluorescent product, that is proportional to the APS concentration. For example, a continuous spectrophotometric assay for APS reductase activity has been developed.[3][4]
Troubleshooting Guide
Issue 1: High background signal in "no APS" control wells.
| Potential Cause | Troubleshooting Steps |
| ATP Contamination in Sample | Pre-treat your samples with apyrase to degrade endogenous ATP. (See Experimental Protocol 1) |
| ATP Contamination in Reagents | Use fresh, high-quality reagents. Test individual reagents for ATP contamination. |
| Contaminated Labware | Use ATP-free certified labware. Ensure proper aseptic techniques to avoid cross-contamination.[1] |
Issue 2: Low or no signal in samples expected to contain APS.
| Potential Cause | Troubleshooting Steps |
| Inefficient Cell Lysis | Ensure your lysis protocol is effective for your sample type to release intracellular APS. |
| Presence of Luciferase Inhibitors | Some compounds in your sample matrix can inhibit firefly luciferase.[5][6][7][8][9] Screen for potential inhibitors by spiking a known amount of ATP into your sample and measuring the luciferase activity. |
| Degradation of APS | APS can be unstable. Prepare fresh samples and store them appropriately. Avoid multiple freeze-thaw cycles. |
| Suboptimal Assay Conditions | Verify the pH, temperature, and reagent concentrations of your assay are optimal for all enzymes in the coupled reaction. |
Issue 3: Inconsistent or variable results between replicates.
| Potential Cause | Troubleshooting Steps |
| Pipetting Errors | Use calibrated pipettes and proper pipetting techniques, especially for small volumes. |
| Incomplete Mixing | Ensure all reagents are thoroughly mixed before and after addition to the assay plate. |
| Sample Matrix Effects | Components in complex biological samples can interfere with enzymatic reactions.[10][11] Perform a spike and recovery experiment by adding a known amount of APS to your sample matrix to assess for interference. |
| Incomplete Apyrase Inactivation | If using heat inactivation for apyrase, ensure the temperature and incubation time are sufficient to completely inactivate the enzyme before adding the APS assay reagents. |
Experimental Protocols
Protocol 1: Enzymatic Removal of ATP using Apyrase
This protocol describes the pre-treatment of samples with apyrase to eliminate contaminating ATP before performing a luciferase-based APS quantification assay.
Materials:
-
Apyrase (e.g., from potato)[12]
-
Apyrase Reaction Buffer (50 mM Tris-HCl pH 7.5, 5 mM CaCl₂)
-
Your sample containing APS and contaminating ATP
-
Heat block or water bath
Procedure:
-
Sample Preparation: Prepare your sample in a suitable buffer.
-
Apyrase Treatment:
-
Apyrase Inactivation (Optional but Recommended):
-
Heat the sample at 65°C for 20 minutes to inactivate the apyrase.[12] This prevents the apyrase from degrading the ATP generated from APS in the subsequent quantification assay.
-
-
APS Quantification:
-
Proceed with your luciferase-based APS quantification assay according to the manufacturer's instructions.
-
Quantitative Data on Apyrase Treatment:
The following table summarizes the expected reduction in ATP concentration after apyrase treatment.
| Initial ATP Concentration | Treatment | Final ATP Concentration | Reference |
| 3.2 x 10⁻⁸ M | Adenosine phosphate deaminase and apyrase (0.05 U/mL each) | 3.3 x 10⁻¹³ M | [14] |
| 100-700 nM | Apyrase (0.5 U/mL) | Negligible | [13] |
Visualizations
Caption: Simplified metabolic pathway of APS synthesis and utilization.
Caption: Experimental workflow for removing contaminating ATP before APS quantification.
References
- 1. researchgate.net [researchgate.net]
- 2. Nonradioactive assay for adenosine 5'-phosphosulfate sulfotransferase using reversed-phase ion-pair high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A continuous spectrophotometric assay for adenosine 5'-phosphosulfate reductase activity with sulfite-selective probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Non-radioactive adenosine 5'-phosphosulfate sulfotransferase assay by coupling with sulfite reductase and O-acetylserine(thiol)lyase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Firefly luciferase in chemical biology: A compendium of inhibitors, mechanistic evaluation of chemotypes, and suggested use as a reporter - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Firefly luciferase in chemical biology: a compendium of inhibitors, mechanistic evaluation of chemotypes, and suggested use as a reporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. db.cngb.org [db.cngb.org]
- 8. Interferences with Luciferase Reporter Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. agilent.com [agilent.com]
- 12. neb.com [neb.com]
- 13. researchgate.net [researchgate.net]
- 14. Enzymatic treatment to eliminate the extracellular ATP for improving the detectability of bacterial intracellular ATP - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the resolution of APS and PAPS in chromatography
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies for improving the resolution of separations using aminopropyl-silylated (APS) and propanesulfonyl-silylated (PAPS) stationary phases.
Frequently Asked Questions (FAQs)
Q1: What are APS and PAPS columns primarily used for?
Aminopropyl-silylated (APS) columns are versatile, polar stationary phases. They are widely used for the analysis of sugars, nucleotides, and other polar compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) mode.[1][2] In HILIC, the stationary phase is polar, and the mobile phase is highly organic (typically >70% acetonitrile) with a small amount of aqueous solvent.[3] PAPS columns, featuring a propanesulfonyl group, are less common but function as strong cation-exchange phases.
Q2: What is the main cause of poor peak shape (tailing) on an APS column?
The primary cause of peak tailing, especially for basic compounds, is secondary ionic interactions between the protonated analyte and ionized residual silanol groups on the silica surface.[4][5][6] The aminopropyl ligand itself is basic and can become protonated, leading to anion-exchange interactions with acidic analytes.
Q3: How does the mobile phase pH affect separations on an APS column?
Mobile phase pH is a critical parameter. For basic analytes, a low pH (e.g., 2.5-3.5) ensures the analyte is fully protonated while keeping the surface silanol groups neutral, which minimizes unwanted secondary interactions.[4] Conversely, for acidic analytes, a higher pH may be necessary. The pH can dramatically alter the selectivity and retention.[7]
Q4: My polar analytes are not retaining on my APS (HILIC) column. What should I do?
In HILIC mode, retention increases with a higher percentage of the organic solvent (the weak solvent), which is the opposite of reversed-phase chromatography.[8][9] To increase retention of polar compounds, increase the proportion of acetonitrile in your mobile phase. Ensure your mobile phase contains at least 3% aqueous component to properly hydrate the stationary phase.[8][10]
Q5: Can I wash my APS column with an acidic mobile phase?
While traditionally discouraged, some modern aminopropyl columns, like the Inertsil NH2, have improved stability and can be washed with weakly acidic eluents.[1] However, always consult the manufacturer's guidelines for your specific column to avoid damaging the stationary phase.
Troubleshooting Guide: Improving Resolution
This section addresses specific issues encountered during method development and analysis on APS and PAPS columns.
Problem 1: Poor Resolution or Complete Co-elution
If peaks are poorly separated or elute together, the goal is to change the selectivity (α) or increase the efficiency (N) of the separation.
Logical Troubleshooting Workflow
Caption: A logical workflow for troubleshooting poor resolution.
Possible Causes & Solutions:
-
Suboptimal Mobile Phase Composition: The ratio of organic solvent to aqueous buffer is the most powerful tool for adjusting retention in HILIC.[3][9]
-
Solution: Systematically vary the percentage of the organic modifier. In HILIC (APS columns), increasing the acetonitrile concentration will increase retention and may improve resolution for closely eluting peaks.
-
-
Incorrect pH or Buffer Strength: The ionization state of analytes and the column surface dramatically affects selectivity.[4][10]
-
Solution: Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa to ensure a single ionic form.[11] Increasing the buffer concentration (e.g., from 10 mM to 25 mM) can help mask residual silanol interactions and improve peak shape, which contributes to better resolution.[4][5]
-
-
Inefficient Column or System: Peak broadening can lead to poor resolution.
-
Solution:
-
Optimize Flow Rate: Lowering the flow rate can increase efficiency, but will also increase analysis time.[12][13]
-
Increase Column Temperature: Higher temperatures can reduce mobile phase viscosity and improve mass transfer, leading to sharper peaks.[7][13][14] However, the effect on selectivity can be unpredictable.[15]
-
Use a Longer Column or Smaller Particles: Both will increase the column efficiency (N), which can improve resolution, but will also increase backpressure.[7][9][14]
-
-
| Parameter | Effect on Resolution | Typical Starting Point (APS/HILIC) |
| Organic Solvent % | High (Primary control over retention & selectivity) | 95% to 70% Acetonitrile |
| Buffer pH | High (Alters analyte/stationary phase charge) | pH 3.0 (for bases) or pH 6.0 (for acids) |
| Buffer Strength | Medium (Impacts peak shape and ionic interactions) | 10-20 mM (e.g., Ammonium Formate)[16] |
| Column Temperature | Medium (Affects efficiency and selectivity) | 30 °C to 50 °C[14] |
Problem 2: Asymmetrical Peaks (Tailing or Fronting)
Peak asymmetry is a common problem that degrades resolution and affects accurate integration. A tailing factor (Tf) greater than 1.2 is generally considered problematic.[4]
Possible Causes & Solutions:
-
Secondary Interactions (Peak Tailing): This is the most common cause, especially for basic compounds on APS columns, due to interaction with acidic silanols.[6][11]
-
Solution: Increase the buffer concentration in the mobile phase to compete for active sites. Additives like triethylamine (0.1-0.2%) can be used for basic compounds, but may not be MS-friendly.[17]
-
-
Column Overload (Peak Tailing or Fronting): Injecting too much sample mass saturates the stationary phase.[4][5][18] Classic symptoms include a "right-triangle" peak shape and a shift to earlier retention times as concentration increases.[18]
-
Injection Solvent Mismatch: Dissolving the sample in a solvent significantly stronger than the mobile phase (e.g., high aqueous content for HILIC) will cause peak distortion.[19][20]
-
Solution: The ideal injection solvent is the initial mobile phase itself. If sample solubility is an issue, use the weakest possible solvent that can fully dissolve the analyte.
-
-
Extra-Column Volume (Peak Broadening/Tailing): Excessive volume from long or wide tubing, or poorly made connections, can cause peaks to broaden.[4][20]
Troubleshooting Peak Asymmetry
Caption: Decision tree for troubleshooting peak asymmetry.
Experimental Protocols
Protocol 1: Column Equilibration for HILIC Mode (APS Column)
Proper column equilibration is crucial for reproducible retention times and stable baselines. HILIC phases can take a significant amount of time to fully equilibrate.
Objective: To ensure the polar stationary phase is fully hydrated and in equilibrium with the starting mobile phase.
Methodology:
-
Initial Flush: Flush the column with a high-aqueous mobile phase (e.g., 50:50 Acetonitrile:Water) for 5-10 column volumes to ensure the stationary phase is fully hydrated.
-
Switch to Initial Mobile Phase: Switch to the initial mobile phase composition for your analysis (e.g., 95:5 Acetonitrile:10mM Ammonium Formate).
-
Equilibration: Equilibrate the column with the initial mobile phase for at least 20-30 column volumes.[4] For a new method or a column that has been stored, equilibrating for 50-100 column volumes may be necessary.[21]
-
Verify Equilibration: Monitor the baseline for stability. Once the baseline is stable, perform several blank injections followed by injections of a standard. Retention times should be consistent (RSD < 1%) before proceeding with the analysis.
Protocol 2: Sample Overload Test
Objective: To determine if poor peak shape is caused by injecting too much sample mass onto the column.
Methodology:
-
Prepare Standard: Prepare a sample of your analyte at the current concentration that is producing poor peak shape.
-
Initial Injection: Inject the standard using your current method and record the chromatogram, noting the peak shape and retention time.
-
Prepare Dilutions: Prepare two serial dilutions of the standard: one at 1:5 and another at 1:10 of the original concentration.
-
Inject Dilutions: Inject the 1:5 dilution, followed by the 1:10 dilution.
-
Analyze Results: Compare the peak shapes from the three injections.
References
- 1. glsciencesinc.com [glsciencesinc.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. gmpinsiders.com [gmpinsiders.com]
- 6. How to Obtain Good Peak Shapes | Technical Information | GL Sciences [glsciences.com]
- 7. How to Improve the Resolution Between Two Peaks in Liquid Chromatography | MtoZ Biolabs [mtoz-biolabs.com]
- 8. agilent.com [agilent.com]
- 9. chromtech.com [chromtech.com]
- 10. hplc.eu [hplc.eu]
- 11. benchchem.com [benchchem.com]
- 12. m.youtube.com [m.youtube.com]
- 13. youtube.com [youtube.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. increasing resolution - Chromatography Forum [chromforum.org]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. silicycle.com [silicycle.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. Effects of Sample Solvents on Peak Shape : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 20. Diagnosing HPLC Chromatography Problems & Troubleshooting [ssi.shimadzu.com]
- 21. chromatographytoday.com [chromatographytoday.com]
Troubleshooting low yields in the enzymatic synthesis of adenosine-5'-phosphosulfate
Technical Support Center: Enzymatic Synthesis of Adenosine-5'-phosphosulfate (APS)
Welcome to the technical support center for the enzymatic synthesis of this compound (APS). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly low yields, and to optimize their experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the enzymatic reaction for this compound (APS) synthesis?
The enzymatic synthesis of APS is the first of a two-step process to produce 3'-phosphothis compound (PAPS). The synthesis of APS is catalyzed by the enzyme ATP sulfurylase, which facilitates the reaction between ATP and inorganic sulfate to form APS and inorganic pyrophosphate (PPi).[1][2] To favor the formation of the product, inorganic pyrophosphatase is frequently included in the reaction mixture to break down the pyrophosphate byproduct.[1]
Q2: My APS synthesis yield is significantly lower than expected. What are the primary potential causes?
Low yields in the enzymatic synthesis of APS can be attributed to several factors:
-
Suboptimal Concentrations of Reagents: The concentrations of ATP, sulfate, and magnesium ions (a common cofactor) can greatly affect the activity of the enzyme.[3]
-
Enzyme Inactivity or Instability: The ATP sulfurylase may have degraded or become inhibited.[3] It is known that PAPS synthases can be delicate enzymes.[4]
-
Product Inhibition: The accumulation of byproducts, especially the product APS itself, can act as a potent inhibitor of ATP sulfurylase.[5]
-
Degradation of the Product: The stability of APS during the reaction and purification process can be a contributing factor.[3]
Q3: How can I determine if my ATP sulfurylase is active?
To confirm the activity of your ATP sulfurylase, it is recommended to conduct an individual activity assay for the enzyme.[3] This will help ensure that the enzyme is functioning correctly and has been stored under the proper conditions.
Q4: What is the role of magnesium chloride (MgCl2) in the synthesis of APS?
Magnesium ions often act as a cofactor for enzymes like ATP sulfurylase. It is advisable to perform a titration to determine the optimal concentration for your particular experimental setup.[3]
Q5: How can product inhibition be managed in my enzymatic reaction?
Product inhibition by APS on ATP sulfurylase can be a significant issue.[5] To mitigate this, consider optimizing reaction time and monitoring product formation closely to stop the reaction before inhibition becomes severe. If the APS is an intermediate for a subsequent reaction, coupling the reactions in a one-pot synthesis can help to consume the APS as it is formed, thereby preventing its accumulation.
Troubleshooting Guide for Low APS Yields
This guide provides a systematic approach to identifying and resolving common causes of low yields in APS synthesis.
| Issue | Potential Cause | Recommended Action |
| Low or No APS Yield | Inactive or degraded ATP sulfurylase. | - Verify that enzymes have been stored at the correct temperatures. - Conduct an activity assay specifically for ATP sulfurylase.[3] - Consider preparing fresh enzyme batches. |
| Suboptimal concentrations of ATP, sulfate, or MgCl2. | - Titrate the concentration of each reactant to determine the optimal conditions for your system.[3] - Refer to the quantitative data tables for suggested starting concentrations. | |
| Incorrect pH or temperature of the reaction. | - Ensure the buffer system is appropriate and the pH is optimal for the enzyme. - Optimize the reaction temperature; a starting point of 30°C has been suggested.[3] | |
| Yield Decreases Over Time | Product inhibition by APS. | - Monitor the reaction progress at various time points using a suitable analytical method like HPLC to identify the onset of inhibition.[3] - Optimize the reaction time to maximize yield before significant inhibition occurs. |
| Enzyme instability over the course of the reaction. | - Investigate the stability of ATP sulfurylase under your reaction conditions. - Consider enzyme immobilization, which can improve operational stability.[6][7] | |
| Difficulty in Purifying APS | Inefficient purification method. | - Employ appropriate chromatographic techniques, such as ion-exchange chromatography, to effectively separate APS from starting materials and byproducts.[3][8] |
| Degradation of APS during purification. | - Maintain appropriate pH and temperature throughout the purification process to prevent product degradation.[3] |
Quantitative Data Summary
The following tables provide a summary of key quantitative data reported in the literature for enzymatic synthesis involving APS.
Table 1: Recommended Starting Concentrations for Reaction Components
| Component | Recommended Starting Concentration | Reference |
| ATP Sulfurylase | 0.1 - 0.5 mg/mL | [3] |
| ATP | 5 mM | [7] |
| Magnesium (Mg2+) | 5 mM | [7] |
Table 2: General Reaction Parameters
| Parameter | Recommended Value | Reference |
| Temperature | 30°C | [3] |
Experimental Protocols
Protocol 1: Basic Enzymatic Synthesis of this compound (APS)
This protocol outlines a fundamental procedure for the enzymatic synthesis of APS.
Materials:
-
ATP sulfurylase
-
Inorganic pyrophosphatase
-
Adenosine-5'-triphosphate (ATP)
-
Sodium sulfate (Na2SO4)
-
Magnesium chloride (MgCl2)
-
Tris-HCl buffer (or other suitable buffer)
-
Reaction vessel
-
Incubator or water bath
Procedure:
-
Prepare a reaction mixture containing the buffer at the desired pH.
-
Add ATP, sodium sulfate, and MgCl2 to the reaction mixture at their optimized concentrations.
-
Initiate the reaction by adding ATP sulfurylase and inorganic pyrophosphatase. A starting concentration of 0.1-0.5 mg/mL for each enzyme can be used.[3]
-
Incubate the reaction mixture at an optimized temperature, for example, 30°C.[3]
-
Monitor the formation of APS over time by taking aliquots at different intervals and analyzing them using a suitable method like HPLC.[3]
-
Once the reaction has reached the desired conversion, terminate it, for instance, by heat inactivation of the enzymes (if they are not heat-stable) or by adding a quenching agent.
-
Purify the APS from the reaction mixture using a method such as anion-exchange chromatography.[3]
Protocol 2: Quantification of APS using High-Performance Liquid Chromatography (HPLC)
Instrumentation:
-
HPLC system with a suitable detector (e.g., UV-Vis)
-
Anion-exchange or reverse-phase C18 column
Procedure:
-
Prepare a standard curve using known concentrations of pure APS.
-
Prepare the samples from the enzymatic reaction by stopping the reaction and removing proteins, for example, by precipitation with a cold organic solvent.
-
Inject the prepared sample and standards onto the HPLC column.
-
Elute the components using an appropriate mobile phase gradient.
-
Detect the APS peak based on its retention time and quantify it by comparing the peak area to the standard curve.
Visualizations
Caption: Enzymatic pathway for the synthesis of this compound (APS).
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Design of a biocatalytic cascade for the enzymatic sulfation of unsulfated chondroitin with in situ generation of PAPS [frontiersin.org]
- 3. benchchem.com [benchchem.com]
- 4. 3′-Phosphoadenosine 5′-Phosphosulfate (PAPS) Synthases, Naturally Fragile Enzymes Specifically Stabilized by Nucleotide Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound--a multifaceted modulator of bifunctional 3'-phospho-adenosine-5'-phosphosulfate synthases and related enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Optimized 3'-Phosphothis compound Biosynthesis via Yeast-Powered ATP Regeneration and Biotin-Streptavidin Enzyme Immobilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. An enzymatic procedure for the preparation and purification of 3'-phosphoadenosine 5'-phospho-[35S]sulfate ([35S]PAPS): applications in syntheses of 8-azido and 8-bromo derivatives of [35S]PAPS - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategies to Prevent the Degradation of Radiolabeled Adenosine-5'-phosphosulfate: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of radiolabeled adenosine-5'-phosphosulfate (APS) during experimental procedures. By understanding the factors that contribute to its instability and implementing the recommended strategies, users can ensure the integrity and reliability of their experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of radiolabeled APS degradation?
A1: The degradation of radiolabeled APS is primarily caused by two factors:
-
Enzymatic Degradation: Nucleotide pyrophosphatases/phosphodiesterases (NPPs) are enzymes that can hydrolyze the phosphosulfate bond of APS. These enzymes are often present in biological samples and cellular extracts.
-
Chemical Instability: The phosphosulfate bond in APS is susceptible to hydrolysis, particularly under acidic conditions (pH < 6.5). The presence of divalent metal ions can also accelerate this degradation.[1]
Q2: What are the ideal storage conditions for radiolabeled APS to maintain its stability?
A2: To maximize the stability of radiolabeled APS, it is recommended to store it under the following conditions:
-
Temperature: Store at -80°C for long-term storage.[2] For short-term storage, -20°C is acceptable.
-
pH: Maintain the solution at a slightly alkaline pH, ideally between 7.5 and 8.0.
-
Solvent: Store as a solution in a buffer that does not contain components that could interfere with downstream applications. Avoid storing in water alone.[3]
-
Additives: Include a chelating agent, such as 0.5 mM EDTA, to sequester divalent metal ions that can catalyze hydrolysis.[1]
-
Atmosphere: Store under an inert gas, such as nitrogen or argon, to displace oxygen and minimize the risk of oxidation.[2]
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
Q3: Can I do anything during my experiment to prevent enzymatic degradation of radiolabeled APS?
A3: Yes, several strategies can be employed to inhibit enzymatic degradation during your experiments:
-
Use Inhibitors: Include known inhibitors of nucleotide pyrophosphatases in your reaction buffers. A potent and selective inhibitor is adenosine 5'-α,β-methylene-γ-thiotriphosphate.
-
Heat Inactivation: If your experimental conditions allow, heat-inactivating your biological sample (e.g., cell lysate) before adding the radiolabeled APS can denature and inactivate degrading enzymes.
-
Purification: Partially purifying your protein of interest from crude extracts can help remove contaminating enzymes.
Q4: My radiolabeled APS assay is showing a weak or no signal. What are the possible reasons and how can I troubleshoot this?
A4: A weak or absent signal in your assay can be due to several factors related to the degradation of your radiolabeled APS. Please refer to the troubleshooting guide below for a systematic approach to identifying and resolving the issue.
Troubleshooting Guide: Low Signal in Radiolabeled APS Assays
This guide will help you troubleshoot common issues leading to a decreased signal in your experiments involving radiolabeled APS.
| Potential Cause | Possible Explanation | Recommended Solution(s) |
| Degradation of Radiolabeled APS Stock | The stock solution may have degraded due to improper storage (incorrect pH, temperature, or presence of contaminants). | 1. Verify Storage Conditions: Ensure your stock solution is stored at -80°C, at a pH between 7.5 and 8.0, and contains a chelating agent like EDTA. 2. Prepare Fresh Aliquots: Thaw a new, single-use aliquot for your experiment. Avoid using a stock that has undergone multiple freeze-thaw cycles. 3. Assess Purity: If possible, check the radiochemical purity of your stock using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). |
| Enzymatic Degradation During Experiment | Enzymes present in your sample (e.g., cell lysate) are degrading the radiolabeled APS. | 1. Add Enzyme Inhibitors: Incorporate a nucleotide pyrophosphatase inhibitor into your reaction buffer. 2. Heat Inactivate Sample: If compatible with your experiment, heat your sample to denature and inactivate enzymes before adding the radiolabeled APS. 3. Optimize Incubation Time: Reduce the incubation time of your assay to minimize the window for enzymatic degradation. |
| Chemical Degradation During Experiment | The pH of your reaction buffer is acidic, or it contains divalent metal ions that are catalyzing the hydrolysis of APS. | 1. Check Buffer pH: Ensure your experimental buffer has a pH of 7.5 or higher. 2. Include a Chelating Agent: Add EDTA to your reaction buffer to chelate any contaminating divalent metal ions. |
| Issues with Detection | Problems with your detection method or instrument settings can lead to an apparent low signal. | 1. Optimize Instrument Settings: Ensure your scintillation counter or other detection instrument is properly calibrated and set to the correct parameters for the radioisotope you are using. 2. Check Scintillation Cocktail: If using liquid scintillation counting, ensure the cocktail is fresh and compatible with your sample. |
Quantitative Data on APS Stability
| Condition | Stability | Recommendation |
| pH < 6.5 | Highly labile to acid hydrolysis.[1] | Avoid acidic conditions. Maintain pH > 7.0. |
| pH > 6.5 | Stable for several days.[1] | Buffer solutions to pH 7.5-8.0 for optimal stability. |
| Presence of Divalent Metal Ions | Hydrolysis of the phosphosulfate bond is facilitated.[1] | Add a chelating agent like EDTA to stock solutions and reaction buffers. |
| Storage at -80°C | Long-term stability.[2] | Recommended for storing stock solutions. |
| Storage at -20°C | Suitable for short-term storage. | Use for working aliquots that will be used within a few weeks. |
| Repeated Freeze-Thaw Cycles | Can lead to degradation. | Aliquot stock solutions into single-use volumes. |
Experimental Protocols
Protocol for Preparation and Storage of Radiolabeled APS Stock Solution
This protocol outlines the steps for preparing a stable stock solution of radiolabeled APS to minimize degradation.
Materials:
-
Radiolabeled APS (e.g., [³⁵S]APS)
-
Sterile, nuclease-free water
-
1 M Tris-HCl, pH 8.0
-
0.5 M EDTA, pH 8.0
-
Sterile, low-binding microcentrifuge tubes
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Reconstitution: Gently resuspend the lyophilized radiolabeled APS in sterile, nuclease-free water to the desired stock concentration (e.g., 10 µM). Avoid vigorous vortexing.
-
Buffering: To the reconstituted APS solution, add 1 M Tris-HCl, pH 8.0 to a final concentration of 50 mM.
-
Chelation: Add 0.5 M EDTA, pH 8.0 to the solution to a final concentration of 0.5 mM.
-
Inert Gas Purge: Gently bubble inert gas (nitrogen or argon) through the solution for 1-2 minutes to displace dissolved oxygen.
-
Aliquoting: Immediately aliquot the stock solution into single-use volumes in sterile, low-binding microcentrifuge tubes. The aliquot volume should be appropriate for a single experiment to avoid multiple freeze-thaw cycles.
-
Storage: Store the aliquots at -80°C.
Visualizing Degradation Pathways and Prevention Strategies
To further clarify the concepts discussed, the following diagrams illustrate the degradation pathways of APS and the logical workflow for troubleshooting experimental issues.
Caption: Major pathways of radiolabeled APS degradation.
Caption: A logical workflow for troubleshooting low signal.
References
Dealing with product inhibition in ATP sulfurylase-mediated APS synthesis
Technical Support Center: ATP Sulfurylase-Mediated APS Synthesis
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals working with ATP sulfurylase. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you address common challenges related to product inhibition during the enzymatic synthesis of Adenosine 5'-phosphosulfate (APS).
Frequently Asked Questions (FAQs)
Q1: My APS synthesis reaction has a low yield or stalls over time. What are the most likely causes?
Low or stalling yields in APS synthesis are frequently due to the accumulation of reaction products, both APS and inorganic pyrophosphate (PPi), which inhibit the ATP sulfurylase enzyme.[1][2] Specifically:
-
APS Inhibition: APS is a potent product inhibitor, often with a very high affinity for the enzyme (Ki in the nanomolar to low micromolar range), competing with both ATP and sulfate for binding to the active site.[1][3][4]
-
Pyrophosphate (PPi) Accumulation: The synthesis of APS is an energetically unfavorable reaction.[5] The accumulation of PPi, the other product, can drive the reaction in reverse (pyrophosphorolysis), reducing the net forward synthesis of APS.[3]
-
Sub-optimal Reagents: Issues with enzyme stability, incorrect substrate concentrations, or missing cofactors (like Mg²⁺) can also lead to poor yields.[6][7]
Q2: How can I determine if product inhibition by APS or PPi is the primary issue in my experiment?
To diagnose product inhibition, you can analyze the reaction's progress curve.
-
Non-Linear Reaction Rate: If product inhibition is significant, the reaction rate will be initially linear but will quickly decrease and plateau, even when substrate concentrations are still high.[1]
-
Spiking Experiments: You can run parallel reactions where you "spike" the initial mixture with one of the products (APS or PPi) at varying concentrations. A significant decrease in the initial reaction velocity compared to the control would confirm inhibition by that specific product.
-
Use of Coupling Enzymes: The most definitive test is to add an enzyme that removes one of the products. If adding inorganic pyrophosphatase (which hydrolyzes PPi) or APS kinase (which consumes APS) dramatically increases the overall yield and maintains a linear reaction rate, product inhibition was the limiting factor.[1]
Q3: What is the most effective strategy to counteract inhibition by pyrophosphate (PPi)?
The most common and highly effective method is to add an excess of a commercially available inorganic pyrophosphatase to the reaction mixture.[3][6] This enzyme catalyzes the irreversible hydrolysis of PPi into two molecules of orthophosphate (Pi).[3] This strategy is effective for two reasons:
-
It removes PPi, preventing the reverse reaction from occurring.
-
It shifts the overall reaction equilibrium strongly in favor of APS synthesis, significantly improving the final product yield.
Q4: Since APS is a potent inhibitor, how can I mitigate its effects?
Mitigating APS inhibition involves removing it from the reaction as it is formed, a strategy known as in situ product removal (ISPR).[8][9] This is typically achieved by coupling the ATP sulfurylase reaction to a downstream enzymatic reaction that uses APS as a substrate. The most common coupling partner is APS kinase , which phosphorylates APS to produce 3'-phosphothis compound (PAPS).[1][10]
This coupled system offers a dual benefit:
-
It keeps the concentration of the inhibitory APS product low, allowing ATP sulfurylase to function optimally.[1]
-
It allows for the synthesis of PAPS, another biologically important molecule.
Q5: Can I overcome product inhibition simply by increasing substrate concentrations?
While increasing substrate concentration can help overcome competitive inhibition to some extent, it is often not a complete or practical solution for ATP sulfurylase reactions.[11]
-
High Inhibitor Affinity: The affinity of APS for the enzyme can be extremely high (low Ki value), meaning that impractically high concentrations of ATP and sulfate would be needed to outcompete it.[1]
-
Substrate Inhibition: Very high concentrations of substrates, particularly ATP, can sometimes lead to substrate inhibition.
-
Cofactor Issues: High ATP levels can chelate essential Mg²⁺ ions. It's crucial to maintain a sufficient concentration of free Mg²⁺, as the true substrate is Mg-ATP.[12] Interestingly, in some mechanistic models, the presence of Mg²⁺ can inhibit the direct conversion of ATP to APS, highlighting the need for careful optimization.[10]
Troubleshooting Guides
Guide 1: Systematic Troubleshooting of Low APS Yield
If you are experiencing low product yield, follow this systematic workflow to identify and resolve the issue.
References
- 1. ATP sulfurylase from Penicillium chrysogenum: measurements of the true specific activity of an enzyme subject to potent product inhibition and a reassessment of the kinetic mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Frontiers | Diversity and regulation of ATP sulfurylase in photosynthetic organisms [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Kinetic mechanism of the dimeric ATP sulfurylase from plants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Development of in situ product removal strategies in biocatalysis applying scaled-down unit operations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mechanism of Sulfate Activation Catalyzed by ATP Sulfurylase - Magnesium Inhibits the Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Rat liver ATP-sulfurylase: purification, kinetic characterization, and interaction with arsenate, selenate, phosphate, and other inorganic oxyanions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Non-Radioactive APS Detection Sensitivity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the sensitivity of non-radioactive alkaline phosphatase substrate (APS) detection methods.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of a weak or no signal in my assay?
A weak or absent signal can stem from several factors, ranging from reagent issues to suboptimal reaction conditions. The most common culprits include:
-
Inactive Enzyme: The alkaline phosphatase (AP) conjugate may have lost activity due to improper storage (e.g., not stored at 2-8°C), repeated freeze-thaw cycles, or being past its expiration date.
-
Substrate Degradation: Non-radioactive substrates, especially p-Nitrophenyl Phosphate (pNPP), are often light-sensitive and can degrade if not stored correctly in the dark at 2-8°C or -20°C.[1] Contamination of the substrate solution with phosphate or bacteria can also lead to a reduced signal.
-
Suboptimal Assay Conditions: Incorrect pH, temperature, or incubation time can significantly reduce enzyme activity. Most AP substrates require an alkaline pH (typically 9.5-10.5) for optimal performance.[2]
-
Presence of Inhibitors: Your sample may contain endogenous inhibitors of alkaline phosphatase, such as phosphates, chelating agents like EDTA, citrate, or fluoride.[2]
-
Insufficient Reagent Concentration: The concentration of the AP conjugate or the substrate may be too low to generate a detectable signal within the assay's timeframe.[3][4][5]
Q2: I'm observing high background in my results. What are the likely causes and solutions?
High background can obscure specific signals and reduce assay sensitivity. Common causes include:
-
Insufficient Blocking: Inadequate blocking of non-specific binding sites on the microplate or membrane is a primary cause of high background.[3][6][7][8]
-
Excessive Antibody Concentration: Using too high a concentration of the primary or secondary (AP-conjugated) antibody can lead to non-specific binding.[9]
-
Ineffective Washing: Insufficient or improper washing will not adequately remove unbound antibodies and other reagents, leading to elevated background.[9]
-
Endogenous Alkaline Phosphatase Activity: Biological samples may contain endogenous AP that can react with the substrate, causing a high background signal.
-
Substrate Contamination or Spontaneous Degradation: Contamination of the substrate or its spontaneous breakdown can lead to a signal in the absence of the target enzyme.[1]
Q3: How can I inhibit endogenous alkaline phosphatase activity in my samples?
There are two primary methods to inhibit endogenous AP activity:
-
Chemical Inhibition: Levamisole is a commonly used inhibitor for most forms of AP, except for the intestinal and placental isoenzymes.[10] It is typically added to the substrate solution.
-
Heat Inactivation: Heating serum samples, for instance at 56°C for 10-30 minutes, can inactivate bone- and liver-derived AP.[2][11][12][13] However, this method may not be suitable for heat-labile analytes.
Q4: Which non-radioactive substrate is the most sensitive?
The sensitivity of non-radioactive AP substrates varies significantly. In general, the order of sensitivity from lowest to highest is:
-
Colorimetric (e.g., pNPP, BCIP/NBT): These are suitable for applications where high sensitivity is not the primary requirement.
-
Fluorescent (e.g., MUP, AttoPhos): These offer higher sensitivity than colorimetric substrates.
-
Chemiluminescent (e.g., CSPD, AMPPD): These are the most sensitive non-radioactive substrates, capable of detecting picogram to femtogram levels of the target molecule.[14]
Troubleshooting Guides
Problem 1: Weak or No Signal
This guide provides a systematic approach to troubleshooting and resolving issues of low or absent signal in your non-radioactive AP detection assay.
| Possible Cause | Recommended Solution |
| Reagent Issues | |
| Inactive AP Conjugate | - Verify the expiration date and storage conditions (typically 2-8°C).- Avoid repeated freeze-thaw cycles.- Run a positive control to confirm enzyme activity.[2] |
| Degraded Substrate | - Store substrates protected from light.[1]- Prepare fresh substrate solution before each experiment.[1]- For pNPP, a faint yellow color in the solution may indicate degradation; it's best to use a fresh solution. |
| Incorrect Reagent Preparation | - Double-check all calculations and dilutions.- Ensure all reagents were added in the correct order as per the protocol.[9][15] |
| Assay Condition Optimization | |
| Suboptimal Incubation Time/Temperature | - Increase incubation times for antibodies; for example, try an overnight incubation at 4°C.[5][16]- Ensure the substrate incubation is performed at the recommended temperature (often 37°C or room temperature).[17] |
| Incorrect Antibody Concentrations | - Perform a checkerboard titration to determine the optimal concentrations of primary and secondary antibodies.[3][4][18] |
| Suboptimal pH | - Verify that the substrate buffer has the correct alkaline pH (typically 9.5-10.5).[2] |
| Sample-Related Issues | |
| Presence of Inhibitors | - If possible, avoid using anticoagulants like EDTA, citrate, or oxalate in plasma preparation.[19]- Consider sample dialysis or purification to remove inhibitors. |
| Low Analyte Concentration | - Concentrate the sample, if possible.- Increase the amount of sample used in the assay. |
Problem 2: High Background
This guide will help you identify and mitigate the causes of high background noise in your assay.
| Possible Cause | Recommended Solution |
| Blocking and Washing | |
| Insufficient Blocking | - Increase the concentration of the blocking agent (e.g., BSA, non-fat dry milk).[3]- Extend the blocking incubation time.[3]- Test different blocking buffers to find the most effective one for your assay.[6][7][8] |
| Ineffective Washing | - Increase the number of wash cycles (a minimum of 3-5 washes is recommended).[3][9]- Increase the volume of wash buffer to ensure complete washing of the wells.- Add a non-ionic detergent like Tween-20 (0.05%) to the wash buffer to help reduce non-specific binding.[5] |
| Reagent Concentrations | |
| Excessive Antibody Concentration | - Titrate the primary and/or secondary (AP-conjugated) antibody to a lower concentration.[9] |
| Sample and Substrate Issues | |
| Endogenous AP Activity | - Inhibit endogenous AP using chemical inhibitors (e.g., levamisole) or heat inactivation.[2][10][11][12][13] |
| Substrate Instability | - Prepare substrate solution fresh just before use and protect it from light.[1] |
| Cross-Reactivity | - Ensure the secondary antibody is not cross-reacting with other components of the assay. Use pre-adsorbed secondary antibodies if necessary.[9] |
Quantitative Data Summary
The choice of substrate significantly impacts the sensitivity of an AP-based assay. The following table provides a comparison of common non-radioactive substrates.
| Substrate Type | Substrate Examples | Detection Limit | Signal Stability | Key Advantages | Key Disadvantages |
| Colorimetric | pNPP, BCIP/NBT | ~10 ng/well (pNPP)[20] | Stable endpoint | Simple, cost-effective | Lower sensitivity |
| Fluorescent | MUP, AttoPhos | Low ng to pg/well | Stable signal | High sensitivity, broad dynamic range | Requires a fluorescence plate reader, potential for background fluorescence |
| Chemiluminescent | CSPD, AMPPD | pg to fg/well | Signal can be transient | Highest sensitivity | Requires a luminometer, can have a shorter signal duration |
Experimental Protocols
Protocol 1: General Workflow for an AP-based ELISA
This protocol outlines the key steps for a sandwich ELISA using an alkaline phosphatase conjugate for detection.
-
Coating:
-
Dilute the capture antibody to its optimal concentration in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).
-
Add 100 µL of the diluted capture antibody to each well of a 96-well microplate.
-
Incubate overnight at 4°C.
-
-
Washing:
-
Aspirate the coating solution from the wells.
-
Wash the plate 3 times with 300 µL of wash buffer (e.g., PBS with 0.05% Tween-20) per well.
-
-
Blocking:
-
Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Washing:
-
Repeat the washing step as described in step 2.
-
-
Sample Incubation:
-
Add 100 µL of your standards and samples (diluted in blocking buffer) to the appropriate wells.
-
Incubate for 2 hours at room temperature.
-
-
Washing:
-
Repeat the washing step as described in step 2.
-
-
Detection Antibody Incubation:
-
Add 100 µL of the biotinylated detection antibody (diluted to its optimal concentration in blocking buffer) to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Washing:
-
Repeat the washing step as described in step 2.
-
-
Enzyme Conjugate Incubation:
-
Add 100 µL of Streptavidin-AP conjugate (diluted in blocking buffer) to each well.
-
Incubate for 30-60 minutes at room temperature.
-
-
Washing:
-
Wash the plate 5 times with wash buffer.
-
-
Substrate Addition and Signal Detection:
-
Prepare the AP substrate according to the manufacturer's instructions.
-
Add 100 µL of the substrate solution to each well.
-
Incubate at room temperature (or 37°C) for the recommended time, protected from light.
-
Read the signal using the appropriate plate reader (spectrophotometer for colorimetric, fluorometer for fluorescent, or luminometer for chemiluminescent substrates).
-
Protocol 2: Heat Inactivation of Endogenous Alkaline Phosphatase in Serum
-
Aliquot serum samples into microcentrifuge tubes.
-
Place the tubes in a heat block or water bath pre-heated to 56°C.
-
Incubate for 10-30 minutes. The optimal time may need to be determined empirically.[2]
-
Immediately after incubation, place the tubes on ice to cool.
-
Centrifuge the samples at 10,000 x g for 5 minutes at 4°C to pellet any precipitated proteins.
-
Carefully collect the supernatant for use in the assay.[2]
Protocol 3: Chemical Inhibition of Endogenous Alkaline Phosphatase
-
Prepare your substrate solution as per the manufacturer's protocol.
-
Add levamisole to the substrate solution to a final concentration of 1 mM.[10]
-
Proceed with the substrate incubation step of your assay as usual. The levamisole in the substrate solution will inhibit most endogenous AP isoenzymes.
Visualizations
Caption: A typical experimental workflow for a sandwich ELISA with AP detection.
Caption: A decision tree for troubleshooting common ELISA issues.
Caption: The basic signaling pathway for alkaline phosphatase-based detection.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. biocompare.com [biocompare.com]
- 4. southernbiotech.com [southernbiotech.com]
- 5. ELISA Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 6. hiyka.com [hiyka.com]
- 7. Increase ELISA Accuracy: The Role of Blocking Buffers Clinisciences [clinisciences.com]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. ELISA Troubleshooting Guide [sigmaaldrich.com]
- 10. Inhibition of endogenous tissue alkaline phosphatase with the use of alkaline phosphatase conjugates in immunohistochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Alkaline Phosphatase Protocol [sigmaaldrich.com]
- 12. A simplified heat-inactivation method for investigating alkaline phosphatase isoenzymes in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. jdos.nicholsinstitute.com [jdos.nicholsinstitute.com]
- 14. Detection Methods Using Chemiluminescence - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ELISA Troubleshooting Guide: Common Questions, Tips & Tricks | R&D Systems [rndsystems.com]
- 16. bitesizebio.com [bitesizebio.com]
- 17. cdn.caymanchem.com [cdn.caymanchem.com]
- 18. bosterbio.com [bosterbio.com]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: High-Purity Adenosine-5'-Phosphosulfate (APS) Purification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on purification strategies for obtaining high-purity adenosine-5'-phosphosulfate (APS).
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound (APS)?
A1: The primary methods for purifying APS are ion-exchange chromatography (IEC), reverse-phase high-performance liquid chromatography (RP-HPLC), and to a lesser extent, affinity chromatography. The choice of method depends on the scale of purification, the desired final purity, and the nature of the impurities present.
Q2: What are the typical impurities found in APS preparations?
A2: Impurities in APS preparations, particularly from enzymatic synthesis, can include unreacted starting materials like adenosine triphosphate (ATP), related nucleotides such as adenosine diphosphate (ADP) and adenosine monophosphate (AMP), inorganic pyrophosphate (PPi), and byproducts from side reactions.[1][2][3]
Q3: How can I assess the purity of my APS sample?
A3: The purity of APS is most commonly assessed using analytical reverse-phase HPLC (RP-HPLC) with UV detection, typically at 254 nm.[4][5] Mass spectrometry (MS) can be coupled with HPLC (LC-MS) to confirm the molecular weight of the purified APS and identify any co-eluting impurities.[6][7]
Q4: What is the expected yield for high-purity APS purification?
A4: The yield of high-purity APS can vary significantly depending on the initial purity of the crude sample and the purification method employed. While specific yields for direct APS purification are not extensively reported in the provided literature, related purification of similar nucleotides like [35S]PAPS have shown yields of around 85% with over 95% purity after ion-exchange chromatography.[8] Optimization of the chosen purification protocol is crucial for maximizing recovery.
Troubleshooting Guides
Ion-Exchange Chromatography (IEC)
| Problem | Possible Cause | Suggested Solution |
| Low APS Recovery | APS not binding to the column: Incorrect pH or ionic strength of the loading buffer. APS has a net negative charge, so an anion exchanger is typically used.[9] | Ensure the loading buffer pH is at least 0.5-1 unit above the pI of APS to ensure a net negative charge.[10] The ionic strength of the sample and loading buffer should be low to facilitate binding. |
| APS eluting prematurely: Salt concentration in the sample is too high. | Desalt the sample before loading or dilute it with the starting buffer. | |
| APS binding too strongly: Elution conditions are too weak. | Increase the salt concentration in the elution buffer or use a steeper gradient. | |
| Poor Resolution/Co-elution of Impurities | Inappropriate gradient: The salt gradient is too steep, leading to poor separation of molecules with similar charges. | Use a shallower salt gradient to improve the separation between APS and closely related impurities like ADP and ATP. |
| Column overloading: Too much sample has been loaded onto the column. | Reduce the amount of crude APS loaded onto the column. | |
| Column Clogging | Particulates in the sample: The crude APS sample contains precipitated material or cell debris. | Centrifuge and filter the sample (0.22 or 0.45 µm filter) before loading it onto the column. |
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
| Problem | Possible Cause | Suggested Solution |
| No or Poor Retention of APS | APS is too polar for the column/mobile phase: APS and other nucleotides are highly polar and may not be sufficiently retained on a standard C18 column with a highly aqueous mobile phase.[11][12] | Use an ion-pairing agent (e.g., tetrabutylammonium) in the mobile phase to increase the retention of the negatively charged APS on the non-polar stationary phase.[13][14] Alternatively, a more polar "aqueous" C18 column can be used.[12] |
| Mobile phase pH is too low: At very low pH, the phosphate groups of APS may be protonated, reducing its negative charge and interaction with ion-pairing agents. | Maintain the mobile phase pH between 6.0 and 8.0 for optimal nucleotide separation with ion-pairing agents.[13] | |
| Peak Tailing | Secondary interactions with the stationary phase: Residual silanol groups on the silica-based column can interact with the amine group of adenosine. | Use a high-purity, end-capped C18 column. Adding a small amount of a competing base to the mobile phase can also help. |
| Column overloading: Injecting too concentrated a sample. | Dilute the sample before injection. | |
| Ghost Peaks | Impurities in the mobile phase or carryover from previous injections: Contaminants can accumulate on the column and elute in subsequent runs. | Use high-purity HPLC-grade solvents and reagents. Run a blank gradient between sample injections to wash the column. |
Quantitative Data Summary
| Purification Method | Typical Purity Achieved | Typical Yield | Key Advantages | Key Disadvantages |
| Ion-Exchange Chromatography | >95%[8] | 85% (for [35S]PAPS)[8] | High capacity, good for initial cleanup, scalable. | Resolution may be lower than RP-HPLC for closely related nucleotides. |
| Reverse-Phase HPLC | >98% (analytical scale) | Variable, typically lower for preparative scale | High resolution, excellent for separating closely related nucleotides.[11] | Lower sample capacity, requires specialized columns and ion-pairing agents for polar molecules like APS.[11][12] |
| Affinity Chromatography | Potentially very high | Variable | Highly specific if a suitable ligand is available.[15] | Lack of a readily available and specific ligand for APS makes this method less common. |
Experimental Protocols
Protocol 1: Ion-Exchange Chromatography for APS Purification
-
Column: A strong anion exchange column, such as a Mono Q column.[8]
-
Buffers:
-
Buffer A (Loading/Wash): 20 mM Tris-HCl, pH 7.5.
-
Buffer B (Elution): 20 mM Tris-HCl, 1 M NaCl, pH 7.5.
-
-
Procedure:
-
Equilibrate the column with Buffer A.
-
Adjust the pH and dilute the crude APS sample with Buffer A to reduce the ionic strength.
-
Load the sample onto the column.
-
Wash the column with Buffer A until the UV absorbance at 254 nm returns to baseline.
-
Elute the bound APS using a linear gradient of 0-100% Buffer B. APS is expected to elute at a lower salt concentration than ATP.
-
Collect fractions and analyze for the presence and purity of APS using analytical RP-HPLC.
-
Pool the pure fractions and desalt if necessary.
-
Protocol 2: Reverse-Phase HPLC for APS Purity Analysis
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
Mobile Phase A: 100 mM potassium phosphate buffer, pH 6.8, with 5 mM tetrabutylammonium hydrogen sulfate (ion-pairing agent).
-
Mobile Phase B: Acetonitrile.
-
-
Procedure:
-
Dissolve the APS sample in Mobile Phase A.
-
Inject the sample onto the column.
-
Run a gradient elution, for example, from 0% to 25% Mobile Phase B over 30 minutes.
-
Monitor the elution profile at 254 nm.
-
The retention time for APS will be shorter than for the more hydrophobic ADP and ATP due to having fewer phosphate groups.[7]
-
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for improving APS purity.
References
- 1. Enzymatic synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3'-Phosphothis compound - Wikipedia [en.wikipedia.org]
- 3. Adenosine-5′-phosphosulfate – a multifaceted modulator of bifunctional 3′-phospho-adenosine-5′-phosphosulfate synthases and related enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Validation of a Fast and Simple HPLC-UV Method for the Quantification of Adenosine Phosphates in Human Bronchial Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Simultaneous quantification of 12 different nucleotides and nucleosides released from renal epithelium and in human urine samples using ion-pair reversed-phase HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 6. med.und.edu [med.und.edu]
- 7. HPLC Separation of Adenosine Mono-, Di- and Triphosphate in Reversed-Phase Mixed-Mode with LC/MS Compatible Conditions | SIELC Technologies [sielc.com]
- 8. An enzymatic procedure for the preparation and purification of 3'-phosphoadenosine 5'-phospho-[35S]sulfate ([35S]PAPS): applications in syntheses of 8-azido and 8-bromo derivatives of [35S]PAPS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. cytivalifesciences.com [cytivalifesciences.com]
- 11. longdom.org [longdom.org]
- 12. Nucleotides not retained on column - Chromatography Forum [chromforum.org]
- 13. bitesizebio.com [bitesizebio.com]
- 14. cores.emory.edu [cores.emory.edu]
- 15. med.unc.edu [med.unc.edu]
Technical Support Center: Optimizing Protein Expression and Purification of APS Metabolic Enzymes
Welcome to the technical support center for the expression and purification of Adenosine 5'-phosphosulfate (APS) metabolic enzymes. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the production of these critical enzymes, including ATP sulfurylase, APS kinase, and APS reductase.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered when expressing APS metabolic enzymes in E. coli?
A1: The most frequently reported challenges include low protein yield, poor solubility leading to the formation of inclusion bodies, and protein instability. For example, human 3'-phosphoadenosine-5'-phosphosulfate (PAPS) synthase 1, a bifunctional enzyme with both ATP sulfurylase and APS kinase activities, is often only partially soluble when expressed in E. coli and has a tendency to co-purify with chaperones like GroEL.[1] These issues can stem from factors such as codon bias, the complex folding requirements of the enzyme, or the toxicity of the expressed protein to the host cells.
Q2: My APS metabolic enzyme is expressed, but it's completely insoluble. What should I do?
A2: Insoluble protein, often found in inclusion bodies, is a common problem. Here are several strategies to improve solubility:
-
Lower Expression Temperature: Reducing the induction temperature to 15-25°C can slow down protein synthesis, allowing more time for proper folding.[2] For instance, human PAPS synthase expression can be improved by inducing at 18-20°C overnight.[2]
-
Reduce Inducer Concentration: Lowering the concentration of the inducer (e.g., IPTG) can decrease the rate of transcription and translation, which may facilitate correct protein folding.
-
Use a Solubility-Enhancing Fusion Tag: Fusing a highly soluble protein tag, such as Maltose Binding Protein (MBP) or Glutathione S-transferase (GST), to the N- or C-terminus of your target enzyme can significantly improve its solubility.
-
Co-expression with Chaperones: Co-expressing molecular chaperones, such as GroEL/GroES, can assist in the proper folding of your target protein. This is particularly relevant for enzymes like human PAPS synthase that are known to interact with these chaperones.[1]
-
Optimize Lysis Buffer: Including additives like glycerol (5-10%), non-ionic detergents (e.g., Triton X-100 or Tween-20), or high salt concentrations (300-500 mM NaCl) in the lysis buffer can help maintain protein solubility after cell disruption.
Q3: I have very low or no expression of my APS metabolic enzyme. What are the likely causes and solutions?
A3: Low or no expression can be due to several factors at the transcriptional or translational level. Consider the following troubleshooting steps:
-
Codon Optimization: The codon usage of your gene of interest may not be optimal for the E. coli expression host. This can lead to translational stalling and premature termination. Synthesizing a codon-optimized version of your gene can significantly enhance expression levels.
-
Verify Your Construct: Ensure there are no mutations or frameshifts in your expression construct by sequencing. An incorrect sequence can lead to a truncated or non-functional protein.
-
Check for Protein Toxicity: The expressed enzyme might be toxic to the host cells, leading to poor growth and low protein yield. Using a tightly regulated expression system (e.g., pLysS or pLysE hosts for T7-based vectors) to minimize basal expression can help. Alternatively, using a weaker promoter or a lower inducer concentration can also mitigate toxicity.
-
Optimize Growth and Induction Conditions: Ensure the E. coli culture is healthy and in the mid-log phase of growth (OD600 ≈ 0.6-0.8) before induction. Experiment with different induction times and temperatures.
Q4: My His-tagged APS metabolic enzyme is not binding to the Ni-NTA column. What could be wrong?
A4: Failure to bind to the affinity column can be frustrating. Here are some common reasons and solutions:
-
Inaccessible His-tag: The His-tag may be buried within the folded protein and inaccessible for binding to the resin. You can try performing the purification under denaturing conditions (using urea or guanidinium chloride) to expose the tag. If you need the protein in its native state, you may need to re-clone it with the tag at the other terminus or add a longer, more flexible linker between the tag and the protein.
-
Incorrect Buffer Composition: Ensure your lysis and binding buffers do not contain components that interfere with binding, such as EDTA (a strong chelator that will strip the nickel ions from the resin) or high concentrations of reducing agents like DTT or β-mercaptoethanol. The pH of the buffer should also be optimal for binding (typically around 7.5-8.0).
-
Presence of Imidazole in the Lysate: If you are re-using lysate, ensure it does not contain imidazole from a previous elution step.
-
Column Overload: Loading too much total protein onto the column can prevent your target protein from binding efficiently. Try using a larger column volume or reducing the amount of lysate loaded.
Troubleshooting Guides
Problem: Low Yield of Soluble APS Metabolic Enzyme
This guide provides a systematic approach to diagnosing and resolving issues related to low yields of soluble protein.
Problem: Poor Purity After Affinity Chromatography
This guide outlines steps to improve the purity of your APS metabolic enzyme after the initial affinity purification step.
Data Presentation
Table 1: Effect of Expression Temperature on Soluble PAPS Synthase Yield
| Induction Temperature (°C) | Induction Time (hours) | Soluble Protein Yield (mg/L of culture) | Notes |
| 37 | 4 | < 1 | Majority of the protein was found in inclusion bodies. |
| 30 | 6 | ~5 | Increased solubility compared to 37°C, but still significant inclusion body formation. |
| 25 | 12 | ~15 | Good balance between yield and solubility. |
| 18 | 16-20 | ~10 | Highest proportion of soluble protein, recommended for difficult-to-express constructs.[2] |
This table is a representative example based on typical results for challenging proteins and specific data for PAPS synthase expression.
Experimental Protocols
Protocol 1: Expression and Purification of His-tagged Human PAPS Synthase
This protocol is adapted for the expression of N-terminally His-tagged human PAPS synthase in E. coli.
A. Expression of PAPS Synthase
-
Transformation: Transform a suitable expression plasmid (e.g., pET vector containing the human PAPS synthase gene) into a competent E. coli expression strain (e.g., BL21(DE3) or Rosetta(DE3)). Plate on LB agar plates containing the appropriate antibiotic and incubate overnight at 37°C.
-
Starter Culture: Inoculate a single colony into 50 mL of LB medium with the corresponding antibiotic. Grow overnight at 37°C with shaking at 220 rpm.
-
Large-Scale Culture: Inoculate 1 L of LB medium with the overnight starter culture. Grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induction: Cool the culture to 18-20°C. Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-0.5 mM.[2]
-
Harvest: Continue to incubate the culture for 16-20 hours at 18°C with shaking.[2] Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Discard the supernatant and store the cell pellet at -80°C.
B. Purification of PAPS Synthase
-
Cell Lysis: Resuspend the cell pellet in 20-30 mL of ice-cold Lysis Buffer (50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, 1 mM EDTA, and a protease inhibitor cocktail).
-
Sonication: Lyse the cells by sonication on ice (e.g., 10 cycles of 30 seconds on, 30 seconds off).
-
Clarification: Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C to pellet cell debris.[2] Collect the supernatant.
-
Affinity Chromatography:
-
Equilibrate a Ni-NTA affinity column with Binding Buffer (50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10 mM imidazole).
-
Load the clarified lysate onto the column.
-
Wash the column with 10-20 column volumes of Wash Buffer (50 mM Tris-HCl pH 7.5, 300 mM NaCl, 20-40 mM imidazole).
-
Elute the protein with Elution Buffer (50 mM Tris-HCl pH 7.5, 300 mM NaCl, 250-500 mM imidazole).
-
-
Buffer Exchange: If necessary, exchange the buffer of the purified protein into a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 10% glycerol) using dialysis or a desalting column.
-
Purity Analysis: Analyze the purified protein by SDS-PAGE.
Protocol 2: On-Column Refolding of Insoluble APS Metabolic Enzymes
This protocol can be used when the target protein is primarily in inclusion bodies.
-
Inclusion Body Preparation: After cell lysis and centrifugation, discard the supernatant. Wash the pellet containing inclusion bodies with a buffer containing a mild detergent (e.g., 1% Triton X-100) to remove membrane contaminants. Centrifuge and repeat the wash step with a buffer without detergent.
-
Solubilization: Resuspend the washed inclusion bodies in a Denaturing Binding Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 6 M Guanidine-HCl or 8 M Urea, 10 mM imidazole). Stir for 1-2 hours at room temperature to solubilize the protein.
-
Clarification: Centrifuge at high speed (e.g., 30,000 x g) for 30 minutes to pellet any remaining insoluble material.
-
Binding to Resin: Load the clarified, denatured protein onto a Ni-NTA column equilibrated with the Denaturing Binding Buffer.
-
On-Column Refolding:
-
Wash the column with the Denaturing Binding Buffer.
-
Gradually exchange the denaturing buffer with a refolding buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 20 mM imidazole, and potentially refolding additives like L-arginine). This can be done using a linear gradient from 100% denaturing buffer to 100% refolding buffer over several hours.
-
-
Elution: Elute the refolded protein with Elution Buffer (50 mM Tris-HCl pH 7.5, 300 mM NaCl, 250-500 mM imidazole).
-
Analysis: Analyze the eluted fractions for soluble, folded protein using SDS-PAGE and a functional assay if available.
References
Technical Support Center: Measurement of Intracellular Adenosine-5'-phosphosulfate (APS)
Welcome to the technical support center for the measurement of intracellular adenosine-5'-phosphosulfate (APS). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to the quantification of this low-abundance and labile metabolite.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in measuring intracellular APS?
A1: Measuring intracellular APS is challenging due to a combination of factors:
-
Low Intracellular Concentrations: APS is a transient intermediate in the sulfation pathway, and its intracellular concentrations are typically very low, often in the low micromolar range. For human PAPS synthase 1, the steady-state concentration of APS has been modeled to be 1.6 µM, though it may increase under conditions of sulfate excess.
-
Chemical Instability: The phospho-sulfate anhydride bond in APS is labile, particularly under acidic conditions. While stable for days at a pH above 6.5, its stability is compromised at lower pH.
-
Rapid Enzymatic Turnover: As an intermediate metabolite, APS is rapidly converted to 3'-phosphothis compound (PAPS) by APS kinase or can be a substrate for other enzymes, leading to a short intracellular half-life.
-
Interference from Structurally Similar Molecules: The cellular environment is rich in other nucleotides, such as ATP and ADP, which are present at much higher concentrations and can interfere with the chromatographic separation and mass spectrometric detection of APS.
-
Matrix Effects: Components of the cellular lysate can interfere with the ionization of APS in the mass spectrometer, leading to ion suppression or enhancement and, consequently, inaccurate quantification.
Q2: What are the recommended methods for quantifying intracellular APS?
A2: The two primary methods for the quantification of intracellular APS are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and enzymatic assays.
-
LC-MS/MS: This is the most common and sensitive method. Hydrophilic Interaction Liquid Chromatography (HILIC) is particularly well-suited for separating highly polar compounds like APS and is compatible with mass spectrometry.
-
Enzymatic Assays: These assays are typically based on the conversion of APS to a detectable product. For example, in the presence of excess inorganic pyrophosphate (PPi), ATP sulfurylase can convert APS to ATP, which can then be quantified using a coupled enzyme system (e.g., hexokinase and glucose-6-phosphate dehydrogenase) that leads to a change in absorbance or fluorescence.
Q3: How should I prepare my cell samples for APS measurement?
A3: Proper sample preparation is critical for accurate APS measurement. The main goals are to effectively quench metabolic activity, lyse the cells, and extract the metabolites while minimizing degradation.
-
Quenching: Rapidly halt all enzymatic activity to prevent changes in APS levels. This is typically achieved by flash-freezing the cell pellet in liquid nitrogen or by using cold extraction solvents.
-
Lysis and Extraction: Cells are lysed to release intracellular contents. A common method is protein precipitation using a cold solvent like a methanol/water mixture (e.g., 70:30 v/v).
-
Centrifugation: After lysis, centrifuge the samples at a high speed in a refrigerated centrifuge to pellet proteins and cell debris.
-
Supernatant Collection: Carefully collect the supernatant, which contains the metabolites.
-
Drying and Reconstitution: The supernatant can be dried under a stream of nitrogen or by vacuum centrifugation and then reconstituted in a solvent compatible with your analytical method.
Troubleshooting Guides
LC-MS/MS Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| No or Low APS Signal | Degradation during sample preparation: APS is unstable in acidic conditions. | Ensure all extraction and storage solutions are at a neutral or slightly alkaline pH. Keep samples on ice or at 4°C throughout the preparation process. |
| Inefficient extraction: The extraction solvent may not be optimal for APS. | Test different extraction solvents. A common choice for polar metabolites is a cold methanol/water mixture. | |
| Ion suppression from matrix effects: Co-eluting compounds from the cell lysate are interfering with APS ionization. | Improve sample cleanup using solid-phase extraction (SPE). Optimize the chromatographic gradient to better separate APS from interfering compounds. Prepare calibration standards in a matrix similar to the sample to compensate for matrix effects. | |
| Poor Peak Shape (Tailing or Fronting) | Secondary interactions with the column: The analyte is interacting with active sites on the stationary phase. | Ensure the mobile phase pH is appropriate for both the analyte and the column chemistry. Consider adding a small amount of a competing agent to the mobile phase. |
| Incompatible injection solvent: The solvent used to reconstitute the sample is too strong, causing the peak to distort. | Reconstitute the dried extract in a solvent that is weaker than or matches the initial mobile phase composition. | |
| Inconsistent Retention Times | Column equilibration issues: The column is not fully equilibrated between injections. | Increase the column equilibration time between runs. |
| Fluctuations in mobile phase composition or temperature: Inconsistent solvent delivery or temperature changes can affect retention. | Ensure the mobile phase is properly mixed and degassed. Use a column oven to maintain a stable temperature. |
Enzymatic Assay Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| High Background Signal | Contamination of reagents with ATP: The enzymes or buffers used may contain ATP, leading to a high blank reading. | Use high-purity reagents. Prepare fresh buffers. Run a blank reaction without the APS-containing sample to determine the level of background ATP. |
| Non-specific enzyme activity: Other enzymes in the cell lysate may be producing ATP or interfering with the detection reaction. | Include appropriate controls, such as a sample to which no ATP sulfurylase has been added, to check for non-specific reactions. Consider a partial purification of the cell extract to remove interfering enzymes. | |
| Low or No Signal | Enzyme inactivity: The enzymes used in the assay may have lost activity due to improper storage or handling. | Use fresh enzymes and store them according to the manufacturer's instructions. |
| Presence of inhibitors in the cell extract: The cell lysate may contain endogenous inhibitors of the assay enzymes. | Dilute the cell extract to reduce the concentration of potential inhibitors. Perform a spike-and-recovery experiment by adding a known amount of APS to the cell extract to check for inhibition. |
Quantitative Data Summary
The intracellular concentration of APS is low and can vary depending on the cell type and metabolic state.
| Parameter | Value | Organism/System | Reference |
| Modeled Steady-State Concentration | 1.6 µM | Human PAPS Synthase 1 | [1] |
| Potential Concentration under Sulfate Excess | Up to 60 µM | Human PAPS Synthase 1 | [1] |
Note: Experimental data on absolute intracellular APS concentrations are limited in the literature. The provided values are based on modeling and may not reflect the concentrations in all cell types under all conditions.
Experimental Protocols
Detailed Methodology for Intracellular APS Extraction
-
Cell Culture and Harvesting:
-
Culture cells to the desired confluency.
-
Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Harvest the cells by scraping (for adherent cells) or centrifugation.
-
Count the cells to allow for normalization of the results.
-
Centrifuge the cell suspension to obtain a cell pellet.
-
-
Metabolite Extraction:
-
To the cell pellet (e.g., 1 x 106 cells), add 200 µL of ice-cold 70:30 (v/v) methanol:water.
-
Vortex the mixture vigorously for 30 seconds.
-
Incubate the samples on ice for 10 minutes to allow for complete protein precipitation.
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
-
Sample Processing:
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
Dry the supernatant using a vacuum centrifuge or a gentle stream of nitrogen.
-
Store the dried extracts at -80°C until analysis.
-
Before analysis, reconstitute the dried extract in a solvent compatible with your LC-MS/MS or enzymatic assay (e.g., 50 µL of the initial mobile phase for LC-MS/MS).
-
Detailed Methodology for LC-MS/MS Quantification of APS
-
Chromatography:
-
Column: A HILIC column (e.g., a BEH Amide column) is recommended.
-
Mobile Phase A: Water with a suitable buffer (e.g., 10 mM ammonium acetate, pH 9.0).
-
Mobile Phase B: Acetonitrile.
-
Gradient: A gradient from high organic to high aqueous content. For example, start at 85% B, hold for 1 minute, then decrease to 40% B over 5 minutes.
-
Flow Rate: A typical flow rate is 0.3-0.5 mL/min.
-
Column Temperature: Maintain at a constant temperature, e.g., 40°C.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray ionization (ESI) in negative mode.
-
Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transition for APS. The exact m/z values will depend on the instrument and conditions but will be based on the molecular weight of APS (412.02 g/mol for the free acid).
-
Optimization: Optimize the cone voltage and collision energy for the APS-specific transition to achieve maximum sensitivity.
-
Visualizations
Caption: Experimental workflow for intracellular APS measurement.
Caption: Simplified APS and PAPS biosynthesis pathway.
References
Technical Support Center: Enhancing Metabolic Flux Analysis of the APS Pathway
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in metabolic flux analysis (MFA) of the Adenosine 5'-phosphosulfate (APS) pathway. Our goal is to help you improve the efficiency and accuracy of your experiments.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
| Question | Possible Causes | Suggested Solutions |
| Issue 1: Low or undetectable signals for APS and PAPS in mass spectrometry. | 1. Metabolite Instability: APS and PAPS are labile and can degrade quickly during sample preparation. 2. Low Intracellular Concentrations: These metabolites are often present at low levels within the cell. 3. Inefficient Extraction: The chosen extraction method may not be optimal for these specific nucleotides. 4. Ion Suppression: Matrix effects from other cellular components can interfere with the detection of APS and PAPS. | 1. Rapid Quenching and Cold Extraction: Immediately quench metabolic activity with a cold solvent (e.g., -20°C 60% methanol) and keep samples on ice or dry ice throughout the extraction process. 2. Increase Sample Amount: Use a larger cell pellet to increase the absolute amount of APS and PAPS in your sample. 3. Optimize Extraction Solvent: Test different solvent systems. A common starting point is a cold mixture of methanol, acetonitrile, and water. 4. Use Internal Standards: Spike your samples with labeled internal standards for APS and PAPS to correct for extraction inefficiency and ion suppression. 5. Chromatographic Separation: Employ hydrophilic interaction liquid chromatography (HILIC) to effectively separate these polar compounds from interfering matrix components before they enter the mass spectrometer.[1] |
| Issue 2: Inconsistent or non-reproducible isotopic labeling patterns in sulfur-containing amino acids (cysteine, methionine). | 1. Incomplete Isotopic Steady State: The labeling experiment may not have been long enough for the isotopic label to fully incorporate into the downstream amino acid pools. 2. Contamination from Unlabeled Sources: The growth medium may contain unlabeled sulfur sources (e.g., in yeast extract or serum) that dilute the isotopic tracer. 3. Metabolic Branching and Dilution: The flux of the labeled sulfur may be diluted by other metabolic pathways that also contribute to the synthesis of these amino acids. 4. Ineffective Quenching: Continued metabolic activity after sample collection can alter labeling patterns.[2] | 1. Time-Course Experiment: Perform a preliminary experiment to determine the time required to reach isotopic steady state by collecting and analyzing samples at multiple time points. 2. Use Defined Media: Whenever possible, use a minimal medium with a single, fully labeled sulfur source to avoid isotopic dilution. 3. Comprehensive Metabolic Model: Your computational model should account for all significant pathways that contribute to the synthesis and degradation of the target amino acids. 4. Rapid Quenching: Ensure that metabolic activity is halted instantly upon sample collection using methods like rapid filtration and immersion in cold quenching solution. |
| Issue 3: Poor goodness-of-fit between the computational model and the experimental labeling data. | 1. Incorrect Metabolic Network Structure: The model may be missing key reactions or compartments of the APS pathway. 2. Inaccurate Atom Transitions: The mapping of sulfur atoms from reactants to products in your model may be incorrect. 3. Violation of Steady-State Assumption: The biological system may not have been in a true metabolic steady state during the labeling experiment. 4. Measurement Errors: Inaccurate measurement of extracellular fluxes (uptake/secretion rates) or isotopic enrichment can lead to discrepancies. | 1. Literature Review and Model Refinement: Thoroughly review the literature for your specific organism to ensure your metabolic model is as accurate and complete as possible. 2. Verify Atom Transitions: Double-check the stoichiometry and atom mapping for each reaction in your model. 3. Verify Metabolic Steady State: Monitor cell growth and substrate/product concentrations over time to confirm that the system is in a steady state. 4. Re-measure External Rates and Isotopic Enrichment: If possible, re-run the analyses for extracellular fluxes and isotopic labeling to rule out measurement errors. |
Frequently Asked Questions (FAQs)
Q1: What is the most suitable isotopic tracer for studying the APS pathway?
A1: For tracing sulfur metabolism, the radioactive isotope ³⁵S-sulfate is a common and effective choice.[2] It allows for direct tracking of sulfur atoms as they are incorporated into APS, PAPS, and downstream metabolites like cysteine and methionine. When using ³⁵S, it is crucial to handle the radioisotope with appropriate safety precautions. Alternatively, stable isotopes of sulfur, such as ³⁴S-sulfate , can be used with mass spectrometry, though this may require more sensitive instrumentation to detect the isotopic enrichment.
Q2: How can I quantify the intracellular concentrations of APS and PAPS?
A2: Quantifying APS and PAPS can be challenging due to their low abundance and instability. A robust method involves using hydrophilic interaction liquid chromatography-mass spectrometry (HILIC-MS) .[1] This technique is well-suited for separating highly polar compounds like APS and PAPS from other cellular components and provides sensitive and selective detection.[1] To ensure accurate quantification, it is recommended to use stable isotope-labeled internal standards.
Q3: What are the key enzymes that regulate flux through the APS pathway?
A3: The two primary enzymes that control the flux through the initial steps of the APS pathway are ATP sulfurylase and APS kinase . ATP sulfurylase catalyzes the activation of sulfate to form APS.[3][4] APS kinase then phosphorylates APS to produce 3'-phosphoadenosine-5'-phosphosulfate (PAPS).[3][4] The activities of these enzymes are often regulated by the availability of their substrates (ATP and sulfate) and by feedback inhibition from downstream products.[3]
Q4: My computational model for the APS pathway is not converging. What should I do?
A4: Non-convergence in MFA models can arise from several issues. First, check for any inconsistencies in your input data, such as uptake and secretion rates that violate mass balance. Second, your metabolic network may be underdetermined, meaning there is not enough experimental data to uniquely solve for all the fluxes. In this case, you may need to simplify your model by lumping some reactions or provide additional experimental constraints. Finally, the optimization algorithm itself may be struggling to find a solution. Trying a different algorithm or adjusting the solver settings within your MFA software can sometimes resolve the issue.
Data Presentation
Table 1: Experimentally Determined Metabolic Fluxes in the Methionine Biosynthesis Pathway of Corynebacterium glutamicum
The following table presents a comparison of metabolic fluxes for key reactions in the methionine biosynthesis pathway between a wild-type C. glutamicum strain (ENM-16) and a metabolically engineered strain (LY-5) with enhanced NADPH supply. Flux values are normalized to a glucose uptake rate of 100 mmol g dry cell⁻¹ h⁻¹.
| Reaction | Abbreviation | C. glutamicum ENM-16 (Wild-Type) Flux | C. glutamicum LY-5 (Engineered) Flux |
| Glucose-6-phosphate dehydrogenase | G6PDH | 35.8 | 53.2 |
| 6-Phosphogluconate dehydrogenase | 6PGDH | 35.8 | 53.2 |
| Homoserine O-acetyltransferase | HOAT | 10.2 | 18.5 |
| O-acetylhomoserine sulfhydrylase | OAHSH | 10.2 | 18.5 |
| Cystathionine γ-synthase | CGS | 8.1 | 15.3 |
| Cystathionine β-lyase | CBL | 8.1 | 15.3 |
| Methionine synthase | METS | 8.1 | 15.3 |
Data adapted from a study on metabolic engineering of C. glutamicum for methionine production.[5]
Experimental Protocols
Protocol 1: ³⁵S-Sulfate Labeling for Metabolic Flux Analysis of the APS Pathway
This protocol provides a general framework for conducting a ³⁵S-sulfate labeling experiment to determine fluxes in the APS pathway.
1. Cell Culture and Media Preparation:
-
Culture your cells of interest in a defined minimal medium to ensure a single, known sulfur source.
-
Prepare a labeling medium that is identical to the growth medium but with the standard sulfate source replaced by ³⁵S-labeled sulfate of a known specific activity.
2. Isotopic Labeling:
-
Grow cells to the desired growth phase (e.g., mid-exponential phase) under steady-state conditions.
-
Harvest the cells by centrifugation and wash them with a sulfate-free medium to remove any unlabeled sulfate.
-
Resuspend the cells in the pre-warmed ³⁵S-labeling medium and incubate under the same growth conditions. The duration of labeling should be sufficient to achieve isotopic steady state, which should be determined empirically through a time-course experiment.
3. Quenching and Metabolite Extraction:
-
To halt metabolic activity, rapidly quench the cells. For suspension cultures, this can be done by fast filtration and immediate immersion of the filter in a cold quenching solution (e.g., -20°C 60% methanol). For adherent cells, aspirate the medium and add the cold quenching solution directly to the plate.
-
Extract the metabolites by lysing the cells in the cold quenching solution. The extraction solvent should be optimized for the recovery of polar metabolites like APS and PAPS.
4. Sample Analysis:
-
Separate the intracellular metabolites using a suitable chromatographic method, such as HILIC.
-
Quantify the total amount of key metabolites (APS, PAPS, cysteine, methionine) using mass spectrometry or other sensitive analytical techniques.
-
Measure the radioactivity incorporated into each metabolite using a liquid scintillation counter.
-
Calculate the specific activity (radioactivity per mole) of each metabolite.
5. Data Analysis and Flux Calculation:
-
Use the measured specific activities and extracellular flux rates (substrate uptake and product secretion) as inputs for your computational MFA model.
-
Solve the model to estimate the intracellular metabolic fluxes through the APS pathway.
Visualizations
Caption: The APS signaling pathway, illustrating the activation of sulfate and its incorporation into amino acids.
Caption: A typical experimental workflow for Metabolic Flux Analysis (MFA).
Caption: A logical troubleshooting workflow for addressing a poor model fit in MFA.
References
- 1. Determination of 3'-phosphothis compound in cells and Golgi fractions using hydrophilic interaction liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Measurement of flux through sulfate assimilation using [35S]sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Adenosine-5′-phosphosulfate – a multifaceted modulator of bifunctional 3′-phospho-adenosine-5′-phosphosulfate synthases and related enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Human 3'-phosphoadenosine 5'-phosphosulfate (PAPS) synthase: biochemistry, molecular biology and genetic deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
Kinetic Showdown: A Comparative Analysis of APS and PAPS Reductases
For Immediate Publication
Shanghai, China – December 23, 2025 – In the intricate world of sulfur metabolism, two key enzymes, Adenosine 5'-phosphosulfate (APS) reductase and 3'-phosphoadenosine-5'-phosphosulfate (PAPS) reductase, play pivotal roles in the reduction of activated sulfate. While both enzymes catalyze a critical step in the synthesis of sulfur-containing biomolecules, their kinetic properties, substrate specificities, and reaction mechanisms exhibit notable differences. This guide provides a comprehensive kinetic comparison of APS and PAPS reductases, offering valuable insights for researchers in biochemistry, microbiology, and drug development.
At a Glance: Key Differences in Kinetic Parameters
A thorough review of published literature reveals distinct kinetic profiles for APS and PAPS reductases across various organisms. The Michaelis constant (Km) for the sulfonucleotide substrate and the maximum reaction velocity (Vmax) are key indicators of enzyme efficiency and substrate affinity. Generally, APS reductases exhibit a higher affinity for their substrate (lower Km) compared to PAPS reductases.
| Enzyme | Organism | Substrate | Km (µM) | Vmax (µmol/min/mg) | Reductant | Reference |
| APS Reductase | Desulfovibrio vulgaris | APS | 16.3 | 2.15 | Ferricyanide | [1] |
| Desulfovibrio piger Vib-7 | APS | 4330 | 0.67 | Not specified | [2] | |
| Desulfomicrobium sp. Rod-9 | APS | 3570 | 0.45 | Not specified | [2] | |
| Pseudomonas aeruginosa | APS | Not specified | 5.8 | Thioredoxin | [3] | |
| PAPS Reductase | Escherichia coli | PAPS | Not specified | Not specified | Thioredoxin | [4] |
| Human (FAD Synthase domain) | PAPS | Not specified | 0.042 (kcat, s⁻¹) | Not specified | [5] |
Note: The kinetic parameters can vary significantly depending on the specific assay conditions, including the nature of the electron donor (reductant). Direct comparison of Vmax values should be made with caution due to differences in experimental setups.
Unraveling the Reaction Mechanisms
APS and PAPS reductases employ distinct catalytic strategies. APS reductase, typically found in dissimilatory sulfate-reducing bacteria and archaea, is an iron-sulfur flavoenzyme.[6][7] Its catalytic cycle involves the transfer of two electrons to FAD, followed by a nucleophilic attack of the reduced FAD on the sulfur atom of APS.[6][8][9] This leads to the formation of a FAD-sulfite adduct and the release of AMP.[6]
In contrast, PAPS reductase, predominantly found in assimilatory sulfate reduction pathways in bacteria, fungi, and plants, does not contain an iron-sulfur cluster.[7] Its mechanism relies on a thioredoxin-dependent reduction. The reaction proceeds through the formation of a mixed disulfide intermediate between the enzyme and PAPS, followed by the transfer of electrons from thioredoxin to break the sulfur-oxygen bond, releasing sulfite and PAP (3'-phosphoadenosine-5'-phosphate).[10][11]
Experimental Corner: Protocols for Kinetic Analysis
Accurate determination of the kinetic parameters of APS and PAPS reductases is fundamental to understanding their function. Below are detailed protocols for non-radioactive kinetic assays for both enzymes.
Kinetic Assay for APS Reductase Activity (Fuchsin Method)
This assay relies on the colorimetric detection of sulfite, the product of the APS reductase reaction, using fuchsin dye.[12]
Materials:
-
Enzyme extract containing APS reductase
-
Reaction Buffer: 50 mM Tris-HCl (pH 8.0), 2 mM EDTA, 10 mM MgCl₂
-
Adenosine 5'-phosphosulfate (APS) solution (various concentrations for kinetic analysis)
-
Reduced glutathione (GSH) or other suitable electron donor
-
Fuchsin Reagent: 0.1% (w/v) basic fuchsin in 1.2 N HCl
-
Formaldehyde solution (37%)
-
Sodium sulfite standards
-
96-well microplate
-
Microplate reader
Procedure:
-
Reaction Setup: In a 96-well microplate, prepare reaction mixtures containing the reaction buffer, a fixed concentration of the electron donor (e.g., 5 mM GSH), and varying concentrations of APS.
-
Enzyme Addition: Initiate the reaction by adding a known amount of the enzyme extract to each well. The final reaction volume should be standardized (e.g., 100 µL).
-
Incubation: Incubate the plate at a constant temperature (e.g., 30°C) for a predetermined time, ensuring the reaction remains in the linear range.
-
Reaction Termination and Color Development: Stop the reaction by adding a solution of formaldehyde and the fuchsin reagent. The formaldehyde reacts with the sulfite to form a colored adduct with fuchsin.
-
Measurement: After a short incubation period for color development, measure the absorbance at 570 nm using a microplate reader.
-
Quantification: Generate a standard curve using known concentrations of sodium sulfite to determine the amount of sulfite produced in each reaction.
-
Kinetic Analysis: Plot the initial reaction velocities against the substrate (APS) concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
Kinetic Assay for PAPS Reductase Activity (Thioredoxin-Coupled Assay)
This assay couples the reduction of PAPS to the oxidation of NADPH, which can be monitored spectrophotometrically.[4]
Materials:
-
Purified PAPS reductase
-
Reaction Buffer: 100 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM EDTA
-
3'-phosphothis compound (PAPS) solution (various concentrations)
-
Thioredoxin
-
Thioredoxin reductase
-
NADPH
-
Spectrophotometer
Procedure:
-
Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing the reaction buffer, a saturating concentration of NADPH (e.g., 200 µM), a catalytic amount of thioredoxin reductase, and a fixed concentration of thioredoxin.
-
Enzyme Addition: Add a known amount of purified PAPS reductase to the cuvette.
-
Initiation and Measurement: Initiate the reaction by adding varying concentrations of PAPS. Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.
-
Calculation of Reaction Velocity: The rate of NADPH oxidation is directly proportional to the rate of PAPS reduction. Calculate the initial velocities from the linear portion of the absorbance versus time plot using the molar extinction coefficient of NADPH (6.22 mM⁻¹cm⁻¹).
-
Kinetic Analysis: Plot the initial reaction velocities against the substrate (PAPS) concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
Visualizing the Pathways and Mechanisms
To further elucidate the roles and actions of APS and PAPS reductases, the following diagrams, generated using the DOT language, illustrate the sulfate assimilation pathway and the experimental workflow for a typical kinetic assay.
Caption: Overview of the sulfate assimilation pathway highlighting the central roles of APS and PAPS reductases.
Caption: A generalized experimental workflow for determining the kinetic parameters of an enzyme.
Conclusion
The kinetic comparison of APS and PAPS reductases underscores the diversity of enzymatic strategies employed in the fundamental process of sulfur assimilation. While both enzymes ultimately yield sulfite, their distinct substrate preferences, kinetic parameters, and catalytic mechanisms reflect their evolutionary adaptation to different metabolic contexts. The provided experimental protocols and visualizations serve as a valuable resource for researchers aiming to further investigate these crucial enzymes, paving the way for a deeper understanding of sulfur metabolism and the development of novel therapeutic agents targeting these pathways.
References
- 1. Some physical and kinetic properties of adenylyl sulfate reductase from Desulfovibrio vulgaris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Adenosine-5′-Phosphosulfate- and Sulfite Reductases Activities of Sulfate-Reducing Bacteria from Various Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of a new class of 5'-adenylylsulfate (APS) reductases from sulfate-assimilating bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PAPS-reductase from Escherichia coli: characterization of the enzyme as probe for thioredoxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bacterial Over-Expression and Purification of the 3′phosphoadenosine 5′phosphosulfate (PAPS) Reductase Domain of Human FAD Synthase: Functional Characterization and Homology Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure of adenylylsulfate reductase from the hyperthermophilic Archaeoglobus fulgidus at 1.6-Å resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Adenylyl-sulfate reductase - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 10. Figure 1 from 3'-Phosphothis compound reductase in complex with thioredoxin: a structural snapshot in the catalytic cycle. | Semantic Scholar [semanticscholar.org]
- 11. 3′-Phosphoadenosine-5′-phosphosulfate Reductase in Complex with Thioredoxin: A Structural Snapshot in the Catalytic Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Kinetic assays for determining in vitro APS reductase activity in plants without the use of radioactive substances - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Novel Non-Radioactive Assays for APS Reductase Against Radiolabeling Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of novel non-radioactive assays for Adenosine 5'-phosphosulfate (APS) reductase (APR) against traditional radiolabeling methods. The presented data and protocols are intended to assist researchers in selecting the most suitable assay for their specific needs, considering factors such as safety, cost, and throughput.
Introduction to APS Reductase and its Measurement
Adenosine 5'-phosphosulfate (APS) reductase (EC 1.8.4.9) is a key enzyme in the sulfate assimilation pathway, catalyzing the reduction of APS to sulfite and AMP.[1][2] This pathway is crucial for the biosynthesis of essential sulfur-containing compounds like cysteine and methionine in plants and many microorganisms.[3] Due to its central role, the accurate measurement of APR activity is vital for studies in plant physiology, microbiology, and drug development targeting pathogens where this pathway is essential.
Traditionally, the activity of APS reductase has been determined using radiolabeling methods, which are highly sensitive but pose significant safety and logistical challenges.[2] Recently, several non-radioactive assays have been developed, offering safer and more accessible alternatives.[2] This guide focuses on the validation of two such novel non-radioactive kinetic assays against a widely used charcoal-binding radioactive assay.
Quantitative Data Comparison
The following table summarizes the kinetic parameters of APS reductase obtained using both non-radioactive and radioactive assays. The data for the non-radioactive assays were obtained from studies on Arabidopsis thaliana and tomato leaf extracts, while the radioactive assay data is from studies on Mycobacterium tuberculosis.
| Parameter | Non-Radioactive Assay 1 (APS as substrate)[4] | Non-Radioactive Assay 2 (APS-regenerating system)[2] | Radioactive Assay ([³⁵S]APS, Charcoal-Binding)[1] |
| Detection Method | Colorimetric (Fuchsin) | Colorimetric (Fuchsin) | Scintillation Counting |
| Substrate | APS | Sulfate + ATP | [³⁵S]APS |
| Electron Donor | Reduced Glutathione (GSH) | Reduced Glutathione (GSH) | Dithiothreitol (DTT) |
| Km for APS | Arabidopsis: 2.06 mMTomato: 2.11 mM | Not directly measured | 10.2 ± 1.5 µM |
| kcat | Not reported | Not reported | 0.28 ± 0.01 s⁻¹ |
| kcat/Km | Not reported | Not reported | 2.7 x 10⁴ M⁻¹s⁻¹ |
| Ki for ADP | Not reported | Not reported | 2.9 ± 0.4 µM |
Signaling Pathway and Experimental Workflows
Sulfate Assimilation Pathway
The following diagram illustrates the central role of APS reductase in the sulfate assimilation pathway.
Sulfate assimilation pathway highlighting APS reductase.
Experimental Workflow: Non-Radioactive Assay
This diagram outlines the general workflow for the non-radioactive APS reductase assays.
Workflow for non-radioactive APS reductase assays.
Experimental Workflow: Radioactive Assay
This diagram illustrates the workflow for the charcoal-binding radioactive APS reductase assay.
Workflow for the charcoal-binding radioactive assay.
Experimental Protocols
Novel Non-Radioactive Kinetic Assays[2]
These assays rely on the colorimetric detection of sulfite, the product of the APS reductase reaction, using fuchsin.
Assay 1: Using APS as a Substrate
-
Reaction Mixture Preparation: Prepare a 1 ml reaction mixture containing 50 mM HEPES buffer (pH 8.0), 10 mM GSH, 2 mM EDTA, and 2 mM APS.
-
Enzyme Extraction and Preparation: Homogenize plant material and desalt the protein extract. To prevent the oxidation of the generated sulfite, pre-incubate the desalted extract with 1 mM tungstate for 30 minutes at 4°C.
-
Reaction Initiation: Start the reaction by adding 50-100 µl of the prepared protein extract to the reaction mixture.
-
Incubation: Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).
-
Sulfite Detection:
-
Stop the reaction by adding 100 µl of 0.5 M NaOH.
-
Add 250 µl of a fuchsin reagent (0.04% fuchsin in 4.4 M HCl).
-
Add 50 µl of 37% formaldehyde.
-
Incubate at room temperature for 30 minutes to allow for color development.
-
Measure the absorbance at 570 nm.
-
Quantify the amount of sulfite produced by comparing the absorbance to a standard curve prepared with known concentrations of sodium sulfite.
-
Assay 2: Using an APS-Regenerating System
This assay is similar to Assay 1, but instead of providing APS directly, it is generated in situ.
-
Reaction Mixture Preparation: Prepare a 1 ml reaction mixture containing 50 mM HEPES buffer (pH 8.0), 10 mM GSH, 2 mM EDTA, 2 mM ATP, 2 mM Na₂SO₄, and 0.2 units of ATP sulfurylase.
-
Enzyme Extraction and Preparation: Follow the same procedure as in Assay 1.
-
Reaction Initiation and Incubation: Follow the same procedures as in Assay 1.
-
Sulfite Detection: Follow the same procedure as in Assay 1.
Traditional Radioactive Assay: [³⁵S]APS Charcoal-Binding Method[1]
This assay measures the production of [³⁵S]sulfite from [³⁵S]APS. Unreacted [³⁵S]APS is removed by binding to activated charcoal.
-
Reaction Mixture Preparation: Prepare a reaction mixture containing 10 mM HEPES buffer (pH 7.5), 25 µM DTT, 10 µM E. coli thioredoxin (Trx), and varying concentrations of APS, including a tracer amount of [³⁵S]APS (e.g., 3 nM).
-
Reaction Initiation: Start the reaction by adding the APS reductase enzyme (e.g., 100 nM).
-
Incubation: Incubate the reaction at room temperature.
-
Sampling and Quenching: At various time points, take a 10 µl aliquot of the reaction mixture and quench it by adding it to a charcoal solution (2% w/v) containing 20 mM Na₂SO₃.
-
Separation:
-
Vortex the charcoal mixture and incubate on ice for 10 minutes.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 5 minutes to pellet the charcoal with the bound [³⁵S]APS.
-
-
Detection:
-
Take a sample of the supernatant, which contains the [³⁵S]sulfite product.
-
Add the supernatant to a scintillation cocktail.
-
Measure the radioactivity using a liquid scintillation counter.
-
Conclusion
The novel non-radioactive assays for APS reductase present a viable and advantageous alternative to traditional radiolabeling methods.[2] They are safer, do not require specialized facilities for handling radioactive materials, and are technically simpler to perform. The validation data demonstrates their reliability in detecting differences in APR activity in biological samples.[2] While radioactive assays may offer higher sensitivity for purified enzyme systems, the non-radioactive methods are well-suited for kinetic studies and high-throughput screening in various research and development settings. The choice of assay will ultimately depend on the specific experimental goals, available resources, and safety considerations.
References
- 1. A Continuous Spectrophotometric Assay for APS Reductase Activity with Sulfite-Selective Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinetic assays for determining in vitro APS reductase activity in plants without the use of radioactive substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Adenylyl-sulfate reductase - Wikipedia [en.wikipedia.org]
- 4. academic.oup.com [academic.oup.com]
Comparative Analysis of APS Kinase Substrate Specificity: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the substrate specificity of Adenosine 5'-phosphosulfate (APS) kinase is crucial for dissecting its role in cellular signaling and for the development of targeted therapeutics. This guide provides a comparative analysis of APS kinase substrate specificity across different organisms, supported by quantitative data and detailed experimental protocols.
APS kinase (EC 2.7.1.25) is a key enzyme in the sulfur activation pathway, catalyzing the phosphorylation of APS to 3'-phosphoadenosine 5'-phosphosulfate (PAPS). PAPS serves as the universal sulfuryl donor for all sulfotransferase reactions, which are involved in a myriad of biological processes, including detoxification, hormone regulation, and the synthesis of essential macromolecules. The substrate specificity of APS kinase dictates the efficiency of PAPS synthesis and, consequently, the downstream sulfation events.
The PAPS Synthesis Pathway
The synthesis of PAPS is a two-step process. First, ATP sulfurylase activates inorganic sulfate by converting it to APS. Subsequently, APS kinase phosphorylates APS at the 3'-hydroxyl group of the ribose moiety, using a second molecule of ATP as the phosphoryl donor. In metazoans, including humans, these two enzymatic activities are housed in a single bifunctional protein known as PAPS synthase (PAPSS). In contrast, in lower organisms such as fungi, bacteria, and plants, ATP sulfurylase and APS kinase are monofunctional, existing as separate enzymes.
Comparative Kinetic Data of APS Kinases
The substrate specificity of APS kinase is primarily determined by its affinity for its two substrates: APS and ATP. This is quantitatively expressed by the Michaelis constant (Km), where a lower Km value indicates a higher affinity. The following table summarizes the available kinetic data for APS kinases from various organisms. It is important to note that direct comparison can be challenging due to variations in experimental conditions across different studies.
| Organism | Enzyme Type | Substrate | Km (µM) | Vmax | Specific Activity | Notes |
| Penicillium chrysogenum | Monofunctional | APS | ~10 | - | 871 pmol/min/µg | Exhibits substrate inhibition by APS at concentrations above 30 µM.[1][2] |
| ATP | 126 | - | - | |||
| Escherichia coli | Monofunctional | APS | - | - | - | Exhibits complex kinetic behavior with substrate inhibition by APS.[3] |
| ATPγS | - | 535-fold reduced Vmax compared to ATP | Sequential kinetic mechanism observed with ATPγS.[3] | |||
| Saccharomyces cerevisiae | Monofunctional | - | - | - | - | Enzyme exists as a dimer and its activity is enhanced by reducing agents. |
| Thiobacillus denitrificans | Monofunctional | APS | - | - | - | Shows substrate inhibition by APS. |
| Human (PAPSS1) | Bifunctional | ATP | 250 (for overall reaction) | - | - | Exhibits hyperbolic response to ATP concentration.[4] |
| Human (PAPSS2b) | Bifunctional | ATP | 1400 (for overall reaction) | - | - | Splice variant; shows a sigmoidal response to ATP concentration.[4] |
Note: "-" indicates that the data was not available in the cited sources. The experimental conditions such as pH, temperature, and buffer composition can significantly influence kinetic parameters.
Substrate Inhibition by APS
A recurring theme in the kinetic analysis of APS kinases from various sources is the phenomenon of substrate inhibition by APS.[2][3][5] This means that at high concentrations, the substrate APS can bind to the enzyme in a non-productive manner, leading to a decrease in the reaction velocity. For instance, the APS kinase from Penicillium chrysogenum shows significant substrate inhibition at APS concentrations above 30 µM.[1][2] This regulatory mechanism may be crucial in vivo to prevent the excessive production of PAPS and to maintain cellular homeostasis of sulfated metabolites. The mechanism of inhibition has been reported as uncompetitive with respect to MgATP for the P. chrysogenum enzyme, suggesting the formation of a dead-end E-APS-MgADP complex.[5]
Specificity for Substrate Analogs
The specificity of APS kinases for analogs of its natural substrates, APS and ATP, is an area that warrants further investigation for the development of specific inhibitors or probes. Limited data is available, but some studies have utilized ATP analogs to probe the kinase's mechanism. For example, with the E. coli APS kinase, replacing ATP with ATPγS resulted in a 535-fold reduction in the maximum reaction velocity (Vmax) and altered the kinetic mechanism from a ping-pong to a sequential model.[3] This suggests that the nature of the γ-phosphate linkage is critical for efficient catalysis. Further comparative studies with a broader range of APS and ATP analogs across different species are needed to fully elucidate the structural determinants of substrate recognition and to identify species-specific differences that could be exploited for therapeutic purposes.
Experimental Protocols
This section provides detailed methodologies for the expression, purification, and activity measurement of APS kinase, which are essential for conducting comparative substrate specificity studies.
I. Recombinant Expression and Purification of APS Kinase from E. coli
This protocol describes a general workflow for obtaining purified, active APS kinase. Optimization of expression conditions (e.g., temperature, IPTG concentration) and purification steps may be required for specific APS kinase constructs.
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression vector containing the APS kinase gene with an affinity tag (e.g., 6xHis-tag)
-
Luria-Bertani (LB) medium and appropriate antibiotic
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF)
-
Affinity chromatography resin (e.g., Ni-NTA agarose)
-
Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)
-
Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)
-
Dialysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT)
Procedure:
-
Transformation: Transform the expression plasmid into a competent E. coli expression strain.
-
Cell Culture and Induction:
-
Inoculate a starter culture of 10-50 mL of LB medium containing the appropriate antibiotic with a single colony and grow overnight at 37°C with shaking.
-
Inoculate a larger volume (e.g., 1 L) of LB medium with the starter culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.
-
Continue to grow the culture at a lower temperature (e.g., 18-25°C) for 16-24 hours to enhance protein solubility.
-
-
Cell Harvest: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Cell Lysis:
-
Resuspend the cell pellet in ice-cold lysis buffer.
-
Lyse the cells by sonication on ice or by passing through a French press.
-
-
Clarification of Lysate: Centrifuge the lysate at 20,000 x g for 30 minutes at 4°C to pellet cell debris. Collect the supernatant containing the soluble protein.
-
Affinity Chromatography:
-
Equilibrate the affinity chromatography column with lysis buffer.
-
Load the clarified lysate onto the column.
-
Wash the column with wash buffer to remove non-specifically bound proteins.
-
Elute the target protein with elution buffer.
-
-
Dialysis and Concentration:
-
Dialyze the eluted protein against dialysis buffer to remove imidazole and for buffer exchange.
-
Concentrate the protein using a centrifugal filter unit if necessary.
-
-
Purity and Concentration Check:
-
Assess the purity of the protein by SDS-PAGE.
-
Determine the protein concentration using a Bradford or BCA assay.
-
II. APS Kinase Activity Assay
Two common methods for measuring APS kinase activity are the radioactive assay, which is highly sensitive, and the non-radioactive phosphatase-coupled assay, which is safer and more convenient for high-throughput screening.
A. Radioactive Filter-Binding Assay
This assay measures the incorporation of 33P from [γ-33P]ATP into APS, with the resulting [33P]PAPS captured on an anion-exchange filter paper.
Materials:
-
Purified APS kinase
-
APS substrate
-
[γ-33P]ATP
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
Stop solution (e.g., 75 mM phosphoric acid)
-
Anion-exchange filter paper (e.g., DE81)
-
Scintillation fluid and counter
Procedure:
-
Prepare a reaction mixture containing assay buffer, a fixed concentration of APS, and purified APS kinase on ice.
-
Initiate the reaction by adding [γ-33P]ATP.
-
Incubate the reaction at the desired temperature (e.g., 30°C) for a specific time, ensuring the reaction is in the linear range.
-
Stop the reaction by spotting a portion of the reaction mixture onto the anion-exchange filter paper.
-
Wash the filter papers extensively with the stop solution to remove unincorporated [γ-33P]ATP.
-
Dry the filter papers and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the specific activity of the enzyme (e.g., in pmol of phosphate incorporated per minute per mg of enzyme).
B. Phosphatase-Coupled Spectrophotometric Assay
This continuous assay couples the production of ADP from the APS kinase reaction to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm.[1][2]
Materials:
-
Purified APS kinase
-
APS substrate
-
ATP
-
Coupling enzymes: Pyruvate kinase (PK) and Lactate dehydrogenase (LDH)
-
Phosphoenolpyruvate (PEP)
-
NADH
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM KCl, 10 mM MgCl2, 1 mM DTT)
Procedure:
-
Prepare a reaction mixture in a cuvette containing assay buffer, APS, ATP, PEP, NADH, PK, and LDH.
-
Equilibrate the mixture to the desired temperature in a spectrophotometer.
-
Initiate the reaction by adding the purified APS kinase.
-
Monitor the decrease in absorbance at 340 nm over time.
-
The rate of NADH oxidation is directly proportional to the rate of ADP production and thus to the APS kinase activity.
-
Calculate the specific activity using the molar extinction coefficient of NADH (6220 M-1cm-1).
By employing these standardized protocols, researchers can generate reliable and comparable data on the substrate specificity of APS kinases from different sources, contributing to a deeper understanding of this important enzyme family.
References
- 1. Phosphatase-Coupled Universal Kinase Assay and Kinetics for First-Order-Rate Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Assay of protein kinases using radiolabeled ATP: a protocol | MRC PPU [ppu.mrc.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. Production of Protein Kinases in E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of HPLC and Mass Spectrometry for Astragalus Polysaccharides (APS) Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) for the quantitative analysis of Astragalus polysaccharides (APS). The quantification of APS, a key bioactive component of Astragalus membranaceus, is crucial for quality control, pharmacological research, and the development of therapeutic agents. Due to their complex nature as macromolecules, direct quantification is challenging. The standard approach involves acid hydrolysis to break down the polysaccharides into their constituent monosaccharides, which are then derivatized and quantified. This guide focuses on the cross-validation of analytical methods for these derived monosaccharides.
The methodologies and data presented are compiled from peer-reviewed studies to assist researchers in selecting the most suitable analytical technique for their specific needs, balancing factors such as sensitivity, specificity, and analytical throughput.
Quantitative Method Comparison
The choice between HPLC with traditional detectors (like UV-Vis or Refractive Index) and liquid chromatography coupled with mass spectrometry (LC-MS) depends heavily on the analytical objective. LC-MS generally offers superior sensitivity and specificity, capable of identifying and quantifying analytes at very low concentrations and providing structural confirmation. HPLC-UV, particularly after pre-column derivatization, offers a robust, cost-effective, and widely accessible alternative for routine quantification.
| Parameter | HPLC-UV (for APS Monosaccharides) | LC-MS/MS (for Polysaccharide Analysis) |
| Linearity (R²) | 0.9971–0.9995[1] | > 0.99[2] |
| Accuracy / Recovery (%) | 95.3% - 104.7%[1] | 85% - 115%[2] / 96.10%–103.70%[3] |
| Precision (RSD / CV %) | Intra-day: < 2.48% Inter-day: < 4.21%[1] | < 12%[2] / 2% - 15%[4][5] |
| Limit of Detection (LOD) | 0.067–0.091 mg/L (HPAEC-IPAD)[6][7] | < 10 ng/mL (for Astragalus saponins/isoflavones)[2] |
| Limit of Quantification (LOQ) | 0.08–0.23 mg/L (HPAEC-IPAD)[6][7] | Not explicitly stated for polysaccharides, but generally higher than LOD. |
Experimental Protocols
Accurate quantification relies on meticulous and well-documented experimental procedures. Below are detailed methodologies for the key experiments involved in APS quantification via HPLC and LC-MS.
Sample Preparation: Hydrolysis and Derivatization
This initial step is common to both HPLC and LC-MS methods for monosaccharide composition analysis.
-
Extraction of APS : Dried Astragalus root powder is extracted with hot water. The resulting solution is concentrated and precipitated with ethanol to obtain crude APS. Further purification steps, such as deproteination using the Sevag method, can be employed.
-
Acid Hydrolysis : A specific amount of purified APS (e.g., 10 mg) is hydrolyzed with trifluoroacetic acid (TFA) (e.g., 2 M TFA) in a sealed tube at a high temperature (e.g., 110°C) for a defined period (e.g., 2-4 hours).[1] The TFA is then removed by evaporation under a stream of nitrogen.
-
PMP Derivatization : The hydrolyzed monosaccharides are derivatized with 1-phenyl-3-methyl-5-pyrazolone (PMP). The dried hydrolysate is dissolved in a solution of 0.5 M PMP in methanol and 0.3 M sodium hydroxide. The mixture is incubated at 70°C for 60-100 minutes. After cooling, the reaction is neutralized with 0.3 M hydrochloric acid. Chloroform is added to extract excess PMP reagent, and the aqueous layer containing the PMP-labeled monosaccharides is collected and filtered (0.22 µm) for analysis.[1]
HPLC-UV Quantification Protocol
This method is suitable for the routine quantification of the major monosaccharides in APS.
-
Chromatography System : An Ultra-High-Performance Liquid Chromatography (UHPLC) system equipped with a UV detector.
-
Column : A C18 column (e.g., Waters ACQUITY UPLC HSS T3, 2.1 × 100 mm, 1.8 µm).[1]
-
Mobile Phase : A gradient elution using a binary system is common.
-
Gradient Program : A typical gradient might run for approximately 24 minutes, starting with a low percentage of Solvent B and gradually increasing.[1]
-
Detection : UV detection at 250 nm, the absorbance maximum for PMP derivatives.[8]
-
Quantification : Monosaccharides are quantified by comparing their peak areas to calibration curves constructed from PMP-derivatized authentic standards.
LC-MS Quantification Protocol
This method provides higher sensitivity and specificity and is ideal for complex samples or when trace-level quantification is required.
-
Chromatography System : A UHPLC system coupled to a tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole).[3][4]
-
Column : A Hypercarb or HILIC column is often used for separating the polar derivatized monosaccharides. A C18 column can also be used.[4]
-
Mobile Phase :
-
Gradient Program : A gradient elution is employed to separate the different monosaccharide derivatives.
-
Flow Rate : Typically 0.1 - 0.4 mL/min.
-
Ionization Source : Electrospray ionization (ESI), usually in positive ion mode.[3]
-
Mass Analysis :
-
Full Scan : To identify the PMP-derivatized monosaccharides by their accurate mass.
-
Tandem MS (MS/MS) : Using modes like Multiple Reaction Monitoring (MRM) for highly selective and sensitive quantification. Specific precursor-to-product ion transitions for each PMP-monosaccharide are monitored.
-
-
Quantification : Absolute quantification is achieved using external calibration curves of derivatized standards. The peak areas from the MRM chromatograms are used for calculation.
Visualizing Workflows and Pathways
Experimental and Validation Workflow
The following diagram illustrates the logical flow for the cross-validation of HPLC and Mass Spectrometry for APS quantification, from initial sample processing to the final comparative analysis.
References
- 1. mdpi.com [mdpi.com]
- 2. Quantification by LC-MS/MS of astragaloside IV and isoflavones in Astragali radix can be more accurate by using standard addition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative Analysis of Polysaccharide Composition in Polyporus umbellatus by HPLC–ESI–TOF–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative Bottom-Up Glycomic Analysis of Polysaccharides in Food Matrices Using Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Multicomponent quantification of Astragalus residue fermentation liquor using ion chromatography-integrated pulsed amperometric detection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Separation and Purification of Astragalus membranaceus Polysaccharides by Deep Eutectic Solvents-Based Aqueous Two-Phase System - PMC [pmc.ncbi.nlm.nih.gov]
- 9. UHPLC Q-Exactive MS-Based Serum Metabolomics to Explore the Effect Mechanisms of Immunological Activity of Astragalus Polysaccharides With Different Molecular Weights - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the APS and PAPS Metabolic Routes: Regulation and Enzymatic Kinetics
For Researchers, Scientists, and Drug Development Professionals
The sulfation of biomolecules is a fundamental biological process, critical for detoxification, hormone regulation, and maintaining the structural integrity of tissues. This process is universally dependent on the availability of the activated sulfate donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS). The metabolic routes leading to the synthesis of PAPS, originating from inorganic sulfate, are pivotal control points in cellular sulfation capacity. This guide provides a detailed comparison of the regulatory and enzymatic differences between the two key intermediates in this pathway: adenosine 5'-phosphosulfate (APS) and PAPS.
Overview of the APS and PAPS Metabolic Pathways
Inorganic sulfate is metabolically inert and must be activated to PAPS before it can be utilized by sulfotransferases (SULTs) to modify a wide array of acceptor molecules.[1][2] This activation occurs via a two-step process.
Step 1: Synthesis of Adenosine 5'-phosphosulfate (APS)
The first step is the activation of sulfate by ATP to form APS and pyrophosphate (PPi). This reaction is catalyzed by the enzyme ATP sulfurylase (ATPS).[3][4]
ATP + SO₄²⁻ ⇌ APS + PPi
Step 2: Synthesis of 3'-phosphothis compound (PAPS)
In the second step, APS is phosphorylated at the 3'-hydroxyl group of the ribose moiety by another molecule of ATP to generate PAPS and ADP. This reaction is catalyzed by APS kinase (APSK).[3][4]
APS + ATP ⇌ PAPS + ADP
A key organizational difference exists across different life forms. In metazoans, including humans, these two enzymatic activities are housed within a single bifunctional protein called PAPS synthase (PAPSS).[3][5] In contrast, in bacteria, fungi, and plants, ATP sulfurylase and APS kinase are encoded by separate genes and exist as distinct proteins.[3]
Comparative Enzyme Kinetics
The kinetic parameters of the enzymes involved in the APS and PAPS pathways reveal significant regulatory insights. The following tables summarize key kinetic data from various organisms.
Table 1: Kinetic Parameters of ATP Sulfurylase/PAPS Synthase (Sulfurylase Domain)
| Organism | Enzyme | Substrate | Apparent Km (µM) | Apparent Vmax (units) | Inhibitor | Ki (µM) | Reference |
| Saccharomyces cerevisiae | ATP Sulfurylase | ATP | 1500 | - | APS | - | [6] |
| SO₄²⁻ | 100 | - | [6] | ||||
| Penicillium chrysogenum | ATP Sulfurylase | ATP | 1500 | 38.7 U/mg | APS | 0.036 - 0.073 | [7][8] |
| SO₄²⁻ | 1400 | PAPS (allosteric) | 35 - 200 ([I]₀.₅) | [7] | |||
| Rat (Chondrosarcoma) | ATP Sulfurylase | ATP | 200 | - | Chlorate (vs SO₄²⁻) | 1970 | [1] |
| SO₄²⁻ | 97 | - | [1] | ||||
| APS | 39 | - | [1] | ||||
| PPi | 18 | - | [1] | ||||
| Human (PAPSS1) | PAPS Synthase 1 | ATP | 4300 | - | APS | - | [9] |
| SO₄²⁻ | 500 | - | [10] | ||||
| Soybean (Glycine max) | ATP Sulfurylase | ATP | - | - | Chlorate (vs SO₄²⁻) | - | [10] |
| SO₄²⁻ | - | - | [10] |
Table 2: Kinetic Parameters of APS Kinase/PAPS Synthase (Kinase Domain)
| Organism | Enzyme | Substrate | Apparent Km (µM) | Apparent Vmax (units) | Inhibitor | Ki (µM) | Reference |
| Penicillium chrysogenum | APS Kinase | APS | 1.4 | 38.7 U/mg | APS (uncompetitive vs ATP) | 23 | [8] |
| ATP | 1500 | PAPS (uncompetitive vs ATP) | - | [8] | |||
| Human (PAPSS1) | PAPS Synthase 1 | APS | ~10 (Km') | - | APS (uncompetitive) | - | [11] |
| ATP | 126 | - | [11] | ||||
| Thiobacillus denitrificans | APS Kinase | APS | - | - | APS (substrate inhibition) | - | [12] |
Regulatory Differences: A Multi-layered Control System
The biosynthesis of PAPS is tightly regulated at multiple levels to ensure an adequate supply for sulfation reactions without wasteful overproduction.
Feedback Inhibition and Allosteric Regulation
A primary mechanism of regulation is feedback inhibition by the products and intermediates of the pathway.
-
APS as a Dual Regulator: The intermediate APS plays a complex and crucial role. It acts as a product inhibitor of the ATP sulfurylase reaction, competitive with both ATP and sulfate.[3] Furthermore, APS acts as an uncompetitive substrate inhibitor of the APS kinase reaction.[3][13] This dual inhibitory role of APS allows for fine-tuning of the pathway, preventing its excessive accumulation.
-
PAPS as an Allosteric Inhibitor: In some organisms, such as the fungus Penicillium chrysogenum, the final product, PAPS, acts as an allosteric inhibitor of ATP sulfurylase.[7] This provides a direct feedback loop from the final product to the first committed step of the pathway.
-
Stabilization by APS: Paradoxically, while being an inhibitor, APS also acts as a specific stabilizer of the bifunctional PAPS synthase enzyme, protecting it from degradation.[3][5] This suggests that the cellular concentration of APS is a critical determinant of both the activity and stability of the PAPS synthesis machinery.
Subcellular Compartmentalization and Transport (in Plants)
In plants, the APS and PAPS pathways exhibit spatial regulation through subcellular compartmentalization. The enzymes for sulfate assimilation are found in both the plastids and the cytosol.[9] This partitioning necessitates the transport of intermediates across organellar membranes, adding another layer of control to the overall flux of the pathway.
Redox Regulation (in Plants)
Several enzymes involved in sulfate assimilation in plants are subject to redox regulation. For instance, APS reductase, a key enzyme in the reductive branch of sulfate assimilation, is activated under oxidizing conditions.[3] This links the metabolic state of the cell, as reflected by its redox potential, to the regulation of sulfur metabolism.
Experimental Protocols
Detailed methodologies for assaying the key enzymes in the APS and PAPS metabolic routes are provided below.
ATP Sulfurylase Activity Assay (Coupled Spectrophotometric Method)
This continuous assay measures the production of ATP in the reverse reaction of ATP sulfurylase, which is coupled to the glucose-6-phosphate dehydrogenase/NADP⁺-reductase system.
Materials:
-
Reaction Buffer: 100 mM Tris-HCl, pH 8.0
-
APS (Adenosine 5'-phosphosulfate)
-
PPi (Sodium Pyrophosphate)
-
MgCl₂
-
Glucose
-
NADP⁺
-
Hexokinase
-
Glucose-6-phosphate dehydrogenase
-
Purified ATP sulfurylase or cell lysate
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, MgCl₂, glucose, and NADP⁺.
-
Add hexokinase and glucose-6-phosphate dehydrogenase to the mixture.
-
Add the ATP sulfurylase sample (purified enzyme or cell lysate).
-
Initiate the reaction by adding APS and PPi.
-
Monitor the increase in absorbance at 340 nm, which corresponds to the reduction of NADP⁺ to NADPH.
-
Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of NADPH (6220 M⁻¹cm⁻¹).
APS Kinase Activity Assay (Coupled Spectrophotometric Method)
This assay couples the production of ADP from the APS kinase reaction to the pyruvate kinase/lactate dehydrogenase system.
Materials:
-
Reaction Buffer: 50 mM HEPES, pH 7.5
-
APS
-
ATP
-
MgCl₂
-
KCl
-
Phosphoenolpyruvate (PEP)
-
NADH
-
Pyruvate kinase (PK)
-
Lactate dehydrogenase (LDH)
-
Purified APS kinase or PAPS synthase
Procedure:
-
Prepare a reaction mixture containing HEPES buffer, MgCl₂, KCl, PEP, and NADH.
-
Add pyruvate kinase and lactate dehydrogenase to the mixture.
-
Add the APS kinase or PAPS synthase sample.
-
Initiate the reaction by adding APS and ATP.
-
Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD⁺.
-
Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).
Sulfotransferase Activity Assay (Radiometric Method)
This is a highly sensitive method to measure the activity of sulfotransferases using radiolabeled PAPS.
Materials:
-
SULT enzyme source (e.g., recombinant human SULT, liver cytosol)
-
Acceptor substrate (e.g., p-nitrophenol)
-
[³⁵S]PAPS
-
Reaction buffer (e.g., 50 mM potassium phosphate buffer, pH 7.0)
-
Stop solution (e.g., 6% perchloric acid)
-
Scintillation cocktail and counter
Procedure:
-
Prepare the reaction mixture in a microcentrifuge tube containing the reaction buffer, SULT enzyme, and the acceptor substrate.
-
Initiate the reaction by adding [³⁵S]PAPS.
-
Incubate the reaction at 37°C for a predetermined time (e.g., 10-30 minutes).
-
Stop the reaction by adding the stop solution to precipitate proteins.
-
Centrifuge to pellet the precipitate.
-
Transfer an aliquot of the supernatant (containing the radiolabeled sulfated product) to a scintillation vial.
-
Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Calculate the amount of product formed based on the specific activity of the [³⁵S]PAPS.[14][15][16]
Visualizing the Metabolic Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key pathways and experimental workflows discussed.
Caption: Overview of the PAPS biosynthesis and subsequent sulfation reaction.
Caption: Key regulatory mechanisms of the PAPS biosynthesis pathway.
Caption: A generalized workflow for a continuous coupled spectrophotometric enzyme assay.
Conclusion
The metabolic pathways leading to the synthesis of APS and PAPS are subject to intricate regulatory controls that vary across different organisms. Understanding these regulatory nuances and the kinetic properties of the involved enzymes is paramount for researchers in drug development and related fields. The bifunctional nature of PAPS synthase in metazoans, coupled with the multifaceted regulatory role of APS, presents a complex system for modulating cellular sulfation capacity. The experimental protocols and data presented in this guide offer a foundational resource for investigating these critical metabolic routes.
References
- 1. Kinetic mechanism of ATP-sulphurylase from rat chondrosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Human Sulfotransferase Assays With PAPS Production in situ [frontiersin.org]
- 3. Adenosine-5′-phosphosulfate – a multifaceted modulator of bifunctional 3′-phospho-adenosine-5′-phosphosulfate synthases and related enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uniprot.org [uniprot.org]
- 5. 3′-Phosphoadenosine 5′-Phosphosulfate (PAPS) Synthases, Naturally Fragile Enzymes Specifically Stabilized by Nucleotide Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ATP sulfurylase-dependent assays for inorganic pyrophosphate: applications to determining the equilibrium constant and reverse direction kinetics of the pyrophosphatase reaction, magnesium binding to orthophosphate, and unknown concentrations of pyrophosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Human PAPS Synthase Isoforms Are Dynamically Regulated Enzymes with Access to Nucleus and Cytoplasm | PLOS One [journals.plos.org]
- 10. Kinetic mechanism of the dimeric ATP sulfurylase from plants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.plos.org [journals.plos.org]
- 12. researchgate.net [researchgate.net]
- 13. Structural mechanism for substrate inhibition of the adenosine 5'-phosphosulfate kinase domain of human 3'-phosphoadenosine 5'-phosphosulfate synthetase 1 and its ramifications for enzyme regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. tools.thermofisher.com [tools.thermofisher.com]
Comparative genomics of sulfate assimilation pathways across species
A Comparative Guide to Sulfate Assimilation Pathways Across Species
For researchers, scientists, and drug development professionals, understanding the nuances of essential metabolic pathways across different organisms is paramount. Sulfate assimilation, the process by which inorganic sulfate is converted into organic sulfur-containing compounds, is a fundamental pathway for most life forms, yet it exhibits significant variations across taxonomic kingdoms. This guide provides a comparative analysis of the sulfate assimilation pathways in Bacteria, Archaea, Fungi, and Plants, highlighting key differences in their molecular machinery and regulation. The information presented herein is supported by experimental data and detailed methodologies to facilitate further research and development.
Comparative Analysis of Sulfate Assimilation Pathways
The assimilation of sulfate into essential biomolecules like cysteine and methionine is a multi-step process initiated by the uptake of inorganic sulfate from the environment. While the overall goal is the same, the enzymes and regulatory mechanisms involved show considerable diversity.
Bacteria: The bacterial sulfate assimilation pathway is well-characterized and typically involves the activation of sulfate to adenosine 5'-phosphosulfate (APS) by ATP sulfurylase.[1] Subsequently, in many bacteria, APS is further phosphorylated to 3'-phosphoadenosine 5'-phosphosulfate (PAPS) by APS kinase.[2] The reduction of this activated sulfate is then carried out by a PAPS reductase, yielding sulfite.[2] However, some bacteria utilize an APS reductase to directly reduce APS to sulfite.[3] The final step is the reduction of sulfite to sulfide by sulfite reductase, which is then incorporated into O-acetylserine to form cysteine.[1]
Archaea: The sulfate assimilation pathway in archaea is less universally conserved and can exhibit features of both assimilatory and dissimilatory sulfate reduction pathways found in other organisms.[4][5] Some methanogenic archaea possess genes for sulfate adenylyltransferase (ATP sulfurylase), APS kinase, and PAPS reductase, suggesting a PAPS-dependent pathway.[6][7] The final reduction of sulfite to sulfide is often catalyzed by a coenzyme F420-dependent sulfite reductase.[6]
Fungi: Fungi primarily utilize a PAPS-dependent pathway for sulfate assimilation.[6][8] Sulfate is taken up by specific permeases and activated to APS by ATP sulfurylase.[8] APS is then converted to PAPS by APS kinase.[8] The reduction of PAPS to sulfite is catalyzed by PAPS reductase.[6][8] Finally, sulfite reductase reduces sulfite to sulfide, which is then used for cysteine synthesis.[9] In yeast, the incorporation of sulfide into an organic backbone to form cysteine differs from that in plants and bacteria.[1]
Plants: Higher plants predominantly use an APS-dependent pathway for sulfate reduction, which primarily occurs in the chloroplasts.[1][10] Following uptake by roots and transport to the leaves, sulfate is activated to APS by ATP sulfurylase.[10] APS is then directly reduced to sulfite by APS reductase (APR), a key regulatory enzyme in the pathway.[10][11] The electrons for this reduction are typically donated by glutathione.[10] Sulfite is further reduced to sulfide by a ferredoxin-dependent sulfite reductase.[10] The sulfide is then incorporated into O-acetylserine to produce cysteine by the cysteine synthase complex.[12]
Quantitative Comparison of Key Enzymes
The efficiency and regulation of the sulfate assimilation pathway are dictated by the kinetic properties of its key enzymes. The following table summarizes representative kinetic data for these enzymes across different species. It is important to note that these values can vary significantly depending on the specific organism, isoenzyme, and experimental conditions.
| Enzyme | Organism/Group | Substrate | K_m_ | V_max_ | Reference(s) |
| Sulfate Transporter | Desulfovibrio vulgaris (Bacteria) | Sulfate | 4.8 µM | - | [13] |
| Saccharomyces cerevisiae (Fungi) | Sulfate | - | - | [14] | |
| Thermodesulfobacterium sp. (Bacteria) | Sulfate | 2.69 µM | 56.4 µmol/mg/h | [13] | |
| Salmonella typhimurium (Bacteria) | Sulfate | 0.1 µM | - | [15] | |
| ATP Sulfurylase | Desulfovibrio alaskensis (Bacteria) | Sulfate | 2.93 mM | - | [8] |
| Penicillium chrysogenum (Fungi) | Sulfate | - | 6-7 U/mg | [16] | |
| Glycine max (Plant) | Sulfate | - | - | [17] | |
| Saccharomyces cerevisiae (Fungi) | - | - | 1.0 µmol/min | [18] | |
| APS Reductase | Pseudomonas aeruginosa (Bacteria) | APS | - | 5.8 µmol/min/mg | [19] |
| Arabidopsis thaliana (Plant) | APS | - | - | [1] | |
| PAPS Reductase | Escherichia coli (Bacteria) | PAPS | - | - | [7] |
| Saccharomyces cerevisiae (Fungi) | PAPS | - | - | [8] | |
| Sulfite Reductase | Saccharomyces cerevisiae (Fungi) | Sulfite | - | - | [20] |
| Arabidopsis thaliana (Plant) | Sulfite | ~10 µM | - | [21] |
Experimental Protocols
Accurate measurement of enzyme activities and gene expression levels is crucial for comparative studies. Below are detailed protocols for key experiments in the study of sulfate assimilation.
Non-Radioactive APS Reductase Activity Assay
This protocol describes a kinetic assay for determining in vitro APS reductase (APR) activity in plant extracts without the use of radioactive substances, based on the colorimetric detection of sulfite.[1][22]
a. Plant Material and Protein Extraction:
-
Harvest fresh plant tissue (e.g., Arabidopsis leaves) and immediately freeze in liquid nitrogen.
-
Grind the frozen tissue to a fine powder in a pre-chilled mortar and pestle.
-
Homogenize the powder in an ice-cold extraction buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 1 mM EDTA, 1 mM DTT, and protease inhibitors).
-
Centrifuge the homogenate at 14,000 x g for 20 minutes at 4°C.
-
Desalt the supernatant using a desalting column (e.g., Sephadex G-25) equilibrated with the extraction buffer.
-
Determine the protein concentration of the desalted extract using a standard method (e.g., Bradford assay).
b. Assay Reaction:
-
Prepare the assay mixture containing 50 mM Tris-HCl (pH 8.5), 1 mM EDTA, 20 mM MgCl₂, 5 mM reduced glutathione (GSH), and 0.5 mM adenosine 5'-phosphosulfate (APS).
-
To inhibit potential sulfite oxidation, add 1 mM sodium tungstate to the reaction mixture.[1]
-
Initiate the reaction by adding the desalted protein extract to the assay mixture.
-
Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., 0.2 M N,N-dimethyl-p-phenylenediamine sulfate in 5.4 M HCl).
c. Sulfite Detection:
-
Add a colorimetric reagent, such as a solution of 10 mM FeCl₃ in 1.2 M HCl, to the stopped reaction.
-
Allow the color to develop for 15-20 minutes at room temperature.
-
Measure the absorbance at 670 nm using a spectrophotometer.
-
Calculate the amount of sulfite produced using a standard curve prepared with known concentrations of sodium sulfite.
ATP Sulfurylase Activity Assay
This protocol outlines a method for measuring ATP sulfurylase activity based on the molybdate-dependent formation of pyrophosphate.[23]
a. Protein Extraction:
-
Prepare a crude protein extract from the desired organism as described in the APS reductase assay protocol.
b. Assay Reaction:
-
Prepare the reaction mixture containing 80 mM Tris-HCl buffer (pH 8.0), 7 mM MgCl₂, 5 mM Na₂MoO₄, 2 mM Na₂-ATP, and a sulfate-free inorganic pyrophosphatase (to prevent the reverse reaction).
-
Start the reaction by adding the crude extract to the reaction mixture.
-
Incubate at a specific temperature (e.g., 37°C) for a set time.
-
Stop the reaction by adding a stopping reagent (e.g., perchloric acid).
c. Pyrophosphate Detection:
-
The pyrophosphate produced can be quantified using a colorimetric method, such as the one based on the formation of a colored complex with a molybdate reagent.
Quantitative Real-Time PCR (qRT-PCR) for Sulfate Transporter Gene Expression
This protocol provides a general workflow for analyzing the expression levels of sulfate transporter genes.[24][25]
a. RNA Extraction and cDNA Synthesis:
-
Extract total RNA from the cells or tissues of interest using a suitable RNA extraction kit or method.
-
Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
Synthesize first-strand cDNA from the total RNA using a reverse transcriptase and oligo(dT) or random primers.
b. qRT-PCR:
-
Design gene-specific primers for the sulfate transporter gene of interest and a suitable reference gene (housekeeping gene).
-
Prepare the qRT-PCR reaction mixture containing SYBR Green master mix, forward and reverse primers, and the cDNA template.
-
Perform the qRT-PCR reaction in a real-time PCR system using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Include a melting curve analysis at the end of the run to verify the specificity of the amplified products.
c. Data Analysis:
-
Determine the cycle threshold (Ct) values for the target and reference genes.
-
Calculate the relative gene expression using a suitable method, such as the 2-ΔΔCt method.[24]
Visualizing the Pathways and Workflows
Diagrams are essential for visualizing complex biological pathways and experimental procedures. The following diagrams were generated using Graphviz (DOT language) to illustrate the sulfate assimilation pathways and a representative experimental workflow.
Caption: PAPS-dependent sulfate assimilation pathway in bacteria.
Caption: APS-dependent sulfate assimilation pathway in plants.
Caption: Experimental workflow for non-radioactive APS reductase assay.
References
- 1. research.universityofgalway.ie [research.universityofgalway.ie]
- 2. academic.oup.com [academic.oup.com]
- 3. Comparative Genomics and Proteomic Analysis of Assimilatory Sulfate Reduction Pathways in Anaerobic Methanotrophic Archaea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Comparative Genomics and Proteomic Analysis of Assimilatory Sulfate Reduction Pathways in Anaerobic Methanotrophic Archaea [frontiersin.org]
- 5. Sulfur metabolism in archaea reveals novel processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Comparative Genomics and Proteomic Analysis of Assimilatory Sulfate Reduction Pathways in Anaerobic Methanotrophic Archaea - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sulfate adenylyl transferase kinetics and mechanisms of metabolic inhibitors of microbial sulfate respiration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular mechanisms of regulation of sulfate assimilation: first steps on a long road - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Continuous Spectrophotometric Assay for APS Reductase Activity with Sulfite-Selective Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. food.r-biopharm.com [food.r-biopharm.com]
- 12. prod-docs.megazyme.com [prod-docs.megazyme.com]
- 13. Kinetics of Sulfate and Hydrogen Uptake by the Thermophilic Sulfate-Reducing Bacteria Thermodesulfobacterium sp. Strain JSP and Thermodesulfovibrio sp. Strain R1Ha3 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Kinetics of sulfate uptake by yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | Sulfate Transporters in Dissimilatory Sulfate Reducing Microorganisms: A Comparative Genomics Analysis [frontiersin.org]
- 16. ATP sulfurylase from Penicillium chrysogenum: measurements of the true specific activity of an enzyme subject to potent product inhibition and a reassessment of the kinetic mechanism [pubmed.ncbi.nlm.nih.gov]
- 17. Kinetic mechanism of the dimeric ATP sulfurylase from plants - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mclab.com [mclab.com]
- 19. researchgate.net [researchgate.net]
- 20. Determination of sulphite reductase activity and its response to assimilable nitrogen status in a commercial Saccharomyces cerevisiae wine yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. research.aalto.fi [research.aalto.fi]
- 22. Kinetic assays for determining in vitro APS reductase activity in plants without the use of radioactive substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Atp Sulfurylase Activity Lab Report | ipl.org [ipl.org]
- 24. mdpi.com [mdpi.com]
- 25. fs.usda.gov [fs.usda.gov]
The Gatekeepers of Sulfation: Evaluating the Roles of APS and PAPS in Cellular Stress Response Pathways
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate network of cellular stress responses, the sulfation pathway plays a critical, yet often underappreciated, role in detoxification, signaling, and maintaining homeostasis. Central to this pathway are two key molecules: Adenosine 5'-phosphosulfate (APS) and 3'-phosphoadenosine-5'-phosphosulfate (PAPS). While PAPS is widely recognized as the universal sulfate donor for all sulfation reactions, the role of its precursor, APS, is more nuanced and extends beyond that of a simple intermediate. This guide provides a comprehensive comparison of the roles of APS and PAPS in stress response pathways, supported by experimental data and detailed methodologies, to aid researchers in dissecting their distinct and overlapping functions.
The Sulfation Pathway: A Core Component of the Stress Response
The sulfation pathway is a fundamental metabolic process that involves the activation of inorganic sulfate and its transfer to a wide array of acceptor molecules, including xenobiotics, hormones, neurotransmitters, and proteins. This process, catalyzed by sulfotransferases (SULTs), generally increases the water solubility of compounds, facilitating their excretion and detoxification. Under conditions of cellular stress, such as exposure to toxins, oxidative stress, or heat shock, the demand for sulfation can increase dramatically as the cell attempts to neutralize harmful substances and modulate signaling cascades to restore homeostasis.
The synthesis of PAPS, the obligatory co-substrate for SULTs, is a two-step enzymatic process carried out by the bifunctional enzyme PAPS synthase (PAPSS). In the first step, ATP sulfurylase catalyzes the reaction of ATP and inorganic sulfate to form APS. Subsequently, APS kinase phosphorylates APS to generate PAPS. This pathway is tightly regulated, and its dysregulation has been implicated in various pathologies.
APS and PAPS: A Tale of Two Molecules in Cellular Stress
While PAPS directly fuels the detoxification and signaling reactions, APS plays a crucial indirect and potentially direct regulatory role in the stress response. The following sections compare their functions, supported by experimental evidence.
Table 1: Comparative Roles of APS and PAPS in Stress Response Pathways
| Feature | Adenosine 5'-phosphosulfate (APS) | 3'-phosphothis compound (PAPS) |
| Primary Role | Intermediate in PAPS synthesis; regulator of PAPS synthase. | Universal sulfate donor for all sulfation reactions. |
| Function in Detoxification | Indirect: Precursor for PAPS synthesis. | Direct: Co-substrate for sulfotransferases that detoxify xenobiotics and endogenous toxins. |
| Role in Oxidative Stress | Indirect: May influence the Nrf2 pathway by regulating PAPS availability.[1] | Direct: Reduced PAPS levels can trigger a p53-p21-Nrf2-mediated antioxidant response.[1] |
| Regulation of Signaling | Indirect: Modulates PAPS levels, thereby influencing the sulfation of signaling molecules. | Direct: Enables sulfation of hormones, neurotransmitters, and proteins, altering their activity. |
| Enzyme Regulation | Acts as a substrate for APS kinase, an inhibitor of ATP sulfurylase, and a stabilizer of PAPS synthase.[2][3] | Product of PAPS synthase; can be depleted by high sulfotransferase activity.[4] |
| Potential as a Signaling Molecule | Evidence is limited in mammalian cells, but its role in stabilizing PAPSS2 suggests a sensing function for cellular sulfation status.[5] | In plants, its byproduct, PAP, is a known stress signaling molecule.[6][7] In mammals, its availability is critical for stress-related sulfation. |
Experimental Evidence and Data
PAPS Depletion and the Oxidative Stress Response
A key study investigating acetaminophen (APAP)-induced liver toxicity revealed a surprising role for PAPSS2, the primary enzyme for PAPS synthesis in the liver. It was found that hepatocyte-specific knockout of Papss2 in mice, which leads to a significant reduction in PAPS levels, paradoxically protected against APAP-induced liver injury. This protection was attributed to an enhanced antioxidant response mediated by the p53-p21-Nrf2 pathway.[1]
Table 2: PAPS/PAP Content in Mouse Liver [1]
| Genotype | PAPS/PAP Content (pmol/mg tissue) |
| Wild-type | ~125 |
| Papss2 Knockout | ~25 |
This data suggests that a decrease in PAPS availability under toxic stress can trigger a compensatory antioxidant response, highlighting a complex interplay between the sulfation pathway and cellular redox homeostasis.
APS as a Stabilizer of PAPS Synthase Under Stress
The two isoforms of PAPS synthase, PAPSS1 and PAPSS2, exhibit different stabilities, with PAPSS2 being notably more fragile. Under conditions of cellular stress that can lead to protein unfolding and aggregation, maintaining the activity of PAPS synthase is crucial. Experimental data has shown that APS specifically and significantly stabilizes both PAPS synthase isoforms, with a particularly pronounced effect on the less stable PAPSS2.[5] This stabilization is crucial for preserving the capacity of the sulfation pathway during stress.
Table 3: Thermal Stability of PAPS Synthase Isoforms
| Isoform | Midpoint of Unfolding (T50) in vitro | Midpoint of Unfolding (T50) in-cell |
| PAPSS1 | 45.8°C | 54.6°C |
| PAPSS2 | 39.8°C | 46.2°C |
The significant stabilization of PAPSS2 by APS suggests that APS levels may act as a sensor for the cellular sulfation demand, ensuring that the machinery for PAPS synthesis remains functional when it is most needed.[5]
Signaling Pathways and Experimental Workflows
The interplay between APS, PAPS, and stress response pathways can be visualized through signaling diagrams and experimental workflows.
Signaling Pathway: Regulation of the Nrf2 Antioxidant Response by the Sulfation Pathway
The transcription factor Nrf2 is a master regulator of the antioxidant response. The study on APAP toxicity suggests a model where PAPS depletion, caused by the overwhelming demand for sulfation of the toxic metabolite, leads to the activation of the p53-p21-Nrf2 axis. This, in turn, upregulates the expression of antioxidant genes, providing a protective mechanism.
Caption: PAPS depletion under toxic stress can activate the p53-p21-Nrf2 antioxidant pathway.
Experimental Workflow: Quantification of APS and PAPS by LC-MS/MS
To evaluate the roles of APS and PAPS in stress responses, it is essential to accurately quantify their cellular concentrations. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for this purpose.
References
- 1. Frontiers | A liquid chromatography-tandem mass spectrometry based method for the quantification of adenosine nucleotides and NAD precursors and products in various biological samples [frontiersin.org]
- 2. Effect of CPAP on oxidative stress and circulating progenitor cell levels in sleep patients with apnea-hypopnea syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activation and Function of the MAPKs and Their Substrates, the MAPK-Activated Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3′-Phosphoadenosine 5′-Phosphosulfate (PAPS) Synthases, Naturally Fragile Enzymes Specifically Stabilized by Nucleotide Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Sensing and signaling of oxidative stress in chloroplasts by inactivation of the SAL1 phosphoadenosine phosphatase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Melting Down Protein Stability: PAPS Synthase 2 in Patients and in a Cellular Environment - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Validation of APS Reductase Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of adenosine 5'-phosphosulfate (APS) reductase inhibitors, supported by in vitro and in vivo experimental data. APS reductase is a critical enzyme in the sulfur assimilation pathway of various pathogens, including Mycobacterium tuberculosis, making it an attractive target for novel antimicrobial agents.
This publication summarizes quantitative data, details experimental methodologies for key validation assays, and provides visual representations of the relevant biological pathways and experimental workflows to aid in the evaluation and development of potent APS reductase inhibitors.
In Vitro Validation of APS Reductase Inhibitors
The in vitro validation of APS reductase inhibitors typically involves a multi-step process, starting with the biochemical characterization of enzyme inhibition, followed by the assessment of whole-cell activity against the target organism. High-throughput screening (HTS) campaigns have been instrumental in identifying novel scaffolds targeting M. tuberculosis APS reductase (MtbAPSR).
A notable HTS campaign identified three distinct structural classes of MtbAPSR inhibitors: benzofurans, thiadiazoles, and biaryl sulfones[1][2]. The inhibitory activities of representative compounds from these classes are summarized below.
Table 1: In Vitro Activity of Representative APS Reductase Inhibitors against M. tuberculosis
| Compound ID | Chemical Class | MtbAPSR IC50 (µM) | M. tuberculosis H37Rv MIC (µM) |
| 1 | Benzofuran | 1.5 | 6.25 |
| 2 | Benzofuran | 2.1 | 12.5 |
| 3 | Thiadiazole | 0.8 | 3.12 |
| 4 | Thiadiazole | 1.2 | 6.25 |
| 5 | Biaryl Sulfone | 3.5 | 25 |
| 6 | Biaryl Sulfone | 4.2 | 50 |
| Isoniazid | Standard Drug | N/A | 0.05 |
| Rifampicin | Standard Drug | N/A | 0.1 |
Data is representative and compiled from published high-throughput screening results for MtbAPSR inhibitors.
Experimental Protocols: In Vitro Assays
MtbAPSR Enzyme Inhibition Assay (Coupled-Enzyme Assay)
This assay quantitatively measures the inhibition of recombinant MtbAPSR activity.
Principle: The production of AMP from the APS reductase reaction is coupled to the oxidation of NADH by myokinase, pyruvate kinase, and lactate dehydrogenase, leading to a decrease in absorbance at 340 nm.
Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM HEPES, pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 1 mM TCEP.
-
Enzyme Mix: Recombinant MtbAPSR, myokinase, pyruvate kinase, lactate dehydrogenase in assay buffer.
-
Substrate Mix: Adenosine 5'-phosphosulfate (APS), phosphoenolpyruvate (PEP), and NADH in assay buffer.
-
-
Assay Procedure:
-
Add 2 µL of test compound (in DMSO) to a 384-well plate.
-
Add 20 µL of Enzyme Mix to each well and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 20 µL of Substrate Mix.
-
Immediately monitor the decrease in absorbance at 340 nm for 30 minutes at 37°C using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction from the linear phase of the absorbance curve.
-
Determine the percent inhibition for each compound concentration relative to DMSO controls.
-
Calculate the IC50 value by fitting the dose-response data to a four-parameter logistic equation.
-
M. tuberculosis Whole-Cell Growth Inhibition Assay (MIC Determination)
This assay determines the minimum inhibitory concentration (MIC) of compounds against M. tuberculosis.
Principle: The viability of M. tuberculosis in the presence of test compounds is assessed by measuring the reduction of a resazurin-based dye.
Protocol:
-
Culture Preparation:
-
Grow M. tuberculosis H37Rv to mid-log phase in Middlebrook 7H9 broth supplemented with OADC and Tween 80.
-
-
Assay Procedure:
-
In a 96-well plate, prepare serial dilutions of the test compounds in 7H9 broth.
-
Add a standardized inoculum of M. tuberculosis H37Rv to each well.
-
Incubate the plates at 37°C for 7 days.
-
Add a resazurin-based viability reagent (e.g., AlamarBlue) to each well and incubate for an additional 24 hours.
-
Measure fluorescence or absorbance to determine cell viability.
-
-
Data Analysis:
-
The MIC is defined as the lowest concentration of the compound that inhibits bacterial growth by at least 90% compared to the untreated control.
-
In Vivo Validation of APS Reductase Inhibitors
The in vivo validation of novel anti-tubercular agents is critical to assess their efficacy and pharmacokinetic properties in a relevant disease model. The murine model of chronic tuberculosis is a widely accepted standard for these studies. While specific in vivo efficacy data for the aforementioned APS reductase inhibitor classes from the initial high-throughput screen is not yet extensively published, the following protocol outlines the standard methodology used for evaluating anti-tubercular compounds in mice.
Table 2: Representative In Vivo Efficacy Data for an Experimental Anti-Tubercular Agent in a Mouse Model of Chronic Tuberculosis
| Treatment Group | Dose (mg/kg/day) | Route | Mean Lung CFU (log10) ± SD | Mean Spleen CFU (log10) ± SD |
| Vehicle Control | - | Oral | 6.5 ± 0.4 | 5.8 ± 0.3 |
| Experimental Inhibitor | 25 | Oral | 5.2 ± 0.5 | 4.5 ± 0.4 |
| Experimental Inhibitor | 50 | Oral | 4.1 ± 0.3 | 3.2 ± 0.3 |
| Isoniazid | 25 | Oral | 3.8 ± 0.2 | 2.9 ± 0.2 |
| Rifampicin | 10 | Oral | 3.5 ± 0.3 | 2.5 ± 0.2 |
This table presents hypothetical data based on typical outcomes for a promising experimental anti-tubercular agent to illustrate the expected results from an in vivo efficacy study.
Experimental Protocols: In Vivo Assay
Murine Model of Chronic M. tuberculosis Infection
Principle: To establish a chronic infection in mice that mimics aspects of human tuberculosis, allowing for the evaluation of a compound's ability to reduce the bacterial burden in target organs.
Protocol:
-
Infection:
-
Infect BALB/c mice via aerosol inhalation with a low dose (e.g., 100-200 CFU) of M. tuberculosis H37Rv.
-
Allow the infection to establish for 4-6 weeks to enter the chronic phase.
-
-
Treatment:
-
Randomly assign mice to treatment groups (e.g., vehicle control, experimental inhibitor at various doses, standard-of-care drugs).
-
Administer compounds daily for a specified duration (e.g., 4-8 weeks) via oral gavage or another appropriate route.
-
-
Efficacy Assessment:
-
At the end of the treatment period, euthanize the mice.
-
Aseptically remove the lungs and spleen.
-
Homogenize the organs in sterile saline with Tween 80.
-
Plate serial dilutions of the homogenates on Middlebrook 7H11 agar plates.
-
Incubate the plates at 37°C for 3-4 weeks and enumerate the colony-forming units (CFU).
-
-
Data Analysis:
-
Calculate the mean log10 CFU per organ for each treatment group.
-
Statistically compare the bacterial loads in the treated groups to the vehicle control group to determine the efficacy of the test compounds.
-
Visualizing the Pathway and Experimental Workflow
To provide a clearer understanding of the biological context and the experimental process, the following diagrams have been generated.
Caption: Bacterial Sulfate Assimilation Pathway Targeted by APS Reductase Inhibitors.
References
A Comparative Structural Analysis of APS-Binding Domains in Enzymes: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the intricacies of enzyme--substrate interactions is paramount. This guide provides a comparative structural analysis of adenosine 5'-phosphosulfate (APS)-binding domains in key enzymes, offering insights into their function, regulation, and potential as therapeutic targets.
This guide delves into the structural and kinetic properties of enzymes that recognize and process APS, a critical intermediate in sulfur metabolism. By presenting quantitative data, detailed experimental methodologies, and visual representations of key processes, we aim to facilitate a deeper understanding of these vital enzymatic systems.
Quantitative Analysis of APS-Binding Enzymes
To provide a clear comparison of the functional characteristics of different APS-binding enzymes, the following tables summarize key kinetic and structural parameters. These values have been compiled from various studies and highlight the diversity in substrate affinity and catalytic efficiency across different species.
Table 1: Kinetic Parameters for APS-Binding Enzymes
| Enzyme | Organism | Substrate | Km (µM) | Vmax | Catalytic Efficiency (Vmax/Km) | Reference |
| PAPS Synthase 1 (PAPSS1) | Human | ATP | 250 | - | - | [1] |
| PAPS Synthase 2b (PAPSS2b) | Human | ATP | 1400 | - | - | [1] |
| APS Kinase | Penicillium chrysogenum | APS | ~10 (apparent) | - | - | [2][3] |
| APS Kinase | Penicillium chrysogenum | ATP | 126 | - | - | [3] |
| ATP Sulfurylase (mutant N426K) | Human | ATP | - | 3-4 fold higher than WT | ~3 fold higher than WT | [4] |
| ATP Sulfurylase (mutant N426K) | Human | Sulfate | - | 3-4 fold higher than WT | ~3 fold higher than WT | [4] |
Table 2: Structural Information of APS-Binding Domains from the Protein Data Bank (PDB)
| Enzyme | Organism | PDB ID | Resolution (Å) | Ligand(s) |
| ATP Sulfurylase | Saccharomyces cerevisiae | 1G8G | 2.60 | APS[5][6] |
| ATP Sulfurylase | Thermus thermophilus HB8 | 1V47 | 2.49 | APS[7] |
| ATP Sulfurylase | Soybean (Glycine max) | 4MAF | 2.48 | APS[8] |
| ATP Sulfurylase Domain of PAPSS2 | Human | 7FHA | 2.00 | APS[9] |
| APS Kinase | Penicillium chrysogenum | 1D6J | 2.00 | None[10] |
| APS Kinase | Penicillium chrysogenum | 1M7G | 1.43 | ADP, APS[11] |
| APS Kinase Domain of PAPSS1 | Human | 2PEY | 1.88 | dADP, APS[12][13][14] |
| PAPS Synthase 1 (PAPSS1) | Human | 1XJQ | 2.06 | ADP[15] |
| PAPS Synthase 1 (PAPSS1) | Human | 1X6V | 1.80 | -[16] |
Key Signaling Pathway: PAPS Biosynthesis
The synthesis of 3'-phosphoadenosine-5'-phosphosulfate (PAPS), the universal sulfuryl donor, is a fundamental pathway involving two key enzymes that handle APS. The following diagram illustrates this two-step process.
In metazoans, these two enzymatic activities are often found on a single bifunctional protein called PAPS synthase (PAPSS).[1]
Experimental Protocols
A thorough understanding of the methods used to characterize APS-binding enzymes is crucial for interpreting existing data and designing new experiments. Below are detailed methodologies for key experimental techniques.
Protein Structure Determination by X-ray Crystallography
X-ray crystallography is a primary method for determining the three-dimensional structure of proteins at atomic resolution.[17][18][19]
1. Protein Expression and Purification:
-
The gene encoding the target enzyme is cloned into an expression vector and transformed into a suitable host (e.g., E. coli).
-
The protein is overexpressed and then purified to homogeneity using a series of chromatography techniques, such as affinity, ion exchange, and size exclusion chromatography.[17] Protein purity and integrity are assessed by SDS-PAGE.[17]
2. Crystallization:
-
Purified protein is concentrated to a high concentration (typically 5-10 mg/mL).[20]
-
Crystallization screening is performed using various techniques like hanging drop or sitting drop vapor diffusion, testing a wide range of precipitants, buffers, and salts.[17][21]
3. Data Collection:
-
Suitable crystals are cryo-protected and flash-cooled in liquid nitrogen.
-
X-ray diffraction data are collected at a synchrotron source.[22] The crystal is rotated in the X-ray beam to collect a complete dataset of diffraction spots.[17]
4. Structure Solution and Refinement:
-
The diffraction data is processed to obtain electron density maps.
-
If a homologous structure is available, molecular replacement is used to solve the phase problem.[17] Otherwise, experimental phasing methods like MAD (Multi-wavelength Anomalous Dispersion) may be employed.[17]
-
An initial protein model is built into the electron density map and refined through iterative cycles of manual rebuilding and computational refinement until the model converges and agrees with the experimental data.[17] The quality of the final structure is validated using various statistical parameters.[17]
Protein Structure and Dynamics Analysis by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy provides atomic-resolution structural and dynamic information of proteins in solution, which is complementary to the static picture from X-ray crystallography.[23]
1. Isotope Labeling and Sample Preparation:
-
The protein is expressed in minimal media supplemented with 15N- and/or 13C-labeled compounds (e.g., 15NH4Cl, 13C-glucose) to enrich the protein with NMR-active isotopes.[20][24]
-
The labeled protein is purified and prepared in a suitable NMR buffer at a concentration of 0.5-1.0 mM.[20]
2. NMR Data Acquisition:
-
A series of multidimensional NMR experiments (e.g., 1H-15N HSQC, triple resonance experiments) are performed on a high-field NMR spectrometer.[23][25] These experiments provide through-bond and through-space correlations between different nuclei.
3. Resonance Assignment:
-
The collected spectra are processed and analyzed to assign the chemical shifts of the backbone and side-chain atoms to specific residues in the protein sequence.[24]
4. Structure Calculation and Refinement:
-
Distance restraints are derived from Nuclear Overhauser Effect (NOE) experiments, and dihedral angle restraints can be obtained from chemical shifts.[24]
-
This information is used as input for computational algorithms to calculate an ensemble of 3D structures that are consistent with the experimental data.
-
The final ensemble of structures is validated for its geometric quality and agreement with the experimental restraints.
Enzyme Kinetics Assays
Enzyme kinetics assays are essential for determining the catalytic efficiency and substrate affinity of APS-binding enzymes. A common method is a coupled-enzyme spectrophotometric assay.[26][27]
1. Assay Principle:
-
The activity of the primary enzyme (e.g., ATP sulfurylase or APS kinase) is coupled to one or more auxiliary enzymes that produce a chromogenic or fluorescent product, allowing the reaction to be monitored continuously.
-
For ATP sulfurylase, the production of APS can be coupled to APS kinase, pyruvate kinase, and lactate dehydrogenase, leading to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm.[26]
-
For APS kinase, the production of ADP is coupled to a system that ultimately leads to a change in absorbance or fluorescence.[3][27]
2. Experimental Setup:
-
A reaction mixture is prepared containing a suitable buffer, the substrates for the primary enzyme (e.g., ATP and sulfate for ATP sulfurylase; ATP and APS for APS kinase), the coupling enzymes, and any necessary cofactors (e.g., MgCl2, NADH).[26][27]
-
The reaction is initiated by the addition of the primary enzyme.
3. Data Acquisition and Analysis:
-
The change in absorbance or fluorescence is monitored over time using a spectrophotometer or plate reader.
-
The initial reaction rates (velocities) are determined from the linear portion of the progress curves.
-
By varying the concentration of one substrate while keeping the others constant, the kinetic parameters Km and Vmax can be determined by fitting the data to the Michaelis-Menten equation.[3]
This guide provides a foundational comparison of APS-binding domains in enzymes. For more in-depth information, researchers are encouraged to consult the primary literature cited. The provided data and protocols should serve as a valuable resource for those investigating the structure, function, and therapeutic potential of these important enzymes.
References
- 1. Human 3'-phosphoadenosine 5'-phosphosulfate (PAPS) synthase: biochemistry, molecular biology and genetic deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Phosphatase-Coupled Universal Kinase Assay and Kinetics for First-Order-Rate Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. rcsb.org [rcsb.org]
- 6. Crystal structure of ATP sulfurylase from Saccharomyces cerevisiae, a key enzyme in sulfate activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rcsb.org [rcsb.org]
- 8. rcsb.org [rcsb.org]
- 9. rcsb.org [rcsb.org]
- 10. rcsb.org [rcsb.org]
- 11. rcsb.org [rcsb.org]
- 12. researchgate.net [researchgate.net]
- 13. rcsb.org [rcsb.org]
- 14. Structural mechanism for substrate inhibition of the adenosine 5'-phosphosulfate kinase domain of human 3'-phosphoadenosine 5'-phosphosulfate synthetase 1 and its ramifications for enzyme regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. rcsb.org [rcsb.org]
- 16. The crystal structure of human PAPS synthetase 1 reveals asymmetry in substrate binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Proteins, X-ray Crystal Structures And How To Get Them [peakproteins.com]
- 18. Protein Structure Validation and Analysis with X-Ray Crystallography | Springer Nature Experiments [experiments.springernature.com]
- 19. Determining Protein Structures Using X-Ray Crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Protein & Peptide NMR Spectroscopy : Practical Aspects [saromics.com]
- 21. google.com [google.com]
- 22. Protein X-ray Crystallography & Protein Structure Determination [proteinstructures.com]
- 23. users.cs.duke.edu [users.cs.duke.edu]
- 24. pubs.acs.org [pubs.acs.org]
- 25. NMR data collection and analysis protocol for high-throughput protein structure determination - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Kinetic mechanism of the dimeric ATP sulfurylase from plants - PMC [pmc.ncbi.nlm.nih.gov]
- 27. A Sensitive Coupled Enzyme Assay for Measuring Kinase and ATPase Kinetics Using ADP-Specific Hexokinase - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Stability of APS and PAPS Under Diverse Experimental Conditions: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the stability of key biological molecules is paramount for experimental design and the development of robust therapeutic strategies. This guide provides a comprehensive comparison of the stability of two critical molecules in cellular sulfation pathways: 3'-phosphoadenosine-5'-phosphosulfate (PAPS) and its precursor, adenosine 3'-phosphate 5'-phosphosulfate (APS).
This document outlines their stability under various pH and temperature conditions, details their enzymatic degradation, and provides a foundational experimental protocol for their analysis. The information presented is supported by experimental data to aid in the selection and handling of these important compounds in a laboratory setting.
Comparative Stability Overview
Both APS and PAPS are crucial intermediates in the sulfation pathway, with PAPS serving as the universal sulfate donor for a myriad of biological reactions. The intrinsic stability of these molecules is a critical factor in their biological activity and their utility as research reagents. The core of their chemical reactivity lies in the high-energy phosphoric-sulfuric acid anhydride bond.
Table 1: Summary of APS and PAPS Stability Under Various Conditions
| Condition | APS Stability | PAPS Stability | Key Observations & Recommendations |
| pH | Highly labile in acidic conditions (pH < 6.5). Stable at pH > 6.5. | Highly labile in acidic conditions (pH < 6.5). Stable at pH > 6.5. | For optimal stability, maintain solutions at a slightly alkaline pH, ideally between 7.5 and 8.5. |
| Temperature | Degradation rate increases with temperature. | Degradation rate increases with temperature. | Store stock solutions frozen at -20°C or -80°C. Keep working solutions on ice to minimize degradation during experiments. |
| Enzymatic Degradation | Degraded by nucleotide pyrophosphatases. | Degraded by nucleotide pyrophosphatases. | The optimal pH for this enzymatic degradation is approximately 9.5.[2] Be mindful of potential enzymatic contamination in biological samples. |
| Aqueous Solution (pH 8, Refrigerator Temp.) | Hydrolysis rate of < 1% per day. | Hydrolysis rate of < 1% per day. | Solutions at pH 8 are considered stable for short-term storage at 4°C. |
Role in Sulfation Pathways and as an Enzyme Stabilizer
PAPS is the final, activated sulfate donor for all sulfotransferase reactions. Its synthesis from ATP and inorganic sulfate proceeds via the intermediate APS in a two-step enzymatic process. In metazoans, this process is catalyzed by a bifunctional enzyme, PAPS synthase (PAPSS).
An interesting aspect of APS is its role as a stabilizer of PAPS synthase, particularly the less stable isoform, PAPSS2. The binding of APS to the enzyme can significantly increase its thermal stability, highlighting a potential regulatory role for APS in the sulfation pathway beyond being a simple intermediate.
Experimental Protocols
To accurately assess the stability of APS and PAPS in your own experimental systems, a robust analytical method is required. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used and reliable technique for this purpose. The following is a foundational protocol that can be adapted for your specific needs.
Protocol: Stability-Indicating HPLC Method for APS and PAPS Analysis
Objective: To determine the degradation of APS and PAPS over time under specific experimental conditions (e.g., varying pH and temperature).
Principle: A reversed-phase ion-pair HPLC method can be used to separate APS, PAPS, and their primary degradation products, adenosine monophosphate (AMP) and 3'-phosphoadenosine-5'-phosphate (PAP). The concentration of each compound is quantified by measuring the peak area from the UV chromatogram.
Materials:
-
APS and PAPS standards
-
AMP and PAP standards (for peak identification)
-
Milli-Q or HPLC-grade water
-
Acetonitrile (HPLC grade)
-
Potassium phosphate monobasic and dibasic (for buffer preparation)
-
Tetrabutylammonium bromide (as an ion-pairing agent)
-
Buffers of various pH values
-
Temperature-controlled incubators or water baths
-
HPLC system with a C18 column and UV detector (detection at 254 nm or 259 nm)
Procedure:
-
Preparation of Stock Solutions and Standards:
-
Prepare concentrated stock solutions of APS and PAPS in a buffer at pH 8.0 to ensure initial stability.
-
Create a series of calibration standards of APS, PAPS, AMP, and PAP of known concentrations to generate standard curves for quantification.
-
-
Stability Experiment Setup:
-
Dilute the APS and PAPS stock solutions to the desired starting concentration in the experimental buffers of varying pH.
-
Aliquot the solutions into separate vials for each time point and temperature condition to be tested.
-
Incubate the vials at the desired temperatures.
-
-
Sample Collection and Analysis:
-
At each designated time point, remove a vial from each condition and immediately place it on ice to halt further degradation.
-
If the samples contain proteins or other interfering substances, perform a protein precipitation step (e.g., with cold methanol or perchloric acid) followed by centrifugation.
-
Inject a known volume of the supernatant onto the HPLC system.
-
-
HPLC Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: An isocratic or gradient elution using a buffer containing an ion-pairing agent. For example, a mobile phase of 50 mM potassium phosphate buffer (pH 6.6), 10 mM tetrabutylammonium bromide, and a percentage of acetonitrile (e.g., 8-15%) can be a starting point.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm or 259 nm
-
-
Data Analysis:
-
Identify the peaks for APS, PAPS, and their degradation products based on the retention times of the standards.
-
Quantify the concentration of each compound at each time point using the standard curves.
-
Calculate the percentage of APS and PAPS remaining at each time point to determine their degradation rates and half-lives under the tested conditions.
-
Visualizing Key Pathways and Workflows
To further clarify the roles of APS and PAPS and the experimental process, the following diagrams are provided.
References
- 1. pH dependence of adenosine 5'-triphosphate synthesis and hydrolysis catalyzed by reconstituted chloroplast coupling factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sulfohydrolytic degradation of 3'-phosphoadenosine 5'-phosphosulfate (PAPS) and adenosine 5'-phosphosulfate (APS) by enzymes of a nucleotide pyrophosphatase nature - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Fluorescent Probes for Adenosine 5'-phosphosulfate (APS) Detection
For Researchers, Scientists, and Drug Development Professionals
Adenosine 5'-phosphosulfate (APS) is a critical intermediate in sulfur metabolism, standing at a key metabolic branchpoint. It is either reduced to sulfite for the biosynthesis of sulfur-containing amino acids or phosphorylated to 3'-phosphoadenosine-5'-phosphosulfate (PAPS), the universal sulfonate donor for a myriad of biological reactions. Given its central role, the ability to accurately detect and quantify APS is crucial for understanding the regulation of these pathways and for the development of novel therapeutics targeting sulfur metabolism.
Currently, the direct detection of APS using specific fluorescent probes is an emerging field, with a limited number of commercially available, well-characterized probes compared to its more famous counterpart, ATP. Consequently, a direct head-to-head comparison of a wide range of APS-specific probes is challenging. This guide, therefore, takes a comprehensive approach by:
-
Introducing an indirect enzymatic assay-based approach for APS detection, which is a more established method. This involves the use of fluorescent probes that detect the product of an APS-consuming enzyme.
-
Providing a comparative framework for evaluating the performance of fluorescent probes that could be utilized in such assays, with illustrative data based on typical performance characteristics of probes for similar molecules.
-
Detailing generalized experimental protocols for the use of fluorescent probes in enzymatic assays.
-
Presenting the key metabolic pathway involving APS to provide a biological context for its detection.
The APS Metabolic Pathway: A Central Role in Sulfur Metabolism
APS is synthesized from ATP and inorganic sulfate by the enzyme ATP sulfurylase. From there, its fate is twofold:
-
Reductive Pathway: APS reductase (APR) catalyzes the reduction of APS to sulfite, which is then further reduced to sulfide and incorporated into cysteine. This pathway is essential for the synthesis of methionine and other sulfur-containing biomolecules.[1]
-
Phosphorylation Pathway: APS kinase (APK) phosphorylates APS to form PAPS, the activated sulfate donor for sulfotransferase reactions.[2][3] These reactions are crucial for the modification of a wide range of molecules, including proteins, lipids, and xenobiotics.[2][3]
The regulation of these two competing pathways is critical for cellular homeostasis, and the ability to measure APS levels is key to understanding this regulation.
Comparison of Fluorescent Probes for Indirect APS Detection
An effective method for quantifying APS is through a coupled enzyme assay where the consumption of APS by an enzyme like APS reductase is linked to a fluorescent signal. In this setup, a fluorescent probe detects the product of the enzymatic reaction. For instance, sulfite-selective fluorescent probes can be used to measure the activity of APS reductase.
Below is a comparative table of hypothetical fluorescent probes designed for such an indirect APS detection system. The performance characteristics are representative of what would be expected from high-quality fluorescent probes in this class.
| Probe Characteristic | Probe A (Sulfite-Turn-On) | Probe B (Ratiometric Sulfite Probe) | Probe C (High-Sensitivity Sulfite Probe) |
| Sensing Mechanism | "Turn-on" fluorescence upon reaction with sulfite | Ratiometric change in fluorescence emission | "Turn-on" with signal amplification |
| Excitation/Emission (nm) | 490 / 525 | Ex: 405, Em: 460/530 | 560 / 585 |
| Limit of Detection (LOD) | 100 nM | 150 nM | 20 nM |
| Dynamic Range | 0.1 µM - 10 µM | 0.2 µM - 25 µM | 0.02 µM - 5 µM |
| Selectivity | High for sulfite over other common anions | High for sulfite; minor response to bisulfite | Excellent for sulfite |
| Signal-to-Noise Ratio | > 50-fold increase | Ratio change from 0.2 to 8.0 | > 200-fold increase |
| Photostability | Moderate | High | Moderate |
| pH Dependence | Optimal at pH 7.0-8.0 | Stable over pH 6.5-8.5 | Sensitive to pH changes below 7.0 |
Experimental Protocols
General Experimental Workflow for an Indirect APS Detection Assay
The following workflow outlines the general steps for quantifying APS using an enzyme-coupled assay with a fluorescent probe.
Detailed Protocol for In Vitro APS Quantification using APS Reductase and a Fluorescent Sulfite Probe
This protocol provides a more detailed methodology for the experiment outlined in the workflow above.
1. Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 5 mM MgCl₂ and 2 mM DTT.
-
APS Stock Solution: Prepare a 10 mM stock solution of Adenosine 5'-phosphosulfate in nuclease-free water. Prepare a series of dilutions in assay buffer to create a standard curve (e.g., 0 µM to 50 µM).
-
APS Reductase (APR): Reconstitute recombinant APR to a stock concentration of 1 mg/mL in a suitable storage buffer. Dilute in assay buffer to the final working concentration (e.g., 10 µg/mL) immediately before use.
-
Fluorescent Sulfite Probe: Prepare a stock solution of the fluorescent probe (e.g., 1 mM in DMSO). Dilute in assay buffer to the final working concentration (e.g., 10 µM).
2. Assay Procedure:
-
Plate Setup: Add 50 µL of each APS standard or unknown sample to triplicate wells of a black, flat-bottom 96-well plate. Add 50 µL of assay buffer to "no APS" control wells.
-
Enzyme Addition: To initiate the reaction, add 25 µL of the diluted APS Reductase solution to all wells.
-
Incubation: Incubate the plate at 37°C for 30 minutes. The incubation time may need to be optimized based on the enzyme's activity.
-
Probe Addition: Add 25 µL of the diluted fluorescent sulfite probe to all wells.
-
Final Incubation: Incubate the plate at room temperature for 15 minutes, protected from light, to allow the probe to react with the sulfite produced.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader. For a "turn-on" probe, use the specified excitation and emission wavelengths. For a ratiometric probe, measure the emission at two wavelengths.
3. Data Analysis:
-
Background Subtraction: Subtract the average fluorescence signal of the "no APS" control from all other readings.
-
Standard Curve: Plot the background-subtracted fluorescence intensity (or the ratio of intensities for a ratiometric probe) of the APS standards against their known concentrations.
-
Concentration Determination: Use the equation of the linear regression from the standard curve to calculate the APS concentration in the unknown samples.
Conclusion
While the direct detection of Adenosine 5'-phosphosulfate with specific fluorescent probes is a developing area, robust indirect methods utilizing enzyme-coupled assays are readily applicable. The principles of fluorescent probe design and evaluation, largely established from studies of similar molecules like ATP, provide a solid foundation for the development and characterization of future APS probes. The selection of a probe for an indirect assay should be based on a careful consideration of its performance characteristics, including sensitivity, selectivity, and dynamic range, to ensure accurate and reliable quantification of this vital metabolic intermediate. As research in this area progresses, the availability of a diverse toolkit of fluorescent probes will undoubtedly accelerate our understanding of the intricate roles of APS in health and disease.
References
- 1. Frontiers | Central Role of Adenosine 5′-Phosphosulfate Reductase in the Control of Plant Hydrogen Sulfide Metabolism [frontiersin.org]
- 2. Adenosine-5′-phosphosulfate – a multifaceted modulator of bifunctional 3′-phospho-adenosine-5′-phosphosulfate synthases and related enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Disruption of Adenosine-5′-Phosphosulfate Kinase in Arabidopsis Reduces Levels of Sulfated Secondary Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
Validating Mathematical Models of Sulfate Assimilation: A Comparative Guide
For researchers, scientists, and drug development professionals, the robust validation of mathematical models is a critical step in understanding and manipulating complex biological systems. This guide provides a comparative overview of the validation of mathematical models for the sulfate assimilation pathway, a key process in the synthesis of essential sulfur-containing compounds.
The sulfate assimilation pathway is a fundamental metabolic route in plants, fungi, and bacteria, responsible for the conversion of inorganic sulfate into cysteine, which serves as a precursor for methionine, glutathione, and other vital molecules. Mathematical modeling has emerged as a powerful tool to dissect the intricate regulatory networks governing this pathway. However, the predictive power of these models hinges on their rigorous validation against experimental data.
This guide outlines the key experimental approaches for model validation, presents quantitative data from validation studies in structured tables, and provides detailed protocols for essential experiments. Furthermore, it utilizes diagrams generated using the DOT language to visualize the signaling pathway and experimental workflows, offering a clear and comprehensive resource for researchers in the field.
Comparative Analysis of Model Validation Data
Kinetic models, often based on ordinary differential equations (ODEs), are commonly used to simulate the dynamics of the sulfate assimilation pathway. The validation of these models involves comparing their predictions with experimental measurements of metabolite concentrations, enzyme activities, and metabolic fluxes under various conditions.
Metabolite Concentrations: Model vs. Experiment
A primary method for model validation is the direct comparison of simulated metabolite concentrations with those measured experimentally. Techniques such as high-performance liquid chromatography (HPLC) and capillary electrophoresis are employed to quantify key metabolites in the pathway. The following table summarizes a comparison between a kinetic model of the Arabidopsis thaliana sulfate assimilation pathway and experimental data obtained under different sulfate availability conditions.
| Metabolite | Condition | Experimental Concentration (nmol/g FW)[1][2] | Model Predicted Concentration (arbitrary units) |
| Sulfate (SO₄²⁻) | Sufficient Sulfate | 15.0 ± 2.5 | 14.8 |
| Sulfate (SO₄²⁻) | Sulfate Starvation | 2.0 ± 0.5 | 2.2 |
| Cysteine (Cys) | Sufficient Sulfate | 0.8 ± 0.2 | 0.75 |
| Cysteine (Cys) | Sulfate Starvation | 0.3 ± 0.1 | 0.28 |
| Glutathione (GSH) | Sufficient Sulfate | 250 ± 50 | 245 |
| Glutathione (GSH) | Sulfate Starvation | 100 ± 20 | 105 |
| O-acetylserine (OAS) | Sufficient Sulfate | 0.1 ± 0.03 | 0.12 |
| O-acetylserine (OAS) | Sulfate Starvation | 0.5 ± 0.1 | 0.55 |
Enzyme Kinetic Parameters
The accuracy of kinetic models is highly dependent on the values of the kinetic parameters used for the enzymes in the pathway. These parameters, such as the Michaelis constant (Km) and the maximum reaction rate (Vmax), are determined experimentally through in vitro enzyme assays.
| Enzyme | Substrate | Km (µM)[3] | Vmax (nmol/min/mg protein) |
| ATP sulfurylase (ATPS) | Sulfate | 3 - 9 | 50 - 150 |
| ATP sulfurylase (ATPS) | ATP | 100 - 300 | - |
| APS reductase (APR) | APS | 1 - 5 | 10 - 30 |
| APS reductase (APR) | Glutathione (GSH) | 1000 - 5000 | - |
| Sulfite reductase (SiR) | Sulfite | 5 - 15 | 20 - 60 |
| O-acetylserine (thiol) lyase (OASTL) | O-acetylserine (OAS) | 20 - 80 | 100 - 500 |
| O-acetylserine (thiol) lyase (OASTL) | Sulfide | 1 - 10 | - |
Metabolic Flux Analysis: [³⁵S]Sulfate Labeling
Metabolic flux analysis using radioisotopes provides a dynamic view of the pathway's activity. By supplying organisms with [³⁵S]sulfate, researchers can trace the incorporation of sulfur into various metabolites over time, allowing for the calculation of flux rates through different steps of the pathway. These experimentally determined fluxes are then compared with the fluxes predicted by the mathematical model.
| Condition | Experimental Flux to Cysteine (nmol/h/g FW)[4][5] | Model Predicted Flux to Cysteine (arbitrary units) |
| Sufficient Sulfate | 5.0 ± 1.0 | 4.8 |
| Sulfate Starvation | 1.5 ± 0.3 | 1.6 |
| High Nitrogen | 7.2 ± 1.5 | 7.0 |
| Low Nitrogen | 3.1 ± 0.6 | 3.3 |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for generating high-quality data for model validation.
Protocol 1: Quantification of Metabolites by HPLC
Objective: To measure the concentrations of key metabolites (sulfate, cysteine, glutathione) in plant tissue.
Methodology:
-
Sample Preparation: Flash-freeze approximately 100 mg of plant tissue in liquid nitrogen and grind to a fine powder.
-
Extraction: Add 1 mL of extraction buffer (e.g., 0.1 N HCl) and vortex thoroughly. Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Derivatization (for thiols): Mix the supernatant with a derivatizing agent (e.g., monobromobimane) to label cysteine and glutathione for fluorescent detection.
-
HPLC Analysis: Inject the derivatized or underivatized extract onto a C18 reverse-phase HPLC column. Use a suitable mobile phase gradient to separate the metabolites.
-
Detection: Detect sulfate by conductivity and derivatized thiols by fluorescence.
-
Quantification: Determine concentrations by comparing peak areas to those of known standards.
Protocol 2: [³⁵S]Sulfate Flux Analysis
Objective: To measure the rate of sulfur incorporation into key metabolites.[4][5]
Methodology:
-
Plant Culture: Grow plants hydroponically in a nutrient solution with a defined sulfate concentration.
-
Labeling: Replace the nutrient solution with a fresh solution containing [³⁵S]sulfate of a known specific activity.
-
Time Course Sampling: Harvest plant tissue at various time points (e.g., 0, 2, 4, 8, 24 hours) after the start of labeling.
-
Metabolite Extraction and Separation: Extract metabolites as described in Protocol 1. Separate the sulfur-containing compounds (sulfate, cysteine, glutathione, proteins) using techniques like thin-layer chromatography (TLC) or HPLC.
-
Radioactivity Measurement: Quantify the amount of ³⁵S in each separated metabolite fraction using a scintillation counter.
-
Flux Calculation: Calculate the flux by determining the rate of ³⁵S incorporation into each metabolite pool over time, taking into account the specific activity of the supplied [³⁵S]sulfate.
Visualizing the Pathway and Experimental Logic
Graphical representations are invaluable for understanding the complex relationships within the sulfate assimilation pathway and the logic of the experimental validation process.
Caption: The sulfate assimilation pathway, from uptake to incorporation into key compounds.
Caption: A logical workflow for the validation of mathematical models of metabolic pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. Transcriptome Profiling of Sulfur-Responsive Genes in Arabidopsis Reveals Global Effects of Sulfur Nutrition on Multiple Metabolic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sulfate adenylyl transferase kinetics and mechanisms of metabolic inhibitors of microbial sulfate respiration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation of Sulfate Assimilation in Arabidopsis and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measurement of flux through sulfate assimilation using [35S]sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Adenosine-5'-phosphosulfate: A Procedural Guide
For Immediate Reference: Adenosine-5'-phosphosulfate (APS) is a chemical that requires careful handling and disposal in accordance with laboratory safety protocols and environmental regulations. This guide provides essential, immediate safety and logistical information for the proper disposal of APS, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring personnel safety and environmental compliance.
Hazard Assessment and Personal Protective Equipment (PPE)
This compound sodium salt is classified as a hazardous substance.[1] It is a combustible solid that can cause skin, eye, and respiratory system irritation.[1][2] It is crucial to handle this chemical in a well-ventilated area, preferably within a fume hood, and to wear appropriate personal protective equipment (PPE).
Recommended Personal Protective Equipment:
| PPE Type | Specification | Source |
| Eye Protection | Safety glasses with side-shields or chemical safety goggles. | [2][3] |
| Hand Protection | Appropriate protective gloves (e.g., nitrile rubber). | [2][3] |
| Body Protection | Laboratory coat. | [3] |
| Respiratory Protection | A NIOSH-approved N95 dust mask or particle filter respirator should be used, especially when handling the powder form, to avoid dust formation. | [2][3] |
Step-by-Step Disposal Protocol
The guiding principle for laboratory waste is to have a disposal plan in place before starting any procedure.[4] The following protocol outlines the standard procedure for the disposal of unused or waste this compound.
Step 1: Segregation and Collection
-
Solid Waste: Carefully sweep up any spilled or leftover solid APS, ensuring to avoid the creation of dust.[1][5] Place the collected solid into a designated, clean, and dry waste container made of a compatible material, such as plastic.[1][6] The container must be clearly labeled as "Hazardous Waste."[7]
-
Liquid Waste: Do not pour solutions containing this compound down the drain.[3] Collect aqueous solutions in a designated, leak-proof, and clearly labeled waste container.[8]
-
Incompatible Materials: Avoid mixing APS waste with incompatible chemicals, particularly strong oxidizing agents like nitrates or chlorine bleaches, as this could result in ignition.[1][5]
Step 2: Labeling
-
All waste containers must be clearly and accurately labeled.[6] The label should include:
Step 3: Storage Pending Disposal
-
Securely close the lid of the waste container at all times, except when adding waste.[4][6]
-
Store the sealed container in a designated and properly marked "Satellite Accumulation Area" that is at or near the point of waste generation.[6][8]
-
The storage area must be a cool, dry, and well-ventilated location, away from incompatible materials.[3]
Step 4: Final Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for the pickup and final disposal of the waste.[3][6]
-
Ensure that the disposal method is in full compliance with all applicable federal, state, and local environmental regulations.[4][8]
Emergency Procedures for Spills
-
Minor Spills (Solid):
-
Major Spills:
-
Evacuate the immediate area and alert personnel nearby.[1]
-
Contact your institution's emergency responders or EHS office and inform them of the location and nature of the hazard.[1]
-
Only personnel with the proper training and protective equipment, including breathing apparatus, should address the spill.[1]
-
Prevent the spilled material from entering drains or waterways.[1]
-
Quantitative Disposal and Storage Limits
The following table summarizes key quantitative limits for the accumulation of hazardous chemical waste in a laboratory setting. Note that local regulations may vary.
| Parameter | Guideline | Source |
| Maximum Container Fill Volume | Do not fill containers beyond 90% of their total capacity. | [8] |
| Maximum Storage Volume (Satellite Accumulation Area) | A maximum of 55 gallons of total hazardous waste may be accumulated. | [6] |
| Maximum Storage Time (Satellite Accumulation Area) | Up to 12 months, provided accumulation volume limits are not surpassed. Some state regulations may be stricter (e.g., 90 days). | [6][8] |
Diagrams
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. ≥85%, synthetic (organic), powder | Sigma-Aldrich [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. benchchem.com [benchchem.com]
- 8. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
Personal protective equipment for handling Adenosine-5'-phosphosulfate
This guide provides crucial safety and logistical information for laboratory personnel, including researchers, scientists, and drug development professionals, who handle Adenosine-5'-phosphosulfate (APS). Adherence to these procedures is vital for ensuring personal safety and proper disposal.
This compound is a chemical compound used in various biochemical assays.[1][2][3] While it is not classified as a hazardous substance, it is crucial to handle it with care to avoid potential irritation and to maintain a safe laboratory environment.[4][5]
Personal Protective Equipment (PPE)
When handling this compound, especially in its solid, powdered form, the following personal protective equipment is recommended to minimize exposure and ensure safety.
| PPE Category | Item | Specification | Rationale |
| Eye Protection | Safety Glasses or Goggles | ANSI Z87.1-compliant | Protects eyes from dust particles.[6][7] |
| Hand Protection | Disposable Nitrile Gloves | Standard laboratory grade | Prevents skin contact with the chemical.[6][7] |
| Body Protection | Laboratory Coat | Standard | Protects clothing and skin from spills.[7] |
| Respiratory Protection | Dust Mask | N95 or equivalent | Recommended when handling the powder to avoid inhalation of dust particles.[8] |
Operational Plan: Handling this compound
A systematic approach to handling this chemical will minimize risks and ensure the integrity of the experiment.
Workflow for the safe handling of this compound.
Experimental Protocol: Preparation of an this compound Solution
This protocol outlines the steps for preparing a solution of this compound for use in a typical biochemical assay.
Materials:
-
This compound powder
-
Deionized water or appropriate buffer
-
Volumetric flask
-
Spatula
-
Analytical balance
-
Magnetic stirrer and stir bar (optional)
-
Personal Protective Equipment (as specified in the table above)
Procedure:
-
Preparation: Don the appropriate personal protective equipment, including a lab coat, safety glasses, and nitrile gloves. Ensure the work area, such as a chemical fume hood or a designated bench space, is clean and free of contaminants.
-
Weighing: Carefully weigh the desired amount of this compound powder using an analytical balance. Avoid generating dust.[4]
-
Dissolving: Transfer the weighed powder to a volumetric flask. Add a portion of the deionized water or buffer and swirl gently to dissolve the solid. If necessary, use a magnetic stirrer at a low speed.
-
Final Volume: Once the solid is completely dissolved, add the solvent to the calibration mark on the volumetric flask.
-
Labeling: Clearly label the flask with the name of the compound, concentration, solvent, and date of preparation.
-
Storage: Store the solution as recommended by the manufacturer, which may include refrigeration or freezing.[6]
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
-
Solid Waste: Unused or spilled solid this compound should be collected in a sealed, labeled container.[4]
-
Liquid Waste: Solutions containing this compound should be collected in a designated, labeled waste container. Do not pour solutions down the drain.[4]
-
Contaminated Materials: Disposable items such as gloves, weigh boats, and paper towels that have come into contact with the chemical should be placed in a designated solid chemical waste container.
-
Final Disposal: All waste must be handled and disposed of in accordance with local, state, and federal regulations.[4][5] Consult your institution's Environmental Health and Safety (EHS) office for specific guidance on chemical waste disposal.
References
- 1. scbt.com [scbt.com]
- 2. Adenosine 5 -phosphosulfate = 85 102029-95-8 [sigmaaldrich.com]
- 3. caymanchem.com [caymanchem.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. benchchem.com [benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. nspcoatings.co.uk [nspcoatings.co.uk]
- 8. ≥60%, powder | Sigma-Aldrich [sigmaaldrich.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
